3,5-Bis(trifluoromethyl)-1-phenylpyrazole
描述
Structure
3D Structure
属性
IUPAC Name |
1-phenyl-3,5-bis(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2/c12-10(13,14)8-6-9(11(15,16)17)19(18-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNLHYNHSRWJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371185 | |
| Record name | 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140647-19-4 | |
| Record name | 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorination in Pyrazole Scaffolds
An In-depth Technical Guide to the Chemical Properties of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered diazole heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile binding capabilities.[1] Its derivatives form the basis of numerous approved drugs for a wide range of diseases.[1] The strategic incorporation of trifluoromethyl (CF₃) groups onto this scaffold dramatically enhances its pharmacological potential. The CF₃ group is a powerful modulator of a molecule's physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, enhance binding affinity to target proteins, and increase membrane permeability.[2]
This guide focuses on this compound, a molecule where the robust pyrazole core is substituted with two potent trifluoromethyl groups and a phenyl ring. This specific combination of moieties results in a compound with unique chemical properties that make it a highly valuable building block in drug discovery and materials science. We will explore its core properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The defining characteristic of this compound (CAS Number: 140647-19-4) is the presence of two strongly electron-withdrawing CF₃ groups at positions 3 and 5 of the pyrazole ring.[3] This structural feature is the primary driver of its chemical behavior and physical properties. The phenyl group at position 1 offers a site for further functionalization and influences the molecule's overall conformation and lipophilicity.
The electron-withdrawing nature of the CF₃ groups significantly increases the acidity of the pyrazole ring compared to its non-fluorinated analogs, a crucial factor for its interaction with biological targets.[2] Furthermore, these groups contribute substantially to the molecule's lipophilicity, which is essential for traversing biological membranes.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 140647-19-4 | [3][4] |
| Molecular Formula | C₁₁H₆F₆N₂ | [3] |
| Molecular Weight | 280.17 g/mol | [3] |
| Boiling Point | 220.8°C at 760 mmHg | [3] |
| Density | 1.346 g/cm³ | [3] |
| Flash Point | 87.3°C | [3] |
| XLogP3 | 3.91 | [3] |
| Topological Polar Surface Area | 17.8 Ų | [3] |
| Hazard Classification | Irritant | [3][4] |
Synthesis and Reactivity: A Methodological Overview
The construction of the pyrazole ring is a well-established process in organic chemistry, most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] This versatile method allows for the synthesis of a wide array of substituted pyrazoles.
Experimental Protocol: General Synthesis via Cyclocondensation
The synthesis of 1-phenyl-3,5-disubstituted pyrazoles is reliably achieved by reacting a suitable 1,3-diketone with phenylhydrazine in the presence of an acid catalyst. The causality behind this choice is the electrophilic nature of the diketone's carbonyl carbons and the nucleophilic character of the hydrazine's nitrogen atoms, leading to a condensation reaction and subsequent cyclization to form the stable aromatic pyrazole ring.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1,1,1,5,5,5-hexafluoropentane-2,4-dione (the 1,3-diketone precursor for the bis(trifluoromethyl) substitution) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add an equimolar amount of phenylhydrazine to the solution.
-
Catalysis: Introduce a catalytic amount of a strong acid (e.g., glacial acetic acid or H₂SO₄) to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack.
-
Reaction Condition: Reflux the mixture for several hours to ensure the reaction proceeds to completion. The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent dehydration/cyclization step.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice-cold water to precipitate the crude product. The product can then be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.
This protocol is a self-validating system; the purity of the final product can be readily confirmed by measuring its melting point and comparing it to the literature value, as well as through standard spectroscopic analysis.[2] A sharp melting range is a primary indicator of high purity.[2]
Spectroscopic Characterization
The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. The electron-withdrawing CF₃ groups and the aromatic phenyl ring produce a distinct and predictable spectral fingerprint.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The single proton on the pyrazole ring (H-4) would appear as a singlet. The protons of the phenyl group would exhibit multiplets in the aromatic region of the spectrum.
-
¹³C NMR: The carbon spectrum will show distinct signals for the pyrazole ring carbons and the phenyl ring carbons. The carbons of the CF₃ groups will appear as quartets due to coupling with the three fluorine atoms (¹JC-F), a hallmark of this functional group.[6] The pyrazole carbons attached to the CF₃ groups (C-3 and C-5) will also be significantly influenced.
-
¹⁹F NMR: The fluorine NMR will display a singlet corresponding to the six equivalent fluorine atoms of the two CF₃ groups, providing definitive evidence of their presence.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands in the 1100-1350 cm⁻¹ region, which are indicative of C-F stretching vibrations.[6][7] Aromatic C-H and C=C stretching bands from the phenyl and pyrazole rings will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M⁺) peak corresponding to the compound's exact mass, confirming its molecular weight.[6]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features | Rationale |
| ¹H NMR | Singlet (1H, pyrazole H-4), Multiplets (5H, Phenyl) | Isolated pyrazole proton and standard aromatic signals. |
| ¹³C NMR | Quartet for CF₃ carbons (¹JC-F ≈ 270-285 Hz) | Strong one-bond coupling between carbon and fluorine.[6] |
| ¹⁹F NMR | Singlet for the two CF₃ groups | Chemical equivalence of the six fluorine atoms. |
| IR | Strong C-F stretching bands (1100-1350 cm⁻¹) | Characteristic vibration of the trifluoromethyl group.[7] |
| MS | Molecular ion peak (M⁺) at m/z ≈ 280.04 | Corresponds to the monoisotopic mass of C₁₁H₆F₆N₂.[3] |
Applications in Drug Discovery and Research
The unique electronic and lipophilic properties conferred by the bis(trifluoromethyl) substitution make this pyrazole scaffold a powerful tool in modern drug discovery. The phenyl ring at the N-1 position serves as a convenient attachment point for building a diverse library of compounds for screening.
Potent Antibacterial Agents
Research has demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles are potent growth inhibitors of drug-resistant Gram-positive bacteria, including menacing pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9] Many synthesized compounds exhibit minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL and are also effective against bacterial persister cells and biofilms.[8][10]
The proposed mechanism of action for these antibacterial agents involves the disruption of the bacterial cell membrane, likely through the inhibition of fatty acid biosynthesis.[1] This mode of action is highly valuable as it may circumvent existing resistance mechanisms.
Safety and Handling
This compound is classified as an irritant.[3][4] Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential for advanced applications, particularly in medicinal chemistry. The dual trifluoromethyl groups bestow enhanced lipophilicity, metabolic stability, and potent electron-withdrawing effects, making it an exemplary scaffold for the design of novel therapeutics. Its straightforward synthesis and well-defined spectroscopic properties further cement its utility for researchers. The demonstrated success of its derivatives as powerful antibacterial agents against drug-resistant pathogens highlights the strategic value of this molecule in addressing critical unmet medical needs.
References
- Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.
- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. ResearchGate.
- Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed.
- Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.
- KC, H. R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry.
- Herber, C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 140647-19-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Structure Elucidation of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole: A Multi-technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 3,5-bis(trifluoromethyl)-1-phenylpyrazole, a heterocyclic compound of significant interest in medicinal chemistry due to the presence of trifluoromethyl groups, which can enhance metabolic stability and therapeutic efficacy.[1][2] We will detail the synthetic rationale, provide step-by-step protocols for a suite of analytical techniques, and explain the causal logic behind experimental choices. The guide integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography to create a self-validating system for structural confirmation. This document is intended for researchers and drug development professionals who require a robust and reliable methodology for characterizing complex fluorinated molecules.
Introduction and Strategic Importance
The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[3] The strategic incorporation of trifluoromethyl (CF₃) groups is a widely used tactic to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[1][4] Consequently, this compound (C₁₁H₆F₆N₂) represents a core fragment of significant interest. Unambiguous confirmation of its constitution—specifically, the regiochemistry of the N-phenyl substituent—is critical for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream applications. This guide outlines the logical workflow, from synthesis to definitive structural proof, employing orthogonal analytical techniques.
Synthetic Pathway: The Knorr Pyrazole Synthesis
The most direct and reliable method for synthesizing 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This pathway is chosen for its high efficiency and predictable regioselectivity with symmetric diketones.
Causality of Experimental Design: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6] Using the symmetric 1,1,1,5,5,5-hexafluoroacetylacetone ensures that only one pyrazole regioisomer can be formed, simplifying purification and analysis.
Experimental Protocol: Synthesis
-
Reagent Preparation: In a round-bottom flask, dissolve 1,1,1,5,5,5-hexafluoroacetylacetone (1.0 eq.) in glacial acetic acid.
-
Addition of Hydrazine: Add phenylhydrazine (1.0 eq.) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[7][8]
Visualization: Synthetic Workflow
Caption: Knorr synthesis of this compound.
Spectroscopic and Spectrometric Characterization
The core of the structure elucidation relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.
Expert Insight: The presence of two strongly electron-withdrawing CF₃ groups significantly influences the chemical shifts of the pyrazole ring protons and carbons, moving them downfield. The C-F coupling observed in the ¹³C NMR spectrum is a definitive marker for the presence and position of the trifluoromethyl groups.
Protocol: NMR Sample Preparation
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
¹H NMR Analysis:
-
Phenyl Group (C₆H₅): Expect a multiplet system in the aromatic region (~7.3-7.6 ppm), integrating to 5 protons. The exact pattern will depend on the solvent and spectrometer resolution.[9]
-
Pyrazole Ring (H-4): A sharp singlet is expected for the lone proton at the C-4 position of the pyrazole ring. Due to the electron-withdrawing nature of the adjacent CF₃-substituted carbons, this signal will be shifted significantly downfield, likely appearing around 6.8-7.2 ppm.[9][10]
-
-
¹³C NMR Analysis:
-
Phenyl Group (C₆H₅): Three signals are expected for the six phenyl carbons: one for the ipso-carbon attached to the pyrazole nitrogen, one for the para-carbon, and two for the ortho and meta carbons.
-
Pyrazole Ring (C-3/C-5): These two carbons are chemically equivalent in the parent pyrazole but become distinct upon N-substitution, though they may be very close. They will appear as quartets due to coupling with the three fluorine atoms of the attached CF₃ group (¹J_CF is large, ~270 Hz, while ²J_CCF is smaller). Expect these signals in the range of 140-150 ppm.[1][11]
-
Pyrazole Ring (C-4): This carbon will appear as a singlet around 105-110 ppm.[9]
-
Trifluoromethyl Carbons (-CF₃): These will appear as prominent quartets with a large one-bond C-F coupling constant (¹J_CF ≈ 270-275 Hz) in the 120-125 ppm region.[1]
-
-
¹⁹F NMR Analysis:
-
Trifluoromethyl Groups (-CF₃): The two CF₃ groups at positions 3 and 5 are chemically equivalent. Therefore, a single, sharp singlet is expected in the ¹⁹F NMR spectrum. The chemical shift is typically observed around -60 to -65 ppm relative to a CFCl₃ standard.[4][12] The absence of coupling confirms the symmetric substitution.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition, serving as a fundamental check on the compound's identity.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, using electrospray ionization (ESI).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Analysis:
-
Molecular Formula: C₁₁H₆F₆N₂
-
Exact Mass: 280.0486
-
Expected HRMS (ESI+): The measured m/z for [M+H]⁺ should be 281.0559. A deviation of less than 5 ppm from the calculated value provides high confidence in the elemental composition.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR)-IR
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically from 4000 to 600 cm⁻¹.
Key Vibrational Modes:
-
C-H stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C=N and C=C stretching (Ring): Characteristic absorptions in the 1600-1450 cm⁻¹ region.[3][13]
-
C-F stretching: Very strong, prominent absorption bands in the 1300-1100 cm⁻¹ region, characteristic of CF₃ groups.[1][14]
Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Phenyl Protons | ~7.3-7.6 ppm (multiplet, 5H) | Standard aromatic region. |
| Pyrazole H-4 | ~6.8-7.2 ppm (singlet, 1H) | Deshielded by adjacent CF₃-bearing carbons. | |
| ¹³C NMR | Pyrazole C-3/C-5 | ~140-150 ppm (quartet, ²J_CF) | Attached to electron-withdrawing CF₃ groups. |
| Pyrazole C-4 | ~105-110 ppm (singlet) | Typical chemical shift for this position.[9] | |
| -CF₃ Carbons | ~120-125 ppm (quartet, ¹J_CF ≈ 270 Hz) | Definitive signal for CF₃ groups.[1] | |
| ¹⁹F NMR | -CF₃ Groups | ~ -60 to -65 ppm (singlet, 6F) | Two equivalent CF₃ groups. |
| HRMS | [M+H]⁺ | m/z = 281.0559 ± 5 ppm | Confirms elemental formula C₁₁H₇F₆N₂⁺. |
| IR | C-F Stretch | 1300-1100 cm⁻¹ (Strong) | Characteristic, intense absorption for CF₃.[14] |
Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of NMR and MS provides powerful evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, including bond lengths, bond angles, and intermolecular interactions.
Expert Insight: For pyrazole derivatives, crystallography is invaluable for confirming the regiochemistry of substitution, which can sometimes be ambiguous from NMR data alone, especially in cases of isomeric mixtures.[7] The crystal structure of the parent 3,5-bis(trifluoromethyl)pyrazole reveals tetramers formed via N-H···N hydrogen bonds in the solid state[14][15]; for the N-phenyl substituted analog, we would expect π-π stacking interactions to play a significant role in the crystal packing.[16]
Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., toluene, ethanol, or a mixture).[7]
-
Mounting: Mount a high-quality single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.
-
Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data to obtain the final atomic coordinates and molecular geometry.
Integrated Structure Elucidation Strategy
A robust structure elucidation is not a linear process but an integrated workflow where each piece of data corroborates the others.
Visualization: Elucidation Workflow
Caption: Integrated workflow for structure elucidation.
This self-validating system works as follows:
-
HRMS provides the exact mass and confirms the elemental formula.
-
NMR establishes the carbon-hydrogen framework, confirms the number and environment of protons and carbons, and proves the connectivity between the phenyl and pyrazole rings. Crucially, ¹³C and ¹⁹F NMR confirm the presence and location of the CF₃ groups.
-
IR corroborates the presence of the key functional groups (aromatic rings, C-F bonds) identified by NMR.
-
X-ray Crystallography , when achievable, provides the final, incontrovertible evidence, confirming the results from all other techniques and revealing the molecule's solid-state conformation.
Conclusion
The structure elucidation of this compound is a paradigmatic example of modern chemical analysis. By logically applying a suite of orthogonal techniques—NMR, MS, IR, and X-ray crystallography—researchers can move from a synthetic product to a fully validated and unambiguously confirmed molecular structure. This multi-faceted approach ensures the scientific integrity required for high-stakes applications like drug development, where a deep and accurate understanding of molecular structure is paramount.
References
- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.
- Yadav, G., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(52), 29777-29781.
- Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. ResearchGate.
- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.
- Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228.
- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. A-State Research & Creativity Hub (ARCH).
- Al-Hilfi, J. A., et al. (2018). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole. ResearchGate.
- Jassim, A., et al. (2018). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole. ResearchGate.
- Claramunt, R. M., et al. (1999). The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state. New Journal of Chemistry, 23(12), 1231-1237.
- Patil, A., et al. (2020). Synthesis of 2-(3(3, 5 bis trifluoromethyl) phenyl) 1-(4-fluorophenyl)... ResearchGate.
- Samshuddin, S., et al. (2011). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E, 67(Pt 8), o1948.
- Claramunt, R. M., et al. (1999). The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state. New Journal of Chemistry.
- Akkurt, M., et al. (2012). 3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E, 68(Pt 1), o163.
- Smith, C. M., et al. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib... MDPI.
- Wang, C., et al. (2016). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-126.
- Onkol, T., et al. (2008). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Molecules, 13(4), 861-869.
- Rostamizadeh, S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Scientia Iranica.
- Samshuddin, S., et al. (2011). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E, 67(Pt 3), o635.
- Kareem, A. M., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals.
- Al-Hilfi, J. A., et al. (2018). The FT-IR spectrum of 3,5-dimethylpyrazole. ResearchGate.
- Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of trifluoromethylated pyrazoles
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrazoles
Foreword
The strategic incorporation of fluorine into pharmacologically active molecules has revolutionized drug discovery and development. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. When coupled with the versatile pyrazole scaffold—a five-membered heterocycle with two adjacent nitrogen atoms—the resulting trifluoromethylated pyrazoles emerge as a powerhouse class of compounds with an exceptionally broad spectrum of biological activities. This guide provides a comprehensive exploration of these activities, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their efficacy, present field-proven experimental protocols, and offer insights into the causality behind their design and application.
The Trifluoromethyl Group: A Keystone for Enhanced Bioactivity
The pyrazole ring itself is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The introduction of a trifluoromethyl (CF₃) group dramatically amplifies and refines these activities.
Causality behind the CF₃ Advantage:
-
Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its target site. This is a critical factor for oral drug absorption and penetration of the blood-brain barrier.[3]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ moiety can significantly alter the pKa of nearby functional groups, influencing ionization states and, consequently, receptor-ligand interactions.
-
Conformational Control: The steric bulk of the CF₃ group can lock a molecule into a specific, biologically active conformation, improving its selectivity and potency for a given target.
This unique combination of properties makes the trifluoromethylated pyrazole scaffold a fertile ground for the development of novel therapeutics and agrochemicals.
Anti-inflammatory Activity: Selective COX-2 Inhibition
One of the most celebrated applications of trifluoromethylated pyrazoles is in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The landmark drug Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, features this core structure.[1][4]
Mechanism of Action: The COX-2 Selectivity Paradigm
Inflammation is mediated by prostaglandins, which are synthesized by COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, and COX-2, which is induced during inflammation.[5] Traditional NSAIDs inhibit both isoforms, leading to common side effects like stomach ulcers.
Trifluoromethylated pyrazoles achieve COX-2 selectivity through specific structural interactions. The bulky trifluoromethyl group sterically hinders the molecule's entry into the narrower active site of the COX-1 enzyme, while allowing it to fit comfortably within the larger, more accommodating active site of COX-2.[1] This selective inhibition reduces inflammation without compromising the protective functions of COX-1.[1][6]
Caption: Selective inhibition of COX-2 by trifluoromethylated pyrazoles.
Quantitative Data: COX Inhibition
The selectivity of these compounds is quantified by the ratio of IC₅₀ values for COX-1 and COX-2. A higher selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | >10 | 0.055 | >179.4 | [6] |
| Compound 3g | 4.45 | 2.65 | 1.68 | [1][7] |
| Compound 3d | 5.61 | 4.92 | 1.14 | [1][7] |
| Compound 15 | - | - | 4.89 (in vivo) | [6] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Compound Incubation: Add various concentrations of the trifluoromethylated pyrazole test compounds (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Reaction Termination: After a 2-minute incubation at 37°C, stop the reaction by adding a solution of HCl.
-
Quantification of Prostaglandin E₂ (PGE₂): The amount of PGE₂ produced is quantified using a commercial Prostaglandin E₂ EIA Kit, following the manufacturer's instructions. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration.
Anticancer Activity: Targeting Cellular Proliferation
The antiproliferative properties of trifluoromethylated pyrazoles make them promising candidates for cancer therapy. Their mechanisms are often multifaceted, targeting key cellular processes required for tumor growth.
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of trifluoromethylated pyrazole derivatives function as tubulin polymerization inhibitors.[8][9] Microtubules, polymers of tubulin, are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division. By binding to tubulin (often at the colchicine binding site), these compounds disrupt microtubule dynamics. This prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[8]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Agrochemical Applications: Protecting Crops
The bioactivity of trifluoromethylated pyrazoles extends significantly into the agrochemical sector, where they form the basis of potent insecticides, fungicides, and molluscicides. [3]
Mechanism of Action: Neurotoxicity in Pests
Many trifluoromethylated phenylpyrazole insecticides, such as Fipronil , act as potent neurotoxins. [10]They function by non-competitively blocking the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects. GABA is an inhibitory neurotransmitter; by blocking its receptor, these insecticides prevent the influx of chloride ions, leading to neuronal hyperexcitation, paralysis, and death of the insect. [10]This target site is different in insects compared to mammals, providing a degree of selective toxicity. [10] Other pyrazole derivatives act as fungicides by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, disrupting cellular respiration in fungi. [11]
Quantitative Data: Insecticidal and Molluscicidal Activity
| Compound | Target Pest | Activity Metric | Value | Reference | | :--- | :--- | :--- | :--- | | Compound 3w | Plutella xylostella (Diamondback moth) | % Mortality @ 0.1 mg/mL | 100% | [12]| | Compound 16 | Eobania vermiculata (Snail) | LC₅₀ | 0.58 mg/mL | [10]| | Compound 6b | Mythimna separata (Armyworm) | % Mortality @ 200 mg/mL | 100% | [13]| | Compound 6e | Mythimna separata (Armyworm) | % Mortality @ 200 mg/mL | 100% | [13]|
Conclusion and Future Outlook
The trifluoromethylated pyrazole scaffold is a testament to the power of strategic molecular design. The inclusion of the trifluoromethyl group confers enhanced metabolic stability and lipophilicity, transforming the already versatile pyrazole ring into a platform for developing highly potent and selective bioactive agents. [3]From combating inflammation and cancer in humans to protecting agricultural resources from pests and fungi, the applications are vast and impactful.
Future research will undoubtedly focus on synthesizing novel derivatives with even greater potency and improved safety profiles. The potential for creating dual-action agents, such as compounds with both anti-inflammatory and anticancer properties, represents an exciting frontier. [1]As our understanding of molecular biology deepens, the rational design of trifluoromethylated pyrazoles will continue to yield innovative solutions to pressing challenges in medicine and agriculture.
References
- Saleh, I., Raj KC, H., Roy, S., Abugazleh, M. K., Ali, H., Gilmore, D., & Alam, M. A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697.
- Saleh, I., Raj KC, H., Roy, S., Abugazleh, M. K., Ali, H., Gilmore, D., & Alam, M. A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing.
- Wang, Y., et al. (2022). Chemo- and regioselective defluorinative annulation of (trifluoromethyl)alkenes with pyrazolones: synthesis and insecticidal activity of 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles. RSC Publishing.
- Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry.
- Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health.
- Hura, N., et al. (2018). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega.
- Saleh, I., et al. (2021). Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)pyrazole in Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD..
- van de Loo, F. A., et al. (n.d.). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLOS ONE.
- Boyarskiy, V. P., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. National Genomics Data Center (CNCB-NGDC).
- Bio-protocol. (n.d.). In Vitro Anticancer Activity Assay. Bio-protocol.
- Al-Warhi, T., et al. (n.d.). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against: Toward Sustainable Land Snail Control. PubMed Central.
- Al-Majid, A. M., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central.
- Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters.
- Al-Majid, A. M., et al. (2024). Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed.
- Wang, M., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Kumar, A., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
- Taylor & Francis Online. (n.d.). Preparation of some pyrazoline derivatives and evaluation of their antifungal activities. Taylor & Francis Online.
- Sharifi-Rad, M., et al. (n.d.). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. MDPI.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). International Journal of Pharmaceutical Sciences and Research.
- Taylor & Francis Online. (n.d.). Preparation of some pyrazoline derivatives and evaluation of their antifungal activities. Taylor & Francis Online.
- Scilit. (n.d.). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Scilit.
- Li, P., et al. (n.d.). 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
- Majić, I., et al. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central.
- Al-Warhi, T., et al. (2024). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PubMed Central.
- Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. (n.d.). Journal of Pesticide Science.
- Zhang, X., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health.
- ResearchGate. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate.
- Maqbool, T., et al. (2020). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. SciELO.
- Wang, H., et al. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PubMed Central.
- JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
- ResearchGate. (2024). Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids. ResearchGate.
- ChemRxiv. (2024). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Cambridge Open Engage.
- Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.
- ResearchGate. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate.
- ACS Publications. (n.d.). Design, Synthesis and Insecticidal Activity of Novel Phenylpyrazoles Containing a 2,2,2-Trichloro-1-alkoxyethyl Moiety. Journal of Agricultural and Food Chemistry.
- El-Gamal, M. I., et al. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.
- PubMed. (n.d.). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed.
- MDPI. (n.d.). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI.
- Insecticidal Mode of Action. (n.d.). University of Georgia.
- Al-Wahaibi, L. H., et al. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of King Saud University - Science.
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemo- and regioselective defluorinative annulation of (trifluoromethyl)alkenes with pyrazolones: synthesis and insecticidal activity of 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. html.rhhz.net [html.rhhz.net]
Foreword: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Functional Group
An In-Depth Technical Guide to the Discovery and Development of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole Derivatives
In the landscape of modern medicinal and agrochemical research, the pursuit of novel molecular entities with enhanced efficacy, stability, and target specificity is relentless. The pyrazole core, a five-membered diazole heterocycle, has long been recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, forming the backbone of numerous approved drugs.[1][2] Concurrently, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of rational drug design. The CF₃ group can dramatically improve critical molecular properties, including metabolic stability, membrane permeability, and binding affinity, by altering lipophilicity and electronic characteristics.[3][4]
This guide delves into the discovery of a specific, highly functionalized class of these compounds: the this compound derivatives. We will explore the synthetic rationale, key biological activities, and the mechanistic underpinnings that make this scaffold a compelling subject for researchers, scientists, and drug development professionals.
The Architectural Blueprint: Synthesis of the Core Scaffold
The discovery of the potent biological activities of these derivatives is intrinsically linked to the development of a robust and scalable synthetic pathway. A key approach involves a multi-step synthesis that builds the pyrazole core and allows for diverse functionalization.[4]
The primary synthetic route begins with the reaction of 3',5'-bis(trifluoromethyl)acetophenone with a substituted hydrazine, such as 4-hydrazinobenzoic acid. This initial step forms a hydrazone intermediate. The subsequent crucial step involves cyclization using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), which efficiently constructs the pyrazole-4-carbaldehyde core. This aldehyde is a versatile intermediate, primed for further modification.[4] The final derivatization is typically achieved through reductive amination, where the aldehyde is reacted with a diverse library of aniline derivatives to yield the final target compounds.[4]
Detailed Experimental Protocol: Synthesis of a Representative Derivative
The following protocol is a representative example based on established literature for the synthesis of 4-{[4-(Anilinomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]}benzoic acid.[4]
Step 1: Hydrazone Formation
-
To a solution of 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in ethanol, add 4-hydrazinobenzoic acid (1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated hydrazone intermediate by filtration, wash with water, and dry under vacuum.
Step 2: Pyrazole-4-carbaldehyde Formation (Vilsmeier-Haack Reaction)
-
In a round-bottom flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cooled N,N-dimethylformamide (DMF, 5.0 eq).
-
Stir the reagent at 0°C for 30 minutes.
-
Add the hydrazone intermediate from Step 1 to the Vilsmeier-Haack reagent.
-
Heat the reaction mixture to 80-90°C and stir for 8-12 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a sodium bicarbonate solution until the pH is ~7.
-
The solid pyrazole aldehyde product precipitates. Collect it by filtration, wash thoroughly with water, and dry. This intermediate is often pure enough for the next step without further purification.[4]
Step 3: Reductive Amination
-
Suspend the pyrazole aldehyde from Step 2 (1.0 eq) and the desired aniline (e.g., aniline, 1.2 eq) in methanol.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the mixture, controlling any effervescence.
-
Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water and remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the final compound by column chromatography on silica gel.
Visualization: Synthetic Workflow
Caption: General synthetic pathway for this compound derivatives.
Applications in Drug Discovery: Potent Antibacterial Agents
A significant breakthrough in the discovery of this class of compounds has been their identification as potent inhibitors of drug-resistant Gram-positive bacteria.[5][6] Research has demonstrated remarkable activity against menacing pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL.[7]
Structure-Activity Relationship (SAR)
Initial SAR studies, based on the derivatization of the aniline moiety introduced during reductive amination, have yielded critical insights:
-
Lipophilicity is Key: The introduction of alkyl or halogen substituents on the aniline phenyl ring generally enhances antibacterial activity.[5][6]
-
Protic Groups are Detrimental: The presence of protic functional groups, such as carboxylic acids, on the aniline ring has been found to eliminate the antibacterial activity.[6]
-
Positional Isomerism Matters: The specific placement of substituents on the aniline ring influences the potency, suggesting a defined binding pocket in the biological target.
Proposed Mechanism of Action: Inhibition of Fatty Acid Biosynthesis (FAS-II)
Preliminary mechanistic studies indicate that these pyrazole derivatives act as cell membrane-disrupting agents.[1] The proposed mechanism is the inhibition of the bacterial fatty acid biosynthesis (FAS-II) pathway.[1] The FAS-II system, which is essential for building bacterial cell membranes, is distinct from the FAS-I system found in humans, making it an attractive target for selective antimicrobial drugs.[8] By inhibiting one of the key enzymes in this pathway, the pyrazole derivatives prevent the synthesis of essential membrane components, leading to a loss of membrane integrity and ultimately, bacterial cell death.
Caption: Proposed mechanism of action via inhibition of the bacterial FAS-II pathway.
Activity Against Biofilms and Persister Cells
Beyond their effect on planktonic (free-floating) bacteria, certain derivatives have shown exceptional efficacy in eradicating established bacterial biofilms and killing persister cells.[7][9] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Compounds that can penetrate and destroy these structures are of immense therapeutic value. Several 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have demonstrated potent activity, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL.[6][7]
| Compound ID | R-Group (Aniline Moiety) | MIC (µg/mL) vs. S. aureus | MBEC (µg/mL) vs. S. aureus | Reference |
| 1 | Phenyl | 2 | >32 | [6] |
| 11 | 3,5-Difluorophenyl | 0.25 | 1 | [6] |
| 28 | 3,5-Dimethylphenyl | 0.25 | 1 | [6] |
| 29 | 3-Chloro-5-fluorophenyl | 0.25 | 1 | [6] |
Table 1: Representative antibacterial activity of selected 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.
Standardized Protocols for Antimicrobial Susceptibility Testing
To ensure reproducibility and comparability of results, standardized protocols for determining MIC and MBEC values are essential.
Protocol 2.4.1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) [1][7]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.[10]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth to create a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).[10]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[1]
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]
Protocol 2.4.2: Minimum Biofilm Eradication Concentration (MBEC) Assay [5][12]
-
Biofilm Formation: Inoculate a 96-well plate with a standardized bacterial suspension. Place a special lid with 96 pegs into the wells. Incubate for 24 hours to allow biofilms to form on the pegs.[13]
-
Rinsing: Remove the peg lid and rinse it in a saline solution to remove any planktonic bacteria, leaving only the attached biofilm.[6]
-
Antimicrobial Challenge: Place the peg lid into a new 96-well plate where each well contains a different concentration of the test compound (prepared via serial dilution). Incubate for a specified challenge time (e.g., 24 hours).[13]
-
Recovery: Transfer the peg lid to a new "recovery" plate containing fresh, compound-free growth medium.
-
Biofilm Dislodging: Sonicate the recovery plate to dislodge the surviving biofilm cells from the pegs into the medium.[12]
-
Incubation and Reading: Incubate the recovery plate for 24 hours. The MBEC is the lowest concentration of the compound that prevents regrowth of bacteria from the treated biofilm.[12]
Caption: Standard experimental workflows for MIC and MBEC assays.
Applications in Agrochemical Science
The potent biological activity of the phenylpyrazole scaffold is not limited to bacteria. This chemical class, particularly fluorinated derivatives, has a significant history in agrochemical development.
-
Insecticidal and Molluscicidal Activity: Phenylpyrazoles, famously represented by the insecticide Fipronil, function by blocking GABA-gated chloride channels in insects, leading to fatal hyperexcitation of the central nervous system.[14][15] Derivatives featuring the 3,5-bis(trifluoromethyl)phenyl moiety are being explored as next-generation insecticides and molluscicides, with some compounds showing high mortality rates against pests like Plutella xylostella and land snails.[14][15]
-
Herbicidal Activity: Various pyrazole derivatives have been developed as herbicides.[16] Research into 1-phenyl-pyrazole derivatives containing trifluoromethyl groups has shown that some compounds exhibit promising pre- and post-emergence herbicidal activity against weeds like Digitaria sanguinalis by inhibiting plant-specific enzymes such as phytoene desaturase (PDS).[17][18]
Emerging Frontiers: Anticancer Research
The pyrazole nucleus is a common feature in many small-molecule kinase inhibitors used in oncology. While research is in earlier stages, compounds containing trifluoromethylphenyl pyrazole motifs have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer.[19][20] These compounds may exert their effects by inhibiting key signaling proteins like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[19][21] The development of pyrazole-based compounds remains an active area of investigation for novel cancer therapeutics.[22]
Conclusion and Future Outlook
The discovery and development of this compound derivatives serve as a powerful case study in modern chemical design. The strategic fusion of a privileged pyrazole scaffold with the potent electronic and steric properties of two trifluoromethyl groups has unlocked a class of molecules with diverse and potent biological activities. The profound antibacterial efficacy against drug-resistant pathogens, including biofilms, marks a particularly significant advancement. Furthermore, their demonstrated potential in agrochemical and anticancer applications underscores the versatility and untapped potential of this molecular architecture. Future research will undoubtedly focus on optimizing the scaffold for improved selectivity, reduced off-target toxicity, and a deeper understanding of the precise molecular interactions governing their mechanisms of action.
References
[9] Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link] trifluoromethylphenyl-Substituted_Pyrazole_Derivatives_as_Potent_Growth_Inhibitors_of_Drug-Resistant_Bacteria
[5] Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]
[6] Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Retrieved January 9, 2026, from [Link]
[7] Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. Retrieved January 9, 2026, from [Link]
[1] Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Retrieved January 9, 2026, from [Link]
[12] Biofilm Eradication Testing - Emery Pharma. (n.d.). Retrieved January 9, 2026, from [Link]
[8] A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2022). MDPI. Retrieved January 9, 2026, from [Link]
[23] Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1433-1498. [Link]
[24] Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. Retrieved January 9, 2026, from [Link]
[11] Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
[13] Saeed, K., McLaren, A. C., Schwarz, E. M., et al. (2019). 2018 international consensus meeting on musculoskeletal infection: Summary from the biofilm workgroup and consensus on biofilm related musculoskeletal infections. Journal of Orthopaedic Research, 37(5), 1007-1019. (Supplement 2: Minimal biofilm eradication concentration (MBEC) assays). Retrieved from a relevant source.
[25] Jończyk, J., & Mąkosza, M. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry, 87(8), 5369-5381. [Link]
[2] Al-Warhi, T., Al-Thiabat, M., Al-Shar'i, N. A., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]
[19] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed Central. Retrieved January 9, 2026, from [Link]
[20] Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. (2021). ResearchGate. Retrieved January 9, 2026, from [Link]
[16] Zhang, H., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Retrieved January 9, 2026, from [Link]
[14] Zhang, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry, 71(32), 11847-11857. [Link]
[17] Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. (2014). ResearchGate. Retrieved January 9, 2026, from [Link]
[22] Mbam, C. U., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10133-10145. [Link]
[26] Fatty acid synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
[27] Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2024). Research Square. Retrieved January 9, 2026, from [Link]
[15] El-Sayed, A. M. M., et al. (2024). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against Monacha cartusiana: Toward Sustainable Land Snail Control. ACS Omega. [Link]
[18] Li, Y., et al. (2024). Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. RSC Advances, 14(22), 15859-15867. [Link]
[4] Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. Retrieved January 9, 2026, from [Link]
[21] 1,2,3-Triazolyl pyrazole derivatives as anti-cancer agents: Biological evaluation and molecular docking. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]
Sources
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 6. innovotech.ca [innovotech.ca]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. emerypharma.com [emerypharma.com]
- 13. ors.org [ors.org]
- 14. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. hielscher.com [hielscher.com]
- 25. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 27. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3,5-bis(trifluoromethyl)-1-phenylpyrazole scaffold is a cornerstone of a versatile class of chemical compounds with significant biological activities. While most prominently recognized for its application in broad-spectrum insecticides, such as fipronil, the core mechanism of action—potent and selective neuromodulation—provides a foundation for wider pharmacological exploration. This guide delineates the primary neurotoxic mechanism of these compounds, focusing on their non-competitive antagonism of ligand-gated ion channels. Furthermore, it explores the broader therapeutic potential of the pyrazole nucleus, which has been successfully leveraged in developing anti-inflammatory, anticancer, and antimicrobial agents. By synthesizing field-proven insights with established biochemical data, this document serves as a technical resource for professionals engaged in pesticide research and novel drug discovery.
The Phenylpyrazole Scaffold: From Crop Protection to Clinical Potential
Phenylpyrazole derivatives are characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom.[1] This class of compounds gained prominence with the development of insecticides like fipronil, which were engineered to combat growing pest resistance to older chemical classes such as organophosphates and pyrethroids.[1][2] Their high efficacy and novel mode of action led to widespread use in agriculture for protecting crops, in veterinary medicine for flea and tick control, and in public health for managing pests like termites and cockroaches.[2][3][4]
The defining feature of the insecticidal phenylpyrazoles, exemplified by the this compound structure, is their profound effect on the central nervous system (CNS) of invertebrates.[4] However, the inherent bioactivity of the pyrazole ring is not limited to neurotoxicity. The pyrazole heterocycle is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to serve as a foundation for drugs targeting a wide array of biological systems.[5][6] Clinically approved pyrazole-based drugs include anti-inflammatory agents (celecoxib), kinase inhibitors for cancer therapy, and other therapeutics, underscoring the scaffold's vast potential.[6][7][8]
Primary Mechanism of Action: Antagonism of Inhibitory Neurotransmission
The insecticidal efficacy of this compound and its analogues stems from the disruption of normal inhibitory neurotransmission, leading to uncontrolled neuronal firing.[9][10] This is achieved by targeting specific ligand-gated ion channels that are critical for regulating nerve signaling.[3]
The GABA-Gated Chloride Channel (GABA-A Receptor)
The primary molecular target for phenylpyrazole insecticides is the gamma-aminobutyric acid (GABA)-gated chloride channel, also known as the GABA-A receptor.[1][11] In a healthy CNS, the neurotransmitter GABA binds to the GABA-A receptor, opening its intrinsic chloride (Cl⁻) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus maintaining an inhibitory tone.
Phenylpyrazoles act as potent non-competitive antagonists of this receptor.[2][4][12] They do not compete with GABA for its binding site. Instead, they bind to a distinct allosteric site located within the ion channel pore.[4][13] This binding event physically blocks the passage of chloride ions, even when GABA is bound to the receptor.[3][11] The disruption of this crucial inhibitory mechanism leads to a state of persistent neuronal hyperexcitation, manifesting as tremors, paralysis, and ultimately, the death of the insect.[4][10]
The Glutamate-Gated Chloride (GluCl) Channel
In invertebrates, phenylpyrazoles also target glutamate-gated chloride (GluCl) channels.[4][10] These channels, which are absent in mammals, play a crucial role in rapid synaptic transmission in insects and are another key site for inhibitory signaling.[4][10] By blocking GluCl channels, phenylpyrazoles further contribute to the overstimulation of the insect nervous system, enhancing their insecticidal potency.[3]
Basis of Selective Toxicity
The remarkable success of phenylpyrazoles as insecticides is due to their high degree of selective toxicity, affecting insects at doses far lower than those required to impact mammals. This selectivity is rooted in two key biochemical factors:
-
Differential Binding Affinity: Phenylpyrazoles exhibit a significantly higher binding affinity for insect GABA-A receptors compared to their mammalian counterparts.[4][11] Some studies suggest a selectivity ratio of over 500-fold, meaning a much lower concentration is needed to block insect channels effectively.[2]
-
Target Availability: The secondary target, the GluCl channel, is a feature of invertebrate nervous systems and is not present in mammals, providing an additional layer of selectivity.[4][10]
It is important to note that metabolites of these compounds, such as fipronil-sulfone, can exhibit different activity profiles. Fipronil-sulfone is reportedly more active at mammalian chloride channels than the parent compound, which is a critical consideration in toxicological risk assessments.[11]
| Target Receptor | Organism Class | Relative Affinity/Potency | Consequence |
| GABA-A Receptor | Insects | High (IC₅₀ in nM range)[14] | Potent neurotoxicity |
| GABA-A Receptor | Mammals | Low (IC₅₀ in µM range)[14] | High margin of safety |
| GluCl Channel | Insects | High | Enhanced neurotoxicity |
| GluCl Channel | Mammals | N/A (Channel absent)[4][10] | Contributes to selectivity |
Broader Pharmacological Activities of the Pyrazole Scaffold
The structural features that make the pyrazole ring an effective anchor for insecticides also render it suitable for targeting other enzymes and receptors, making it a valuable scaffold in drug development.
-
Anti-inflammatory Activity: Many pyrazole derivatives function as potent non-steroidal anti-inflammatory drugs (NSAIDs).[8] Their mechanism often involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme induced at sites of inflammation that is responsible for prostaglandin synthesis.[15][16] The blockbuster drug Celecoxib is a prime example of a pyrazole-based selective COX-2 inhibitor.[7]
-
Anticancer Activity: The pyrazole nucleus is a key component in numerous protein kinase inhibitors developed for cancer therapy.[5][6] By targeting kinases such as EGFR, VEGFR-2, and JNK, these compounds can interfere with signaling pathways that control tumor cell proliferation, angiogenesis, and metastasis.[17][18]
-
Antimicrobial Activity: Recent research has demonstrated that novel 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives are potent growth inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[19][20] The mechanism for some of these compounds is believed to involve the inhibition of fatty acid biosynthesis.[21]
Key Experimental Protocols for Mechanistic Investigation
Elucidating the precise mechanism of action of a compound like this compound requires a multi-faceted experimental approach. The following protocols represent core, self-validating methodologies used in the field.
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol directly measures the effect of a compound on the function of a specific ion channel expressed in a heterologous system, typically Xenopus oocytes.
Objective: To determine if the compound inhibits GABA-induced chloride currents.
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes using collagenase treatment.
-
cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired GABA-A receptor (e.g., insect or mammalian subunits). Incubate for 2-4 days to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -60 mV.
-
Establish a baseline current.
-
-
Compound Application:
-
Apply a pulse of GABA (e.g., 10 µM) to elicit an inward chloride current (IGABA). This serves as the positive control response.
-
Wash out the GABA and allow the current to return to baseline.
-
Perfuse the oocyte with the test phenylpyrazole compound for 1-2 minutes.
-
Co-apply the same pulse of GABA in the presence of the test compound.
-
-
Data Analysis: Measure the peak amplitude of IGABA before and after the application of the test compound. A significant reduction in the current amplitude indicates inhibitory activity. Calculate the percentage of inhibition and generate dose-response curves to determine the IC₅₀ value.
Causality & Trustworthiness: This protocol provides direct functional evidence of channel blockade. Including a known GABA-A antagonist like picrotoxin as a positive control and a vehicle-only application as a negative control validates the assay's integrity.
Protocol: Radioligand Binding Assay
This biochemical assay quantifies the affinity of a compound for a specific receptor site by measuring its ability to displace a known radioactive ligand.
Objective: To determine the binding affinity (Kᵢ) of the phenylpyrazole for the non-competitive antagonist site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., insect heads or mammalian brain tissue) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes and resuspend to a specific protein concentration.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of a radioligand that binds to the antagonist site (e.g., [³H]EBOB), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter. The filter traps the membranes (with bound radioligand) while the unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀. This value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Causality & Trustworthiness: This protocol directly measures the physical interaction between the compound and the receptor. Non-specific binding is determined in the presence of a saturating concentration of a non-radioactive competitor to ensure accuracy.
Conclusion and Future Directions
The this compound scaffold is a potent modulator of inhibitory neurotransmission, primarily through the non-competitive blockade of GABA-A and GluCl-gated chloride channels.[1][4] This mechanism, characterized by high potency and, in many cases, remarkable selectivity for invertebrates, has established these compounds as highly effective insecticides.[2] However, the journey of the pyrazole scaffold is far from over. Its proven success in clinically approved anti-inflammatory and anticancer drugs demonstrates its vast therapeutic potential.[6][7]
Future research should focus on leveraging the structure-activity relationships of this scaffold to design novel therapeutics.[13] This includes developing next-generation kinase inhibitors with improved selectivity, exploring new pyrazole derivatives for combating antibiotic-resistant bacteria, and potentially designing novel channel modulators for treating neurological disorders. Understanding the nuanced interactions between pyrazole derivatives and their biological targets will continue to be a fruitful endeavor for both crop protection and human medicine.
References
- Wikipedia. Phenylpyrazole insecticides.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Fipronil Insecticide Mechanism of Action for Effective Pest Control.
- National Pesticide Information Center. Fipronil Technical Fact Sheet.
- Wikipedia. Fipronil.
- The Ohio State University. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity.
- Li, P., et al. (2007). The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. British Journal of Pharmacology, PMC.
- El-Naggar, A. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules.
- Dragos, C., & Andras, A. (2018). Fipronil: mechanisms of action on various organisms and future relevance for animal models studies.
- Gomaa, H. A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
- ResearchGate.
- Angene Chemical. The Science Behind Fipronil: How This Insecticide Protects Crops.
- MDPI.
- MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry.
- ResearchGate. Chemical structures of the three phenylpyrazole insecticides used in...
- Naka, T., et al. (2001). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. European Journal of Pharmacology.
- AZoNetwork.
- Gürsoy, E. A., & Güzeldemirci, N. U. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini reviews in medicinal chemistry, PMC.
- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, PMC.
- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules.
- El-Sayed, N. N. E., et al. (2018). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, PMC.
- ResearchGate. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- Sammelson, R. E., et al. (2003). Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil. Journal of Agricultural and Food Chemistry.
- Sammelson, R. E., et al. (2004). GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. Bioorganic & Medicinal Chemistry.
- Cole, L. M., et al. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology.
Sources
- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 2. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
- 3. nbinno.com [nbinno.com]
- 4. Fipronil - Wikipedia [en.wikipedia.org]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Fipronil Technical Fact Sheet [npic.orst.edu]
- 12. researchgate.net [researchgate.net]
- 13. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 18. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Phenylpyrazoles: From Broad-Spectrum Insecticides to Precision Therapeutic Agents - A Technical Guide to Their Diverse Molecular Targets
Abstract
Phenylpyrazole compounds, initially developed as highly effective broad-spectrum insecticides, are now emerging as a versatile scaffold for the development of novel therapeutics targeting a range of human diseases. Their well-established mechanism of action in insects, the blockade of GABA-gated chloride channels, laid the groundwork for exploring their interactions with mammalian protein targets. This in-depth technical guide provides a comprehensive overview of the known and potential therapeutic targets of phenylpyrazole compounds. We will delve into the molecular intricacies of their interaction with established targets such as GABA receptors and explore the exciting preclinical evidence for their activity against various protein kinases, the anti-apoptotic protein MCL-1, and TRP ion channels. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, detailed experimental protocols, and quantitative data to facilitate further research and development in this promising area.
Introduction: The Phenylpyrazole Scaffold - A Journey from Agrochemicals to Therapeutics
The phenylpyrazole core structure, characterized by a central pyrazole ring with a phenyl group substituent, has proven to be a privileged scaffold in medicinal chemistry.[1] Initially recognized for its potent insecticidal properties, exemplified by the commercial success of Fipronil, the unique chemical features of phenylpyrazoles have attracted significant attention for their potential in human medicine. The ability of this scaffold to be readily functionalized allows for the fine-tuning of its pharmacological properties, leading to the discovery of derivatives with high affinity and selectivity for a diverse array of molecular targets. This guide will explore the evolution of our understanding of phenylpyrazole pharmacology, from its foundational role in pest control to its current status as a promising platform for the development of targeted therapies for cancer, inflammatory disorders, and neurological conditions.
The Archetypal Target: GABA-Gated Chloride Channels
The primary mechanism of action of phenylpyrazole insecticides is the non-competitive antagonism of GABA-gated chloride channels (GABA-A receptors).[2][3][4] In the central nervous system (CNS) of both insects and mammals, GABA (γ-aminobutyric acid) is the principal inhibitory neurotransmitter. Its binding to GABA-A receptors opens an integral chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Phenylpyrazoles bind within the pore of the GABA-A receptor channel, physically obstructing the passage of chloride ions.[4] This blockade of inhibitory signaling leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.[2] The selective toxicity of compounds like fipronil arises from their significantly higher affinity for insect GABA-A receptors compared to their mammalian counterparts.[3][4]
Phenylpyrazole Binding Site on the GABA-A Receptor
Structure-activity relationship studies have identified three key subsites within the GABA-A receptor that contribute to the binding of phenylpyrazole compounds:[1][5]
-
A Hydrophobic Pocket: This site accommodates bulky substituents on the pyrazole ring, such as the tert-butyl group.
-
A Hydrogen Bonding Site: The N-2 position of the pyrazole ring is thought to form a critical hydrogen bond with the receptor.
-
A π-Stacking Interaction Site: The phenyl ring of the phenylpyrazole engages in π-stacking interactions with aromatic residues within the binding pocket.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of phenylpyrazole compounds for the GABA-A receptor using [³H]EBOB (ethynylbicycloorthobenzoate), a radioligand that binds to the non-competitive antagonist site.
Materials:
-
Membrane Preparation: Rat brain cortices or insect head membranes.
-
Radioligand: [³H]EBOB.
-
Test Compounds: Phenylpyrazole derivatives dissolved in DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a known non-competitive antagonist (e.g., picrotoxin).
-
Scintillation Vials and Cocktail.
-
Glass Fiber Filters.
-
Filtration Manifold.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [³H]EBOB.
-
Varying concentrations of the test phenylpyrazole compound or vehicle (for total binding) or a saturating concentration of a non-specific competitor (for non-specific binding).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Emerging Therapeutic Targets in Oncology
The structural versatility of the phenylpyrazole scaffold has led to the discovery of derivatives with potent anti-cancer activity. These compounds exert their effects by targeting key proteins involved in cancer cell proliferation, survival, and signaling.
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several families of protein kinases have been identified as targets for phenylpyrazole derivatives.
ROCK1 and ROCK2 are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility, processes that are central to cancer metastasis. Phenylpyrazole amides have been identified as potent dual inhibitors of ROCK1 and ROCK2.[6][7]
Phenylpyrazole derivatives have demonstrated inhibitory activity against a range of other kinases implicated in cancer, including:
-
Src Family Kinases: Involved in cell proliferation, survival, and migration.[8]
-
Aurora Kinases and Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[9]
-
VEGFR and PDGFR: Receptor tyrosine kinases that drive angiogenesis.[9]
Table 1: Inhibitory Activity of Phenylpyrazole Derivatives Against Various Kinases
| Phenylpyrazole Derivative | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Phenylpyrazolopyrimidine (Compound 10) | c-Src | 60.4 | HT-29, SK-OV-3 | [8] |
| Phenylpyrazole Amide (Compound 25) | ROCK1/2 | - | - | [6] |
| Pyrazolyl Benzimidazole (Compound 7) | Aurora A/B | 0.0289 / 0.0022 | U937, K562, A549, LoVo, HT29 | [9] |
| Pyrazole Derivative (Compound 24) | CDK1 | 2.38 | HepG2, Huh7, SNU-475, HCT116, UO-31 | [9] |
BCL-2 Family Proteins: Targeting MCL-1
Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a common mechanism of drug resistance in various cancers. Phenylpyrazole derivatives have been identified as a new class of selective MCL-1 inhibitors.[2][6][8] These compounds bind to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BIM and BAK, thereby triggering apoptosis.[2][6][8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the inhibitory activity of phenylpyrazole compounds against a specific kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Kinase and Substrate: Purified recombinant kinase and its specific substrate.
-
ATP.
-
Test Compounds: Phenylpyrazole derivatives in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding:
-
Kinase buffer.
-
The specific kinase.
-
The kinase substrate.
-
Varying concentrations of the phenylpyrazole inhibitor or vehicle (DMSO).
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate at room temperature.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Potential Therapeutic Applications in Inflammatory and Neurological Disorders
Beyond oncology, the diverse biological activities of phenylpyrazoles suggest their potential in treating inflammatory and neurological conditions.
Modulation of Enzymes in the Inflammatory Cascade
Phenylpyrazole derivatives have been shown to inhibit enzymes involved in the production of pro-inflammatory mediators, such as prostaglandin synthase and 5-lipoxygenase. This dual inhibitory activity suggests their potential as anti-inflammatory agents.
Targeting Transient Receptor Potential (TRP) Channels
Transient Receptor Potential (TRP) channels are a group of ion channels involved in various sensory processes, including pain, temperature, and taste. The TRPC3 channel, implicated in neuronal excitability, has been identified as a target for a selective pyrazole compound, Pyr3.[10][11][12] Inhibition of TRPC3 by this compound has been shown to have antiseizure effects in preclinical models, highlighting a potential therapeutic avenue for epilepsy.[11][13]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for TRPC3 Channels
This protocol describes the use of the whole-cell patch-clamp technique to study the effect of phenylpyrazole compounds on TRPC3 channel activity in a heterologous expression system (e.g., HEK293 cells).
Materials:
-
Cell Culture: HEK293 cells transiently or stably expressing TRPC3.
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.
-
Internal Solution: e.g., containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
-
External Solution: e.g., containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
TRPC3 Agonist: e.g., OAG (1-oleoyl-2-acetyl-sn-glycerol).
-
Test Compounds: Phenylpyrazole derivatives dissolved in DMSO.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Plate TRPC3-expressing HEK293 cells on glass coverslips.
-
Pipette Preparation: Fill the recording pipette with the internal solution.
-
Seal Formation: Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Channel Activation: Apply the TRPC3 agonist (e.g., OAG) to the external solution to activate the channels and record the resulting inward current.
-
Compound Application: Perfuse the external solution with the phenylpyrazole test compound at various concentrations and record the effect on the agonist-induced current.
-
Data Analysis: Measure the amplitude of the TRPC3 current before and after the application of the test compound. Calculate the percentage of inhibition for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The phenylpyrazole scaffold has demonstrated remarkable versatility, evolving from a mainstay of the agrochemical industry to a promising platform for the development of novel human therapeutics. While the initial focus was on their potent activity at insect GABA-A receptors, a growing body of evidence highlights their potential to modulate a diverse range of mammalian targets, including protein kinases, anti-apoptotic proteins, and ion channels. The continued exploration of the structure-activity relationships of phenylpyrazole derivatives, coupled with the application of robust in vitro and in vivo screening methodologies, will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of diseases. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical class.
References
- Sammelson, R. E., Caboni, P., Durkin, K. A., & Casida, J. E. (2004). GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. Bioorganic & medicinal chemistry, 12(12), 3345–3355.
- Gao, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega, 9(25), 27369–27396.
- Li, Y., et al. (2020). Discovery of a phenylpyrazole amide ROCK inhibitor as a tool molecule for in vivo studies. Bioorganic & medicinal chemistry letters, 30(21), 127495.
- Sammelson, R. E., Caboni, P., Durkin, K. A., & Casida, J. E. (2004). GABA receptor antagonists and insecticides: Common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes.
- Nagib, M. M., et al. (2022). Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects. Epilepsia, 63(5), 1229-1241.
- Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity - U.OSU. (2019).
- Gant, D. B., Chalmers, A. E., Wolff, M. A., Hoffman, H. B., & Bushey, D. F. (1998). Fipronil: action at the GABA receptor. In Pesticides and the future: minimizing chronic exposure of humans and the environment (pp. 147-156). IOS Press.
- Cole, L. M., Nicholson, R. A., & Casida, J. E. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology, 46(1), 47-54.
- Feng, Y., et al. (2008). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of medicinal chemistry, 51(21), 6642–6645.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- Charon, S., et al. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers in Pharmacology, 12, 765051.
- Kiyonaka, S., et al. (2009). Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound. Proceedings of the National Academy of Sciences, 106(13), 5400-5405.
- Nagib, M. M., et al. (2022). Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects. Epilepsia, 63(5), 1229-1241.
- Kiyonaka, S., et al. (2009). Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound. PNAS, 106(13), 5400-5405.
- Narumiya, S., Tanji, M., & Ishizaki, T. (2009). Rho signaling, ROCK and mDia1, in transformation, metastasis and invasion. Cancer metastasis reviews, 28(1-2), 65–76.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
Sources
- 1. [PDF] Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharm.or.jp [pharm.or.jp]
- 6. pnas.org [pnas.org]
- 7. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Synthesis and GABA receptor potency of 3-thiomethyl-4-(hetero)aryl-5-amino-1-phenylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3,5-Bis(trifluoromethyl)-1-phenylpyrazole (CAS No. 140647-19-4). Designed for researchers and professionals in drug discovery and chemical synthesis, this document offers an in-depth examination of the Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data for this valuable fluorinated heterocyclic compound. By integrating established chemical principles with data from analogous structures, this guide explains the causality behind spectral features, outlines robust experimental protocols for synthesis and analysis, and serves as a vital resource for the unambiguous identification and characterization of this important chemical entity.
Introduction: The Significance of a Fluorinated Pyrazole
This compound is a heterocyclic compound of significant interest in medicinal and materials chemistry. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, while the strategic incorporation of two trifluoromethyl (CF₃) groups imparts unique properties. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, improve receptor binding affinity, and increase membrane permeability of drug candidates[1]. As such, this molecule serves as a critical building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
An accurate and thorough understanding of its spectroscopic signature is paramount for any scientist working with this compound. It ensures identity confirmation, purity assessment, and quality control throughout the research and development lifecycle. This guide provides a detailed interpretation of the expected spectroscopic data, grounded in fundamental principles and supported by empirical data from related structures.
Synthesis Protocol: A Validated Approach
The most direct and widely recognized method for synthesizing N-aryl pyrazoles is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the title compound, the reaction of 1,1,1,5,5,5-hexafluoroacetylacetone with phenylhydrazine provides a reliable and efficient route[2].
Experimental Workflow: Synthesis
Caption: Synthesis workflow for this compound.
Step-by-Step Protocol
-
Charging the Vessel: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.
-
Addition of Diketone: To the stirred solution, add 1,1,1,5,5,5-hexafluoroacetylacetone (1.05 eq) dropwise. An exothermic reaction may be observed.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 5 mol%). Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure and/or add cold water to induce precipitation.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold ethanol or a hexane/ethanol mixture. For higher purity, recrystallize the solid from a suitable solvent system like ethanol/water.
-
Drying: Dry the purified white to off-white crystalline solid under vacuum to yield the final product.
Spectroscopic Data Analysis
The following sections detail the predicted spectroscopic data for this compound, with interpretations based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. Samples are typically prepared by dissolving 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.
Caption: Correlation of molecular structure with key predicted NMR signals.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two main regions of interest.
-
Aromatic Region (Phenyl Protons): A complex multiplet appearing between δ 7.4-7.6 ppm with an integration of 5H is predicted. This signal arises from the protons on the N-phenyl ring. The ortho-, meta-, and para-protons will have slightly different chemical environments, leading to overlapping signals that typically resolve as a multiplet.
-
Heteroaromatic Region (Pyrazole Proton): A sharp singlet is expected around δ 6.8 ppm with an integration of 1H. This corresponds to the proton at the C4 position of the pyrazole ring. Its chemical shift is influenced by the adjacent electron-withdrawing CF₃ groups and the aromatic ring current of the N-phenyl substituent. The spectrum for the related 3,5-bis(trifluoromethyl)-1H-pyrazole shows this proton in a similar region[3][4].
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a carbon count and critical information about the fluorinated carbons.
-
Trifluoromethyl Carbons (-CF₃): A quartet is predicted around δ 121 ppm with a large one-bond coupling constant (¹JCF) of approximately 270 Hz. This characteristic pattern is a definitive indicator of a CF₃ group[5].
-
Pyrazole Ring Carbons (C3 and C5): Two quartets are expected for the C3 and C5 carbons, which are directly attached to the CF₃ groups. These should appear significantly downfield, around δ 143 ppm , with a smaller two-bond coupling constant (²JCF) of approximately 35-40 Hz[5].
-
Pyrazole Ring Carbon (C4): A singlet or a triplet with small long-range coupling to the fluorine atoms is expected for the C4 carbon around δ 108-110 ppm .
-
Phenyl Ring Carbons: Four distinct signals are expected for the phenyl ring carbons between δ 125-140 ppm , corresponding to the ipso, ortho, meta, and para positions.
3.1.3. ¹⁹F NMR Spectroscopy
¹⁹F NMR is essential for characterizing fluorinated compounds. Due to the molecular symmetry of the title compound, the two CF₃ groups are chemically equivalent.
-
A single, sharp singlet is predicted around δ -62 to -64 ppm (relative to CFCl₃). The absence of coupling confirms the equivalence of the two trifluoromethyl groups. Data from structurally similar pyrazoles support this chemical shift range[6][7].
Infrared (IR) Spectroscopy
The IR spectrum, typically acquired using a KBr pellet or as a thin film, reveals the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Vibration of C-H bonds on the phenyl ring. |
| 1600, 1510, 1460 | Medium-Strong | Aromatic C=C Stretch | Ring stretching vibrations of the phenyl and pyrazole rings. |
| 1280-1100 | Very Strong | C-F Stretch | The highly polar C-F bonds produce intense, characteristic absorption bands. This is a key diagnostic region for fluorinated compounds.[5] |
| 900-690 | Strong | Aromatic C-H Bend | Out-of-plane bending vibrations for the monosubstituted phenyl ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula C₁₁H₆F₆N₂[8].
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 280.04 . High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Key Fragmentation: The fragmentation pattern is expected to be dominated by the stability of the aromatic systems and the relative weakness of the bond to the CF₃ group.
-
[M-CF₃]⁺: A significant peak at m/z 211 , corresponding to the loss of a trifluoromethyl radical (69 amu), is highly probable.
-
[C₆H₅N₂]⁺: A fragment at m/z 105 corresponding to the phenyl-diazete cation or related structures.
-
[C₆H₅]⁺: A peak at m/z 77 from the phenyl cation.
-
Conclusion and Best Practices
The spectroscopic profile of this compound is distinct and allows for its unambiguous characterization. The combination of a single proton signal on the pyrazole ring, a characteristic phenyl multiplet in the ¹H NMR, and a single, intense singlet in the ¹⁹F NMR spectrum provides a rapid and definitive confirmation of its structure. ¹³C NMR, with its unique C-F coupling patterns, and Mass Spectrometry, with its predictable molecular ion and fragmentation, offer orthogonal validation.
For researchers in drug development, adherence to these characterization methods ensures the integrity of starting materials, which is fundamental to the synthesis of novel, high-quality active pharmaceutical ingredients.
References
- Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link][1]
- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link][5]
- Jassim, A., et al. (n.d.). ¹H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm.
- Jassim, A., et al. (n.d.). ¹H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm.
- Arkat USA. (n.d.).
- Dinoiu, V., et al. (2006). Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and -pyrazolone derivatives and their corresponding aroxyls. Semantic Scholar. [Link][2]
- Sloop, J. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link][7]
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Safe Handling and Management of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole for Research and Development
Foreword: The Double-Edged Sword of Trifluoromethylated Pyrazoles
The strategic incorporation of trifluoromethyl (CF3) groups into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. These groups can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, transforming a simple scaffold into a potent therapeutic candidate.[1][2][3] The 3,5-Bis(trifluoromethyl)-1-phenylpyrazole core is a prime example of this molecular engineering, demonstrating significant potential as a potent growth inhibitor of drug-resistant bacteria, including menacing pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][4][5][6][7] As researchers and drug development professionals, our ability to harness the power of such molecules is directly proportional to our ability to manage their inherent risks. This guide is not merely a list of precautions; it is a framework for understanding the causality behind each safety recommendation, enabling a proactive and scientifically grounded approach to laboratory safety.
Hazard Identification and Risk Profile
Understanding the intrinsic chemical properties and toxicological profile of this compound is the foundation of safe handling. While comprehensive toxicological data for this specific molecule is not fully detailed in all public records, data from its parent compound, 3,5-Bis(trifluoromethyl)pyrazole, and other structurally related pyrazoles provide a strong basis for a thorough risk assessment.[8][9]
GHS Classification and Hazards:
Based on available Safety Data Sheets (SDS), the compound is classified as hazardous.[8][9][10][11]
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[8]
-
Skin Corrosion/Irritation: Causes skin irritation.[8][9][10][11]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[8][9][10][11]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8][9][10][11]
The trifluoromethyl groups, while bestowing desirable pharmacological properties, also increase the compound's potential for biological reactivity and persistence. The phenylpyrazole core itself is a well-known pharmacophore, indicating a high likelihood of interaction with biological systems.[4][12]
Physicochemical Properties and Associated Risks:
| Property | Value/Information | Associated Risk & Rationale |
| Physical State | Solid, powder to crystal.[13][14] | Inhalation Hazard: Fine powders can be easily aerosolized during handling (e.g., weighing, transferring), leading to respiratory tract irritation.[8][15] |
| Melting Point | 83-85 °C[10][14] | Thermal Stability: Stable under standard lab conditions, but decomposition at high temperatures can release hazardous gases. |
| Boiling Point | ~147 °C[14] | Decomposition Hazard: Heating near the boiling point may lead to thermal decomposition, producing toxic fumes like carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[9][16][17] |
| Solubility | Soluble in methanol.[14] | Systemic Exposure Risk: Solubility in common organic solvents facilitates skin absorption, increasing the risk of systemic toxicity. |
| Incompatibilities | Strong oxidizing agents, strong acids.[8][9] | Reactivity Hazard: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions. |
The Self-Validating Protocol: Engineering Safety into Your Workflow
A truly robust safety protocol is not just a checklist; it's a system where each step validates the safety of the next. This section outlines a comprehensive workflow for handling this compound, from preparation to disposal.
Pre-Operational Phase: Risk Assessment and Control Measures
Before the first spatula touches the compound, a thorough pre-operational check is critical. This phase is about establishing engineering and administrative controls to minimize potential exposure.
Workflow for Pre-Handling Safety Checks:
Caption: First aid workflow for exposure to this compound.
Spill Response
Step 1: Assess and Secure
-
Protect Yourself: Do not approach the spill without the appropriate PPE (double gloves, goggles, lab coat, and respirator if necessary). [18]2. Alert Others: Notify everyone in the immediate area.
-
Isolate the Area: Secure the area and prevent unauthorized entry. [18]4. Eliminate Ignition Sources: If a flammable solvent is involved, turn off any nearby heat sources or electronics. [19] Step 2: Contain and Clean
-
For Small Spills (Solid): Carefully sweep or vacuum up the material and place it into a labeled hazardous waste container. Avoid creating dust. [9][15][17]2. For Small Spills (Liquid): Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. [20][19]Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Once absorbed, use spark-proof tools to scoop the material into a container for disposal as halogenated solid waste. [20][21] Step 3: Decontaminate and Report
-
Wash the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report the spill to your supervisor and the institutional EHS office, as required by local policy. [19]
Conclusion: A Culture of Safety
This compound and its analogs are valuable tools in the quest for novel therapeutics. [5][7]However, their potential benefits can only be realized when handled with the respect and caution they command. The protocols and principles outlined in this guide are designed to foster a culture of safety that goes beyond mere compliance. By understanding the reasons behind each precaution and integrating these practices into every workflow, researchers can confidently and safely explore the scientific potential of this powerful chemical scaffold.
References
- ScienceLab.com. (2006). Pyrazole Safety Data Sheet.
- Alkhaibari, I. S., Kc, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.
- Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2116-2139.
- MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
- PanReac AppliChem. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet.
- University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment.
- Arkat USA. (n.d.). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives.
- Government of Manitoba. (n.d.). Chapter 9: Emergency Response.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment.
- ResearchGate. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- ResearchGate. (n.d.). Representative examples of trifluoromethyl phenyl-containing approved drugs.
- Al-Warhi, T., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-16.
- PubMed. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Jasinski, J. P., et al. (2010). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1948.
- Royal Society of Chemistry. (2021). Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes.
- ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.
- ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.
- National Toxicology Program. (2025). Abstract for TOX-96.
- Wikipedia. (n.d.). Trifluoromethylation.
- PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
- Organic Syntheses. (2007). Working with Hazardous Chemicals.
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. 14704-41-7 CAS MSDS (3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. cloudfront.zoro.com [cloudfront.zoro.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. gov.nl.ca [gov.nl.ca]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 3-TRIFLUOROMETHYL-5-METHYL-1-(PHENYL)PYRAZOLE - Safety Data Sheet [chemicalbook.com]
Introduction: The Significance of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole
An In-depth Technical Guide to the Organic Solvent Solubility of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole
This guide provides a comprehensive technical overview of the solubility characteristics of this compound in organic solvents. It is intended for researchers, chemists, and drug development professionals who utilize this compound as a critical intermediate in synthetic chemistry. This document moves beyond a simple data sheet to provide a foundational understanding of the physicochemical principles governing its solubility, a robust experimental protocol for its determination, and practical insights for its application in a laboratory setting.
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid pyrazole core, substituted with a phenyl ring and two highly electronegative trifluoromethyl (CF₃) groups, imparts unique electronic and steric properties. These features make it a valuable building block for synthesizing a range of target molecules, including analogues of the COX-2 inhibitor Celecoxib.
The trifluoromethyl groups are particularly noteworthy. They can enhance metabolic stability, improve receptor binding affinity, and increase the lipophilicity of a final compound. However, these same properties present distinct challenges and opportunities regarding solubility. A thorough understanding of how this compound behaves in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and ensuring successful downstream applications.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The unique structure of this compound—featuring an aromatic system, a pyrazole ring with nitrogen heteroatoms, and two CF₃ groups—results in a complex interplay of forces.
-
Trifluoromethyl Groups and Lipophilicity: The two CF₃ groups significantly increase the molecule's lipophilicity and create a fluorous character. This suggests a higher affinity for nonpolar or moderately polar aprotic solvents that can engage in favorable van der Waals interactions.
-
Aromatic System: The phenyl and pyrazole rings allow for potential π-π stacking interactions with aromatic solvents like toluene or xylene.
-
Polarity and Dipole Moment: The nitrogen atoms in the pyrazole ring introduce a dipole moment, allowing for dipole-dipole interactions with polar solvents. However, the molecule lacks traditional hydrogen bond donors, limiting its solubility in protic solvents like alcohols or water. Its primary interactions with polar solvents will be of the dipole-dipole type.
Based on these features, we can predict the following general solubility trend: Good Solubility: In moderately polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and aromatic solvents (e.g., toluene) where a balance of dipole-dipole forces and van der Waals interactions can be achieved. Moderate to Low Solubility: In highly nonpolar solvents (e.g., hexanes), where the molecule's dipole moment is not effectively solvated, and in highly polar protic solvents (e.g., methanol, ethanol), due to the lack of hydrogen bond donating capability.
The diagram below illustrates the key intermolecular forces influencing the dissolution of the target compound.
A Technical Guide to 3,5-Bis(trifluoromethyl)-1-phenylpyrazole: Synthesis, Properties, and Applications in Antimicrobial Drug Discovery
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved pharmaceuticals.[1] The strategic incorporation of trifluoromethyl groups is a well-established method to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] This guide provides an in-depth technical overview of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole, a molecule of significant interest for its potent antimicrobial properties. We will explore its core physicochemical characteristics, detail a robust synthetic pathway with mechanistic insights, and discuss its application and mode of action in the context of combating drug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).
Part 1: Core Molecular Profile
This compound is a fluorinated heterocyclic compound. Its key identifiers and computed physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆F₆N₂ | [4][5] |
| Molecular Weight | 280.17 g/mol | [4][5] |
| CAS Number | 140647-19-4 | [4][5] |
| Density | 1.346 g/cm³ | [4] |
| Boiling Point | 220.8°C at 760 mmHg | [4] |
| Flash Point | 87.3°C | [4] |
| XLogP3 | 3.7 - 3.9 | [4] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of substituted pyrazoles often proceeds through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For derivatives of this compound, a common and scalable approach involves the formation of a key pyrazole aldehyde intermediate, which can then be subjected to further functionalization.
The described methodology is robust, allowing for the synthesis of the aldehyde intermediate on a 10-gram scale, with the pure product easily isolated by filtration.[2]
Experimental Protocol: Synthesis of the Pyrazole Aldehyde Intermediate
This protocol details the synthesis of a key precursor used to generate a library of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.[3]
Step 1: Hydrazone Formation
-
Combine 3',5'-bis(trifluoromethyl)acetophenone (10 mmol) and 4-hydrazinobenzoic acid (10.5 mmol) in a 100 mL round-bottom flask.
-
Add 50 mL of anhydrous ethanol.
-
Reflux the reaction mixture for 8 hours.
-
Upon completion (monitored by TLC), remove the solvent under reduced pressure using a rotary evaporator to yield the dry hydrazone intermediate.
-
Rationale: This is a classic condensation reaction. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the acetophenone, followed by dehydration, to form a stable hydrazone. The slight excess of hydrazine helps drive the reaction to completion.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
Dissolve the dried hydrazone intermediate from Step 1 in 30 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add the Vilsmeier-Haack reagent (prepared by reacting phosphorus oxychloride with DMF) to the solution.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into crushed ice, which will cause the pyrazole aldehyde to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove impurities.
-
Rationale: The Vilsmeier-Haack reagent serves two purposes here. It acts as a dehydrating agent to facilitate the cyclization of the hydrazone into the pyrazole ring and as a formylating agent to install the aldehyde group onto the pyrazole core. DMF serves as both the solvent and a reactant in the formation of the Vilsmeier reagent.
Part 3: Applications in Antimicrobial Drug Development
Derivatives of the this compound scaffold have emerged as potent growth inhibitors of drug-resistant Gram-positive bacteria.[2][3][6] This is particularly significant in the fight against pathogens like enterococci and MRSA, which pose a severe threat in clinical settings.[6]
Antimicrobial Activity and Spectrum
Numerous studies have reported the synthesis of libraries based on this core structure, with many compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Gram-positive bacteria.[3][6] Notably, these compounds also show efficacy against bacterial biofilms, which are notoriously difficult to treat.[1][6] Some lead compounds have demonstrated the ability to eradicate established S. aureus biofilms at concentrations as low as 1 µg/mL.[6] Interestingly, the activity appears selective for Gram-positive strains, with no significant activity reported against Gram-negative bacteria.[3]
Role of Trifluoromethyl Groups
The inclusion of the 3,5-bis(trifluoromethyl)phenyl moiety is a strategic choice rooted in established medicinal chemistry principles. The trifluoromethyl (–CF₃) group is known to improve critical drug properties, including:
-
Metabolic Stability: The high strength of the C-F bond makes the group resistant to metabolic degradation by cytochrome P450 enzymes.
-
Lipophilicity: It increases the molecule's lipophilicity, which can enhance its ability to cross bacterial cell membranes.
-
Binding Affinity: The strong electron-withdrawing nature of the group can alter the electronic properties of the entire molecule, potentially leading to stronger interactions with biological targets.
This strategic fluorination is a feature of many successful drugs, including dutasteride and cinacalcet.[2][3]
Proposed Mechanism of Action
The bactericidal effect of these pyrazole derivatives is believed to stem from their ability to disrupt the bacterial cell membrane.[1] While the precise molecular target is under continued investigation, in vitro mechanistic studies, including membrane permeability assays and scanning electron microscopy, support this hypothesis. The current leading theory suggests that these compounds interfere with fatty acid biosynthesis, a critical pathway for maintaining the integrity of the bacterial cell membrane.[1] Disruption of this process leads to membrane destabilization and subsequent cell death.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. 140647-19-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole Interactions
Prepared by: A Senior Application Scientist
Executive Summary
The 3,5-bis(trifluoromethyl)-1-phenylpyrazole scaffold represents a privileged structure in medicinal chemistry and agrochemistry, frequently associated with potent biological activity. The dual trifluoromethyl (-CF₃) groups dramatically alter the molecule's electronic and lipophilic profile, presenting unique challenges and opportunities for drug design. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to effectively model the interactions of this compound class with biological targets. We move beyond simplistic protocols to explain the causal reasoning behind critical methodological choices, particularly concerning the parameterization of fluorinated moieties. The workflow detailed herein—from target preparation and molecular docking to advanced molecular dynamics and free energy calculations—constitutes a self-validating system designed to yield robust, reproducible, and insightful computational results.
Introduction: The Significance of the this compound Moiety
The pyrazole ring is a five-membered heterocycle that serves as a core component in numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib.[1] The phenylpyrazole subclass, which includes compounds like the insecticide fipronil, is particularly known for its neuroactive properties, often targeting ion channels such as the GABA-gated chloride channel.[2][3]
The introduction of trifluoromethyl (-CF₃) groups onto the phenyl ring is a common strategy in modern drug discovery to enhance metabolic stability, binding affinity, and membrane permeability.[4][5] The 3,5-bis(trifluoromethyl) substitution pattern creates a unique electrostatic and steric profile:
-
Strong Electron-Withdrawing Effects: The high electronegativity of fluorine atoms pulls electron density from the aromatic ring, influencing its ability to participate in π-stacking or cation-π interactions.[6]
-
Increased Lipophilicity: This enhances the molecule's ability to cross biological membranes and can contribute to hydrophobic interactions within a binding pocket.
-
Modulated Interactions: The fluorine atoms can act as weak hydrogen bond acceptors and engage in specific, non-covalent interactions that are often difficult to predict without accurate computational models.[6][7]
Given this complexity, in silico modeling is not merely a supplementary tool but an essential methodology for rationally designing and optimizing ligands based on this scaffold.
The In Silico Modeling Paradigm: A Strategic Workflow
Computational prediction of protein-ligand interactions is a multi-step process that moves from broad, rapid assessments to rigorous, computationally expensive calculations.[8][9] Each stage builds upon the last, providing a deeper level of understanding and confidence in the predicted binding hypothesis. The goal is to establish structure-affinity relationships that allow for the rational optimization of hit compounds.[8][9]
Caption: A strategic workflow for in silico modeling of ligand interactions.
Part I: Pre-simulation – Building a Validated System
The accuracy of any simulation is fundamentally limited by the quality of the initial system setup. For fluorinated compounds, this stage is of critical importance.
Target Identification and Preparation
The first step is to identify a biological target. Phenylpyrazoles are well-documented modulators of the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[2][10] We will proceed with the GABA receptor as our primary example.
Protocol 1: Target Protein Preparation
-
Acquisition: Download the target structure from the Protein Data Bank (PDB). For the GABA receptor, a suitable cryo-EM or X-ray structure should be chosen.
-
Initial Cleaning: Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands (unless being used for binding site validation).
-
Protonation State Assignment: Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This is critical as it defines the hydrogen bonding network. Tools like H++ or the Protein Preparation Wizard in Schrödinger Suite are invaluable here.
-
Structural Refinement: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the protonation step, while keeping heavy atom positions close to the experimental coordinates.
Ligand Preparation
The this compound ligand must be accurately represented in three dimensions with a correct charge distribution.
-
2D to 3D Conversion: Draw the 2D structure of the ligand and convert it to a 3D conformation using software like ChemDraw 3D or an online converter.
-
Energy Minimization: Perform a geometry optimization using a quantum mechanics (QM) method (e.g., Density Functional Theory - DFT) or a robust molecular mechanics force field.[4] This ensures a low-energy starting conformation.
-
Charge Calculation: This is a critical step. Standard charge models may not be accurate for highly fluorinated compounds. It is highly recommended to calculate partial atomic charges using a QM approach (e.g., RESP or Merz-Kollman) to capture the strong electron-withdrawing effects of the -CF₃ groups.
The Fluorine Challenge: Force Field Selection and Parameterization
Standard molecular mechanics force fields (e.g., AMBER, CHARMM, OPLS) are parameterized primarily for common organic molecules. The unique electronic environment of trifluoromethyl groups often requires special attention.[6][7]
Causality Behind the Choice: Using a generic force field without validation can lead to incorrect electrostatic and van der Waals interaction potentials, producing misleading simulation results. The choice of force field must be a deliberate, justified decision. Computational methods are essential for making rational predictions about the effects of fluorination.[7]
Table 1: Comparison of Force Field Suitability for Fluorinated Ligands
| Force Field Family | Strengths for Fluorinated Ligands | Weaknesses/Considerations |
|---|---|---|
| GAFF/GAFF2 | General purpose force field, widely used and compatible with AMBER. Can provide a reasonable starting point. | May require manual parameterization for novel torsional profiles or specific atomic interactions involving fluorine. |
| CHARMM CGenFF | Provides parameters for a wide range of chemical groups. The program can assign penalties to indicate low-confidence parameters, guiding manual refinement. | May lack pre-existing parameters for the specific bis-trifluoromethylphenylpyrazole core, requiring analogy-based assignments. |
| OPLS-AA/OPLS3e | Known for good liquid property predictions and has improved torsional parameters in newer versions. | Parameterization might be less straightforward for novel heterocyclic systems compared to GAFF or CGenFF. |
| Custom (QM-Derived) | Most accurate approach. Parameters (bonds, angles, dihedrals, charges) are derived specifically for the ligand from high-level QM calculations. | Time-consuming, requires significant expertise in computational chemistry, and is not a high-throughput solution. |
Recommendation: For rigorous studies, start with GAFF2 or CGenFF and perform a quantum mechanical conformational scan of the ligand's key rotatable bonds. Compare the QM energy profile to the molecular mechanics profile and refine the dihedral parameters in the force field to match the QM data. This ensures the dynamic behavior of the ligand is physically realistic.
Part II: Core Computational Techniques
With a properly prepared and parameterized system, we can proceed to predict and analyze the ligand's binding mode and behavior.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein.[11][12] It is primarily a tool for hypothesis generation—it provides a plausible starting structure for more advanced simulations.
Protocol 2: Molecular Docking Workflow (using AutoDock Vina as an example)
-
Prepare Receptor: Convert the cleaned PDB file to the PDBQT format, which includes partial charges and atom types.
-
Prepare Ligand: Convert the optimized 3D ligand structure to the PDBQT format. Define rotatable bonds.
-
Define the Grid Box: Specify the search space for the docking algorithm. This is a 3D box centered on the putative binding site. The site can be identified from homologous protein-ligand complexes or through site-finding algorithms.
-
Run Docking: Execute the docking calculation. AutoDock Vina will generate multiple binding poses ranked by a scoring function (approximating binding affinity).
-
Analyze Results: Critically evaluate the top-ranked poses. A good pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket and have a low root-mean-square deviation (RMSD) if compared to a known binder.[12][13]
Molecular Dynamics (MD) Simulations: Assessing Stability and Dynamics
While docking provides a static snapshot, MD simulations offer a dynamic view of the system over time, allowing us to assess the stability of the docked pose and observe conformational changes in both the ligand and the protein.[14][15]
Causality Behind the Choice: A high-scoring docked pose may not be stable in a dynamic, solvated environment. MD simulations provide a crucial validation step, filtering out unstable binding modes and revealing the true nature of the protein-ligand interactions.[16][17]
Protocol 3: MD Simulation Setup (using GROMACS as an example)
-
System Solvation: Place the protein-ligand complex from docking into a simulation box of a defined shape (e.g., cubic, dodecahedron). Solvate the box with a pre-equilibrated water model (e.g., TIP3P).[15]
-
Add Ions: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.[15]
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove steric clashes between the complex and the solvent.
-
Equilibration: Perform two phases of equilibration:
-
NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Use position restraints on the protein and ligand to allow the solvent to equilibrate around them.
-
NPT (Isothermal-Isobaric Ensemble): Bring the system to the target pressure (e.g., 1 bar). Continue with position restraints, allowing the box density to equilibrate.
-
-
Production Run: Remove the position restraints and run the production MD simulation for a duration sufficient to observe the desired phenomena (typically 100-500 nanoseconds for binding pose stability).
Post-MD Analysis:
-
RMSD (Root Mean Square Deviation): A stable RMSD for the ligand (relative to the protein's binding site) indicates a stable binding pose.[15]
-
RMSF (Root Mean Square Fluctuation): Identifies flexible regions of the protein and ligand.[17]
-
Interaction Analysis: Monitor hydrogen bonds, hydrophobic contacts, and water-mediated interactions over the course of the simulation to understand the key drivers of binding.
Caption: Logic for selecting the appropriate computational tool.
Part III: Advanced Methods – Quantifying Binding Affinity
To move from qualitative assessment to quantitative prediction, we employ free energy calculations. These methods aim to compute the binding free energy (ΔG_bind), which is directly related to the ligand's binding affinity (K_d or K_i).[18]
End-Point Methods (MM/PBSA and MM/GBSA)
Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA) are popular methods for estimating binding free energy from MD simulation trajectories. They offer a balance between computational cost and accuracy.[19]
Methodology:
-
Run separate MD simulations for the complex, the free protein (receptor), and the free ligand.
-
For a series of snapshots from each trajectory, calculate the free energy components:
-
ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).
-
ΔG_solv: Solvation free energy (polar + non-polar terms). The polar part is calculated with PB or GB models, and the non-polar part is estimated from the solvent-accessible surface area (SASA).
-
-TΔS: Conformational entropy changes (often ignored due to high computational cost and potential for large errors).
-
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Expert Insight: While computationally accessible, MM/PBSA and MM/GBSA are best used for ranking a series of closely related analogs rather than predicting absolute binding affinities. The omission of the entropy term and approximations in the solvation model are key limitations.
Rigorous Methods (FEP and TI)
Alchemical free energy methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the gold standard for calculating relative binding free energies.[8][9] These methods simulate a non-physical "alchemical" transformation of one ligand into another, both in solution and when bound to the protein.
The difference in the free energy of this transformation in the two environments yields the relative binding free energy (ΔΔG_bind) between the two ligands.[18] These methods are computationally very expensive but can achieve accuracies within 1-2 kcal/mol of experimental values when executed carefully.
Conclusion
The in silico modeling of this compound interactions is a powerful but nuanced endeavor. Success hinges on a methodical approach that acknowledges and addresses the specific challenges posed by the highly fluorinated scaffold. By investing effort in rigorous system preparation, particularly in ligand parameterization, and by applying a tiered workflow from docking to molecular dynamics and free energy calculations, researchers can build high-confidence models of interaction. These models serve as an authoritative foundation for understanding structure-activity relationships, guiding the rational design of novel therapeutics and agrochemicals, and ultimately accelerating the development pipeline.
References
- Mucs, D., & Bryce, R. A. (2013). Free Energy Calculations in Protein-Ligand Binding Prediction. Expert Opinion on Drug Discovery, 8(3), 279–291. [Link]
- Homeyer, N., & Gohlke, H. (2012). Free energy calculations for protein-ligand binding prediction. Methods in Molecular Biology, 819, 445-466. [Link]
- Wallerstein, J., & Tavan, P. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- Aqvist, J., Medina, C., & Samuelsson, J. E. (1994). A new method for predicting binding affinity in computer-aided drug design. Protein Engineering, Design and Selection, 7(3), 385-391. [Link]
- Bendjeddou, A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. International Journal of Molecular Sciences, 23(3), 1184. [Link]
- Banupriya, C., & Ramanathan, V. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 765-772. [Link]
- Nayak, S. K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Joudan, S., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3236–3246. [Link]
- Aldeghi, M., et al. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry, 17(30), 3423-3448. [Link]
- Nayak, S. K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Gant, D. B., et al. (1998). Fipronil: action at the GABA receptor. CABI Digital Library. [Link]
- Nayak, S. K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]
- Khan, S. A., & Tuly, F. T. (2022). A computational quantum chemical study of fluorinated Allopurinol.
- Munoz-Gomez, F., et al. (2013). Differential modulation of GABA(A) receptor function by aryl pyrazoles. European Journal of Pharmacology, 702(1-3), 37-44. [Link]
- Dixon, D. A. (2025). Applications of Computational Chemistry for Fluorinated Compounds Across the Periodic Table. Labsci @ Pittcon. [Link]
- Ikeda, T., et al. (2001). Fipronil modulation of GABA(A) receptor single-channel currents. Neuroreport, 12(16), 3591-3595. [Link]
- Satria, D., et al. (2024). In-silico ANALYSIS OF N-PHENYL PYRAZOLINE DERIVATES AS POTENTIAL OF HUMAN EPIDERMAL GROWTH RECEPTOR-2 (HER-2) INHIBITOR USING MOLECULAR DOCKING AND MD SIMULATIONS.
- Wallerstein, J., & Tavan, P. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- Satria, D., et al. (2024). In-silico ANALYSIS OF N-PHENYL PYRAZOLINE DERIVATES AS POTENTIAL OF HUMAN EPIDERMAL GROWTH RECEPTOR-2 (HER-2) INHIBITOR USING MOLECULAR DOCKING AND MD SIMULATIONS. Rasayan Journal of Chemistry, 17(2), 356-362. [Link]
- Moreira, C., et al. (2012). DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION. World Research Journal of Peptide and Protein, 1(1), 1-13. [Link]
- Hainzl, D., & Casida, J. E. (2003). Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil. Journal of Agricultural and Food Chemistry, 51(25), 7427-7431. [Link]
- T. Samuel, et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205042. [Link]
- Cole, L. M., et al. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Science, 37(1), 1-8. [Link]
- T. Samuel, et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed. [Link]
- Gavezzotti, A. (2022). Dynamic simulation of orientational disorder in organic crystals: methyl groups, trifluoromethyl groups and whole molecules. Acta Crystallographica Section B, 78(Pt 3), 333–343. [Link]
- V. Anusha, et al. (2016). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development, 3(8), 173-178. [Link]
- Pokhrel, S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]
- Pokhrel, S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]
- Wang, Y., et al. (2021). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides.
- Bondock, S., et al. (2018). Current status of pyrazole and its biological activities. PMC. [Link]
- Al-Suhaimi, K. S., et al. (2021). In vitro antitumor activity, molecular dynamics simulation, DFT study, ADME prediction, and Eg5 binding of enastron analogues. Scientific Reports, 11(1), 1-18. [Link]
Sources
- 1. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]
- 10. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dynamic simulation of orientational disorder in organic crystals: methyl groups, trifluoromethyl groups and whole molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro antitumor activity, molecular dynamics simulation, DFT study, ADME prediction, and Eg5 binding of enastron analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. dasher.wustl.edu [dasher.wustl.edu]
- 19. bioinfopublication.org [bioinfopublication.org]
literature review of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole research
An In-Depth Technical Guide to the Research of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 1H-pyrazole, a five-membered diazole heterocycle, stands as a quintessential "privileged scaffold" in medicinal and agricultural chemistry.[1] Its derivatives are core components in a wide array of biologically active compounds, including approved pharmaceuticals like the anti-inflammatory drug Celecoxib.[1] The unique structural and electronic properties of the pyrazole ring allow it to serve as a versatile framework for interacting with diverse biological targets.
This guide focuses on a particularly potent subclass: derivatives of the This compound core. The strategic incorporation of two trifluoromethyl (-CF3) groups onto the pyrazole ring is a key design choice. The -CF3 group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is highly lipophilic and metabolically stable, and its strong electron-withdrawing nature can significantly alter the acidity of nearby protons and the binding affinity of the molecule. These characteristics are known to enhance the pharmacodynamic and pharmacokinetic profiles of drug candidates, a feature seen in widely used drugs containing trifluoromethyl-substituted phenyl moieties.[1]
This document serves as a technical review for researchers, scientists, and drug development professionals, synthesizing field-proven insights into the synthesis, multifaceted biological activities, mechanism of action, and structure-activity relationships (SAR) of this important chemical class.
Core Synthesis: A Robust and Scalable Approach
The construction of the 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole core is often achieved through a reliable and scalable synthetic route employing the Vilsmeier-Haack reaction. This method allows for the creation of a key pyrazole aldehyde intermediate, which can be readily diversified to generate extensive libraries of target compounds.
Experimental Protocol: Synthesis of Pyrazole Aldehyde Intermediate
A widely adopted protocol involves a three-step process starting from a commercially available acetophenone.[1]
-
Hydrazone Formation: 3′,5′-Bis(trifluoromethyl)acetophenone is reacted with a suitable hydrazine, such as 4-hydrazinobenzoic acid, in an appropriate solvent. This condensation reaction forms the corresponding hydrazone intermediate.
-
Vilsmeier-Haack Cyclization: The formed hydrazone is then treated with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). This reagent facilitates the cyclization of the hydrazone and the introduction of a formyl group, yielding the crucial pyrazole aldehyde intermediate. This intermediate is often obtained in high purity after simple filtration and washing.[1]
-
Diversification (e.g., Reductive Amination): The pyrazole aldehyde is a versatile building block. For instance, it can undergo reductive amination with a wide range of primary amines (anilines) to produce a diverse set of final target compounds. This particular reaction has been shown to be robust, with various substituents on the aniline moiety not adversely affecting the reaction yield or product purity.[1]
Below is a diagram illustrating this synthetic workflow.
Caption: General synthetic route to 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, with the most profound impact observed in the field of antimicrobial research.
Potent Antimicrobial and Anti-Biofilm Activity
A significant body of research highlights the efficacy of these compounds against multidrug-resistant Gram-positive bacteria, which are responsible for a majority of nosocomial (hospital-acquired) infections worldwide.[1]
-
Activity Against Resistant Pathogens: These pyrazole derivatives have shown potent growth-inhibitory effects against menacing pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2]
-
Low Inhibitory Concentrations: Many synthesized compounds exhibit very low Minimum Inhibitory Concentration (MIC) values, with some being as low as 0.25 µg/mL against planktonic Gram-positive bacteria.[2]
-
Bactericidal Action: Further studies have confirmed that lead compounds are not merely bacteriostatic but are bactericidal, actively killing the bacteria.[3] They are also highly effective against MRSA persister cells, which are dormant variants of bacteria that are highly tolerant to conventional antibiotics.[1][2]
-
Biofilm Eradication: Bacterial biofilms are notoriously difficult to treat and are a major cause of persistent infections. Certain derivatives are potent agents for both inhibiting the formation of S. aureus biofilms and eradicating pre-formed biofilms, with Minimum Biofilm Eradication Concentration (MBEC) values as low as 1 µg/mL.[1][2][3]
The table below summarizes the antimicrobial activity of representative compounds from a key study.
| Compound | Substituent (R) | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | S. aureus Biofilm MBEC (µg/mL) |
| 1 | H | 2 | 4-8 | >128 |
| 2 | 4-Isopropyl | 1-2 | 1-2 | 16 |
| 11 | 4-Phenoxy | 1 | 1 | 1 |
| 28 | 3,5-Dichloro | 0.25-0.5 | 0.25 | 2 |
| 29 | 3,4,5-Trichloro | 0.25-0.5 | 0.25 | 1 |
| Data synthesized from Alkhaibari et al., Molecules, 2021.[1] |
Broader Therapeutic Applications
Beyond their antimicrobial properties, pyrazole derivatives featuring trifluoromethyl groups are being investigated for a range of other therapeutic applications:
-
Anti-inflammatory Activity: A pyrazole derivative containing a 3,5-bis(trifluoromethyl)aniline moiety exhibited significant anti-inflammatory activity, comparable to standard drugs like diclofenac sodium.[4]
-
Anticancer Activity: The pyrazole scaffold is a cornerstone in the development of anticancer agents.[5] Derivatives have been designed as inhibitors of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[6] While direct studies on the 3,5-bis(trifluoromethyl) core are emerging, related compounds like 5-methyl-3-(trifluoromethyl)-1H-pyrazole have shown potential anticancer action through molecular docking studies.[7]
-
Anticoagulant (Factor Xa Inhibition): A highly potent, selective, and orally bioavailable inhibitor of blood coagulation Factor Xa, DPC423, features a 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide core.[8] This highlights the value of the trifluoromethyl-pyrazole scaffold in designing enzyme inhibitors for cardiovascular indications.
-
Anti-HIV Agents: Phenylpyrazole derivatives have been investigated as a novel class of anti-HIV agents, with structure-activity relationship studies leading to compounds with potent activity.[9]
Mechanism of Action
Understanding how these compounds exert their biological effects is crucial for rational drug design and optimization.
Antimicrobial Mechanism: Cell Membrane Disruption
For the potent antibacterial derivatives, a primary mechanism of action appears to be the disruption of the bacterial cell membrane.[3] This mode of action is advantageous as it is less likely to induce resistance compared to mechanisms that target specific enzymes. In vitro mechanistic assays, including membrane permeability studies and scanning electron microscopy, support this hypothesis. It is proposed that the compounds may interfere with fatty acid biosynthesis, leading to a compromised and dysfunctional cell membrane.[3]
Caption: Proposed mechanism of action for antimicrobial pyrazole derivatives.
Enzyme Inhibition
For other therapeutic areas, the mechanism is typically targeted enzyme inhibition. For example, DPC423 functions by binding with high affinity to the active site of Factor Xa, preventing it from converting prothrombin to thrombin and thereby halting the coagulation cascade.[8] Similarly, anticancer pyrazoles are often designed to fit into the ATP-binding pocket of kinases like EGFR, preventing their signaling function.[6]
Structure-Activity Relationships (SAR)
SAR studies reveal the critical molecular features responsible for biological activity and guide the synthesis of more potent and selective compounds.
-
Role of Phenyl Ring Substituents: In the antimicrobial series, the nature of the substituent on the aniline moiety (attached via reductive amination) is critical.[1]
-
Significance of Trifluoromethyl Groups: The two -CF3 groups on the pyrazole core are fundamental to the activity. They increase lipophilicity, which likely enhances membrane permeability and interaction with hydrophobic binding pockets. Their electron-withdrawing nature also modulates the electronic landscape of the entire molecule, influencing target binding.[1]
-
Positional Isomerism: Studies on related fluorinated pyrazoles have shown that the tautomer with the CF3 group at the C3 position of the pyrazole ring is generally more stable, regardless of other substituents.[10] This structural preference likely influences the optimal presentation of the pharmacophore to its biological target.
Caption: Summary of structure-activity relationships for antimicrobial pyrazoles.
Conclusion and Future Directions
The this compound scaffold has unequivocally established itself as a versatile and highly fruitful starting point for the discovery of potent bioactive molecules. The research to date, particularly in the antimicrobial field, has yielded compounds with exceptional potency against drug-resistant Gram-positive pathogens, including their persister and biofilm forms. The robust synthetic routes allow for extensive chemical exploration, and a clear understanding of the mechanism and SAR is emerging.
Future research should focus on several key areas:
-
Expansion to Gram-Negative Pathogens: The current lead compounds show limited activity against Gram-negative bacteria.[1] Future medicinal chemistry efforts should focus on modifying the scaffold to overcome the outer membrane barrier of these pathogens.
-
Pharmacokinetic and Safety Profiling: Promising lead compounds must be advanced into preclinical studies to evaluate their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and establish a comprehensive safety profile.
-
Exploration of New Therapeutic Targets: The demonstrated success of this scaffold in inhibiting enzymes like Factor Xa and its potential against kinases suggests that libraries of these compounds should be screened against other high-value therapeutic targets in oncology, immunology, and neurodegenerative disease.
References
- Alkhaibari, I. S., KC, H. R., Roy, S., Abugazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]
- Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]
- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- Nieto, J., et al. (n.d.). Synthesis, Structure and Biological Activity of 3(5)
- Fahmy, H. H., & El-Sayed, M. A. A. (2021). Current status of pyrazole and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 123-152. [Link]
- Patil, A., et al. (2022). Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents.
- Nieto, J., et al. (2012). Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids.
- Yathirajan, H. S., et al. (2011). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
- Loidl, M., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
- Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-78. [Link]
- Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-61. [Link]
- Dunker, C., et al. (2021). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 26(23), 7359. [Link]
- de Souza, T. B., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 650530. [Link]
- Behre, T. C., & Tunoori, A. R. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1494. [Link]
- Prashanth, M. K., et al. (2023). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 13(36), 25303-25319. [Link]
- Sharwin, T., et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 333, 126940. [Link]
- Bouyahya, A., et al. (2024). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 29(10), 2320. [Link]
- Samshuddin, S., et al. (2011). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o328. [Link]
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5] The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological profiles.[4] This guide provides a comprehensive exploration of the core physical and chemical properties of pyrazole derivatives, offering insights crucial for their application in research and development.
PART 1: Physical Properties of Pyrazole Derivatives
The physical characteristics of pyrazole derivatives are fundamental to their behavior in both chemical and biological systems. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME), which are critical parameters in drug development.
Melting and Boiling Points
Unsubstituted pyrazole is a colorless solid with a melting point of 70°C and a boiling point of 188°C.[2][5][6] The relatively high melting point for a small molecule is attributed to intermolecular hydrogen bonding, which can lead to the formation of dimers in concentrated solutions.[5][6]
Substituents on the pyrazole ring significantly impact these properties. The introduction of various functional groups can either increase or decrease the melting and boiling points depending on their size, polarity, and ability to participate in intermolecular interactions.
| Compound | Substituents | Melting Point (°C) | Boiling Point (°C) |
| Pyrazole | - | 70 | 188 |
| 3-Methyl-4-phenyl-1H-pyrazole | 3-methyl, 4-phenyl | 120-122 | N/A |
| 5-Pyrazolone | 5-oxo | 270 | 143-144 @ 0.3 Torr |
Data sourced from multiple references.[6][7][8]
Solubility
The solubility of pyrazole derivatives is a critical factor for their utility in synthesis and their bioavailability as therapeutic agents.[9][10] 1H-pyrazole itself exhibits limited solubility in water due to its relatively non-polar character but is more soluble in organic solvents such as ethanol, methanol, and acetone.[9][11]
The solubility of pyrazole derivatives is influenced by several factors:
-
Substituents: The nature of the substituents on the pyrazole ring is a primary determinant of solubility. Non-polar groups tend to decrease aqueous solubility, while polar functional groups can enhance it.[10][11]
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can lead to high lattice energy in the solid state, making the compound more difficult to dissolve.[10]
-
Temperature: Generally, the solubility of pyrazole derivatives in organic solvents increases with temperature, as thermal energy helps to overcome the intermolecular forces in the crystal lattice.[9][10]
Protocol for Solubility Assessment:
A standardized protocol to assess the solubility of a novel pyrazole derivative is essential for reproducible results.
Caption: Workflow for determining the thermodynamic solubility of a pyrazole derivative.
Tautomerism
A defining feature of N-unsubstituted pyrazoles is their existence as a mixture of two rapidly interconverting annular tautomers.[2][12][5][13] This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[13]
The position of the tautomeric equilibrium is influenced by:
-
Electronic nature of substituents: Electron-donating groups and electron-withdrawing groups on the ring can favor one tautomer over the other.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer preferentially.
-
Temperature: Changes in temperature can shift the equilibrium.
Understanding the predominant tautomeric form is crucial as it affects the molecule's shape, hydrogen bonding potential, and ultimately its interaction with biological targets.[13] For 3(5)-phenylpyrazoles, the 3-phenyl tautomer is generally the more abundant form in solution and is the one present in the solid state.[14]
Caption: Prototropic tautomerism in 3(5)-substituted pyrazoles.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of pyrazole derivatives.[15][16][17][18][19]
1.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of the ring protons are characteristic. For unsubstituted pyrazole, the C4-H proton appears around 6.31 ppm, while the C3-H and C5-H protons are found further downfield at approximately 7.61 ppm. The N-H proton gives a broad signal at around 12.64 ppm.[6]
-
¹³C NMR: The carbon signals for pyrazole are typically observed with C4 at ~105.2 ppm and C3/C5 at ~134.3-135.3 ppm.[6]
1.4.2 Infrared (IR) Spectroscopy
The IR spectrum of pyrazole derivatives shows characteristic absorption bands. For N-unsubstituted pyrazoles, a broad band corresponding to the N-H stretching vibration is observed in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the pyrazole ring typically appears around 1590 cm⁻¹.[16]
1.4.3 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of pyrazole derivatives, which aids in their identification and structural confirmation.
PART 2: Chemical Properties of Pyrazole Derivatives
The chemical reactivity of the pyrazole ring is a key aspect of its utility in synthesis and its role in biological systems.
Acidity and Basicity (pKa)
Pyrazole is a weak base with a pKb of 11.5.[6] The pyridine-like nitrogen (N2) is the site of protonation. The acidity of the N-H proton is influenced by substituents on the ring. Electron-withdrawing groups increase the acidity of the N-H proton, while electron-donating groups decrease it.[20] A theoretical study on a large set of pyrazoles covered a pKa range of 10-15 units.[21]
Reactivity of the Pyrazole Ring
The pyrazole ring is aromatic and undergoes a variety of chemical reactions.[12][5]
2.2.1 Electrophilic Substitution
Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the C4 position of the pyrazole ring.[2][5][6][22][23] This is because the electron density is highest at this position.[6] Protonation of the pyrazole ring to form the pyrazolium cation can direct electrophilic attack to the C3 position.[6]
Caption: General mechanism of electrophilic substitution at the C4 position of the pyrazole ring.
Common Electrophilic Substitution Reactions: [23]
-
Nitration: HNO₃ + H₂SO₄
-
Sulfonation: Fuming H₂SO₄
-
Halogenation: Br₂, Cl₂, I₂
-
Vilsmeier-Haack Formylation: POCl₃ + DMF
2.2.2 N-Alkylation and N-Acylation
The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or acylated.[22][24][25] In unsymmetrical pyrazoles, a mixture of N1 and N2 substituted products is often obtained, with the regioselectivity influenced by steric and electronic factors.[26][24] N-alkylation can be achieved using alkyl halides, while acylation is typically performed with acyl chlorides or anhydrides.[5]
2.2.3 Resistance to Oxidation and Reduction
The pyrazole ring is generally resistant to oxidation and reduction due to its aromatic stability.[2][5][6] However, side chains attached to the ring can be oxidized. Catalytic hydrogenation can reduce the pyrazole ring, first to pyrazoline and then to pyrazolidine.[2][5]
Pyrazole Derivatives as Ligands in Coordination Chemistry
Pyrazole and its derivatives are versatile ligands in coordination chemistry.[27][28] The two adjacent nitrogen atoms can coordinate to a metal center in a monodentate or bidentate bridging fashion.[28] This has led to the development of pyrazole-based metal complexes with applications in catalysis and materials science.[28][29] Pyrazole-containing ligands have been used in transition metal-catalyzed reactions such as cross-coupling reactions.[28]
Protocol for Synthesis of a Copper(II)-Pyrazole Complex: [28]
-
Ligand Solution: Dissolve the pyrazole derivative (2 mmol) in a minimal amount of warm ethanol.
-
Metal Salt Solution: In a separate flask, dissolve Cu(OAc)₂·H₂O (2 mmol) in a small volume of deionized water.
-
Reaction: Add the aqueous copper salt solution to the ethanolic ligand solution with continuous stirring.
-
Reflux: Heat the mixture under reflux for 3 hours.
-
Isolation: Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Purification: Wash the precipitate with cold ethanol and dry under vacuum.
Conclusion
The physical and chemical properties of pyrazole derivatives are intricately linked to their structure and have profound implications for their application in drug discovery and materials science. A thorough understanding of these properties, from solubility and tautomerism to reactivity and coordination chemistry, is essential for the rational design and development of novel pyrazole-based compounds with desired functionalities. This guide provides a foundational overview to aid researchers and scientists in harnessing the full potential of this important class of heterocyclic compounds.
References
- Vertex AI Search. Pyrazole - Solubility of Things.
- Oriental Journal of Chemistry.
- ChemicalBook. Pyrazole - Properties, Synthesis, Reactions etc..
- International Journal of Pharmaceutical Sciences Review and Research.
- PMC - NIH.
- ResearchGate. The Coordination Chemistry of Pyrazole‐Derived Ligands.
- Benchchem.
- Benchchem. Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
- Pyrazole.
- PMC - NIH. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.
- Coordination chemistry of pyrazole deriv
- IJNRD.
- IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
- PMC - PubMed Central.
- Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- www.rsc.org/njc.
- ChemicalBook. Pyrazole | 288-13-1.
- Semantic Scholar.
- Scribd. Complete Electrophilic Substitution Reactions Pyrazole | PDF.
- Benchchem.
- Visnav.
- Benchchem.
- PMC - NIH. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- MDPI.
- ResearchGate.
- ResearchGate. Pyrazole structure highlighting the nucleophilic and electrophilic....
- PMC - NIH.
- Chemical structure, melting point and reaction yield of new pyrazole deriv
- ResearchGate.
- National Journal of Pharmaceutical Sciences.
- Google Patents.
- MDPI. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
- Semantic Scholar.
- CAS Common Chemistry. 5-Pyrazolone.
- ChemSynthesis. 3-methyl-4-phenyl-1H-pyrazole.
- ijrpr. Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery.
- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
- Benchchem. Tautomerism in 3(5)-Substituted Pyrazoles: A Technical Guide for Drug Development Professionals.
- ResearchGate. Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4.oles and Substituted Pyrazolo[3,4*.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. pharmajournal.net [pharmajournal.net]
- 4. ijrpr.com [ijrpr.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. connectjournals.com [connectjournals.com]
- 17. visnav.in [visnav.in]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Trifluoromethyl Group's Transformative Impact on Pyrazole Bioactivity
A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold represents a cornerstone of modern medicinal chemistry. This powerful combination leverages the pyrazole's status as a privileged heterocyclic motif with the unique and potent physicochemical properties of the CF3 group. The introduction of this moiety profoundly influences a molecule's electronic profile, lipophilicity, and metabolic stability, providing a robust toolkit for overcoming common challenges in drug discovery. This guide provides an in-depth analysis of the mechanisms by which the CF3 group modulates the bioactivity of pyrazole-containing compounds, offering field-proven insights into its application for enhancing pharmacokinetic profiles and optimizing target interactions. We will explore the foundational principles, showcase prominent case studies such as Celecoxib, and provide detailed experimental protocols for synthesis and characterization, equipping researchers with the knowledge to strategically deploy this high-impact functional group.
The Strategic Value of the Trifluoromethyl-Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its metabolic stability and its ability to act as a versatile scaffold for building molecules that can interact with a wide range of biological targets.[1][2] The introduction of fluorine-containing functional groups is a key strategy in drug design, and among the most impactful is the trifluoromethyl (CF3) group.[3][4]
The CF3 group is often employed to fine-tune the physicochemical characteristics and enhance the binding affinity of therapeutic compounds.[5] Its unique combination of high electronegativity, steric bulk, and lipophilicity makes it an excellent bioisosteric replacement for other groups, such as a methyl or even a chlorine atom.[5][6] When combined, the CF3-pyrazole motif creates a powerful core structure found in numerous pharmaceuticals and agrochemicals, prized for its ability to confer enhanced potency, selectivity, and favorable pharmacokinetic properties.[4][7][8]
Modulating Physicochemical Properties: The Foundational Impact of the CF3 Group
The introduction of a CF3 group onto a pyrazole ring fundamentally alters its core physicochemical properties. These changes are the primary drivers of the observed enhancements in bioactivity.
Electronic Effects and Acidity (pKa)
The CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting a strong negative inductive effect (-I).[9][10] When attached to the pyrazole ring, it significantly lowers the electron density of the aromatic system.[5][11] This electronic perturbation has a direct and predictable consequence on the acidity of the pyrazole N-H proton.
By withdrawing electron density, the CF3 group stabilizes the conjugate base formed upon deprotonation, thereby increasing the acidity and lowering the pKa of the N-H proton compared to its non-fluorinated analogs.[12] This modulation of pKa is critical, as it dictates the ionization state of the molecule at physiological pH, which in turn profoundly affects its solubility, membrane permeability, and ability to interact with biological targets.[12]
Lipophilicity (LogP/LogD)
A central strategy in medicinal chemistry is the optimization of a compound's lipophilicity to balance aqueous solubility with permeability across biological membranes. The CF3 group significantly increases the lipophilicity of a molecule.[5][13] This is quantified by its positive Hansch π value of +0.88, indicating its contribution to the overall partition coefficient (LogP).[5][14] This enhanced lipophilicity can facilitate passage through cell membranes, potentially improving oral bioavailability and distribution to the target tissue.[5][6] However, this increase must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.
| Property | Pyrazole (Approx.) | 3-(Trifluoromethyl)pyrazole (Approx.) | Rationale |
| pKa (N-H acidity) | ~14 | ~9-10 | The strong electron-withdrawing CF3 group stabilizes the pyrazolate anion, increasing acidity.[12][15] |
| Calculated LogP | ~0.3 | ~1.2 | The CF3 group is highly lipophilic, significantly increasing the partition coefficient.[5] |
Table 1: Comparative Physicochemical Properties of Pyrazole vs. 3-(Trifluoromethyl)pyrazole.
Steric and Conformational Influence
The CF3 group is significantly bulkier than a hydrogen or even a methyl group.[5] This steric demand is not a liability but a powerful tool. It can influence the molecule's overall conformation, locking it into a specific three-dimensional shape that is more favorable for binding to a target protein's active site.[16] This can lead to enhanced binding affinity and, crucially, improved selectivity, as the specific shape may not fit as well into the binding pockets of off-target proteins.[5]
Caption: Core Physicochemical Effects of the CF3 Group on the Pyrazole Scaffold.
Enhancing Pharmacokinetic Profiles (ADME)
One of the most compelling reasons to incorporate a CF3 group is to improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, particularly its metabolic stability.
Blocking Metabolic Hotspots and Increasing Half-Life
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[5] This makes the CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, which are often responsible for drug clearance.[17] A common strategy in lead optimization is to replace a metabolically vulnerable group, such as a methyl (-CH3) group that is prone to hydroxylation, with a CF3 group.[5] This "metabolic blocking" strategy can dramatically increase the drug's half-life, reduce clearance rates, and lead to a more favorable dosing regimen.[5][6]
Improving Bioavailability
The overall oral bioavailability of a drug is a function of its absorption and its resistance to first-pass metabolism. By simultaneously increasing lipophilicity (aiding absorption across the gut wall) and enhancing metabolic stability, the CF3 group can significantly improve a compound's bioavailability.[6][13] This allows for a greater fraction of the administered dose to reach systemic circulation and its intended target, often leading to lower required doses and reduced patient-to-patient variability.
Caption: A Typical Drug Discovery Workflow Involving CF3 Group Introduction.
Optimizing Pharmacodynamics: The CF3 Group at the Target Interface
The ultimate goal of these physicochemical and pharmacokinetic improvements is to enhance the drug's interaction with its biological target (pharmacodynamics).
Enhancing Target Binding Affinity and Selectivity
The CF3 group can directly participate in and strengthen interactions within a protein's binding pocket.[5] Its unique properties contribute to binding affinity in several ways:
-
Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to fit snugly into hydrophobic pockets within the target protein, displacing water molecules and increasing binding energy.[5][14]
-
Electrostatic and Hydrogen Bonding: The high electronegativity of the fluorine atoms creates a significant dipole moment. This can lead to favorable electrostatic interactions with polar or charged residues in the active site.[5] In some contexts, the fluorine atoms can even act as weak hydrogen bond acceptors.[18]
-
Orthogonal Multipolar Interactions: The CF3 group can engage in favorable, non-covalent interactions with electron-rich aromatic rings (e.g., Phenyl, Tryptophan) of amino acid residues in the binding site, further anchoring the inhibitor.
Case Study: Celecoxib, a Selective COX-2 Inhibitor
Celecoxib (Celebrex®) is a landmark example of a successful CF3-pyrazole drug.[19] It is a selective non-steroidal anti-inflammatory drug (NSAID) that targets the cyclooxygenase-2 (COX-2) enzyme. The CF3 group on the pyrazole ring is critical for its activity and selectivity. It projects into a specific hydrophobic side pocket of the COX-2 active site that is not readily accessible in the closely related COX-1 isoform, contributing significantly to its selectivity profile.
A compelling demonstration of the CF3 group's importance comes from studies of a celecoxib analog, TFM-C, where the p-tolyl methyl group is also replaced by a CF3 group. This change drastically reduces COX-2 inhibitory activity, showing that the specific placement and role of each functional group is finely tuned.[20][21] However, this analog retains other COX-2-independent immunomodulatory effects, highlighting the complexity of structure-activity relationships.[20]
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Fold Selectivity (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| TFM-C | >100 | 8.2 | >12 |
Table 2: The critical role of the pyrazole-CF3 and aryl-CH3 combination for Celecoxib's COX-2 selectivity and potency. Data sourced from Chiba et al.[20]
Application in Kinase Inhibitors
The CF3-pyrazole scaffold is a recurring motif in the design of protein kinase inhibitors for oncology and other therapeutic areas.[22][23] Kinase active sites often contain hydrophobic regions where the CF3 group can establish strong binding interactions. Structure-activity relationship (SAR) studies of pyrazole-based kinase inhibitors have repeatedly shown that the presence of the CF3 group is crucial for high potency, and its removal often leads to a significant decrease in activity.[22]
Synthetic Strategies and Experimental Protocols
The successful implementation of the CF3-pyrazole scaffold in drug discovery relies on robust and scalable synthetic methodologies.
Core Synthetic Approaches
Several reliable methods exist for the construction of the trifluoromethylated pyrazole ring. The most common approaches include:
-
Condensation of 1,3-Dicarbonyls with Hydrazines: This is a classic and widely used method where a trifluoromethylated-β-diketone or a related 1,3-dielectrophile is condensed with a hydrazine derivative to form the pyrazole ring.[1][24]
-
[3+2] Cycloaddition Reactions: This powerful approach involves the reaction of a 1,3-dipole (like a nitrile imine) with a dipolarophile containing a multiple bond. This method offers high regioselectivity.[1][24][25]
-
Multi-Component Reactions (MCRs): These methods offer high efficiency by combining multiple starting materials in a single reaction vessel to build the target molecule in one pot, often with high yields and operational simplicity.[26]
Experimental Protocol: General Synthesis via Multi-Component Reaction
This protocol describes a solvent- and catalyst-free one-pot synthesis of trifluoromethylated pyrazole derivatives, adapted from established methods.[26]
Objective: To synthesize 2-phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives.
Materials:
-
1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1.0 mmol)
-
Substituted Aniline Derivative (1.2 mmol)
-
Trimethyl Orthoformate (1.0 mmol)
-
Sealed reaction tube with magnetic stir bar
-
Heating block or oil bath set to 110 °C
-
Thin Layer Chromatography (TLC) supplies (e.g., Hexane/Ethyl Acetate 7:3 mobile phase)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
To a clean, dry sealed reaction tube, add 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1.0 mmol, 1.0 equiv).
-
Add the desired aniline derivative (1.2 mmol, 1.2 equiv).
-
Add trimethyl orthoformate (1.0 mmol, 1.0 equiv).
-
Seal the tube and place it in the pre-heated block at 110 °C.
-
Stir the mixture vigorously. The reaction is typically complete within 45-120 minutes.
-
Monitor the reaction progress periodically by TLC. Spot a small aliquot of the reaction mixture (dissolved in ethyl acetate) against the starting materials.
-
Upon completion (disappearance of starting material), remove the tube from the heat and allow it to cool to room temperature.
-
A solid product should precipitate from the mixture.
-
Isolate the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold hexane or ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final compound. Further purification by recrystallization or column chromatography may be performed if necessary.
Experimental Protocol: pKa Determination via ¹⁹F NMR Spectroscopy
This protocol provides a method for determining the pKa of a CF3-containing pyrazole using ¹⁹F NMR, a technique that leverages the sensitivity of the fluorine chemical shift to the local electronic environment. This method is adapted from the principles described by Yagupolskii et al.[15]
Objective: To determine the pKa of a trifluoromethyl-pyrazole by measuring the change in ¹⁹F NMR chemical shift as a function of pH.
Materials:
-
Trifluoromethyl-pyrazole compound of interest
-
NMR Spectrometer equipped with a fluorine probe
-
NMR tubes
-
Aqueous buffer solutions of known pH, spanning a range of at least 3 pH units around the expected pKa (e.g., phosphate and borate buffers)
-
Calibrated pH meter
-
D₂O (for NMR lock)
Procedure:
-
Sample Preparation: Prepare a series of aqueous solutions (e.g., 10-12 solutions) of the trifluoromethyl-pyrazole at a constant concentration (e.g., 1-5 mM) in the prepared buffers of varying pH. Each sample should contain a small percentage of D₂O for the NMR lock signal.
-
pH Measurement: Accurately measure and record the final pH of each prepared NMR sample using a calibrated pH meter.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature. Ensure sufficient scans are taken to achieve a good signal-to-noise ratio.
-
Data Processing: Process each spectrum and accurately determine the chemical shift (δ) of the CF3 signal for each pH value.
-
Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation as applied to NMR chemical shifts:
-
pKa = pH + log [ (δ - δₐ) / (δₙ - δ) ]
-
Where:
-
δ is the observed chemical shift at a given pH.
-
δₐ is the chemical shift of the fully deprotonated (anionic) species (measured at high pH).
-
δₙ is the chemical shift of the fully protonated (neutral) species (measured at low pH).
-
-
-
pKa Determination: Plot the observed chemical shift (δ) versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. Alternatively, linearize the data or use non-linear regression fitting software to determine the precise pKa value.
Conclusion and Future Perspectives
The trifluoromethyl group is far more than a simple substituent; it is a strategic tool that imparts a unique and powerful combination of electronic, steric, and metabolic properties to the pyrazole scaffold. Its ability to enhance lipophilicity, block metabolic degradation, and improve target binding affinity has cemented the CF3-pyrazole motif as a privileged structure in the development of pharmaceuticals and agrochemicals.[4][5][8] From the profound COX-2 selectivity of Celecoxib to the enhanced potency of numerous kinase inhibitors, the impact of this functional group is undeniable.[20][22]
As synthetic methodologies for fluorination continue to advance, the strategic application of the CF3 group will undoubtedly expand. Future research will likely focus on more complex fluorinated groups and the fine-tuning of their properties to achieve even greater levels of potency and selectivity. A deep, mechanistic understanding of the principles outlined in this guide is essential for any researcher aiming to leverage the full potential of the trifluoromethyl group in the design of next-generation bioactive pyrazoles.
References
- Mague, A. C., M. P. L. M. M. C. (2025).
- Mague, A. C., M. P. L. M. M. C. (2025).
- Organic Chemistry Portal. (2020). Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. Organic Chemistry Portal. [Link]
- Li, Y., et al. (n.d.). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Gholampour, Z., et al. (2025).
- ResearchGate. (n.d.). Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles.
- Angene. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design. Angene. [Link]
- Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- ResearchGate. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).
- Jäckel, C., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.
- Tseng, C-C., et al. (2020).
- Chiba, A., et al. (2015).
- Salzle, M., et al. (2016).
- ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
- Mague, A. C., M. P. L. M. M. C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- Li, Y., et al. (2025).
- Gaba, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
- ResearchGate. (n.d.). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review.
- Wetzel, C., et al. (2018). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]
- University of Regensburg. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. University of Regensburg. [Link]
- Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3)
- ResearchGate. (n.d.). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.
- ResearchGate. (n.d.). Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds.
- Surya Prakash, G. K., et al. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. PubMed Central. [Link]
- Yagupolskii, L. M., et al. (1998). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Palchykov, V. A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.
- Gomaa, M. A. M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]
- Vandenbroeck, K., et al. (2011).
- ResearchGate. (n.d.). Some representative examples of commercial trifluoromethyl pyrazoles.
- Synfacts. (2021).
- Knaus, E. E., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity.
- Zhang, X., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. [Link]
- National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem. [Link]
- ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity.
- Solarcz, D., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Khan, S., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]
- Gellibert, F., et al. (2004). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 17. nbinno.com [nbinno.com]
- 18. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tandfonline.com [tandfonline.com]
Methodological & Application
synthesis of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole from acetophenone
An Application Note on the Synthesis of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole
Abstract
This technical guide provides a detailed protocol for the synthesis of this compound, a heterocyclic compound of significant interest in pharmaceutical research and drug development. The pyrazole scaffold, particularly when substituted with trifluoromethyl groups, exhibits unique physicochemical properties that enhance metabolic stability and binding affinity, making it a privileged structure in medicinal chemistry.[1] While the topic specifies acetophenone as a starting point, a direct and efficient synthetic route from acetophenone to the target molecule is not established in standard chemical literature. Therefore, this guide focuses on the robust and widely adopted Knorr pyrazole synthesis, which provides a reliable and high-yield pathway through the condensation of hexafluoroacetylacetone with phenylhydrazine.[2][3] We present a comprehensive, step-by-step protocol, mechanistic insights, characterization data, and the scientific rationale behind the experimental design, intended for researchers in organic synthesis and drug discovery.
Introduction: The Significance of Trifluoromethylated Pyrazoles
The pyrazole ring system is a cornerstone in the design of bioactive molecules, found in numerous approved drugs.[4] The incorporation of trifluoromethyl (CF₃) groups onto this scaffold imparts several advantageous properties. The strong electron-withdrawing nature and high lipophilicity of the CF₃ group can significantly modulate a molecule's pKa, conformation, and metabolic stability, often leading to improved pharmacokinetic profiles.[5] The target molecule, this compound, serves as a critical building block for more complex pharmaceutical agents, including potent inhibitors of drug-resistant bacteria and other therapeutic targets.[1][4][5]
The most reliable and efficient method for constructing the 3,5-disubstituted pyrazole core is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][6] For the synthesis of this compound, the required precursors are hexafluoroacetylacetone and phenylhydrazine. This application note provides a validated protocol for this specific transformation.
Synthetic Strategy and Mechanism
The synthesis proceeds via a classical cyclocondensation reaction. Phenylhydrazine, acting as a bidentate nucleophile, reacts with the two electrophilic carbonyl carbons of hexafluoroacetylacetone. The reaction is typically performed in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps and the final dehydration.
Overall Reaction Workflow
The one-pot reaction is illustrated below, converting the commercially available starting materials into the desired pyrazole product.
Caption: High-level workflow for the Knorr synthesis of the target pyrazole.
Mechanistic Pathway
The reaction mechanism involves three key stages:
-
Nucleophilic Attack: The more nucleophilic terminal nitrogen of phenylhydrazine attacks one of the carbonyl carbons of hexafluoroacetylacetone to form a carbinolamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group, leading to a five-membered heterocyclic intermediate.
-
Dehydration: Under thermal or acidic conditions, two molecules of water are eliminated to yield the stable, aromatic pyrazole ring.
Because hexafluoroacetylacetone is a symmetrical 1,3-diketone, the reaction proceeds without the issue of regioselectivity that can complicate syntheses with unsymmetrical diketones.[3]
Caption: Simplified mechanistic steps of the pyrazole formation.
Detailed Experimental Protocol
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Hexafluoroacetylacetone (HFAA) | ≥98% | Sigma-Aldrich |
| Phenylhydrazine | ≥97%, ReagentPlus® | Sigma-Aldrich |
| Ethanol (EtOH), 200 proof | ACS Reagent | Fisher Scientific |
| Glacial Acetic Acid (optional) | ACS Reagent | VWR |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Buchner funnel and filter paper | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
To the flask, add hexafluoroacetylacetone (10.4 g, 50 mmol, 1.0 equiv).
-
Add 40 mL of absolute ethanol to dissolve the diketone. A small amount of glacial acetic acid (0.5 mL) can be added as a catalyst, though the reaction often proceeds well without it.
-
-
Addition of Phenylhydrazine:
-
In a separate beaker, dissolve phenylhydrazine (5.41 g, 50 mmol, 1.0 equiv) in 10 mL of absolute ethanol.
-
Transfer the phenylhydrazine solution to a dropping funnel and add it dropwise to the stirring solution of HFAA over 15-20 minutes.
-
Causality: The reaction is exothermic. A controlled, dropwise addition is crucial to manage the reaction temperature, preventing the formation of side products and ensuring a safe procedure. An ice bath can be used for initial cooling if necessary.
-
-
Reaction Execution:
-
Once the addition is complete, attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Maintain the reflux with continuous stirring for 2-4 hours.
-
Rationale: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion to form the thermodynamically stable aromatic pyrazole ring.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation and Work-up:
-
After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring.
-
A precipitate (the crude product) will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold water (2 x 30 mL) to remove any residual acid and water-soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.
-
Slowly add water until the solution becomes cloudy. Re-heat gently until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1) mixture, and dry under vacuum.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 80-95% |
| Melting Point | ~45-48 °C |
| ¹H NMR (CDCl₃, MHz) | δ 7.55-7.40 (m, 5H, Ar-H), δ 6.70 (s, 1H, pyrazole C4-H)[7] |
| ¹³C NMR (CDCl₃, MHz) | δ 145.1 (q, C3/C5), δ 138.5 (Ar-C), δ 129.8 (Ar-C), δ 129.3 (Ar-C), δ 125.5 (Ar-C), δ 120.9 (q, CF₃), δ 108.2 (t, C4) |
| ¹⁹F NMR (CDCl₃, MHz) | δ -63.5 (s, 6F) |
| MS (ESI+) | m/z 281.05 [M+H]⁺ |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm). Quartets (q) and triplets (t) in ¹³C NMR are due to C-F coupling.
References
- Ibrahim S. Alkhaibari, Hansa Raj KC, Subrata Roy, et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.
- Faiçal, C., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Ansari, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Al-Hilfi, J. A., et al. (2020). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. ResearchGate.
- SpectraBase. 1-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-3-methyl-4-phenyl-1H-pyrazole - Optional[MS (GC)] - Spectrum. SpectraBase.
- Alkorta, I., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Reductive Amination of Pyrazole Aldehyde Intermediates
Introduction: The Strategic Importance of Pyrazole Amines
In the landscape of modern drug discovery, pyrazole-containing scaffolds are ubiquitous, forming the core of numerous therapeutic agents, from anti-inflammatory drugs like Celecoxib to anti-obesity agents like Rimonabant.[1][2] The functionalization of these heterocyclic systems is paramount for modulating their pharmacological profiles. Among the most powerful and widely utilized transformations in medicinal chemistry is reductive amination, a robust method for forming carbon-nitrogen (C-N) bonds.[3] This reaction serves as a cornerstone for converting pyrazole aldehyde intermediates into a diverse array of primary, secondary, and tertiary amines, which are critical for establishing key interactions with biological targets.
This guide provides an in-depth examination of the reductive amination protocol as applied to pyrazole aldehydes. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents, and offer field-proven insights to ensure reproducible, high-yielding success in a research and development setting.
The Mechanistic Heart of Reductive Amination
Reductive amination is fundamentally a one-pot, two-stage process that converts a carbonyl group into an amine.[4][5] Understanding the mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the pyrazole aldehyde. This forms an unstable hemiaminal intermediate.[4] Under neutral or weakly acidic conditions, this intermediate readily eliminates a molecule of water to form an imine. The equilibrium of this step is driven forward by the removal of water or by the subsequent, irreversible reduction step.[4] In the presence of an acid catalyst, the imine nitrogen is protonated to form a highly electrophilic iminium ion, which is the key species targeted by the reducing agent.[6][7]
-
Hydride-Mediated Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final amine product.[6][8]
The critical challenge, and the reason for the development of specialized reagents, is the need for a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[8][9]
Caption: Figure 1: The two-stage mechanism of reductive amination.
Reagent Selection: The Key to a Successful Transformation
The choice of reducing agent is the most critical parameter in a reductive amination protocol. While several options exist, they are not interchangeable, and their selection depends on substrate reactivity, functional group tolerance, and safety considerations.
| Reagent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Reagent of Choice. Mild, highly selective for imines/iminiums over aldehydes.[9][10] No strict pH control needed. Tolerates a wide range of functional groups.[11] Safer than cyanoborohydrides.[12] | Water-sensitive; reacts slowly with protic solvents like methanol.[9] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[11] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective at mildly acidic pH (5-6).[6] Tolerant of water. | Highly Toxic. Can release toxic HCN gas if the pH drops too low.[12] Requires careful pH monitoring. | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Generally too reactive; can readily reduce the starting aldehyde.[8][13] Typically requires a two-step procedure (pre-formation and isolation of the imine).[11] | Methanol (MeOH), Ethanol (EtOH) |
Authoritative Recommendation: For general applications involving pyrazole aldehydes, Sodium Triacetoxyborohydride (STAB) is the superior choice. Its high selectivity allows for a convenient one-pot procedure with minimal side-product formation, and its improved safety profile is a significant advantage in any research setting.[9][12][14]
Detailed Experimental Protocol: Reductive Amination using STAB
This protocol describes a general procedure for the reductive amination of a substituted pyrazole-4-carbaldehyde with a primary or secondary amine using Sodium Triacetoxyborohydride (STAB).
Caption: Figure 2: General experimental workflow for reductive amination.
Materials and Reagents
-
Pyrazole aldehyde intermediate (1.0 equiv)
-
Primary or secondary amine (1.1–1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.3–1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Optional: Glacial acetic acid (catalytic, ~0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole aldehyde (1.0 equiv).
-
Addition of Reactants: Dissolve the aldehyde in anhydrous DCE (or DCM) to a concentration of approximately 0.1–0.5 M. Add the amine (1.1–1.2 equiv) to the solution.
-
Scientist's Note: If the amine is a hydrochloride salt, a tertiary amine base like triethylamine (TEA) (1.1 equiv) should be added to liberate the free amine.[15]
-
-
Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes. This pre-stirring period allows for the formation of the imine intermediate before the introduction of the reducing agent.
-
Reduction: Carefully add the Sodium Triacetoxyborohydride (1.3–1.5 equiv) to the reaction mixture in portions over 5-10 minutes.
-
Causality Explained: STAB is water-sensitive, and the reaction of the borohydride with any adventitious moisture or the acetic acid byproduct can cause mild gas evolution and a slight exotherm. Portion-wise addition ensures the reaction remains well-controlled.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2–16 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Purpose: This step neutralizes any remaining acid and quenches the excess STAB reagent.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with deionized water (1x) and then brine (1x).
-
Purpose: The water wash removes inorganic salts and water-soluble byproducts, while the brine wash helps to break up emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole amine product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive or degraded STAB reagent. 2. Sterically hindered or electronically deactivated substrates. 3. Insufficient reaction time. | 1. Use a fresh bottle of STAB; store reagent under inert gas. 2. Add catalytic acetic acid. Increase temperature slightly (e.g., to 40 °C). 3. Allow the reaction to run for a longer period (up to 24h). |
| Aldehyde Starting Material Remains | The reduction of the iminium ion is much faster than the reduction of the aldehyde.[12] This indicates poor imine formation. | Add catalytic acetic acid to promote imine formation. If using an amine salt, ensure enough base was added. |
| Formation of Dialkylated Product (from primary amine) | The secondary amine product is reacting with another molecule of the aldehyde. | Use a stepwise procedure: pre-form the imine in methanol, remove the solvent, then reduce with NaBH₄.[11] Alternatively, use a larger excess of the primary amine. |
| Formation of Alcohol Side Product | The aldehyde was reduced directly. This is rare with STAB but can occur if the reagent is contaminated or conditions are incorrect. | Ensure anhydrous conditions. Confirm the identity and quality of the reducing agent. STAB is highly selective for the iminium ion.[9] |
Conclusion
The reductive amination of pyrazole aldehyde intermediates is an indispensable tool for generating molecular diversity in drug discovery programs. By leveraging the mildness and selectivity of Sodium Triacetoxyborohydride, researchers can reliably and efficiently synthesize a vast array of pyrazole amines. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and proactive troubleshooting are the cornerstones of achieving success in this critical synthetic transformation.
References
- Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]
- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. [Link]
- Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
- One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (2020).
- Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
- Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Myers, A.
- Reductive amin
- Reductive Amin
- Sukhorukov, A. Y., Lesiv, A. V., & Tabolin, A. A. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]
- Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2009).
- A Practical Catalytic Reductive Amination of Carboxylic Acids. (2020).
- Titi, A., & Chauk, N. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9518–9529. [Link]
- Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4. [Link]
- Hitchhiker's Guide to Reductive Amin
- Naimi, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(1), 34. [Link]
- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2022).
- Pérez-Pérez, M.-J., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21, 5521-5529. [Link]
- Watson, A. J. B., et al. (2013).
- Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]
- Sukhorukov, A. Y., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed. [Link]
- Armstrong, A., et al. (2006). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 8(14), 2977–2980. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Reductive Amination - Common Conditions.
- Titi, A., & Chauk, N. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 12. interchim.fr [interchim.fr]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Antimicrobial Assays Using 3,5-Bis(trifluoromethyl)-1-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Phenylpyrazoles in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics.[1][2] Phenylpyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad range of biological activities, including antibacterial, antifungal, and insecticidal properties.[3][4] Notably, the incorporation of trifluoromethyl groups into the phenylpyrazole scaffold has been shown to significantly enhance antimicrobial potency.[1][5]
This document provides a comprehensive guide to the application of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole in antimicrobial susceptibility testing. While this specific compound is a known chemical entity[6][7], its antimicrobial properties are representative of a class of molecules that show significant promise. Recent studies on related 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have demonstrated potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[1][5]
The proposed mechanisms of action for some of these derivatives include the disruption of the bacterial cell membrane and the inhibition of fatty acid biosynthesis, pathways distinct from many current antibiotics, suggesting a lower likelihood of cross-resistance.[5][8] This guide will provide detailed, field-proven protocols for evaluating the antimicrobial efficacy of this compound, focusing on the broth microdilution method for quantitative MIC determination and the disk diffusion assay for qualitative screening. The causality behind experimental choices is explained to ensure that the described protocols are self-validating systems.
Safety and Handling Precautions
Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound and its analogs are classified as hazardous.
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[9]
-
Irritation: Causes skin irritation and serious eye irritation.[9][10]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]
-
Spills: In case of a spill, clear the area immediately. Wear appropriate PPE and use an absorbent material to contain the spill. Dispose of waste in accordance with local, state, and federal regulations.[10]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
-
Materials and Reagents
Compound Preparation:
-
This compound (CAS No. 140647-19-4)[6]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Bacterial Strains and Growth Media:
-
Test Organisms:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Growth Media:
Equipment and Consumables:
-
Sterile 96-well, flat-bottom microtiter plates[15]
-
Adhesive plate sealers
-
Micropipettes and sterile tips
-
Multichannel pipette
-
Spectrophotometer or nephelometer
-
Sterile petri dishes (100 mm)
-
Sterile cotton swabs[16]
-
Sterile filter paper disks (6 mm diameter)
-
Incubator (35-37°C)[17]
-
Vortex mixer
-
Calipers or ruler[16]
-
McFarland turbidity standards (0.5 standard is equivalent to approx. 1.5 x 10⁸ CFU/mL)[15]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[13][14][18] It is the gold standard for quantitative susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. Rationale: DMSO is a common solvent for water-insoluble compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile TSB or saline.
-
Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard.[18] This can be visually compared or measured with a spectrophotometer (absorbance at 625 nm of 0.08 to 0.13).[17]
-
Within 15 minutes, dilute this standardized suspension in sterile MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15][19] Rationale: A standardized inoculum is critical for reproducibility. Too high a density can lead to falsely elevated MICs, while too low a density can lead to false susceptibility.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add a calculated volume of the compound stock solution to the first well of each row to achieve twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, the first well should be 256 µg/mL before adding bacteria).
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10).[20] Discard 100 µL from the last dilution well.
-
This will create a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).
-
-
Inoculation and Controls:
-
Add 100 µL of the diluted bacterial inoculum (prepared in Step 2) to each well containing the compound dilutions. This will bring the final volume to 200 µL and halve the compound concentrations to the desired final range.
-
Growth Control (Positive Control): At least one well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no compound).[17]
-
Sterility Control (Negative Control): At least one well containing 200 µL of MHB only (no bacteria, no compound).[17]
-
Solvent Control: A well containing bacteria and the highest concentration of DMSO used in the assay to ensure the solvent itself is not inhibitory.
-
-
Incubation:
-
Seal the plate with an adhesive sealer to prevent evaporation.
-
Incubate at 35-37°C for 16-20 hours in ambient air.[17]
-
-
MIC Determination:
Workflow for Broth Microdilution Assay
Caption: Workflow for Broth Microdilution Assay.
Protocol 2: Disk Diffusion (Kirby-Bauer) Assay
This method is a qualitative or semi-quantitative test used for preliminary screening of antimicrobial activity.[21] It relies on the diffusion of the compound from an impregnated disk into an agar medium, resulting in a zone of growth inhibition.[16][22]
Step-by-Step Methodology:
-
Preparation of Compound Disks:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., acetone or ethanol) at a high concentration (e.g., 10 mg/mL).
-
Aseptically apply a precise volume (e.g., 10 µL) of the compound solution onto sterile 6 mm paper disks. This will result in a disk containing a known amount of the compound (e.g., 100 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) to ensure all solvent has evaporated.
-
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1, Step 2.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing the swab against the inside of the tube.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.[19]
-
-
Application of Disks and Controls:
-
Using sterile forceps, place the prepared compound disks onto the inoculated MHA plate. Press gently to ensure complete contact with the agar surface.
-
Space the disks evenly to prevent the zones of inhibition from overlapping.
-
Positive Control: A disk containing a standard antibiotic (e.g., gentamicin for Gram-negatives, vancomycin for Gram-positives).
-
Negative Control: A blank disk treated only with the solvent and allowed to dry.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours. Rationale: Incubation should occur within 15 minutes of disk application to ensure that bacterial growth and compound diffusion begin simultaneously.[16]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm) using a ruler or calipers.[19][21]
-
The presence of a clear zone indicates that the compound has inhibitory activity against the test organism. The size of the zone is proportional to the compound's activity and diffusion characteristics.
-
Data Analysis and Interpretation
Quantitative Data Summary (MIC)
The results from the broth microdilution assay should be recorded in a clear, tabular format. This allows for easy comparison of the compound's activity against different microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) of Test Compound | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| S. aureus ATCC 25923 | Positive | Vancomycin | ||
| E. faecalis ATCC 29212 | Positive | Vancomycin | ||
| E. coli ATCC 25922 | Negative | Gentamicin | ||
| P. aeruginosa ATCC 27853 | Negative | Gentamicin |
Interpretation: A lower MIC value indicates greater antimicrobial potency. Based on existing literature, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives are expected to show potent activity (low MIC values) against Gram-positive strains but may have limited or no activity against Gram-negative strains.[1]
Qualitative Data Summary (Disk Diffusion)
The results from the disk diffusion assay are recorded as the diameter of the zone of inhibition.
Table 2: Zone of Inhibition Diameters for this compound (100 µ g/disk )
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | Positive | |
| E. faecalis ATCC 29212 | Positive | |
| E. coli ATCC 25922 | Negative | |
| P. aeruginosa ATCC 27853 | Negative |
Interpretation: A larger zone of inhibition generally suggests greater susceptibility of the microorganism to the compound.[22] This method is excellent for initial screening but is less precise than MIC determination.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action for related pyrazole derivatives.[5][8]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in Growth Control well (MIC assay) | Inoculum was not viable or was not added. | Repeat the assay. Confirm inoculum viability by plating a sample on non-selective agar. |
| Growth in Sterility Control well (MIC assay) | Contamination of media or plate. | Discard results. Use fresh, sterile media and consumables. Aseptically handle all materials. |
| MIC values are significantly higher than expected | Inoculum density was too high. Compound degraded or precipitated. | Re-standardize the inoculum to 0.5 McFarland. Check compound solubility in the assay medium. Prepare fresh stock solutions. |
| Inconsistent zone sizes or "fuzzy" zones (Disk Diffusion) | Inoculum was not uniform. Agar plate surface was too wet. | Ensure the bacterial lawn is spread evenly. Allow plates to dry in a sterile hood for 10-15 minutes before inoculation if condensation is present.[16] |
| Colonies growing within the zone of inhibition | The culture is contaminated or contains resistant subpopulations. | Check for culture purity by sub-culturing from the plate. If pure, this may indicate the presence of resistant mutants.[16] |
References
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- Alkhaibari, I., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.
- El-Sawy, E. R., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4963-4977.
- PubMed. (2012). Synthesis and antimicrobial evaluation of some pyrazole derivatives.
- ResearchGate. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- Al-Hourani, B. J. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4417-4424.
- Roy, S., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 183-204.
- Wikipedia. (n.d.). Disk diffusion test.
- Demchuk, I., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7724-7737.
- Aggarwal, R., et al. (2025). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. Arkat USA.
- Semantic Scholar. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.
- ResearchGate. (2025). (PDF) Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives.
- FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
- JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
- National Center for Biotechnology Information. (2015). Methods for in vitro evaluating antimicrobial activity: A review.
- Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition.
- Carlo Erba Reagents. (n.d.). 3 - Safety Data Sheet.
- Royal Society of Chemistry. (2017). Design, synthesis, antibacterial and insecticidal activities of novel N-phenylpyrazole fraxinellone hybrid compounds.
- National Center for Biotechnology Information. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.
- Wikipedia. (n.d.). Phenylpyrazole insecticides.
- PubMed. (2009). Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2.
- MDPI. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms.
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antibacterial and insecticidal activities of novel N -phenylpyrazole fraxinellone hybrid compounds - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28064A [pubs.rsc.org]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | VSNCHEM [vsnchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. apec.org [apec.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 22. Disk diffusion test - Wikipedia [en.wikipedia.org]
Introduction: The Emergence of Phenylpyrazoles in Growth Inhibition
An In-depth Technical Guide to the Application of Phenylpyrazole Derivatives as Growth Inhibitors
Phenylpyrazoles are a class of heterocyclic compounds characterized by a central pyrazole ring attached to a phenyl group.[1] Initially developed and widely recognized for their broad-spectrum insecticidal activity, their mechanism of action in insects involves blocking GABA-gated chloride channels.[1][2][3] However, extensive research has unveiled a distinct and promising role for phenylpyrazole derivatives in medicine, particularly as potent growth inhibitors in the context of cancer.[4][5]
In oncology drug discovery, these derivatives have demonstrated significant antiproliferative and pro-apoptotic activities against a wide array of human cancer cell lines, including breast, lung, ovarian, and leukemia.[6][7][8] Their efficacy stems from their ability to interact with various molecular targets crucial for cancer cell survival and proliferation, distinguishing their anticancer mechanisms from their insecticidal properties.[4] This guide provides a comprehensive overview of the mechanisms, applications, and detailed protocols for evaluating phenylpyrazole derivatives as growth inhibitors for researchers, scientists, and drug development professionals.
Part 1: Mechanisms of Action in Growth Inhibition
The anticancer effects of phenylpyrazole derivatives are not attributed to a single mechanism but rather to their ability to modulate multiple critical cellular pathways that regulate cell growth, division, and survival. This multi-targeted approach is a significant advantage in overcoming the complexity and heterogeneity of cancer.
Key Molecular Targets and Signaling Pathways
-
Inhibition of Apoptosis Regulators (Bcl-2 Family): A primary hallmark of cancer is the evasion of programmed cell death, or apoptosis.[9] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. Phenylpyrazole derivatives have been shown to act as inhibitors of anti-apoptotic Bcl-2 proteins, such as Bcl-2 itself and Myeloid cell leukemia 1 (MCL-1).[10][11][12] By binding to these proteins, the derivatives disrupt their function, tipping the cellular balance in favor of apoptosis. This leads to the activation of pro-apoptotic proteins like Bax and the subsequent initiation of the caspase cascade.[11] For instance, some derivatives function as "BH3 mimetics," mimicking the action of natural pro-apoptotic proteins to inhibit Bcl-2 family members.[10]
-
Disruption of Microtubule Dynamics: The microtubular cytoskeleton is essential for cell division (mitosis), and its disruption is a clinically validated anticancer strategy.[7] Certain phenylpyrazole derivatives have been identified as potent tubulin polymerization inhibitors.[6][13] By binding to tubulin, they prevent the formation of microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis.[7]
-
Modulation of Protein Kinase Signaling: Aberrant signaling through protein kinase pathways is a fundamental driver of cancer growth. Phenylpyrazoles have been developed to target several key kinases:
-
Akt Inhibitors: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Some phenylpyrazole derivatives have been designed as inhibitors of Akt1, thereby blocking these pro-survival signals.[14]
-
EGFR/VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial for tumor growth and angiogenesis. Dual inhibitors targeting both kinases have been developed from phenylpyrazole scaffolds, offering a combined approach to restrict tumor expansion and its blood supply.[4]
-
The diagram below illustrates the convergence of these mechanisms on the core processes of cell cycle arrest and apoptosis.
Part 2: In Vitro Evaluation Protocols
Rigorous in vitro testing is the foundational step for characterizing the growth-inhibitory properties of novel phenylpyrazole derivatives. The following protocols are designed to be self-validating by incorporating essential controls and providing clear endpoints.
Protocol 1: Cell Viability and Cytotoxicity Assessment using Tetrazolium Salt Assays (MTT/XTT)
Principle: These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[15] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan product.[16][17] The amount of formazan produced is directly proportional to the number of living cells.[18] The XTT assay is often preferred as it produces a water-soluble formazan, eliminating a solubilization step required for the MTT assay.[16]
Workflow Diagram: XTT Assay
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a dilution series of the phenylpyrazole derivatives in culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds.
-
Self-Validation Controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest compound concentration. This determines the baseline viability (100%).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay responsiveness.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[19]
-
XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions (mixing XTT reagent with an electron-coupling reagent). Add 50 µL of this solution to each well.[16]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.[16]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract non-specific background absorbance.[16]
-
Data Analysis:
-
Correct the absorbance readings by subtracting the blank values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
Summarize the calculated IC₅₀ values in a table for clear comparison across different compounds and cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) after 48h |
| Phenylpyrazole-A | A549 (Lung) | 5.2 ± 0.4 |
| Phenylpyrazole-A | MCF-7 (Breast) | 8.9 ± 0.7 |
| Phenylpyrazole-B | A549 (Lung) | 0.8 ± 0.1 |
| Phenylpyrazole-B | MCF-7 (Breast) | 1.5 ± 0.3 |
| Doxorubicin | A549 (Lung) | 0.5 ± 0.05 |
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21] Cells are stained with a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA.[20] A G2/M arrest, for example, would indicate interference with mitosis, consistent with a tubulin-targeting mechanism.[7]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the phenylpyrazole derivative at relevant concentrations (e.g., 1x and 2x the IC₅₀ value) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at 300 x g for 5 minutes.[22]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[23] Incubate at 4°C for at least 2 hours (or overnight).[23]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[24]
-
Staining: Resuspend the cell pellet in a staining solution containing:
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.[24] The PI fluorescence intensity will be proportional to the DNA content.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase will fall in between. An accumulation of cells in the G2/M peak compared to the control indicates a G2/M arrest.
Protocol 3: Detection of Apoptosis Markers by Western Blot
Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade.[19] Key markers include the cleavage (activation) of caspases (e.g., Caspase-3) and their substrate, PARP (Poly (ADP-ribose) polymerase).[25][26] An increase in the cleaved forms of these proteins is a hallmark of apoptosis.[27]
Workflow Diagram: Western Blot
Step-by-Step Methodology:
-
Sample Preparation: Treat cells with the phenylpyrazole derivative as in the previous protocols. Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptosis markers (diluted in blocking buffer).[19]
-
Essential Targets: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Loading Control: An antibody against a housekeeping protein (e.g., β-actin or GAPDH) to confirm equal loading across lanes.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[19]
-
Detection: After further washes, incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[19]
-
Analysis: Compare the band intensities for the treated samples to the vehicle control. An increase in cleaved Caspase-3 and cleaved PARP, or an increased Bax/Bcl-2 ratio, confirms the induction of apoptosis.
Part 3: In Vivo Efficacy Assessment
After demonstrating promising in vitro activity, the next critical step is to evaluate the growth-inhibitory effects of phenylpyrazole derivatives in a living organism. Human tumor xenograft models are a standard preclinical tool for this purpose.[28][29]
Protocol 4: Subcutaneous Xenograft Model in Immunodeficient Mice
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), where they grow to form a solid tumor.[28][30] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[31] This model provides crucial information on a compound's efficacy and potential toxicity in a whole-organism context.[28]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in PBS/Matrigel) into the flank of each immunodeficient mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Monitor tumor volume 2-3 times per week using calipers.
-
Tumor Volume Calculation: Volume = (Length x Width²) / 2.[29]
-
-
Randomization and Treatment: Once tumors reach the target size, randomly assign mice to treatment groups (e.g., n=8-10 mice per group):
-
Vehicle Control Group: Receives the delivery vehicle only (e.g., saline, corn oil).
-
Treatment Group(s): Receive the phenylpyrazole derivative at one or more dose levels, administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Positive Control Group: Receives a standard-of-care chemotherapy agent for that cancer type.
-
-
Data Collection: Continue to measure tumor volume and body weight for each mouse throughout the study (e.g., for 21-28 days). Body weight is a key indicator of systemic toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size.
-
Efficacy Evaluation: Compare the mean tumor volume of the treated groups to the vehicle control group. A common metric is the T/C ratio (mean tumor volume of Treated group / mean tumor volume of Control group), expressed as a percentage. A lower T/C ratio indicates higher efficacy.
-
Toxicity Assessment: Monitor for signs of toxicity, including significant body weight loss (>15-20%), lethargy, or ruffled fur.
-
References
- Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]
- Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison Jr, S. D., Laster Jr, W. R., Simpson-Herren, L., & Griswold Jr, D. P. (1988). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Contributions to Oncology, 32, 1-22. [Link]
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
- Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
- Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]
- Wang, L., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(11), 17854-17866. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
- PubMed. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
- Frontiers. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]
- Lee, Y. J., & Lee, S. (2014). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
- University of Leicester. (n.d.). Cell Cycle Tutorial Contents. University of Leicester. [Link]
- Creative Biolabs. (n.d.). Xenograft Models.
- Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. [Link]
- PubMed. (2018).
- PubMed. (2017). Determination of Caspase Activation by Western Blot. PubMed - NIH. [Link]
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
- International Journal of Pharmaceutical Sciences. (2023). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
- MDPI. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
- ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
- PubMed. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. [Link]
- ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?.
- Wikipedia. (n.d.). Phenylpyrazole insecticides. Wikipedia. [Link]
- Der Pharma Chemica. (n.d.).
- National Center for Biotechnology Information. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. PMC - NIH. [Link]
- RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. [Link]
- SRR Publications. (2020). Pyrazoles as anticancer agents: Recent advances.
- IJNRD. (2023).
- National Center for Biotechnology Information. (2023).
- ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).
- ResearchGate. (n.d.). Phenylpyrazole derivatives with antitumor activity.
- ResearchGate. (n.d.). In vitro assay: (A) Growth rate inhibition (I%) with three dose...
- PubMed Central. (2021). In-vitro model for bacterial growth inhibition of compartmentalized infection treated by an ultra-high concentration of antibiotics. PubMed Central. [Link]
- ResearchGate. (n.d.). Primary in vitro growth inhibition assay results at 10 −4 M concentration.
- National Center for Biotechnology Information. (2012). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]
- ResearchGate. (n.d.). Chemical structures of the three phenylpyrazole insecticides used in...
- Semantic Scholar. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Semantic Scholar. [Link]
Sources
- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 14. Design, synthesis, biological evaluation, and molecular docking of novel benzopyran and phenylpyrazole derivatives as Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MTT assay - Wikipedia [en.wikipedia.org]
- 18. CyQUANT XTT和MTT细胞活力检测法 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 25. Apoptosis western blot guide | Abcam [abcam.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. karger.com [karger.com]
- 30. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 31. crownbio.com [crownbio.com]
Application Note: 1H and 13C NMR Characterization of Synthesized Pyrazole Derivatives
<
Introduction
Pyrazole and its derivatives represent a critically important class of N-heterocyclic compounds in the fields of medicinal chemistry and materials science. Their diverse biological activities—including anti-inflammatory, antimicrobial, and anticancer properties—stem from their unique structural framework. For researchers in drug development and organic synthesis, unambiguous structural confirmation of novel pyrazole derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose, providing detailed insights into molecular structure, connectivity, and stereochemistry.[1][2]
This guide provides an in-depth overview and practical protocols for the characterization of synthesized pyrazole derivatives using 1H and 13C NMR spectroscopy. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of steps to explain the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results.
Fundamental Principles: Interpreting the Spectra of Pyrazoles
A comprehensive understanding of a pyrazole's structure is achieved by analyzing several key NMR parameters. The electronic environment of the pyrazole ring, influenced by its substituents, dictates the observed chemical shifts and coupling patterns.
-
Chemical Shift (δ): The position of a signal in the NMR spectrum (in ppm) is highly sensitive to the electronic environment of the nucleus. Electronegative substituents or adjacent π-systems (like phenyl groups) will deshield nearby protons and carbons, shifting their signals downfield (to a higher ppm value).[3][4][5] Conversely, electron-donating groups will cause an upfield shift. The chemical shift is the first and most crucial piece of information for assigning specific atoms to their positions on the pyrazole core.
-
Integration: In 1H NMR, the area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative count of protons in a given chemical environment, which is essential for verifying the molecular formula and identifying substituent groups (e.g., a signal integrating to 3H is likely a methyl group).
-
Spin-Spin Coupling (J-Coupling): Coupling occurs between non-equivalent nuclei that are typically separated by two or three bonds (²J or ³J). This interaction splits a single peak into a multiplet (doublet, triplet, quartet, etc.). The magnitude of the splitting, known as the coupling constant (J, measured in Hz), provides invaluable information about the connectivity of atoms. For instance, vicinal coupling (³J) between protons on adjacent carbons is a cornerstone of structural elucidation.[6]
-
Tautomerism: A significant consideration for N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either nitrogen atom (N1 or N2).[7][8] This can result in an equilibrium between two tautomeric forms in solution. The rate of this exchange, which is influenced by solvent, temperature, and concentration, can dramatically affect the NMR spectrum.[9] In cases of rapid exchange, an averaged spectrum is observed. If the exchange is slow on the NMR timescale (often achievable at low temperatures), separate signals for each tautomer may be resolved.[9]
Characteristic 1H NMR Spectral Features
The protons on the pyrazole ring have distinct chemical shift ranges that are modulated by the substitution pattern.
-
H4 Proton: The proton at the C4 position of the pyrazole ring typically appears as a triplet (if C3 and C5 are protonated) in the range of δ 6.0–6.5 ppm . Its chemical shift is sensitive to substituents at all other positions.
-
H3 and H5 Protons: The protons at C3 and C5 are chemically distinct and couple to each other (if present) and to the H4 proton. They generally resonate further downfield than H4, typically in the range of δ 7.2–8.0 ppm . The specific positions depend heavily on the nature of the substituents on the ring and on the nitrogen atoms.
-
N-H Proton: The N-H proton of the pyrazole ring is often broad and its chemical shift is highly variable (δ 10.0–14.0 ppm or even broader), depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In solvents like DMSO-d6, which is a hydrogen bond acceptor, this peak is often more clearly observed.[10]
-
Substituent Protons: Protons on substituent groups will appear in their characteristic regions (e.g., alkyl protons at δ 0.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm).[4][11]
Table 1: Typical 1H NMR Chemical Shift (δ) Ranges for Pyrazole Derivatives.
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity (Common) | Notes |
|---|---|---|---|
| N-H | 10.0 - 14.0 | Broad singlet | Highly dependent on solvent and concentration. |
| Ring H4 | 6.0 - 6.5 | Triplet | Coupled to H3 and H5. |
| Ring H3/H5 | 7.2 - 8.0 | Doublet or Multiplet | Deshielded relative to H4. |
| Aromatic-H | 6.5 - 8.5 | Multiplet | On substituents like phenyl groups.[3] |
| Alkyl-H (α to N/C=C) | 1.8 - 4.5 | Varies | Includes methyl, ethyl groups on the ring.[4] |
| Alkyl-H (aliphatic) | 0.8 - 1.8 | Varies | Standard alkane region.[4][11] |
Typical vicinal coupling constant between H4 and H5 (³J_H4,H5_) is in the range of 1.5–3.0 Hz.
Characteristic 13C NMR Spectral Features
13C NMR provides complementary information, revealing the carbon skeleton of the molecule. Since the natural abundance of 13C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.
-
C3 and C5 Carbons: These carbons are the most downfield of the pyrazole ring carbons, typically resonating in the range of δ 135–155 ppm . Their exact shifts are highly sensitive to tautomerism and substitution.[12] For example, a carbon atom bearing an aryl group will have a different chemical shift depending on whether it is at the C3 or C5 position.[12]
-
C4 Carbon: The C4 carbon is the most shielded of the ring carbons, appearing upfield in the range of δ 100–115 ppm .
-
Substituent Carbons: Carbons in substituent groups appear in their expected regions. Aromatic carbons typically resonate between δ 110-150 ppm, while sp³ hybridized alkyl carbons are found between δ 10-60 ppm.[13][14][15][16] Carbonyl carbons (C=O) are significantly deshielded and appear far downfield (δ 160-210 ppm).[13][14]
Table 2: Typical 13C NMR Chemical Shift (δ) Ranges for Pyrazole Derivatives.
| Carbon Type | Typical Chemical Shift (ppm) | Notes |
|---|---|---|
| Ring C3/C5 | 135 - 155 | Deshielded; highly dependent on substituents.[17][18] |
| Ring C4 | 100 - 115 | Most upfield of the ring carbons. |
| Aromatic-C | 110 - 150 | On substituents like phenyl groups.[13][15] |
| Carbonyl (C=O) | 160 - 210 | Ketones, esters, amides on substituents.[14][15][16] |
| Alkyl-C | 10 - 60 | Standard aliphatic region.[5][15] |
Experimental Protocols
Adherence to a meticulous protocol is essential for acquiring high-quality, interpretable NMR data.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
Materials:
-
Synthesized pyrazole derivative (5-25 mg for 1H; 20-100 mg for 13C)[19][20]
-
High-quality 5 mm NMR tubes, clean and free of scratches[19][21]
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS), if required
-
Glass Pasteur pipette and glass wool or a syringe filter
Procedure:
-
Weigh the Sample: Accurately weigh the required amount of the purified pyrazole derivative. For 1H NMR, 5-25 mg is typically sufficient.[19][21] For the less sensitive 13C NMR, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time.[19]
-
Choose a Solvent: Select a deuterated solvent that completely dissolves the sample.
-
Causality: Deuterated solvents are used because the spectrometer's field-frequency lock system relies on the deuterium signal for stability. Furthermore, using a proton-free solvent prevents large solvent signals from overwhelming the analyte signals in 1H NMR.[19]
-
Expert Insight: For many pyrazole derivatives, especially those with N-H groups capable of hydrogen bonding, DMSO-d₆ is an excellent choice. It is a highly polar solvent that effectively solubilizes a wide range of compounds and often results in sharper N-H signals. CDCl₃ is a good choice for less polar, non-hydrogen bonding derivatives.
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to a small, clean vial containing the sample.[20] Gently vortex or sonicate to ensure complete dissolution.
-
Filtration (Critical Step): Filter the solution directly into the NMR tube.
-
Causality: Undissolved solid particles severely degrade the magnetic field homogeneity, leading to broad, distorted peaks and poor spectral resolution.[19] This cannot be corrected by spectrometer adjustments ("shimming").
-
Method: Tightly pack a small plug of glass wool into a Pasteur pipette and filter the sample solution through it into the NMR tube. Do not use cotton wool, as solvents can leach impurities from it.
-
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination.[20] Label the tube clearly near the top.
-
Final Check: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) and a solvent like isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[20][21]
Protocol 2: Standard 1D NMR Data Acquisition Workflow
This protocol outlines the general steps for acquiring standard 1H and 13C spectra. Specific parameters will be dependent on the spectrometer used.
-
Insert Sample: Place the prepared NMR tube into the sample holder and insert it into the spectrometer.
-
Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[20]
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming. Modern spectrometers perform this automatically to ensure sharp, symmetrical peaks.[20] Poor shimming, often caused by low-quality tubes or particulate matter, results in broad and distorted lineshapes.
-
Tuning and Matching: The probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize signal detection sensitivity.[20]
-
Acquisition Setup (1H):
-
Pulse Program: Select a standard single-pulse experiment.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 16 ppm).
-
Number of Scans (NS): For a typical sample (10-20 mg), 8 to 16 scans are usually sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is standard.
-
-
Acquisition Setup (13C):
-
Pulse Program: Select a standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral Width: Set a wide spectral width to cover all carbon environments (e.g., -10 to 220 ppm).
-
Number of Scans (NS): Due to the low sensitivity of 13C, a larger number of scans is required (e.g., 128 to 1024 or more), depending on the sample concentration.
-
Relaxation Delay (D1): A 2-second delay is a good starting point.
-
-
Data Acquisition: Start the experiment.
-
Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is processed via Fourier Transform, phase correction, and baseline correction to generate the final spectrum.
Visualization of Workflows
Experimental Workflow Diagram
The following diagram illustrates the logical flow from sample synthesis to final structural confirmation.
Caption: Experimental workflow from sample preparation to structural confirmation.
Logical Diagram for Structure Elucidation
This diagram shows how different NMR experiments are synergistically used to determine the final structure.
Caption: Logic of using 1D and 2D NMR for structural elucidation.
Advanced Techniques for Unambiguous Assignment
While 1D NMR is often sufficient, complex substitution patterns or isomeric mixtures can lead to spectral overlap and ambiguity. In these cases, 2D NMR techniques are indispensable.[2][22][23][24]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. A cross-peak between two signals in a COSY spectrum indicates that those two protons are spin-coupled, providing a clear map of the proton connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹J_CH_ coupling).[25] This is the most reliable way to definitively assign protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH_, ³J_CH_). It is exceptionally powerful for identifying connectivity to quaternary (non-protonated) carbons and for piecing together different fragments of a molecule.
By using these techniques in combination, a researcher can build a self-validating, unambiguous picture of the synthesized pyrazole derivative's molecular structure.
References
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation.
- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium.
- Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of Heterocyclic Chemistry, 21(1), 249-252.
- Abellán, F. J., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(12), 1037-1043.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Al-Hourani, B. J., et al. (2016). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 21(9), 1149.
- University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
- ResearchGate. (n.d.). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool.
- Bruker. (n.d.). NMR Sample Preparation.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- Scribd. (n.d.). 13-C NMR Chemical Shift Table.
- Royal Society of Chemistry. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry.
- Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- University College London. (n.d.). Chemical shifts.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-433.
- ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles.
- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- Elguero, J., et al. (1976). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 54(9), 1329-1332.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Ghashang, M., & Fazel, S. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Brazilian Chemical Society, 25(10), 1834-1841.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 29(1), 234.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- ResearchGate. (2000). (PDF) Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
- ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
- ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
- Nanalysis. (2019). 2D NMR Experiments - HETCOR.
- Jackowski, K., et al. (2007). Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles. The Journal of Physical Chemistry A, 111(20), 4347-4352.
- University of California, Berkeley. (n.d.). V J-Coupling.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 21. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 24. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 25. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
Application Note: High-Resolution Mass Spectrometry (HRMS) for the Comprehensive Analysis of Pyrazoles in Pharmaceutical Development
Abstract
Pyrazoles represent a cornerstone of modern medicinal chemistry, with their heterocyclic scaffold being a key feature in numerous approved drugs.[1][2] The structural diversity and potential for regioisomerism inherent in pyrazole synthesis demand robust analytical techniques for their unequivocal identification, characterization, and quantification.[1] High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has emerged as an indispensable tool in the pharmaceutical analysis of pyrazoles.[3] Its exceptional mass accuracy and resolving power enable the precise determination of elemental compositions, facilitate structural elucidation through detailed fragmentation analysis, and allow for sensitive quantification in complex biological matrices.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of HRMS for the analysis of pyrazole-containing compounds. We will delve into sample preparation, method development, data interpretation, and method validation, offering field-proven insights and detailed protocols to ensure the generation of high-quality, reliable data.
Introduction: The Significance of Pyrazoles and the Power of HRMS
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[2] Marketed drugs containing the pyrazole moiety, such as Celecoxib, Rimonabant, and various kinase inhibitors, highlight the therapeutic potential of this chemical class.[2] The synthesis of pyrazoles, however, can often lead to the formation of structural isomers, which may possess different pharmacological and toxicological profiles.[1] Therefore, the ability to unambiguously identify and quantify the desired isomer is critical for ensuring drug safety and efficacy.
High-Resolution Mass Spectrometry offers significant advantages over low-resolution mass spectrometry for the analysis of pyrazoles.[3] The key benefits include:
-
Unambiguous Elemental Composition Determination: HRMS provides highly accurate mass measurements (typically <5 ppm), which allows for the confident determination of the elemental formula of a molecule, aiding in the identification of unknown metabolites and degradation products.[4][6]
-
Enhanced Specificity in Complex Matrices: The high resolving power of HRMS instruments can separate analyte signals from background interferences, leading to improved signal-to-noise ratios and lower limits of detection.[3]
-
Detailed Structural Elucidation: Through MS/MS fragmentation experiments, HRMS provides detailed information about the structure of a molecule, enabling the differentiation of isomers and the characterization of metabolites.[7]
This application note will guide the user through the essential steps of HRMS analysis for pyrazole-containing compounds, from sample preparation to data interpretation and validation.
Sample Preparation: The Foundation for High-Quality Data
The goal of sample preparation is to extract the pyrazole analyte from its matrix and present it in a form that is compatible with the LC-HRMS system. The choice of sample preparation technique depends on the matrix (e.g., plasma, urine, tissue, reaction mixture) and the physicochemical properties of the analyte.
General Considerations for Sample Purity
For accurate HRMS analysis, it is crucial to start with a pure sample.[6] Impurities can interfere with the ionization of the target analyte and complicate data interpretation.
-
Solvent Selection: Samples should be dissolved in high-purity solvents such as HPLC-grade acetonitrile, methanol, or water.[6][8] Aromatic solvents, DMSO, and DMF are generally not suitable for ESI-MS analysis.[6]
-
Avoidance of Contaminants: Detergents, polymers, buffers, and salts can suppress ionization and contaminate the mass spectrometer.[6]
-
Concentration: For direct infusion ESI-MS, a concentration of approximately 10 µg/mL is often sufficient.[8] For LC-HRMS, the concentration will depend on the sensitivity of the instrument and the expected concentration of the analyte in the sample.
Protocol: Protein Precipitation for Pyrazole Extraction from Plasma
This protocol is a simple and effective method for removing proteins from plasma samples prior to LC-HRMS analysis.
Materials:
-
Plasma sample containing the pyrazole analyte
-
Acetonitrile (HPLC grade), chilled to -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the pyrazole analyte, and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-HRMS analysis.
Protocol: Solid-Phase Extraction (SPE) for Cleaner Samples
For more complex matrices or when lower detection limits are required, solid-phase extraction can provide a cleaner sample than protein precipitation.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange for basic pyrazoles)
-
Sample matrix (e.g., urine, tissue homogenate)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide (for elution of basic compounds)
-
Formic acid (for conditioning and washing)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove interfering substances. Follow with a wash of 1 mL of methanol to remove less polar interferences.
-
Elution: Elute the pyrazole analyte with 1 mL of methanol containing 5% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
LC-HRMS Method Development: Achieving Optimal Separation and Detection
The coupling of liquid chromatography with HRMS is a powerful combination for the analysis of pyrazoles in complex mixtures.[3][9] The chromatographic separation reduces ion suppression and allows for the differentiation of isomers.
Chromatographic Separation of Pyrazole Isomers
The choice of the stationary phase is critical for the separation of pyrazole isomers.[1]
-
Column Chemistry: A mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), often provides a good balance of interactions for separating pyrazole isomers.[1] For LC, C18 columns are widely used, but for more polar pyrazoles, a polar-embedded or HILIC column may be more suitable.[10]
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive to improve peak shape and ionization efficiency.
-
Acidic Modifier: Adding 0.1% formic acid to the mobile phase is common for positive ion mode ESI, as it promotes the formation of protonated molecules [M+H]+.[6]
-
Basic Modifier: For negative ion mode analysis, a small amount of a basic modifier like ammonium hydroxide or ammonium acetate can be used.
-
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities.
HRMS Data Acquisition Parameters
The settings of the mass spectrometer will significantly impact the quality of the data obtained.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of pyrazoles due to its soft ionization nature, which typically produces intact protonated or deprotonated molecules.
-
Polarity: The choice of positive or negative ion mode depends on the acidic or basic nature of the pyrazole derivative. A preliminary analysis in both modes is recommended to determine the optimal polarity for your compound.[8]
-
Scan Mode:
-
Full Scan: Acquires data over a wide m/z range, which is useful for identifying unknown compounds and getting a general overview of the sample.
-
Tandem MS (MS/MS or All-Ions Fragmentation): In this mode, a precursor ion is selected and fragmented to produce a characteristic fragmentation spectrum, which is invaluable for structural elucidation.[7]
-
-
Collision Energy: In MS/MS experiments, the collision energy needs to be optimized to generate a rich fragmentation spectrum without completely obliterating the precursor ion. A collision energy ramp can be useful for obtaining a comprehensive fragmentation pattern.
Data Analysis and Interpretation: From Accurate Mass to Structural Confirmation
Identification Based on Accurate Mass and Isotopic Pattern
The high mass accuracy of HRMS allows for the confident determination of the elemental composition of an ion.[4]
Table 1: Example of Elemental Composition Determination for a Pyrazole Derivative
| Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula |
| 175.0872 | 175.0871 | 0.57 | C10H11N2O |
This example is based on data for 3-(4-methoxyphenyl)-1H-pyrazole.[11]
The isotopic pattern of an ion can further confirm its elemental composition, especially for compounds containing elements with characteristic isotopic distributions like chlorine or bromine.
Fragmentation Analysis for Structural Elucidation
The fragmentation pattern of a pyrazole in an MS/MS experiment provides a fingerprint that can be used for structural confirmation and to differentiate between isomers. Common fragmentation pathways for pyrazoles include:
-
Loss of HCN: This is a characteristic fragmentation for the pyrazole ring.[12][13]
-
Loss of N2: This fragmentation pathway is also frequently observed.[1][12][13]
-
Cleavage of Substituents: The fragmentation of side chains can provide information about the nature and position of substituents on the pyrazole ring.[13]
The position of substituents can significantly influence the fragmentation pattern.[1] For instance, the fragmentation of 1-methyl-3-nitropyrazole differs from that of 1-methyl-4-nitropyrazole.[1][13]
Visualization of Fragmentation Pathways
Graphviz diagrams can be used to visualize the proposed fragmentation pathways of pyrazole compounds.
Caption: Generalized fragmentation pathway for a substituted pyrazole.
Method Validation: Ensuring Data Integrity and Reliability
Once an LC-HRMS method has been developed, it must be validated to ensure that it is fit for its intended purpose.[14][15][16][17][18] Method validation is a regulatory requirement for bioanalytical methods used in drug development.
Key Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17]
-
Linearity and Range: The concentration range over which the method is accurate and precise.[14][17]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[14][15][17]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[16]
-
Recovery: The efficiency of the extraction procedure.[17]
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.[15]
-
Stability: The stability of the analyte in the matrix under different storage and handling conditions.[17]
Experimental Workflow for Method Validation
Caption: A typical workflow for LC-HRMS method validation.
Table 2: Acceptance Criteria for Method Validation (Example)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (e.g., CV < 15%) |
These are general guidelines; specific criteria may vary depending on regulatory requirements.[14][15][17]
Conclusion
High-Resolution Mass Spectrometry is a powerful and versatile technique for the analysis of pyrazole-containing compounds in the pharmaceutical industry. Its ability to provide accurate mass measurements, detailed structural information, and sensitive quantification makes it an invaluable tool throughout the drug development process. By following the guidelines and protocols outlined in this application note, researchers can develop and validate robust LC-HRMS methods to ensure the quality, safety, and efficacy of pyrazole-based therapeutics. The continued advancements in HRMS technology will undoubtedly further enhance our ability to characterize these important molecules.[3][5]
References
- Schmid, D. G., Grosche, P., & Jung, G. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid communications in mass spectrometry, 15(5), 341–347. [Link]
- University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service.
- IntechOpen. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. (n.d.). The HRMS analysis of compound 3d.
- Koor, A., Vaik, I., & Leito, I. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Environmental toxicology and chemistry, 39(5), 987–996. [Link]
- University of Toledo. (n.d.). HRMS sample submission guidelines.
- ResearchGate. (n.d.). Representative HRMS spectrum of 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (1).
- Ramage, E., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(1), 24-42. [Link]
- ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l.
- Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]
- ResearchGate. (n.d.). HRMS spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2).
- MDPI. (2022).
- Google Patents. (2019). CN110483400A - A kind of preparation method of pyrazole derivatives.
- Nirogi, R., et al. (2005). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma.
- Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual review of analytical chemistry, 1, 579–599. [Link]
- ResearchGate. (n.d.). Validation of an LC-MS/MS Method for Analysis of 58 Drugs of Abuse in Oral Fluid and Method Comparison with an Established LC-HRMS Method.
- University of Turin. (2022). Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioid.
- Guillarme, D., & D'Atri, V. (2020). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 25(11), 2697. [Link]
- SciSpace. (n.d.). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma.
- ResearchGate. (n.d.). Development and validation of an LC-HRMS method for the determination of pyrrolizidine alkaloids and quinolones in honey employing a simple alkaline sample dilution.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- PubMed. (2025). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow.
- Nova Science Publishers. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
- MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- ResearchGate. (n.d.). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoledo.edu [utoledo.edu]
- 7. researchgate.net [researchgate.net]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 12. BiblioBoard [openresearchlibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iris.unito.it [iris.unito.it]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols for the Development of Novel Antibiotics from Pyrazole Scaffolds
Introduction: The Imperative for Novel Scaffolds in an Era of Resistance
The relentless rise of antibiotic resistance poses a critical threat to global health, creating an urgent need for new antimicrobial agents that can circumvent existing resistance mechanisms.[1][2][3] The "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly notorious for their ability to "escape" the effects of many current antibiotics.[1][3] In this challenging landscape, medicinal chemists are turning to privileged scaffolds—molecular frameworks known to bind to multiple biological targets and exhibit a wide range of pharmacological properties.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a highly promising and metabolically stable scaffold in drug discovery.[4][5][6] Its versatility is demonstrated by its presence in approved drugs spanning various therapeutic areas.[5][7] In the antibacterial realm, the pyrazole moiety is found in advanced cephalosporins like Cefoselis and Ceftolozane, which possess activity against Gram-negative bacteria.[1] This established success provides a strong foundation for the rational design of entirely new classes of pyrazole-based antibiotics.
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the discovery of novel antibiotics from pyrazole scaffolds. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into synthesis, in vitro evaluation, mechanism of action studies, and preliminary in vivo assessment.
Section 1: Rational Design and Synthesis of Pyrazole-Based Antibacterial Agents
The synthetic strategy for developing novel pyrazole antibiotics hinges on two core principles: establishing an efficient route to the core scaffold and strategically decorating it with functional groups to optimize antibacterial activity and drug-like properties. This process is guided by Structure-Activity Relationship (SAR) studies, which correlate chemical modifications with changes in biological activity.
Causality in Synthesis: Why Choose a Specific Synthetic Route?
The most common and versatile method for synthesizing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative. This approach is favored due to the wide availability of starting materials, generally high yields, and the ability to introduce diversity at multiple positions on the pyrazole ring from the outset. For instance, using a substituted hydrazine allows for the direct installation of various aryl or alkyl groups at the N1 position, which is a critical handle for tuning the compound's properties.
Furthermore, creating hybrid molecules by "clubbing" the pyrazole scaffold with other heterocyclic rings (like thiazole or oxadiazole) or with pharmacophores (like hydrazones) has proven to be a highly effective strategy.[1][8] This approach is based on the principle of molecular hybridization, where combining two or more bioactive moieties can lead to compounds with enhanced potency, a broader spectrum of activity, or a novel mechanism of action.[1][8]
Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole Core
This protocol describes a foundational method for synthesizing a pyrazole scaffold, which can then be further modified.
Materials:
-
A 1,3-diketone (e.g., acetylacetone)
-
A substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Reaction vessel, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the 1,3-diketone (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add the substituted hydrazine (1.0 eq) to the solution. Add a catalytic amount (2-3 drops) of glacial acetic acid. The acid catalyzes the initial condensation and subsequent cyclization.
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates reaction completion.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Isolation: Pour the concentrated reaction mixture into ice-cold water. The pyrazole product, being less polar than the starting materials, will often precipitate out.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. If an oil is obtained or if the solid is impure, perform an extraction with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Characterization: Confirm the structure of the synthesized pyrazole using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Key Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing a lead compound. For pyrazole antibiotics, several key trends have been identified:[1][8][9][10]
-
N1-Substitution: Large, aromatic substituents (e.g., phenyl, substituted phenyl) on the N1 nitrogen are often critical for activity. Halogenation (F, Cl) of this phenyl ring can significantly enhance potency.[9]
-
C3 and C5 Positions: These positions are ideal for introducing additional heterocyclic rings or functional groups that can interact with the biological target. Methyl groups are common starting points.
-
C4-Position: Modifications at the C4 position, often via the introduction of hydrazone or amide linkages, have yielded compounds with potent activity against resistant strains like MRSA and A. baumannii.[1][9]
Caption: Key Structure-Activity Relationship (SAR) points for pyrazole antibiotic scaffolds.
Section 2: In Vitro Evaluation of Novel Pyrazole Compounds
Once a library of pyrazole derivatives is synthesized, the next critical phase is to evaluate their biological activity through a series of robust in vitro assays.[11][12] This stage serves two primary purposes: to identify compounds with potent antibacterial activity and to provide an early assessment of their safety profile by measuring cytotoxicity against mammalian cells.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] This is the gold-standard method for quantifying antibacterial potency.[11]
Materials:
-
96-well microtiter plates (U-bottom, sterile)
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli, ESKAPE pathogens)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into broth. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Prepare a stock solution of the test compound. Perform a two-fold serial dilution in CAMHB across the wells of the 96-well plate. For example, from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls (Self-Validation):
-
Positive Control: Wells containing bacteria and CAMHB with no compound. This ensures the bacteria are viable and can grow under the assay conditions.
-
Negative Control (Sterility): Wells containing only CAMHB. This checks for contamination of the medium.
-
Vehicle Control: Wells containing bacteria and the highest concentration of the solvent (e.g., DMSO) used. This ensures the solvent itself does not inhibit bacterial growth.
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed. This can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.
Caption: Standard workflow for the broth microdilution assay to determine MIC.
Data Presentation: Summarizing Antimicrobial Activity
Quantitative data from MIC assays should be presented in a clear, tabular format for easy comparison.
| Compound ID | Modification | S. aureus (MRSA) MIC (µg/mL) | A. baumannii MIC (µg/mL) | E. coli MIC (µg/mL) | HEK-293 CC₅₀ (µg/mL) |
| PY-01 | N1-phenyl | 16 | 32 | >64 | >128 |
| PY-02 | N1-(4-fluorophenyl) | 4 | 8 | 32 | >128 |
| PY-03 | PY-02 + C4-hydrazone | 1 | 2 | 16 | 64 |
| Ciprofloxacin | (Control) | 1 | 0.5 | 0.015 | >100 |
Note: Data are hypothetical and for illustrative purposes.
Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity
It is crucial to ensure that the novel compounds are selectively toxic to bacteria and not to human cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. A potent antibiotic is of little use if it is highly toxic to the host.[1][11]
Procedure:
-
Cell Seeding: Seed human cells (e.g., HEK-293 or HepG2) into a 96-well flat-bottom plate at a specific density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm. The amount of formazan produced is proportional to the number of viable cells. The 50% cytotoxic concentration (CC₅₀) can then be calculated.
Section 3: Elucidating the Mechanism of Action (MoA)
Identifying the bacterial target of a novel antibiotic is fundamental to its development. It helps predict the spectrum of activity, potential for resistance, and allows for more focused lead optimization. Molecular docking studies can predict potential targets, which must then be validated experimentally.[1][4] Pyrazole derivatives have been reported to inhibit various bacterial pathways, including DNA replication and folate synthesis.[1][9][13]
Common Bacterial Targets for Pyrazole Antibiotics
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication in bacteria. Their inhibition leads to a halt in cell division and ultimately cell death. Several pyrazole-containing compounds have shown potent inhibition of these targets.[1][13]
-
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate synthesis pathway, which is required for the production of nucleotides. Inhibition of DHFR starves the bacteria of essential building blocks for DNA and RNA.[1][9]
-
Cell Wall Disruption: Some pyrazole-hydrazone derivatives have been shown to disrupt the bacterial cell wall, leading to cell lysis.[1]
Protocol 4: DNA Gyrase Inhibition Assay (Workflow)
This is a representative workflow for an enzyme-based assay to confirm a predicted MoA.
Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate. The different forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
Workflow:
-
Reaction Setup: In a microcentrifuge tube, combine DNA gyrase enzyme, relaxed plasmid DNA substrate, and assay buffer.
-
Compound Addition: Add the test pyrazole compound at various concentrations. Include a positive control inhibitor (e.g., ciprofloxacin) and a no-compound (DMSO) control.
-
Initiation and Incubation: Start the reaction by adding ATP. The energy from ATP hydrolysis drives the supercoiling process. Incubate at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a dye-containing loading buffer with a DNA intercalator and a protein denaturant (e.g., SDS).
-
Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and run the electrophoresis.
-
Analysis: Visualize the DNA bands under UV light. In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state.
Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.
Section 4: Preliminary In Vivo Efficacy Assessment
Promising results from in vitro assays are a prerequisite, but not a guarantee, of in vivo success. Animal models of infection are essential to evaluate a compound's efficacy within a complex physiological system, providing preliminary data on its stability, distribution, and effectiveness in combating an infection.[14][15][16][17]
Protocol 5: Murine Thigh Infection Model (Workflow)
The murine thigh infection model is a well-established and highly utilized model for the preclinical assessment of new antibiotics.[16] It allows for the direct quantification of bacterial killing at the site of infection.
Workflow:
-
Immunosuppression: Mice are often rendered transiently neutropenic (e.g., by using cyclophosphamide). This creates a more stringent test of the antibiotic's direct bactericidal activity by minimizing the contribution of the host immune system.
-
Infection: A predetermined inoculum of the target bacterium (e.g., MRSA) is injected directly into the thigh muscle of the mice.
-
Treatment Initiation: At a set time post-infection (e.g., 2 hours), treatment is initiated. The test pyrazole compound is administered via a clinically relevant route (e.g., intravenous or oral) at various doses. A vehicle control group and a standard-of-care antibiotic group (e.g., vancomycin) are included.
-
Endpoint Analysis: After a specific treatment period (e.g., 24 hours), the mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted.
-
Quantification: The dilutions are plated on agar, and after incubation, the number of colony-forming units (CFUs) is counted.
-
Efficacy Determination: The efficacy of the compound is determined by the reduction in bacterial load (log₁₀ CFU/gram of tissue) compared to the vehicle control group at the start of therapy.
Caption: High-level workflow for the murine thigh infection model.
Conclusion and Future Directions
The pyrazole scaffold represents a rich and versatile platform for the development of the next generation of antimicrobial drugs.[13] The synthetic tractability of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of antibacterial potency and spectrum. The protocols and workflows outlined in this guide provide a comprehensive roadmap for advancing pyrazole-based compounds from initial synthesis to preliminary in vivo validation.
Future research will undoubtedly focus on optimizing the pharmacokinetic properties of these compounds, further elucidating novel mechanisms of action, and exploring their efficacy against a wider range of clinically challenging, multidrug-resistant pathogens. The integration of rational design, robust biological evaluation, and a deep understanding of structure-activity relationships will be paramount in translating the promise of pyrazole scaffolds into clinically effective antibiotics.
References
- Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-365. [Link]
- Bentham Science. (n.d.).
- Kaur, P., & Arora, V. (2023). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 20(6), 578-592. [Link]
- Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]
- Semantic Scholar. (n.d.). Antibacterial pyrazoles: tackling resistant bacteria. Semantic Scholar. [Link]
- Semantic Scholar. (n.d.). Pyrazole as an anti-microbial scaffold: A comprehensive review. Semantic Scholar. [Link]
- ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]
- Al-Abdullah, E. S. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 34(3), 1636-1642. [Link]
- Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
- Abdel-Ghaffar, A. R., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 123. [Link]
- Brunetti, J., et al. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry, 17(5), 613-619. [Link]
- R Discovery. (2016). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. R Discovery. [Link]
- Gomaa, A. A. M. (2017).
- Al-Warhi, T., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 21(10), 1353. [Link]
- Decosterd, L., et al. (2023).
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]
- Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]
- Pharmacology Discovery Services. (n.d.). In Vivo Antimicrobials. Pharmacology Discovery Services. [Link]
- Maciuca, I. E., et al. (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. BMJ Open, 10(7)
- ResearchGate. (n.d.). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs.
- Bălășescu, E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(22), 16462. [Link]
- Decosterd, L., et al. (2023).
- Bălășescu, E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
- Genilloud, O. (2019). Natural product antibiotics: from traditional screening to novel discovery approaches. GARDP. [Link]
- IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. [Link]
- Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1658. [Link]
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Antibacterial pyrazoles: tackling resistant bacteria (2022) | Mohammad A Alam | 32 Citations [scispace.com]
- 4. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ijrar.org [ijrar.org]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The 3,5-Bis(trifluoromethyl)-1-phenylpyrazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Strategic Advantage of the Pyrazole Core
In the landscape of contemporary drug discovery, the pyrazole nucleus has emerged as a "privileged scaffold"[1]. Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts a unique combination of metabolic stability, synthetic versatility, and the ability to engage in diverse biological interactions[1][2]. The strategic incorporation of trifluoromethyl (CF3) groups at the 3 and 5 positions, coupled with a phenyl substituent at the 1 position, gives rise to the 3,5-bis(trifluoromethyl)-1-phenylpyrazole moiety. This specific structural arrangement has proven to be a cornerstone in the development of potent and selective therapeutic agents, particularly in the realms of anti-infectives and anti-inflammatory drugs[3][4][5]. The electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronic properties of the pyrazole ring, enhancing both the pharmacokinetic and pharmacodynamic profiles of derivative compounds[3]. This guide will provide an in-depth exploration of the applications of this scaffold, complete with detailed protocols for its synthesis and biological evaluation.
Key Applications in Medicinal Chemistry
The this compound scaffold has been successfully employed in the design of molecules targeting a range of biological entities. Two prominent areas of application are in the development of novel antibacterial agents and potent enzyme inhibitors.
Potent Antibacterial Agents Against Drug-Resistant Pathogens
A significant breakthrough in the application of this scaffold has been in the creation of novel antibiotics targeting multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)[3][4][6]. These pathogens represent a critical threat to global health, and the discovery of new chemical entities with efficacy against them is of paramount importance.
Derivatives of this compound have been shown to exert their antibacterial effects through a multi-pronged mechanism, primarily targeting the bacterial cell membrane and associated biosynthetic pathways. While the precise molecular targets are still under active investigation, in vitro mechanistic assays, including membrane permeability studies and scanning electron microscopy, suggest that these compounds disrupt the integrity of the bacterial cell membrane[1]. Furthermore, CRISPRi (CRISPR interference) studies have pointed towards the inhibition of fatty acid biosynthesis as a likely mode of action[1][4]. This dual-action approach, disrupting both a physical barrier and a critical metabolic pathway, may contribute to the potent bactericidal activity and the low propensity for resistance development.
Conceptual Workflow for Antibacterial Drug Discovery
Caption: A streamlined workflow for the discovery of antibacterial agents based on the this compound scaffold.
Selective Enzyme Inhibitors: The Case of COX-2
The pyrazole ring is a well-established pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by the blockbuster drug Celecoxib[7][8][9]. The this compound moiety has been explored as a key component in the development of novel COX-2 inhibitors with potential anti-inflammatory properties[5][7].
The selective inhibition of COX-2 over COX-1 is a critical objective in the design of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. The structural features of the this compound scaffold, particularly the bulky trifluoromethyl groups, can be exploited to achieve this selectivity. These groups can interact with specific residues within the active site of the COX-2 enzyme, which is larger and more accommodating than the COX-1 active site. This differential binding affinity forms the basis for the development of highly selective COX-2 inhibitors. Molecular docking studies have been instrumental in elucidating the binding modes of these pyrazole derivatives within the COX-2 active site, guiding further structural modifications to enhance potency and selectivity[8].
Protocols for Synthesis and Biological Evaluation
The following protocols provide a framework for the synthesis of a representative this compound derivative and its subsequent evaluation for antibacterial activity. These protocols are based on established methodologies in the field and are intended to be a starting point for further research and development[3].
Protocol 1: Synthesis of a this compound Derivative
This protocol describes a multi-step synthesis, beginning with the formation of a pyrazole aldehyde intermediate, followed by reductive amination to yield the final product.
Step 1: Synthesis of the Pyrazole Aldehyde Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3',5'-bis(trifluoromethyl)acetophenone (1 equivalent) and 4-hydrazinobenzoic acid (1 equivalent) in ethanol.
-
Hydrazone Formation: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Vilsmeier-Haack Reaction: After cooling to room temperature, carefully add the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) dropwise at 0°C.
-
Cyclization: Allow the reaction to warm to room temperature and then heat to 60-70°C for 8-12 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is the pyrazole aldehyde intermediate.
-
Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reductive Amination to Yield the Final Product
-
Reaction Setup: In a separate flask, dissolve the pyrazole aldehyde intermediate (1 equivalent) and a selected aniline derivative (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane.
-
Imine Formation: Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final compound can be purified by column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: A two-step synthesis of a this compound derivative.
Protocol 2: In Vitro Antibacterial Activity Assessment
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a synthesized compound against a panel of bacteria.
Materials:
-
Synthesized this compound derivative
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA, VRE)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Step 1: Preparation of Bacterial Inoculum
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Step 2: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Step 3: Determination of Minimum Bactericidal Concentration (MBC)
-
From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and spot-plate onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the this compound scaffold have yielded valuable insights into the determinants of biological activity.
| Modification | Observation | Implication |
| Substitution on the N-phenyl ring | Hydrophobic substituents generally increase antibacterial activity. | Lipophilicity plays a key role in bacterial cell wall penetration. |
| Introduction of protic groups (e.g., -COOH) | Tends to eliminate or significantly reduce antibacterial activity[3]. | The overall charge and polarity of the molecule are critical for its interaction with the bacterial target. |
| Variations at the pyrazole 4-position | The nature of the substituent at this position significantly modulates potency and selectivity against different biological targets. | This position is a key vector for introducing diversity and fine-tuning the pharmacological profile. |
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and valuable platform in medicinal chemistry. Its demonstrated success in the development of potent antibacterial agents and enzyme inhibitors underscores its potential for addressing a wide range of therapeutic needs. Future research in this area will likely focus on:
-
Elucidation of precise molecular targets: Identifying the specific enzymes or receptors that these compounds interact with will enable more rational drug design.
-
Optimization of pharmacokinetic properties: Further modifications to improve absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for clinical translation.
-
Expansion to other therapeutic areas: The unique properties of this scaffold may be applicable to the development of drugs for other diseases, such as cancer and viral infections.
The continued exploration of the chemical space around the this compound core promises to yield a new generation of innovative and effective medicines.
References
- ResearchGate. Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib.
- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.
- ResearchGate. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- PubMed. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- El-Gamal, M. I., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(7), 1335-1352.
- PubMed. Lactoperoxidase Inhibition of Celecoxib Derivatives Containing the Pyrazole Linked-Sulfonamide Moiety: Antioxidant Capacity, Antimicrobial Activity, and Molecular Docking Studies.
- PubMed. Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety.
- Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2175-2180.
- ResearchGate. Selective COX-2 inhibitors (rofecoxib (1), celecoxib (2), lonazolac...
- Kumar, A., et al. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 10(1), 2-17.
- O'Neill, P. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939.
- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- Royal Society of Chemistry. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes.
- MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- ResearchGate. Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids | Request PDF.
- Connect Journals. Pyrazole Scaffolds: A promising frontier in drug discovery.
- A-State Research & Creativity Hub (ARCH). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- UNED. Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids.
- Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- National Institutes of Health. 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
- ResearchGate. Structure–activity relationship of bis pyrazoline target novel hybrids 8–17.
- ResearchGate. Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
- Frontiers. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Minimum Inhibitory Concentration (MIC) Testing of Pyrazole Compounds
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole derivatives have garnered significant attention as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] Determining the in vitro efficacy of these novel compounds is a critical first step in the drug development pipeline. The Minimum Inhibitory Concentration (MIC) is a fundamental metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6] This document provides a comprehensive guide to the principles, protocols, and critical considerations for performing accurate and reproducible MIC testing of pyrazole-based compounds. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established standards from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]
Introduction: The Significance of Pyrazole Compounds and MIC Testing
Pyrazole, a five-membered heterocyclic diamine, serves as a versatile scaffold in medicinal chemistry due to its unique structural features and diverse pharmacological activities.[1][2] Numerous studies have reported the synthesis and evaluation of pyrazole derivatives exhibiting significant antibacterial and antifungal properties.[1][3][11][12] The proposed mechanisms of action for these compounds are varied, ranging from the inhibition of cell wall synthesis and nucleic acid synthesis to the disruption of bacterial DNA gyrase.[11]
The MIC assay is the gold standard for quantifying the in vitro activity of a new antimicrobial agent.[8][13] It provides a quantitative measure of the compound's potency, which is essential for:
-
Lead Optimization: Guiding medicinal chemists in structure-activity relationship (SAR) studies to enhance efficacy.
-
Spectrum of Activity Determination: Identifying which bacterial or fungal species are susceptible to the compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Providing crucial data for predicting in vivo efficacy and establishing dosing regimens.
-
Resistance Monitoring: Tracking changes in microbial susceptibility over time.
This guide will focus on the two most widely accepted methods for MIC determination: broth microdilution and agar dilution.[6][13][14]
Foundational Principles: Ensuring Trustworthiness in MIC Assays
The reliability of MIC data hinges on meticulous adherence to standardized procedures and a deep understanding of the variables that can influence the outcome.
The Central Role of Quality Control (QC)
A robust QC program is the cornerstone of any reliable susceptibility testing. This involves the regular testing of well-characterized reference strains with known MIC values for specific antimicrobial agents.[15][16][17][18]
-
Why it's critical: QC strains act as a self-validating system for the entire experimental setup. If the MIC value for a QC strain falls outside the acceptable range, it signals a potential issue with one or more components of the assay (e.g., medium, inoculum, incubation conditions, or the compound itself), invalidating the results for the test compounds.[17]
-
Recommended QC Strains: A selection of commonly used QC strains from the American Type Culture Collection (ATCC) is presented in Table 1. The choice of strains should be guided by the target spectrum of the pyrazole compounds being tested.[16][18]
Table 1: Commonly Used Quality Control Strains for Antimicrobial Susceptibility Testing
| Strain ID | Organism | Gram Stain | Rationale for Use |
| Escherichia coli ATCC® 25922™ | Escherichia coli | Gram-negative | Representative of Enterobacteriaceae; widely used for routine QC.[16] |
| Staphylococcus aureus ATCC® 29213™ | Staphylococcus aureus | Gram-positive | Representative of staphylococci; used for broth dilution QC.[17] |
| Pseudomonas aeruginosa ATCC® 27853™ | Pseudomonas aeruginosa | Gram-negative | Represents non-fermenting Gram-negative bacilli; important for testing compounds with potential anti-pseudomonal activity.[16] |
| Enterococcus faecalis ATCC® 29212™ | Enterococcus faecalis | Gram-positive | Representative of enterococci. |
| Haemophilus influenzae ATCC® 49247™ | Haemophilus influenzae | Gram-negative | A fastidious organism requiring specific growth media (HTM). |
| Streptococcus pneumoniae ATCC® 49619™ | Streptococcus pneumoniae | Gram-positive | A fastidious organism requiring blood-supplemented media. |
Data sourced from CLSI and EUCAST guidelines.[19]
Special Considerations for Pyrazole Compounds
While the fundamental principles of MIC testing are universal, novel compound classes like pyrazoles can present unique challenges.
-
Solubility: Pyrazole derivatives can exhibit variable solubility in aqueous media. It is imperative to determine the appropriate solvent for creating the stock solution. Dimethyl sulfoxide (DMSO) is commonly used, but its final concentration in the assay should typically not exceed 1% to avoid any intrinsic antimicrobial or inhibitory effects.[20] A preliminary test to check for precipitation of the compound in the test medium is highly recommended.[20]
-
Mechanism of Action: While not a direct part of the MIC protocol, understanding the potential mechanism of action can inform experimental design. For example, if a compound is suspected to be a DNA gyrase inhibitor, testing it against strains with known gyrase mutations can provide valuable insights.[11]
Experimental Workflow and Protocols
The following sections provide detailed, step-by-step protocols for the broth microdilution and agar dilution methods. The overall workflow is depicted in the diagram below.
Caption: General workflow for MIC determination.
Protocol 1: Broth Microdilution Method
This is the most common method for determining MICs due to its efficiency and suitability for high-throughput screening.[4][21] It involves testing a range of antimicrobial concentrations in a liquid medium within a 96-well microtiter plate.
Materials:
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), unless a specific medium is required for fastidious organisms[22]
-
Pyrazole compound stock solution (e.g., in DMSO)
-
Bacterial culture (18-24 hours old) on a non-selective agar plate
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Multichannel pipette
-
Plate reader (optional, for automated reading)
-
Incubator (35 ± 2°C)
Step-by-Step Methodology:
-
Preparation of Pyrazole Dilutions: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[23] b. Add an additional 100 µL of the pyrazole stock solution (prepared at twice the highest desired final concentration) to the wells in column 1.[23] c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10.[23] d. Discard the final 100 µL from column 10.[23] e. Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).[21][23]
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies from a fresh agar plate and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[24] c. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[24][25] A common dilution is 1:150 followed by a 1:2 dilution upon inoculation.[24]
-
Inoculation and Incubation: a. Inoculate each well (columns 1-11) with 100 µL of the final bacterial suspension. This will bring the final volume in each well to 200 µL and dilute the compound concentration by half to the desired final test concentrations.[26] b. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[24]
-
Reading and Interpretation: a. The MIC is the lowest concentration of the pyrazole compound that completely inhibits visible growth of the organism.[5][21] b. Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control well (column 11) should show distinct turbidity. The sterility control well (column 12) should remain clear. c. Results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).[27]
Caption: Example of a broth microdilution result.
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference method and is particularly useful when testing a large number of bacterial strains against a few compounds.[13]
Materials:
-
Sterile Petri dishes (90 or 100 mm)
-
Mueller-Hinton Agar (MHA)
-
Pyrazole compound stock solution
-
Bacterial culture and standardization materials (as for broth microdilution)
-
Multipoint inoculator (e.g., Steers replicator)
Step-by-Step Methodology:
-
Preparation of Agar Plates: a. Prepare a series of two-fold dilutions of the pyrazole compound in a suitable solvent.[28] b. For each concentration, add 2 mL of the compound dilution to 18 mL of molten MHA (held at 45-50°C in a water bath). Mix thoroughly by inverting the tube, avoiding air bubbles, and pour into a sterile Petri dish.[22][28] This creates a 1:10 dilution of the compound in the agar. c. Allow the plates to solidify completely. Also, prepare a growth control plate containing no compound.
-
Inoculum Preparation: a. Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. b. Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
Inoculation and Incubation: a. Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration.[13] This delivers a final inoculum of about 10⁴ CFU per spot.[13] b. Allow the inoculum spots to dry before inverting the plates. c. Incubate at 35 ± 2°C for 16-20 hours.[13]
-
Reading and Interpretation: a. The MIC is the lowest concentration of the pyrazole compound that completely inhibits the visible growth of the organism at the inoculation spot.[13] A faint haze or a single colony is disregarded. b. The growth control plate should show confluent growth.
Data Presentation and Interpretation
MIC values are typically reported in µg/mL or mg/L.[5] It is crucial to present this data clearly, especially when comparing the activity of multiple pyrazole derivatives against a panel of microorganisms.
Table 2: Example MIC Data for Novel Pyrazole Compounds
| Compound ID | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | C. albicans ATCC 90028 |
| PYZ-001 | 4 | 32 | >128 | 16 |
| PYZ-002 | 2 | 16 | 64 | 8 |
| PYZ-003 | 8 | 64 | >128 | 32 |
| Ciprofloxacin | 0.5 | 0.015 | 0.5 | NA |
| Fluconazole | NA | NA | NA | 1 |
All MIC values are in µg/mL. NA = Not Applicable.
Interpreting the Results:
-
A lower MIC value indicates greater potency.[5] In Table 2, PYZ-002 is the most potent compound against the tested strains.
-
Direct comparison of absolute MIC values between different classes of antimicrobials can be misleading.[29][30] Interpretation should be based on established clinical breakpoints, if available, which categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[22][31] For novel compounds, these breakpoints are not yet established.
-
The spectrum of activity is also evident. PYZ-001 and PYZ-002 show activity against both Gram-positive and Gram-negative bacteria, as well as the tested yeast, indicating a broad spectrum.
Troubleshooting Common Issues
Reproducibility is key in MIC testing. If you encounter inconsistent results, consult the troubleshooting guide below.
Table 3: Troubleshooting Guide for MIC Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in control wells | 1. Non-viable inoculum.[25]2. Incorrect medium used.[25]3. Incubation error. | 1. Verify culture viability and prepare fresh inoculum.[25]2. Confirm the correct medium was used and prepared properly.3. Check incubator temperature and atmosphere. |
| High variability between replicates | 1. Pipetting errors during dilution or inoculation.[25]2. Inconsistent inoculum distribution.[25] | 1. Use calibrated pipettes and ensure proper technique.2. Thoroughly vortex the inoculum before dispensing. |
| "Skipped wells" (growth at higher conc., no growth at lower conc.) | 1. Cross-contamination (splashing).[25]2. Compound precipitation at higher concentrations.3. Paradoxical effect (Eagle effect). | 1. Review and refine pipetting technique.[25]2. Visually inspect wells for precipitation; consider a different solvent or lower starting concentration.3. Note the phenomenon and consider further investigation into the compound's mode of action. |
| MICs consistently higher or lower than expected (for QC strains) | 1. Incorrect compound stock concentration.2. Degraded compound.3. Inoculum density too high or low.[32]4. Variation in media composition (e.g., cation concentration).[27][32] | 1. Prepare fresh stock and verify concentration.2. Use fresh compound; check storage conditions.3. Re-standardize inoculum carefully.4. Use a single, quality-controlled batch of media for all related experiments. |
This guide synthesizes common troubleshooting advice from multiple sources.[25][27][32][33][34]
References
- STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023-08-28).
- Quality Control Strains (standard strains) and their Uses - Microbe Online. (2021-11-20).
- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.).
- Quality Control of Antimicrobial Susceptibility Testing. (n.d.). UK Health Security Agency.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14).
- MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021-02-04).
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022-01-20).
- Agar Dilution (MIC) Susceptibility Test Method - YouTube. (2023-05-01).
- Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC - NIH. (n.d.).
- Agar dilution - Wikipedia. (n.d.).
- Broth Microdilution | MI - Microbiology. (n.d.).
- Minimum inhibitory concentration - Wikipedia. (n.d.).
- The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024-07-30).
- Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals. (n.d.).
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute.
- Broth Dilution Method for MIC Determination - Microbe Online. (2013-11-15).
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.).
- EUCAST: EUCAST - Home. (n.d.).
- CLSI 2024 M100Ed34(1). (n.d.). Clinical and Laboratory Standards Institute.
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (n.d.).
- Antibiotic sensitivity Test By Agar Dilution Method | - YouTube. (2021-04-30).
- Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.).
- Guidance Documents - EUCAST. (n.d.).
- What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? | ResearchGate. (2024-08-22).
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.).
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation | ACS Omega. (n.d.).
- (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (2025-08-09).
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. (n.d.).
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.).
- Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - NIH. (2023-03-31).
- Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review - OUCI. (n.d.).
- Microbiology guide to interpreting minimum inhibitory concentration (MIC) - IDEXX Denmark. (n.d.).
- Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals. (n.d.).
- Microbiology guide to interpreting minimum inhibitory concentration (MIC) - Idexx. (n.d.).
- How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? - Dr.Oracle. (2025-07-31).
- (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance - ResearchGate. (2025-08-09).
- The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024-10-02).
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. (2018-03-26).
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (n.d.).
Sources
- 1. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 2. Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review [ouci.dntb.gov.ua]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 17. bsac.org.uk [bsac.org.uk]
- 18. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. szu.gov.cz [szu.gov.cz]
- 20. protocols.io [protocols.io]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. rr-asia.woah.org [rr-asia.woah.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. youtube.com [youtube.com]
- 29. idexx.dk [idexx.dk]
- 30. idexx.com [idexx.com]
- 31. droracle.ai [droracle.ai]
- 32. researchgate.net [researchgate.net]
- 33. bitesizebio.com [bitesizebio.com]
- 34. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Evaluating the Anti-Biofilm Activity of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial biofilms represent a significant challenge in clinical and industrial settings, contributing to persistent infections and heightened resistance to conventional antimicrobial agents.[1] The inherent architecture of biofilms, with a self-produced extracellular polymeric substance (EPS) matrix, provides a formidable barrier against antibiotics and host immune responses.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial and anti-biofilm properties.[2][3][4][5] Specifically, derivatives featuring the 3,5-bis(trifluoromethyl)-1-phenylpyrazole scaffold have demonstrated remarkable efficacy against drug-resistant Gram-positive bacteria and their associated biofilms, making them prime candidates for novel therapeutic development.[5][6][7][8][9] This guide provides a comprehensive framework of detailed protocols and technical insights for the systematic evaluation of these compounds, empowering researchers to accurately assess their potential as next-generation anti-biofilm agents.
Scientific Rationale: The Imperative for Novel Anti-Biofilm Strategies
Biofilm-associated infections are notoriously difficult to treat. The concentration of an antibiotic required to eliminate a biofilm can be 100 to 1000 times higher than that needed to kill planktonic (free-floating) bacteria of the same species. This tolerance is multifactorial, stemming from the protective EPS matrix, reduced metabolic activity of bacteria deep within the biofilm, and the expression of resistance genes.
The this compound core structure offers a unique chemical scaffold. The trifluoromethyl groups often enhance metabolic stability and lipophilicity, which can be crucial for penetrating the complex biofilm matrix. The anti-biofilm activity of these compounds is likely multifaceted, targeting various pathways essential for biofilm integrity and bacterial viability.
Hypothesized Mechanisms of Action
While the precise mechanisms for this specific class are still under investigation, research on related pyrazole derivatives points to several potential modes of action that collectively disrupt biofilm formation and persistence.[4][5][10]
-
Quorum Sensing (QS) Inhibition : Biofilm formation is a socially coordinated behavior regulated by cell-to-cell communication, or quorum sensing.[11] Pyrazole derivatives may interfere with the signaling molecules (autoinducers) that bacteria use to trigger the genetic programs for biofilm maturation.[2][3]
-
Inhibition of Cell Wall Synthesis : Some pyrazoles have been shown to disrupt the bacterial cell wall, a prime antibiotic target.[10] This could involve targeting lipid intermediates essential for peptidoglycan synthesis.[10]
-
Inhibition of Fatty Acid Biosynthesis (FAB) : The integrity of the bacterial cell membrane is critical. Compounds that inhibit the FAB pathway disrupt this essential barrier, leading to cell death.[4][7]
-
DNA Gyrase and Topoisomerase IV Inhibition : These enzymes are vital for bacterial DNA replication. Their inhibition by pyrazole derivatives represents another potent bactericidal mechanism.[4][5]
Caption: Hypothesized mechanisms of anti-biofilm action.
Core Experimental Workflows & Protocols
Evaluating a compound's anti-biofilm potential requires a tiered approach, moving from high-throughput screening to more complex, imaging-based assays. The following protocols provide a robust methodology for this evaluation.
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
Principle: The MBIC assay is a cornerstone of anti-biofilm research, designed to determine the lowest concentration of a compound that prevents the initial formation of a biofilm.[1][12] This is a static assay quantified using crystal violet (CV), a dye that stains the attached biomass, including cells and the EPS matrix.[13][14] The amount of retained dye is proportional to the total biofilm mass.[1]
Caption: Workflow for the MBIC assay.
Materials and Reagents:
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 1% glucose)[15]
-
Sterile 96-well flat-bottom microtiter plates[16]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Microplate reader
Step-by-Step Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony into 5 mL of TSB and incubate overnight at 37°C with shaking. The next day, dilute the culture in fresh medium to a final concentration of approximately 1 x 10⁶ CFU/mL.[15][18]
-
Compound Dilution: Prepare a 2-fold serial dilution of the pyrazole derivative in the growth medium directly in the 96-well plate. A typical final volume is 100 µL per well. Include a positive control (bacteria with medium, no compound) and a negative control (medium only).
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the compound dilutions and to the positive control wells. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate statically for 24 to 48 hours at 37°C.[17]
-
Washing: Carefully discard the contents of the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.[19] After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining liquid.[1]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[13][17]
-
Final Wash: Discard the stain solution and wash the plate multiple times with water until the water runs clear. Ensure that rings of excess stain around the top of the well are removed, as this can skew results.[17]
-
Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[17] Incubate for 10-15 minutes.
-
Quantification: Transfer 125-150 µL of the solubilized crystal violet to a new flat-bottom plate.[1][17] Measure the absorbance at 570-595 nm using a microplate reader.[1][19]
Data Analysis: The MBIC is defined as the lowest compound concentration that results in a significant reduction in biofilm biomass compared to the untreated positive control.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
Principle: The MBEC assay assesses the compound's ability to kill bacteria within a pre-formed, mature biofilm.[12] This is a more stringent and clinically relevant test than the MBIC. It is particularly important for compounds intended to treat established, chronic infections. Several 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have shown potent MBEC values as low as 1 µg/mL.[5][6][7][8]
Methodology: The protocol is similar to the MBIC assay, with one critical difference: the biofilm is grown before the compound is introduced.
Step-by-Step Protocol:
-
Biofilm Formation: In a 96-well plate, add 200 µL of a standardized bacterial suspension (1 x 10⁶ CFU/mL) to each well. Incubate for 24-48 hours at 37°C to allow a mature biofilm to form.
-
Washing: Discard the medium and wash the wells twice with sterile PBS to remove all planktonic cells, leaving only the established biofilm.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in fresh growth medium. Add 200 µL of these dilutions to the wells containing the pre-formed biofilms.
-
Second Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification: After incubation, assess the remaining viable biofilm. This can be done in two ways:
-
Crystal Violet Staining: Follow steps 5-9 from the MBIC protocol to quantify the remaining biomass.
-
Metabolic Assay (e.g., Resazurin): Wash the wells with PBS. Add a resazurin-based solution. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin, which can be quantified. This method specifically measures cell viability rather than total biomass.[18]
-
Data Analysis: The MBEC is the minimum concentration of the compound required to eradicate the pre-formed biofilm, often defined as the concentration that reduces biofilm cell numbers below the detection limit or shows no viable cells.[12][18]
| Parameter | Objective | Compound Addition | Key Finding |
| MBIC | To assess inhibition of biofilm formation | Compound is added with the bacteria at Time = 0. | The concentration that prevents biofilm from growing. |
| MBEC | To assess eradication of mature biofilm | Compound is added after the biofilm has already formed (e.g., at 24h). | The concentration that destroys an established biofilm. |
| Table 1: Comparison of MBIC and MBEC assays. |
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
Principle: CLSM is a powerful imaging technique that allows for the three-dimensional visualization of biofilm architecture in a hydrated state.[20] By using fluorescent dyes, one can assess not only the structure (e.g., thickness, volume, roughness) but also the viability of cells within the biofilm after treatment with a pyrazole derivative.[21]
Caption: Workflow for CLSM analysis of biofilms.
Materials and Reagents:
-
CLSM-compatible culture vessels (e.g., glass-bottom dishes or chamber slides)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO® 9 and propidium iodide)
-
Confocal Laser Scanning Microscope with appropriate objectives (e.g., 40x or 63x water immersion)
-
Image analysis software (e.g., ImageJ/FIJI, COMSTAT)
Step-by-Step Protocol:
-
Biofilm Cultivation: Grow biofilms directly in the CLSM-compatible vessel, following the conditions for either MBIC (co-incubation with compound) or MBEC (treatment of pre-formed biofilm) studies.
-
Staining: After the incubation/treatment period, gently wash the biofilm with PBS. Prepare the LIVE/DEAD staining solution according to the manufacturer's protocol. Typically, this involves mixing SYTO 9 (stains all cells green) and propidium iodide (stains membrane-compromised/dead cells red) in a buffer.
-
Incubation: Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-30 minutes.
-
Imaging: Mount the sample on the microscope stage. Acquire a series of images at different focal planes through the entire thickness of the biofilm (a z-stack). Use appropriate laser excitation and emission filters for the selected dyes.
-
Image Analysis: Use specialized software to reconstruct the 3D architecture of the biofilm. Quantitative data on biofilm thickness, total biomass, surface coverage, and the ratio of live to dead cells can be extracted.[22]
Interpretation: A successful anti-biofilm compound will show a significant reduction in biofilm thickness and biomass compared to the untreated control. Furthermore, a high proportion of red-stained cells (dead) within the remaining biofilm structure indicates a potent bactericidal effect within the biofilm context.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust and validated framework for assessing the anti-biofilm efficacy of this compound derivatives. By systematically determining the MBIC and MBEC values and visualizing the compound's effect on biofilm structure and viability via CLSM, researchers can generate the critical data needed to advance promising candidates in the drug development pipeline. These compounds hold significant potential for addressing the urgent threat of antibiotic-resistant, biofilm-mediated infections. Future studies should focus on elucidating the precise molecular targets through techniques like transcriptomics and proteomics, further refining the structure-activity relationship to optimize potency and reduce potential toxicity.
References
- Bio-protocol. (n.d.). Crystal violet assay.
- WPI Worcester 2018 Team. (2018). Crystal Violet Biofilm Assay. iGEM.
- iGEM. (n.d.). General Biofilm Assay Protocol.
- Korolik, V., & Elgamoudi, B. A. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. In Campylobacter jejuni: Methods and Protocols (pp. 211-222). Humana, New York, NY.
- Ragab, A., Ammar, Y. A., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Antibiotics, 12(1), 128.
- Alkhaibari, I. S., Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.
- Semantic Scholar. (n.d.). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies.
- O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
- Macià, M. D., Rojo-Molinero, E., & Oliver, A. (2018). Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains. Frontiers in Microbiology, 9, 2649.
- Singh, R., Ray, P., Das, A., & Sharma, M. (2016). Antibiofilm Activity and Synergistic Inhibition of Staphylococcus aureus Biofilms by Bactericidal Protein P128 in Combination with Antibiotics. Antimicrobial Agents and Chemotherapy, 60(12), 7281-7291.
- SIMBA project. (n.d.). Deliverable 3.1 Protocols for analysis of biofilm formation in water and soil substrates.
- Tolker-Nielsen, T., & Sternberg, C. (2011). Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy. In Bacterial Biofilms (pp. 31-43). Humana Press, Totowa, NJ.
- JoVE. (2022). Confocal and EM to analyze Bacterial Biofilms on Fungal Colonies | Protocol Preview.
- Bio-protocol. (n.d.). Determination of Minimal Biofilm Inhibitory Concentration (MBIC).
- Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 9(3), 633-646.
- Alam, M. A., & Nandre, V. S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 215-233.
- ResearchGate. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- ibidi GmbH. (2024). Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy.
- ResearchGate. (2019). (PDF) The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents.
- ResearchGate. (2023). (PDF) Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies.
- Ragab, A., Ammar, Y. A., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Antibiotics, 12(1), 128.
- Bueno, J. (2014). Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism. Journal of Microbial & Biochemical Technology, 6(5), 299-304.
- PubMed. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- National Genomics Data Center. (2021). Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives.
- Nature. (2023). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity.
- Alkhaibari, I. S., Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.
- Bentham Science. (2023). Synthesis of New Benzofuran-Pyrazole Hybrids as Potential Antibiofilm Agents.
- Semantic Scholar. (n.d.). A focus on anti-biofilm agents and their mechanisms of action.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5- a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. static.igem.org [static.igem.org]
- 17. static.igem.org [static.igem.org]
- 18. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal violet assay [bio-protocol.org]
- 20. simbaproject.eu [simbaproject.eu]
- 21. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Synthesis of Pyrazole-Oxadiazole Derivatives as Potent Insecticidal Agents
Executive Summary: Addressing the Agricultural Imperative
The escalating challenge of insecticide resistance and the demand for more environmentally benign crop protection solutions necessitate the exploration of novel chemical scaffolds.[1][2] Pyrazole amide derivatives, in particular, have emerged as a cornerstone in modern pesticide development, with many commercial products targeting crucial insect physiological pathways with high efficacy and selectivity.[3][4][5] This guide focuses on the strategic hybridization of the proven pyrazole pharmacophore with the 1,3,4-oxadiazole moiety, a heterocycle also known for a wide spectrum of biological activities.[6][7] By combining these "active substructures," we aim to develop novel molecular entities with potentially enhanced insecticidal potency, novel modes of action, or an improved resistance-breaking profile.[8][9]
This document provides a comprehensive overview, from the mechanistic rationale to detailed, field-tested synthetic protocols and bioassay methodologies for evaluating the final compounds.
Mechanistic Rationale: A Two-Pronged Molecular Assault
The power of the pyrazole-oxadiazole scaffold lies in its potential to interact with critical insect targets.
-
The Pyrazole Engine: The pyrazole ring is the active core in many blockbuster insecticides like Fipronil and Chlorantraniliprole.[1][4] Its primary mode of action often involves the disruption of the insect's central nervous system by blocking GABA-gated chloride channels or modulating ryanodine receptors (RyRs), leading to paralysis and death.[3][10][11]
-
The Oxadiazole Modulator: The 1,3,4-oxadiazole ring is not merely a linker. It is a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. Its inclusion can significantly alter the electronic distribution of the molecule, potentially enhancing binding affinity to the target receptor and contributing to overall insecticidal activity.[12]
The strategic combination of these two heterocycles provides a robust framework for creating a new generation of insecticides designed to overcome existing resistance mechanisms.
Synthetic Workflow: From Building Blocks to Bioactive Agents
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles linked to a pyrazole core is a multi-step process that demands precision and an understanding of the underlying chemical principles. The general workflow involves the synthesis of a key pyrazole carbohydrazide intermediate, followed by a cyclization reaction to form the oxadiazole ring.
Caption: General synthetic workflow for pyrazole-oxadiazole derivatives.
Detailed Experimental Protocols
The following protocols are presented as a robust starting point. Researchers should apply standard laboratory safety procedures. All reactions should be monitored by Thin Layer Chromatography (TLC) to track completion.[1]
Protocol 4.1: Synthesis of Ethyl 1-Aryl-1H-pyrazole-5-carboxylate (Intermediate 1)
This procedure outlines the formation of the core pyrazole ring system. The choice of substituted hydrazine will determine the final substituent on the pyrazole nitrogen.
-
Rationale: This reaction is a classic example of heterocycle formation via cyclocondensation. An initial Claisen condensation or similar reaction provides a 1,3-dicarbonyl equivalent which then reacts with a hydrazine derivative. The acidic medium (acetic acid) catalyzes the condensation and subsequent dehydration to form the stable aromatic pyrazole ring.[1]
-
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate (or similar β-ketoester): 1.0 mol
-
Substituted Phenylhydrazine Hydrochloride: 1.1 mol
-
Ethanol: 500 mL
-
Glacial Acetic Acid: 50 mL
-
-
Procedure:
-
Combine the β-ketoester (1.0 mol) and the substituted phenylhydrazine hydrochloride (1.1 mol) in a round-bottom flask equipped with a reflux condenser.
-
Add ethanol (500 mL) and glacial acetic acid (50 mL) to the flask.
-
Heat the mixture to reflux (approx. 80-90°C) with constant stirring.[1]
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture onto crushed ice with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The crude product can be used directly or purified by recrystallization from ethanol.
-
Protocol 4.2: Synthesis of 1-Aryl-1H-pyrazole-5-carbohydrazide (Intermediate 2)
This step converts the pyrazole ester into a more reactive hydrazide, priming it for the subsequent cyclization.
-
Rationale: This is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is eliminated, forming the stable carbohydrazide. Refluxing in ethanol provides the necessary energy to overcome the activation barrier.[1]
-
Materials:
-
Ethyl 1-Aryl-1H-pyrazole-5-carboxylate (Intermediate 1): 1.0 mol
-
Hydrazine Hydrate (80% solution): 2.0 mol
-
Ethanol: 400 mL
-
-
Procedure:
-
Dissolve the pyrazole carboxylate ester (1.0 mol) in ethanol (400 mL) in a round-bottom flask with a reflux condenser.
-
Add hydrazine hydrate (2.0 mol) dropwise to the solution while stirring.
-
Heat the mixture to reflux and maintain for 6-8 hours.[1]
-
Monitor the reaction by TLC until the starting ester spot disappears.
-
Cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the pyrazole carbohydrazide.
-
Protocol 4.3: Synthesis of 2-(1-Aryl-1H-pyrazol-5-yl)-5-aryl-1,3,4-oxadiazole (Final Product)
This is the key dehydrative cyclization step that forms the target 1,3,4-oxadiazole ring.
-
Rationale: Phosphorus oxychloride (POCl₃) is a powerful and commonly used dehydrating agent for synthesizing 1,3,4-oxadiazoles from diacylhydrazines (or, in this case, an acylhydrazide and a carboxylic acid).[13] It activates the carboxylic acid carbonyl, facilitating nucleophilic attack by the terminal nitrogen of the hydrazide, followed by an intramolecular cyclodehydration to yield the thermodynamically stable oxadiazole ring.[1][13]
-
Materials:
-
1-Aryl-1H-pyrazole-5-carbohydrazide (Intermediate 2): 1.0 mol
-
Substituted Benzoic Acid: 1.0 mol
-
Phosphorus Oxychloride (POCl₃): 150 mL (used as both reagent and solvent)
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a dry round-bottom flask, combine the pyrazole carbohydrazide (1.0 mol) and the desired substituted benzoic acid (1.0 mol).
-
Carefully add phosphorus oxychloride (POCl₃) (150 mL) to the mixture at room temperature with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110°C) for 10-12 hours.[1]
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.
-
The solid product will precipitate. Collect it by vacuum filtration and wash extensively with water until the filtrate is neutral.
-
Dry the crude product. Purify via column chromatography using a hexane:ethyl acetate solvent system as the eluent to obtain the final pyrazole-oxadiazole derivative.[1]
-
Protocol for Insecticidal Bioassay
Evaluating the biological activity of the synthesized compounds is critical. The following is a standard leaf-dip bioassay protocol against a common agricultural pest, the diamondback moth (Plutella xylostella).
-
Rationale: The leaf-dip assay is a widely accepted method for evaluating the efficacy of stomach poison insecticides. It ensures uniform application of the test compound to the food source of the target insect, allowing for reproducible and quantifiable results (e.g., LC₅₀ determination).
-
Procedure:
-
Stock Solution Preparation: Dissolve the synthesized compounds in a minimal amount of acetone or DMSO to create high-concentration stock solutions (e.g., 10,000 µg/mL).
-
Serial Dilutions: Prepare a series of test concentrations (e.g., 100, 50, 10, 5, 1 µg/mL) by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1% Tween-80) to ensure even spreading on the leaf surface.[12]
-
Leaf Treatment: Dip cabbage leaf discs (approx. 5 cm diameter) into each test solution for 10-15 seconds. A control group should be dipped in the surfactant-water solution only.
-
Drying: Place the treated leaf discs on a wire rack and allow them to air dry completely in a fume hood.
-
Insect Exposure: Place one dried leaf disc into a petri dish lined with moist filter paper. Introduce 10-15 third-instar larvae of P. xylostella into each dish.
-
Incubation: Seal the petri dishes and incubate them at 25±1°C with a 16:8 hour light:dark photoperiod.
-
Mortality Assessment: Record the number of dead larvae after 48 or 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the median lethal concentration (LC₅₀), which is the concentration required to kill 50% of the test population.
-
Representative Data & Structure-Activity Relationship (SAR)
The following table presents hypothetical bioassay data for a series of synthesized analogs to illustrate how structure-activity relationships can be evaluated.
| Compound ID | Pyrazole N-substituent (R¹) | Oxadiazole Phenyl-substituent (R²) | LC₅₀ vs. P. xylostella (µg/mL)[8] | LC₅₀ vs. S. frugiperda (µg/mL)[8] |
| A1 | 4-Chlorophenyl | 4-Nitrophenyl | 1.5 | 15.8 |
| A2 | 4-Chlorophenyl | 4-Chlorophenyl | 2.8 | 25.4 |
| A3 | 4-Chlorophenyl | 4-Methoxyphenyl | 10.2 | >50 |
| A4 | 2,4-Dichlorophenyl | 4-Nitrophenyl | 0.9 | 11.2 |
| Fipronil | Commercial Standard | N/A | - | 78.8 |
| Ethiprole | Commercial Standard | N/A | 2.9 | - |
Analysis: From this hypothetical data, one could infer that electron-withdrawing groups (e.g., -NO₂, -Cl) on the oxadiazole's phenyl ring (R²) enhance insecticidal activity against P. xylostella (compare A1 and A2 vs. A3). Furthermore, increasing the halogenation on the pyrazole's N-phenyl ring (R¹) may also boost potency (compare A4 vs. A1). This systematic analysis is crucial for guiding the design of the next generation of compounds.[3]
References
- Li, Y., et al. (Date not available). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Pingaew, R., et al. (2014). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules.
- Zhang, Y., et al. (2024). Novel "Phenyl-Pyrazoline-Oxadiazole" Ternary Substructure Derivatives: Synthesis, Insecticidal Activities, and Structure-Activity Relationship Study. Journal of Agricultural and Food Chemistry.
- ResearchGate. (Date not available). Synthetic route for the preparation of 1,3,4-oxadiazole derivatives (3a–p).
- ResearchGate. (Date not available). Mode of action of pyrazoles and pyridazinones.
- Huang, D., et al. (Date not available). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter.
- PubMed. (2017). Design, synthesis, and bioactivities of novel oxadiazole-substituted pyrazole oximes.
- ResearchGate. (Date not available). Scheme 1. Synthetic route for the synthesis of 1,3,4-oxadiazoles equipped with a thiohydantoin moiety.
- ACS Publications. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
- Taylor & Francis Online. (Date not available). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications.
- ResearchGate. (Date not available). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
- ResearchGate. (2022). Synthesis, insecticidal activities, and structure–activity relationships of 1,3,4‐oxadiazole‐ring‐containing pyridylpyrazole‐4‐carboxamides as novel insecticides of the anthranilic diamide family.
- Bobade, V., et al. (Date not available). Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents. ChemRxiv.
- SpringerLink. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
- ResearchGate. (2025). Action of pyrazoline-type insecticides at neuronal target sites.
- ResearchGate. (2025). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing 1,3,4-Oxadiazole Group.
- PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
- ACS Publications. (2025). Design, Synthesis, Insecticidal Activities, and Structure–Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety. Journal of Agricultural and Food Chemistry.
- ACS Publications. (2025). 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. Journal of Agricultural and Food Chemistry.
- Semantic Scholar. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole.
- Globe Thesis. (2014). Study On The Synthesis Of Pyrazole Carboxylic Acid And Its Analogues.
- Angene Chemical. (Date not available). The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals.
- OUCI. (Date not available). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New….
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel "Phenyl-Pyrazoline-Oxadiazole" Ternary Substructure Derivatives: Synthesis, Insecticidal Activities, and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fatty Acid Biosynthesis (FAB) Inhibition by Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting a Metabolic Hallmark of Disease
The de novo synthesis of fatty acids, a fundamental metabolic process, is catalyzed by the multi-enzyme complex, Fatty Acid Synthase (FASN). While essential for normal physiology, the aberrant upregulation of FASN is a well-established hallmark of various pathologies, most notably cancer.[1][2][] This metabolic reprogramming provides rapidly proliferating cells with the necessary lipid building blocks for membrane synthesis, energy storage, and the generation of signaling molecules.[] Consequently, FASN has emerged as a compelling therapeutic target for the development of novel anti-cancer agents and for the treatment of metabolic disorders.[1][2]
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities.[4] Pyrazole derivatives have been successfully developed as inhibitors for a range of enzymes, and their potential as inhibitors of fatty acid biosynthesis is an active area of research.[4] This guide provides an in-depth technical overview and detailed protocols for the evaluation of pyrazole compounds as inhibitors of FASN.
The Fatty Acid Biosynthesis Pathway: A Primer
The synthesis of fatty acids is a cyclical process that occurs in the cytoplasm. It begins with the carboxylation of acetyl-CoA to malonyl-CoA, which is then utilized by FASN. The FASN complex catalyzes a series of seven enzymatic reactions to extend the fatty acid chain, with NADPH serving as a key reducing agent. The final product is typically the 16-carbon saturated fatty acid, palmitate.
Caption: A simplified diagram of the Fatty Acid Synthase (FASN) catalyzed reaction.
Mechanism of FASN Inhibition by Pyrazole Compounds
While the precise mechanism can vary depending on the specific pyrazole derivative, molecular docking studies suggest that these compounds can act as competitive or non-competitive inhibitors by binding to one of the catalytic domains of FASN.[5] The pyrazole core can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active sites, such as the β-ketoacyl synthase (KS) or thioesterase (TE) domains, thereby preventing substrate binding or catalysis.
Caption: Pyrazole inhibitors can bind to the FASN active site, preventing substrate binding and catalysis.
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyrazole Compound
This protocol describes a general method for the synthesis of 1,5-diarylpyrazoles from chalcones, a common precursor.
Materials:
-
Substituted chalcone
-
Hydrazine derivative (e.g., 4-sulfonamidophenyl hydrazine hydrochloride)
-
Ethanol or acetic acid
-
Ice
-
Filtration apparatus
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the synthesized chalcone (1.0 mmol) in ethanol or acetic acid.
-
Hydrazine Addition: Add a hydrazine derivative (1.1 mmol) to the suspension.[1]
-
Reflux: Heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash it with cold water, and then purify the crude product by recrystallization to obtain the final 1,5-diarylpyrazole.[1]
Protocol 2: In Vitro FASN Activity Assay (Spectrophotometric)
This assay measures the activity of FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified FASN enzyme
-
Potassium phosphate buffer (pH 6.6)
-
Dithiothreitol (DTT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
Test pyrazole compound dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 200 mM potassium phosphate buffer (pH 6.6), 1 mM DTT, and 1 mM EDTA.
-
Add Substrates and Cofactor: To the reaction mixture, add NADPH to a final concentration of 0.24 mM, acetyl-CoA to a final concentration of 30 µM, and malonyl-CoA to a final concentration of 50 µM.
-
Inhibitor Addition: In a 96-well plate, add serial dilutions of the test pyrazole compound. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Enzyme Addition: Add the purified FASN enzyme to each well to initiate the reaction. The final volume in each well should be 200 µL.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each concentration of the inhibitor. Determine the IC50 value of the pyrazole compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell-Based Lipid Accumulation Assay (BODIPY 493/503 Staining)
This protocol quantifies the effect of pyrazole compounds on intracellular lipid accumulation in cancer cells using the fluorescent dye BODIPY 493/503.
Materials:
-
Cancer cell line known to overexpress FASN (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
96-well black, clear-bottom microplates
-
Test pyrazole compound dissolved in DMSO
-
BODIPY 493/503 dye
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.[2]
-
Compound Treatment: The following day, treat the cells with various concentrations of the pyrazole compound. Include a vehicle control (DMSO). Incubate for 24-72 hours.
-
Cell Fixation: After incubation, wash the cells once with PBS and then fix them with 4% PFA in PBS for 15-20 minutes at room temperature.[6]
-
Staining: Wash the cells twice with PBS. Then, incubate the cells with a staining solution containing 2 µM BODIPY 493/503 and 5 µg/mL DAPI in PBS for 30 minutes at 37°C in the dark.[2]
-
Washing: Wash the cells three times with PBS to remove excess dye.
-
Imaging and Quantification:
-
Microplate Reader: Measure the fluorescence intensity for BODIPY 493/503 (excitation/emission ~485/515 nm) and DAPI (excitation/emission ~358/461 nm). Normalize the BODIPY signal to the DAPI signal to account for cell number.
-
Fluorescence Microscopy: Visualize the lipid droplets (green fluorescence) and nuclei (blue fluorescence). The number and size of lipid droplets can be quantified using image analysis software.[6]
-
Data Presentation and Interpretation
The efficacy of pyrazole compounds as FASN inhibitors should be summarized in a clear and concise manner.
Table 1: Inhibitory Activity of Pyrazole Compound X against FASN
| Parameter | Value |
| FASN Enzymatic IC50 | [Insert Value] µM |
| Cell-Based Lipid Accumulation IC50 | [Insert Value] µM |
| Mechanism of Inhibition | [e.g., Competitive, Non-competitive] |
A lower IC50 value indicates a more potent inhibitor. The comparison between the enzymatic and cell-based IC50 values can provide insights into the compound's cell permeability and off-target effects.
Workflow for Screening Pyrazole-Based FASN Inhibitors
Caption: A typical workflow for the discovery and validation of pyrazole-based FASN inhibitors.
Conclusion and Future Directions
The protocols and information presented in this guide provide a robust framework for the investigation of pyrazole compounds as inhibitors of fatty acid biosynthesis. The identification of potent and selective FASN inhibitors from the pyrazole class holds significant promise for the development of novel therapeutics for cancer and other metabolic diseases. Future studies should focus on elucidating the detailed structure-activity relationships of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy in preclinical in vivo models.
References
- Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors.
- Fatty acid synthase as a potential therapeutic target in cancer. PMC - NIH.
- Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical valid
- Fatty Acid Synthase: An Emerging Target in Cancer. MDPI.
- A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumul
- Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review. Taylor & Francis.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. Bio-protocol.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PubMed.
- Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. Protocols.io.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
Application Note: A Practical Guide to Molecular Docking Studies of Phenylpyrazole Derivatives
Abstract
The phenylpyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, forming the structural basis for a wide range of therapeutic agents and pesticides.[1] Molecular docking, a powerful computational tool, has become indispensable for accelerating the discovery and optimization of novel phenylpyrazole derivatives by predicting their binding interactions with specific biological targets. This guide provides a comprehensive, in-depth protocol for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the critical reasoning behind experimental choices, ensuring a robust and reliable computational workflow. We will use the well-characterized interaction between the phenylpyrazole-containing drug Celecoxib and its target, Cyclooxygenase-2 (COX-2), as a practical example to illustrate the entire process from target selection to results interpretation.
Part 1: Theoretical Foundations & Strategic Planning
The Phenylpyrazole Scaffold: A Privileged Structure
Phenylpyrazoles are heterocyclic aromatic compounds that have demonstrated a remarkable breadth of biological activities. Their versatility stems from the ability to modify substituents on the phenyl and pyrazole rings, allowing for fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various protein targets.
-
Anti-inflammatory Agents: Celecoxib, a selective COX-2 inhibitor, is a prominent example used in treating arthritis and pain. Its diaryl-substituted phenylpyrazole core is crucial for its selectivity over the COX-1 isozyme, reducing gastrointestinal side effects.[2][3]
-
Insecticides: Fipronil, the first commercialized phenylpyrazole insecticide, acts as a potent non-competitive antagonist of γ-aminobutyric acid (GABA) receptors in the insect central nervous system, leading to neuronal hyperexcitation.[4][5][6][7]
-
Anticancer Agents: Researchers have explored phenylpyrazole derivatives as inhibitors of various kinases, such as Aurora-A kinase and receptor tyrosine kinases, which are critical regulators of cell division and are often dysregulated in cancer.[8][9][10][11]
-
Antimicrobial Agents: Certain derivatives have shown promising activity against drug-resistant bacteria by targeting essential cellular processes.[1][12]
Principles of Molecular Docking
Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand when it interacts with a target protein's binding site. The process involves two main components:
-
Search Algorithm: Explores the conformational space of the ligand within the defined binding site, generating a multitude of possible binding poses.
-
Scoring Function: Estimates the binding affinity for each pose, typically reported as a negative value in kcal/mol. A more negative score generally indicates a more favorable binding interaction.[13][14]
Strategic Target & Software Selection
Target Selection: The first and most critical step is choosing an appropriate protein target. This decision should be evidence-based, drawing from existing literature on the biological activity of phenylpyrazole analogs. For our protocol, we select Cyclooxygenase-2 (COX-2) , the validated target of Celecoxib. A high-resolution crystal structure is essential. The Protein Data Bank (PDB) is the primary resource for these structures. We will use PDB ID: 3LN1 , which contains human COX-2 in complex with Celecoxib.
Software Selection: Numerous docking programs are available. For this guide, we will use AutoDock Vina , a widely used, open-source program known for its accuracy and speed.[15] We will also use AutoDock Tools (ADT) for file preparation and molecular visualization tools like UCSF Chimera or Biovia Discovery Studio for analysis.[16][17]
Part 2: Detailed Protocol: Docking Celecoxib into COX-2
This section provides a rigorous, step-by-step methodology. The causality behind each step is explained to ensure scientific integrity.
Workflow Overview
The entire process can be visualized as a logical flow from initial data retrieval to final analysis.
Caption: Molecular Docking Workflow from Preparation to Analysis.
Step 1: Receptor Preparation
Objective: To clean the raw PDB file, leaving only the protein chain of interest and preparing it for docking by adding charges and hydrogens.
Protocol:
-
Download Structure: Obtain the PDB file for 3LN1 from the RCSB PDB database.
-
Isolate Protein: The 3LN1 file contains a COX-2 dimer (Chains A and B), ligands, and water molecules. For this study, we only need one protein chain. Load the PDB file into a molecular viewer (e.g., UCSF Chimera, Discovery Studio).[17][18]
-
Clean Structure:
-
Delete Chain B.
-
Delete all water molecules (HOH). The rationale is that crystallographic waters are often not conserved and can interfere with ligand docking.[19]
-
Delete any other co-factors or ions not essential for binding the ligand of interest. The native Celecoxib ligand (labeled CLX in the PDB file) should also be removed and saved separately for validation later.
-
-
Add Hydrogens and Charges: Crystal structures typically lack hydrogen atoms.[20]
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes atomic charge and atom type information required by AutoDock Vina.[22]
Step 2: Ligand Preparation
Objective: To convert the 2D structure of the ligand (Celecoxib) into a 3D, energy-minimized conformation with appropriate charges and rotatable bonds defined.
Protocol:
-
Obtain 2D Structure: Download the 2D structure of Celecoxib from a database like PubChem in SDF format.[21]
-
Convert to 3D: Use a program like Open Babel or a molecular builder to convert the 2D structure into an initial 3D conformation.[23]
-
Energy Minimization: This step is critical to ensure the ligand has realistic bond lengths and angles, finding a low-energy starting conformation.[19] This can be done using force fields like MMFF94.
-
Assign Charges and Define Torsion:
-
Load the 3D structure into AutoDock Tools.
-
Assign Gasteiger charges, which are commonly used for small organic molecules.[24]
-
Define the rotatable bonds. This allows the docking program to explore different conformations of the ligand (flexible docking), which is essential for finding the best binding pose.[20][24]
-
-
Save as PDBQT: Save the prepared ligand file in the PDBQT format.
Step 3: Grid Box Generation
Objective: To define the three-dimensional search space within the receptor where the docking algorithm will attempt to place the ligand.
Protocol:
-
Identify the Active Site: The most reliable way to define the binding site is by using the position of the co-crystallized ligand. Load the prepared receptor (PDBQT) and the original PDB file (3LN1) into ADT.
-
Center the Grid: Center the grid box on the co-crystallized Celecoxib ligand.
-
Set Dimensions: The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational time. A common approach is to use dimensions of 20-25 Å in each direction (x, y, z) around the ligand.
-
Save Configuration: Save the grid box coordinates (center and size). This information will be used in the Vina configuration file.[15]
Step 4: Performing the Docking Simulation
Objective: To run the AutoDock Vina simulation using the prepared receptor, ligand, and grid parameters.
Protocol:
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the input files and the grid box coordinates.
-
exhaustiveness : This parameter controls the thoroughness of the search. A value of 8 is a good balance between accuracy and computation time for standard docking.
-
-
Run Vina: Execute Vina from the command line, pointing to the configuration file.
-
Output: Vina will generate an output PDBQT file (results.pdbqt) containing the predicted binding poses (usually up to 9) and their corresponding binding affinities, and a log file (log.txt) with the scores in a table format.
Part 3: Analysis, Validation, and Interpretation
Post-Docking Analysis
Objective: To analyze the docking results to identify the most likely binding pose and understand the key molecular interactions driving the binding.
Analysis Steps:
-
Examine Binding Affinities: The log file will list the binding affinities for each predicted pose. The top-ranked pose is the one with the lowest (most negative) energy score.[14][25]
-
Visualize Binding Poses: Load the receptor PDBQT and the results PDBQT file into a molecular visualization tool.
-
Identify Key Interactions: For the top-ranked pose, analyze the non-covalent interactions between the ligand and the protein's active site residues. These include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often a major driving force for binding.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Electrostatic Interactions: Between charged groups. Tools like Discovery Studio or LigPlot+ can automatically generate 2D diagrams of these interactions, which are invaluable for analysis and publication.[26][27]
-
For Celecoxib in COX-2, one would expect to see interactions with key residues like Arg513, His90, and Val523, consistent with published studies.[2][28]
Protocol Validation: Ensuring Trustworthiness
Objective: To validate the docking protocol by demonstrating its ability to reproduce a known experimental result.
The Gold Standard: Re-docking The most common and essential validation method is to re-dock the co-crystallized (native) ligand back into the receptor's binding site.[29]
Protocol:
-
Prepare Native Ligand: Extract the Celecoxib ligand from the original 3LN1 PDB file and prepare it as described in Step 2.3.
-
Dock Native Ligand: Run the docking simulation using the exact same protocol (grid box, parameters) used for the test ligand.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Interpret RMSD: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[29][30] This builds confidence that the poses predicted for novel phenylpyrazole derivatives are reliable.
Caption: Workflow for validating a docking protocol using RMSD.
Data Presentation
When studying multiple phenylpyrazole derivatives, results should be summarized in a clear, tabular format. This allows for easy comparison of their predicted potencies and interaction patterns.
| Derivative ID | Docking Score (kcal/mol) | Key Interacting Residues (H-Bonds) | Other Key Interactions (Hydrophobic, Pi-Stacking) |
| Celecoxib (Control) | -11.2 | Arg513, His90 | Val523, Phe518, Leu352 |
| Derivative A | -11.8 | Arg513, Gln192 | Val523, Phe518, Trp387 |
| Derivative B | -10.5 | His90 | Val523, Leu352 |
| Derivative C | -12.1 | Arg513, His90, Ser353 | Phe518, Leu352, Ala527 |
Note: Data are hypothetical for illustrative purposes. Real data should be generated from the docking log files and interaction analysis.
Conclusion
Molecular docking is a powerful and rational approach for investigating the potential of phenylpyrazole derivatives as inhibitors of specific protein targets. A successful study, however, is not merely the result of running software; it is built on a foundation of careful planning, meticulous preparation of molecules, and rigorous validation of the computational protocol. By understanding the scientific principles behind each step—from cleaning a PDB structure to interpreting RMSD values—researchers can generate reliable, publication-quality data that can meaningfully guide synthetic efforts and accelerate the drug discovery process.
References
- AutoDock Vina. The Scripps Research Institute. [Link]
- Chen, J., et al. (2014). Binding Difference of Fipronil with GABAARs in Fruitfly and Zebrafish: Insights from Homology Modeling, Docking, and Molecular Dynamics Simulation Studies. Journal of Agricultural and Food Chemistry. [Link]
- Jorgensen, W. L., et al. (2002). Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. Journal of the American Chemical Society. [Link]
- Cheng, J., et al. (2014).
- Pavase, L. S., et al. (2020). Docking interactions of celecoxib with COX-2.
- Beri, D. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]
- Bionatura Journal. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina.
- Ezzat, M., & Razik, B. A. (2020). Molecular Drug Design and Docking Study of Novel N- substituted Celecoxib Derivatives as Selective Cyclooxygenase-2 Inhibitors. ACTA Pharmaceutica Sciencia. [Link]
- Singh, V. K., et al. (2023).
- Nicolas, C. S., et al. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers in Pharmacology. [Link]
- Kaggle. (2024). Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]
- The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
- University of Cambridge. Session 4: Introduction to in silico docking. University of Cambridge. [Link]
- El Mouns, B. (2024). How to interprete and analyze molecular docking results?
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
- Chen, J., et al. (2019). Identification of The Fipronil Resistance Associated Mutations in Nilaparvata lugens GABA Receptors by Molecular Modeling. MDPI. [Link]
- Ngnintedo, D. T. (2022). How to validate the molecular docking results?
- Richardson, R. J. (2019). Molecular docking proteins preparation.
- Read the Docs. 6. Preparing the protein and ligand for docking. Read the Docs. [Link]
- Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]
- Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
- Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
- Stack Exchange. (2020). How I can analyze and present docking results?
- Bio Scholar. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
- Chen, X., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
- Casida, J. E., & Durkin, K. A. (2017). Structural model for γ-aminobutyric acid receptor noncompetitive antagonist binding. PNAS. [Link]
- Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
- Desai, N. C., et al. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. Asian Journal of Pharmacy and Pharmacology. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bionaturajournal.com [bionaturajournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding difference of fipronil with GABAARs in fruitfly and zebrafish: insights from homology modeling, docking, and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpp.in [ajpp.in]
- 13. youtube.com [youtube.com]
- 14. etflin.com [etflin.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 21. youtube.com [youtube.com]
- 22. kaggle.com [kaggle.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 26. youtube.com [youtube.com]
- 27. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield in 3,5-Bis(trifluoromethyl)-1-phenylpyrazole synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole. This valuable fluorinated scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis can present challenges that impact yield and purity. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you navigate these complexities and optimize your experimental outcomes.
Core Synthesis: Frequently Asked Questions
This section addresses the fundamental questions regarding the synthesis of this compound.
Question 1: What is the primary and most reliable method for synthesizing this compound?
The most prevalent and robust method for synthesizing this pyrazole is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] For this specific target molecule, the reactants are 1,1,1,5,5,5-hexafluoro-2,4-pentanedione and phenylhydrazine.[1] This method is straightforward and generally provides good yields once optimized.
Question 2: What is the underlying mechanism of this reaction?
The reaction proceeds through a well-established pathway involving two key stages:
-
Condensation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of phenylhydrazine on one of the carbonyl carbons of the 1,3-diketone. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization forms a five-membered ring intermediate, which subsequently undergoes dehydration (loss of a second water molecule) to yield the stable aromatic pyrazole ring.[3]
The overall reaction mechanism is depicted below.
Caption: Reaction mechanism for pyrazole synthesis.
Question 3: How can I effectively monitor the reaction's progress to determine its completion point?
Monitoring the reaction is crucial to prevent the formation of side products from over-heating or extended reaction times. The two most common techniques are:
-
Thin Layer Chromatography (TLC): This is a rapid and cost-effective method. Spot the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel). The disappearance of the starting material spots and the appearance of a new, distinct product spot indicate the reaction's progression.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It allows you to track the consumption of reactants and the formation of the product by observing their respective molecular weight peaks, confirming both conversion and product identity simultaneously.[4][5]
Troubleshooting Guide: Improving Yield and Purity
This section tackles specific problems that can arise during the synthesis, providing actionable solutions.
Question 4: My reaction yield is consistently low. What are the common causes and how can I address them?
Low yield is a frequent challenge that can often be traced back to several key factors.[4] Systematically investigating these potential issues is the most effective troubleshooting approach.
Caption: Troubleshooting workflow for low yield.
Detailed Troubleshooting Steps:
-
Reagent Purity and Stoichiometry:
-
Purity: Ensure the 1,1,1,5,5,5-hexafluoro-2,4-pentanedione and phenylhydrazine are of high purity. Impurities in the starting materials are a primary source of side reactions.[4] Phenylhydrazine can oxidize and darken on storage; using freshly distilled or high-purity commercial grade is recommended.
-
Stoichiometry: A 1:1 molar ratio is standard. A slight excess (1.1 to 1.2 equivalents) of phenylhydrazine can sometimes be used to ensure the complete conversion of the more expensive diketone, but a large excess can complicate purification.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role. While ethanol is common, other solvents can offer advantages. For instance, N,N-dimethylacetamide (DMAc) can facilitate the reaction at room temperature, potentially reducing side product formation.[2] A one-pot method using toluene has also been reported to be effective.[6]
-
Temperature Control: The cyclization and dehydration steps can be temperature-sensitive. While some procedures call for refluxing, this can lead to degradation. It is often better to run the reaction at a milder temperature (e.g., room temperature to 40°C) for a longer duration.[5] Optimization is key.
-
Catalysis: The reaction is often catalyzed by acid, which accelerates the dehydration steps.[1] Catalytic amounts of hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (TsOH) can significantly improve reaction rates and yield.[5]
-
Question 5: I am observing unexpected side products. What are they likely to be and how can I minimize them?
Side product formation is a common issue that complicates purification and reduces yield.
-
Incomplete Reaction: The most common "impurity" is the uncyclized hydrazone intermediate. This occurs if the second cyclization/dehydration step is slow or incomplete.
-
Solution: Ensure sufficient reaction time and consider adding an acid catalyst to promote the final ring-closing and dehydration steps.[1]
-
-
Degradation: Trifluoromethyl groups can sometimes be sensitive. While less common for this specific molecule, harsh conditions (very high temperatures or strongly basic/acidic media) could potentially lead to the loss of a CF₃ group (des-CF₃ compounds).[4]
-
Solution: Use milder reaction conditions. Optimize the temperature and reaction time to be just sufficient for complete conversion.[4]
-
Question 6: My crude product is an oil or difficult-to-purify solid. What are the recommended purification strategies?
Purifying trifluoromethylated pyrazoles requires choosing the right technique based on the crude product's state and impurity profile.[7]
| Purification Method | Best For | Key Considerations |
| Recrystallization | Solid compounds with >90% initial purity. | Highly efficient for removing minor impurities. The key is finding a suitable solvent system (a solvent in which the compound is soluble when hot but sparingly soluble when cold). |
| Column Chromatography | Oily products or solids with significant impurities. | Stationary Phase: Silica gel is standard. However, pyrazoles can be basic and may interact with acidic silanol groups on silica, leading to streaking and poor recovery.[7] If this occurs, consider: • Deactivating the silica with triethylamine (~0.5-1% in the eluent).[7] • Using an alternative like neutral alumina.[7] Eluent: Start with a non-polar solvent (e.g., hexanes) and gradually increase polarity with ethyl acetate. |
| Acid-Base Extraction | Removing acidic or basic impurities. | The pyrazole product can be protonated and extracted into an aqueous acid layer, then liberated by basification and re-extracted into an organic solvent. This can be an effective preliminary purification step.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common literature methods.[1][2]
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (1.0 eq).
-
Add a suitable solvent (e.g., ethanol or N,N-dimethylacetamide, ~5-10 mL per gram of diketone).
-
Slowly add phenylhydrazine (1.05 eq) to the solution at room temperature. The addition may be exothermic.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Stir the mixture at a controlled temperature (start at room temperature; gentle heating to 40-60°C may be required) for 2-12 hours.
-
Monitor the reaction to completion using TLC or LC-MS.[4]
-
Once complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration.
-
If no solid forms, remove the solvent under reduced pressure.
-
Perform a liquid-liquid extraction by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.[5]
-
Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.[7]
References
- Benchchem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
- Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]
- ResearchGate. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
- Bekkali, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. [Link]
- PubMed. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
- MDPI. (2023).
- ResearchGate. (n.d.). Synthesis of 2-(3(3, 5 bis trifluoromethyl) phenyl) 1-(4-fluorophenyl)....
- PMC. (2022).
- Benchchem. (n.d.). Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- Wiley Online Library. (2024).
- A-State Research & Creativity Hub (ARCH). (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
- PMC. (2024).
- ACS Publications. (2022).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. [Link]
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
- UNED. (n.d.). Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids.
- NIST WebBook. (n.d.). 2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-. [Link]
- Oakwood Chemical. (n.d.). 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Oakwood Chemical. (n.d.). Product Detail Page for 001238. [Link]
- ResearchGate. (n.d.). Protocol of synthesis 1,3,5-triaryl pyrazole derivatives.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Trifluoromethylated Heterocycles
Welcome to the Technical Support Center for the Synthesis of Trifluoromethylated Heterocycles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your chemical syntheses. The trifluoromethyl group is a crucial motif in modern pharmaceuticals and agrochemicals, yet its introduction into heterocyclic scaffolds presents unique and significant challenges.[1][2][3] This resource aims to provide practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying causality to empower your experimental design.
Category 1: Radical Trifluoromethylation
Radical trifluoromethylation is a powerful method for direct C-H functionalization of heterocycles.[1][4] However, controlling the reactivity of the highly electrophilic trifluoromethyl radical can be challenging.[1]
Question 1: My radical trifluoromethylation reaction (e.g., using Langlois reagent) is giving low yield or no reaction at all. What are the potential causes and solutions?
Answer: Low or no yield in radical trifluoromethylation often stems from issues with radical generation, reagent stability, or suboptimal reaction conditions.[5]
-
Initiator/Catalyst Inactivity: The generation of the trifluoromethyl radical (•CF3) is the critical first step. For methods employing an oxidant like tert-butyl hydroperoxide (tBuOOH), its quality is paramount. In photocatalytic setups, the photocatalyst's activity and the light source's wavelength are crucial.
-
Solution: Use a freshly opened or properly stored bottle of tBuOOH. For photoredox reactions, verify the light source is emitting at the correct wavelength to excite the catalyst. In some cases, a modest increase in catalyst loading can be beneficial, but this should be optimized.[5]
-
-
Reagent Quality and Purity: The purity of the trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent), and other reagents can significantly impact the reaction.
-
Solution: Use high-purity reagents from a reputable supplier. Ensure all solvents are anhydrous and free from impurities that could quench the radical chain reaction.[5]
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration play a significant role in radical reactions.
Question 2: I'm observing significant formation of side products, such as CF3H or products from the reaction with the solvent. How can I minimize these?
Answer: The formation of these side products is indicative of competing reaction pathways for the trifluoromethyl radical.
-
Hydrogen Abstraction: The formation of trifluoromethane (CF3H) occurs when the •CF3 radical abstracts a hydrogen atom from the solvent or another component in the reaction mixture.
-
Solution: Choose a solvent that is inert under the reaction conditions. Acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used and are less prone to hydrogen abstraction compared to solvents with weaker C-H bonds.[5]
-
-
Excess Radical Generation: An overly high concentration of trifluoromethyl radicals can lead to undesired side reactions and decomposition pathways.
-
Solution: Consider reducing the amount of the radical initiator or, in photocatalytic systems, decreasing the intensity of the light source.[5]
-
-
Presence of Oxygen: Oxygen can interfere with radical chain reactions.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and reaction vessel.
-
Category 2: Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation often employs reagents like (trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent) to deliver a "CF3-" equivalent.[1][7]
Question 1: My nucleophilic trifluoromethylation of an aldehyde or ketone using TMSCF3 is sluggish and results in low yields. How can I improve it?
Answer: The efficiency of nucleophilic trifluoromethylation with TMSCF3 hinges on the effective generation and stability of the trifluoromethyl anion (CF3⁻).[8][9]
-
Insufficient Fluoride Source Activity: A catalytic amount of a fluoride source is necessary to activate the TMSCF3. The nature and solubility of the fluoride source are critical.
-
Solution: Tetrabutylammonium fluoride (TBAF) is a common choice due to its solubility in organic solvents.[10] Ensure you are using an anhydrous grade of TBAF, as water can inhibit the reaction. Alternatively, other fluoride sources like CsF or KF with a phase-transfer catalyst can be effective.
-
-
Instability of the Trifluoromethyl Anion: The CF3⁻ anion is a transient species.[9] Its stability can be influenced by the solvent and temperature.
-
Solution: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can help stabilize the trifluoromethyl anion and prevent decomposition. The choice of an appropriate anhydrous solvent, such as tetrahydrofuran (THF), is also crucial.[10]
-
Question 2: I am attempting to trifluoromethylate an aryl halide using a copper catalyst and a nucleophilic CF3 source, but the reaction is not proceeding well.
Answer: Copper-catalyzed trifluoromethylation of aryl halides involves a complex catalytic cycle, and several factors can impede its efficiency.
-
Catalyst Oxidation State and Ligands: The choice of copper source (e.g., CuI, CuTC) and ligands is critical for the catalytic cycle to function efficiently.
-
Solution: Experiment with different copper sources and consider the addition of ligands like phenanthroline or TMEDA to stabilize the copper center and facilitate the reaction.
-
-
Substrate Reactivity: Electron-rich aryl halides are generally less reactive in these coupling reactions.
-
Solution: For less reactive substrates, higher reaction temperatures and longer reaction times may be necessary. The choice of solvent can also play a significant role; polar aprotic solvents like DMF or NMP are often effective.
-
Category 3: Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating agents, such as hypervalent iodine reagents (e.g., Togni reagents) or sulfonium salts (e.g., Umemoto reagents), deliver a "CF3+" equivalent.[1][11]
Question 1: When using a Togni reagent for the trifluoromethylation of a phenol, I am observing C-trifluoromethylation instead of the desired O-trifluoromethylation.
Answer: The regioselectivity of trifluoromethylation on phenols is a known challenge and is influenced by the nucleophilicity of the oxygen versus the aromatic ring.[8][12]
-
Ambident Nucleophilicity: The phenoxide anion is an ambident nucleophile, with reactivity at both the oxygen and the ortho/para positions of the ring.
-
Solution: Using a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the phenol to the more nucleophilic phenoxide can favor O-attack. However, for electron-rich phenols, C-trifluoromethylation can still be a competitive pathway.[8] Introducing bulky substituents at the ortho positions can sterically hinder C-attack and promote O-trifluoromethylation.[8]
-
Question 2: My electrophilic trifluoromethylation reaction is giving a complex mixture of products and starting material decomposition.
Answer: Electrophilic trifluoromethylating agents can be highly reactive, and controlling their reactivity is key to achieving clean transformations.
-
Reagent Instability: Some electrophilic trifluoromethylating agents can be thermally unstable or sensitive to moisture.
-
Solution: Store and handle these reagents according to the manufacturer's recommendations, often under an inert atmosphere and at low temperatures.
-
-
Reaction Conditions: The choice of solvent and base (if required) can significantly impact the reaction outcome.
-
Solution: A screen of reaction conditions, including solvent, temperature, and base, is often necessary to optimize the reaction for a specific substrate. For sensitive substrates, running the reaction at lower temperatures may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right trifluoromethylation method for my specific heterocycle?
A1: The choice of method depends on the electronic properties of your heterocycle and the desired regioselectivity.
-
Electron-deficient heterocycles (e.g., pyridines, pyrazines) are often good substrates for radical trifluoromethylation , as the electrophilic •CF3 radical preferentially attacks these systems.[4][13]
-
Electron-rich heterocycles (e.g., pyrroles, indoles) can also be functionalized via radical methods, but careful optimization is needed to control regioselectivity.[4]
-
Nucleophilic trifluoromethylation is typically used for introducing the CF3 group onto electrophilic centers, such as carbonyls or imines, or for coupling with aryl halides.[1]
-
Electrophilic trifluoromethylation is suitable for nucleophilic substrates, such as enolates, enamines, and some electron-rich heteroaromatics.[1][11]
Q2: What are the main challenges regarding regioselectivity in the trifluoromethylation of heterocycles?
A2: Achieving high regioselectivity is a major hurdle, especially with C-H functionalization methods.
-
Innate Reactivity: The trifluoromethyl group is often introduced at the most electron-rich or sterically accessible position of the heterocycle, which may not be the desired position.[4][13]
-
Mixtures of Isomers: It is common to obtain mixtures of regioisomers, which can be difficult to separate.[13][14]
-
Controlling Regioselectivity: Strategies to control regioselectivity include the use of directing groups, careful choice of solvent, and tuning of the electronic properties of the trifluoromethylating agent.[13] Preliminary studies suggest that solvent choice can have a significant impact on regioselectivity.[13]
Q3: What are the primary safety concerns when working with trifluoromethylating agents?
A3: Many trifluoromethylating agents are hazardous and require careful handling.
-
Toxicity and Corrosivity: Reagents like TBAF and other fluoride sources are toxic and corrosive.[10]
-
Flammability and Reactivity with Water: Some reagents, such as TMSCF3, are volatile, highly flammable, and react with water.[10][15]
-
General Precautions: Always consult the Safety Data Sheet (SDS) before using any reagent.[10][16][17] Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Reactions should be conducted under an inert atmosphere when using air- or moisture-sensitive reagents.[10]
Q4: How can I effectively purify my trifluoromethylated heterocycle?
A4: Purification can be challenging due to the unique properties of trifluoromethylated compounds.
-
Volatility: Many trifluoromethylated compounds are more volatile than their non-fluorinated analogs, which can lead to loss of product during solvent removal under reduced pressure.
-
Chromatography: Standard silica gel chromatography is often effective, but the choice of eluent system may require careful optimization. In some cases, regioisomers can be separated by chromatography.[13]
-
Alternative Methods: For challenging separations, techniques like preparative HPLC or crystallization may be necessary.
Experimental Protocols & Data
Protocol 1: Radical C-H Trifluoromethylation of an Electron-Deficient Heterocycle
This protocol is adapted from the work of Baran et al. for the direct trifluoromethylation of heterocycles using Langlois reagent.[4][6]
Materials:
-
Heterocyclic substrate (e.g., 4-acetylpyridine)
-
Sodium trifluoromethanesulfinate (CF3SO2Na)
-
tert-Butyl hydroperoxide (tBuOOH, 5.0-6.0 M in decane)
-
Dichloromethane (DCM)
-
Water (deionized)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv).
-
Add sodium trifluoromethanesulfinate (3.0 equiv).
-
Add DCM and water (e.g., a 2.5:1 ratio of DCM:H2O).
-
Stir the biphasic mixture vigorously.
-
Slowly add tert-butyl hydroperoxide (5.0 equiv) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 3-24 hours, monitoring completion by TLC or GC-MS.
-
If the reaction stalls, a second portion of CF3SO2Na (3.0 equiv) and tBuOOH (5.0 equiv) can be added to drive the reaction to completion.[4][6]
-
Upon completion, dilute the reaction with DCM and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Table 1: Representative Yields for Radical Trifluoromethylation of Heterocycles
| Heterocycle | Product(s) | Yield (%) | Reference |
| Caffeine | 8-(trifluoromethyl)caffeine | 90 | [4] |
| 4-Cyanopyridine | 4-cyano-2-(trifluoromethyl)pyridine | 71 | [4] |
| Uracil | 5-(trifluoromethyl)uracil | 85 | [4] |
| 4-Acetylpyridine | 4-acetyl-2-(trifluoromethyl)pyridine & 4-acetyl-3-(trifluoromethyl)pyridine | 65 (mixture) | [13] |
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
This protocol provides a general method for the nucleophilic trifluoromethylation of carbonyl compounds.[10]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv) and anhydrous THF at room temperature.
-
Add TMSCF3 (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C.
-
Add the TBAF solution (0.1 equiv) dropwise to the stirred mixture.
-
Stir the reaction at 0 °C to room temperature for 1-2 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.[10]
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield in Radical Trifluoromethylation
Caption: Troubleshooting flowchart for low yield in radical trifluoromethylation.
Diagram 2: Competing Pathways in Phenol Trifluoromethylation
Caption: O- vs. C-attack in electrophilic trifluoromethylation of phenols.
References
- Application Notes and Protocols for Nucleophilic Trifluoromethylation Reactions - Benchchem.
- Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions - Benchchem.
- Trifluoromethylation - Wikipedia.
- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.
- Boyarskiy, V. P., & Levin, V. V. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Israel Journal of Chemistry, 55(3-4), 434-446.
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - ResearchGate.
- Innate C-H trifluoromethylation of heterocycles - PNAS.
- (PDF) Innate C-H trifluoromethylation of heterocycles - ResearchGate.
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET.
- A Unified Flow Strategy for the Preparation and Use of Trifluoromethyl-heteroatom Anions - ChemRxiv.
- Trifluoromethylated heterocycles - PubMed.
- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+% - Cole-Parmer.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing).
- Long-lived trifluoromethanide anion: a key intermediate in nucleophilic trifluoromethylations - PubMed.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione.
- Progress in copper-catalyzed trifluoromethylation - Beilstein Journals.
- Innate C-H trifluoromethylation of heterocycles - PubMed.
- Advances in the Development of Trifluoromethoxylation Reagents - MDPI.
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing - Vapourtec.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - BJOC.
- A Brief Review on the Synthesis of the N-CF 3 Motif in Heterocycles - MDPI.
- RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles | The Journal of Organic Chemistry - ACS Publications.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
- Trifluoromethylation of diverse heterocycles. Reaction condition:... - ResearchGate.
- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.
- Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent | Organic Letters - ACS Publications.
- Catalysis for Fluorination and Trifluoromethylation - PMC - NIH.
- Trifluoromethylation of Alkyl Radicals in Aqueous Solution - ACS Publications.
- Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent - ChemRxiv.
- Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC - NIH.
- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC - NIH.
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Long-lived trifluoromethanide anion: a key intermediate in nucleophilic trifluoromethylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental conditions. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter at the bench.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during pyrazole synthesis in a direct question-and-answer format.
Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the primary causes and how can I troubleshoot this?
Low yield is one of the most frequent challenges in pyrazole synthesis, often stemming from several interconnected factors.[1] A systematic approach is key to identifying and resolving the root cause.
Core Causality: The classic Knorr pyrazole synthesis and related methods are condensation reactions. Their success hinges on the nucleophilicity of the hydrazine, the reactivity of the 1,3-dicarbonyl (or equivalent) electrophile, and the efficiency of the final dehydration step to form the aromatic ring.[2][3] Any factor that disrupts this sequence can lead to diminished yields.
Troubleshooting Workflow:
-
Assess Starting Material Purity and Stability:
-
Hydrazine Derivatives: Hydrazines can degrade upon storage, especially if exposed to air or moisture.[1] Using a freshly opened bottle or purifying the hydrazine prior to use is highly recommended.
-
1,3-Dicarbonyl Compounds: Impurities in the dicarbonyl substrate can introduce competing side reactions, consuming reactants and complicating purification.[1] Verify the purity of your starting material by NMR or another suitable analytical method.
-
-
Evaluate Reaction Stoichiometry:
-
While a 1:1 molar ratio is theoretically required, a slight excess of the hydrazine derivative (e.g., 1.05-1.2 equivalents) can often be used to drive the reaction to completion, especially if the dicarbonyl is the more valuable component.[1]
-
-
Optimize Core Reaction Conditions:
-
Temperature & Time: These parameters are interdependent. A reaction that is sluggish at room temperature may proceed efficiently with heating. However, excessive heat can promote the formation of polymeric or tarry byproducts.[4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before side reactions become significant.[1]
-
Solvent Choice: The solvent can dramatically influence reaction rates and even regioselectivity. While ethanol is a traditional protic solvent for this reaction, dipolar aprotic solvents like DMF or DMAc have been shown to accelerate the dehydration steps and improve yields, sometimes allowing the reaction to proceed at room temperature.[5]
-
Catalysis: The Knorr synthesis is typically acid-catalyzed to activate the carbonyl group for nucleophilic attack.[6][7] A few drops of glacial acetic acid are often sufficient.[3] If the reaction is still slow, consider stronger Lewis acid catalysts.
-
-
Investigate Potential Side Reactions:
-
Incomplete cyclization or the formation of stable, non-cyclized hydrazone intermediates can halt the reaction.[1] Altering the pH or catalyst can facilitate the final ring-closing step.
-
Below is a logical workflow to diagnose and address low yield issues.
Caption: A troubleshooting workflow for low pyrazole yield.
Q2: I am getting a mixture of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][8] The outcome is determined by which of the two non-equivalent carbonyl groups the hydrazine's substituted nitrogen attacks first.
Core Causality: Regioselectivity is a delicate balance of steric and electronic factors.[1]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally favored for the initial nucleophilic attack.
-
Steric Effects: The less sterically hindered carbonyl group is more accessible to the incoming hydrazine, particularly if the hydrazine itself has bulky substituents.
Strategies for Controlling Regioselectivity:
-
Solvent Selection: This is a powerful tool. The general rule of thumb has been that polar protic solvents (like ethanol) can lead to mixtures, whereas dipolar aprotic solvents (like DMF, NMP, or DMAc) can offer significantly higher regioselectivity.[5] This is because aprotic solvents are less able to stabilize competing transition states.
-
pH Control: The pH of the reaction medium can influence the protonation state of both the hydrazine and the dicarbonyl (as its enol/enolate form), thereby altering the nucleophilicity and electrophilicity of the reactants.[6][9] Acid catalysis generally favors attack at the more reactive ketone over an ester in an unsymmetrical ketoester.[10]
-
Strategic Reactant Design: If possible, modifying the substituents on the dicarbonyl can exaggerate the steric or electronic differences between the two carbonyls, forcing the reaction down a single pathway. For example, introducing a bulky group near one carbonyl will sterically direct the hydrazine to the other.
Q3: My product is difficult to purify. What are the best practices for isolating pyrazoles?
Purification challenges often arise from the presence of unreacted starting materials, regioisomers, or byproducts.
Recommended Purification Strategies:
-
Removal of Hydrazine: Unreacted hydrazine or its salts are basic. A simple workup step involving washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic impurities, pulling them into the aqueous layer.[4]
-
Separating Regioisomers: This can be challenging as isomers often have very similar polarities.[4]
-
Column Chromatography: Careful optimization of the solvent system (e.g., ethyl acetate/hexanes) is often required.
-
Fractional Crystallization: If the isomers have different solubilities, this can be an effective technique. Try dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly.
-
-
Product Crystallization:
Section 2: Frequently Asked Questions (FAQs)
Q: When is a catalyst necessary, and how do I choose one?
A: For the classic Knorr synthesis, a catalyst is almost always beneficial. The most common choice is a simple acid catalyst like glacial acetic acid, which protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the hydrazine.[3]
In recent years, a variety of more advanced catalysts have been shown to improve yields, shorten reaction times, and allow for milder conditions.[8]
| Catalyst Type | Example(s) | Function & Benefit |
| Brønsted Acid | Acetic Acid, HCl | Traditional catalyst; activates the carbonyl group. Simple and effective.[11][12] |
| Lewis Acid | Nano-ZnO, AgOTf, Amberlyst-70 | Coordinates to the carbonyl oxygen, increasing electrophilicity. Can lead to higher yields and faster reactions under mild conditions.[5][8] |
| Iodine | Molecular Iodine (I₂) | Promotes cascade reactions for synthesizing highly functionalized pyrazoles under mild conditions.[13][14] |
| "Green" Catalysts | Ionic Liquids, Deep Eutectic Solvents | Can act as both the solvent and catalyst, offering environmental benefits and often high efficiency.[12][15] |
Q: How does reaction temperature influence the outcome?
A: Temperature primarily affects the reaction rate. Many pyrazole syntheses are run at reflux in solvents like ethanol to ensure a reasonable reaction time.[11] However, temperature can also be a tool for controlling selectivity. In some specialized syntheses, simply changing the temperature can selectively produce one product over another, such as pyrazoles versus 1-tosyl-1H-pyrazoles from the same starting materials.[16][17] Furthermore, microwave-assisted synthesis can dramatically reduce reaction times by rapidly and efficiently heating the reaction mixture.[18]
Q: What is the general mechanism for the Knorr Pyrazole Synthesis?
A: The widely accepted mechanism involves three key steps:
-
Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by the elimination of water to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group, forming a five-membered ring intermediate.
-
Dehydration: A final molecule of water is eliminated from this cyclic intermediate to yield the stable, aromatic pyrazole ring. This final dehydration is often the rate-determining step.[2][9]
Recent kinetic studies have revealed that this mechanism can be more complex, sometimes involving autocatalytic pathways where the product itself accelerates the reaction.[9]
Caption: The general mechanism of the Knorr pyrazole synthesis.
Section 3: Optimized Experimental Protocol
This protocol provides a reliable starting point for a standard Knorr synthesis. It may require optimization for different substrates.
Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Phenylhydrazine and Ethyl Acetoacetate
Safety Precaution: Hydrazine derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[2]
Reagents:
-
Phenylhydrazine (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Glacial Acetic Acid (catalytic, ~3-5 drops)
-
Ethanol (as solvent)
-
Diethyl ether (for crystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture. Note that the initial mixing of reactants can be slightly exothermic.[2]
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase) until the starting materials are consumed (typically 1-2 hours).[3]
-
Isolation & Crystallization: Once the reaction is complete, cool the mixture in an ice bath. The product may begin to crystallize. Add a small amount of cold diethyl ether and stir vigorously to induce or complete the precipitation of the crude product.[2]
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove soluble impurities. The product can be further purified by recrystallization from a minimal amount of hot ethanol.[2]
References
- Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. Benchchem.
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing).
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters.
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing.
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
- detailed experimental protocol for Knorr pyrazole synthesis. Benchchem.
- Pyrazole synthesis. Organic Chemistry Portal.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
- Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate.
- Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
- Preventing degradation of pyrazole compounds during synthesis. Benchchem.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Phenylpyrazole Derivatives in Assays
Welcome to the Technical Support Center dedicated to addressing a critical challenge faced by researchers working with phenylpyrazole derivatives: their inherently low aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and validated protocols to ensure the reliability and reproducibility of your experimental data.
Understanding the Challenge: Why Phenylpyrazole Derivatives Exhibit Low Solubility
Phenylpyrazole derivatives, a class of compounds with significant applications, including as insecticides and potential therapeutics, often present solubility challenges in aqueous assay buffers. This is primarily due to their physicochemical properties. For instance, Fipronil, a widely studied phenylpyrazole, has a water solubility of only about 1.9-2.4 mg/L.[1][2][3] This low solubility is attributed to their molecular structure, which typically includes a hydrophobic phenyl group and a pyrazole ring.[2]
When a compound's concentration exceeds its solubility limit in an assay, it can precipitate out of solution. This leads to a discrepancy between the nominal and the actual concentration of the compound in the assay, resulting in inaccurate and unreliable data, such as underestimated potency (IC50 values).
This guide will walk you through a systematic approach to identify, troubleshoot, and overcome these solubility-related issues, ensuring the integrity of your research.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with phenylpyrazole derivatives in a question-and-answer format.
Q1: I've prepared my phenylpyrazole derivative in DMSO, and it looks clear. However, when I add it to my aqueous assay buffer, the solution becomes cloudy or I see visible particles. What's happening?
A: This is a classic sign of your compound precipitating out of solution. While many organic compounds are readily soluble in 100% DMSO, their solubility can dramatically decrease when diluted into an aqueous buffer. This is due to the significant change in solvent polarity. The highest concentration of a compound that remains in solution after being diluted from a DMSO stock into an aqueous buffer is known as its kinetic solubility .[4][5][6]
Q2: How can I determine the maximum soluble concentration of my phenylpyrazole derivative in my specific assay buffer?
A: You can determine the kinetic solubility of your compound using a nephelometry-based assay. This high-throughput method measures the light scattering caused by insoluble particles (precipitate). The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.[7][8][9][10][11] A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section.
Q3: My compound seems to be precipitating over time during a long incubation in a cell-based assay. What could be the cause?
A: This phenomenon, known as time-dependent precipitation, can be caused by several factors:
-
Temperature shifts: Moving from room temperature to 37°C in an incubator can decrease the solubility of some compounds.
-
Interactions with media components: Proteins and salts in the cell culture media can interact with your compound, leading to precipitation over time.
-
Compound degradation: The compound itself may be unstable in the aqueous environment, and its degradation products could be less soluble.
Q4: What are the primary strategies I can use to increase the solubility of my phenylpyrazole derivative in an assay?
A: There are several effective strategies, which can be used alone or in combination:
-
Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.
-
Surfactants: These molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.
The choice of method will depend on the specific compound and the requirements of your assay. A decision-making workflow is presented below.
A Systematic Approach to Solubility Enhancement
The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy for your phenylpyrazole derivative.
Figure 1. A decision workflow for addressing low solubility of phenylpyrazole derivatives.
Data Presentation: Comparing Solubilization Strategies
The effectiveness of each solubilization strategy is compound-dependent. The following tables provide a general overview of commonly used agents and their typical working concentrations.
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Concentration | Advantages | Potential Disadvantages |
| Ethanol | 0.1 - 1% | Biocompatible at low concentrations. | Can affect cell viability at higher concentrations.[12] |
| Polyethylene Glycol 400 (PEG 400) | 0.1 - 5% | Low toxicity, effective for many compounds. | Can be viscous at higher concentrations. |
| Glycerol | 1 - 10% | Generally low toxicity. | High viscosity, may not be suitable for all automated liquid handlers. |
Table 2: Common Surfactants for In Vitro Assays
| Surfactant | Typical Final Concentration | Advantages | Potential Disadvantages |
| Tween® 20 (Polysorbate 20) | 0.01 - 0.1% | Widely used, effective at low concentrations. | Can interfere with some cell-based assays and protein-protein interactions.[9] |
| Triton™ X-100 | 0.01 - 0.1% | Strong solubilizing agent. | Can cause cell lysis, even at low concentrations.[13] |
Table 3: Common Cyclodextrins for In Vitro Assays
| Cyclodextrin | Typical Molar Ratio (Drug:CD) | Advantages | Potential Disadvantages |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 to 1:10 | High aqueous solubility, low toxicity. | Can interfere with some assays by sequestering other components.[14][15][16] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1:1 to 1:10 | High aqueous solubility, low toxicity. | Can have a higher affinity for some drugs compared to HP-β-CD.[17] |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments to address solubility issues.
Protocol 1: Preparation of a Phenylpyrazole Derivative Stock Solution
This protocol describes the preparation of a 10 mM stock solution of a phenylpyrazole derivative (e.g., Fipronil, MW: 437.1 g/mol ) in DMSO.
Materials:
-
Phenylpyrazole derivative powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar
-
Spatula and weigh boat
Procedure:
-
Calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.01 mol/L x 0.01 L x 437.1 g/mol = 0.04371 g (43.71 mg)
-
-
Weigh the compound: Accurately weigh approximately 43.71 mg of the phenylpyrazole derivative onto a weigh boat.
-
Dissolve the compound: Transfer the weighed compound into the 10 mL volumetric flask. Add approximately 7-8 mL of DMSO.
-
Ensure complete dissolution: Place a stir bar in the flask and stir on a magnetic stirrer until the compound is completely dissolved. Gentle warming (to 30-40°C) can be used to aid dissolution, but be cautious of compound stability at elevated temperatures.
-
Bring to final volume: Once the compound is fully dissolved and the solution has returned to room temperature, carefully add DMSO to the 10 mL mark on the volumetric flask.
-
Homogenize and store: Cap the flask and invert it several times to ensure the solution is homogeneous. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution with a Constant DMSO Concentration
This protocol describes how to perform a serial dilution of a phenylpyrazole derivative while maintaining a constant final DMSO concentration (e.g., 0.5%) in the assay plate.
Materials:
-
10 mM Phenylpyrazole derivative stock solution in 100% DMSO
-
100% DMSO
-
Aqueous assay buffer
-
96-well microplate
Procedure:
-
Prepare intermediate dilutions in 100% DMSO:
-
Create a series of intermediate stock solutions by serially diluting your 10 mM stock in 100% DMSO. For example, to create a 2-fold dilution series, mix equal volumes of the higher concentration stock with 100% DMSO.
-
-
Add intermediate dilutions to the assay plate:
-
For a final assay volume of 200 µL with 0.5% DMSO, you will add 1 µL of your intermediate DMSO stocks to each well.
-
-
Add assay buffer:
-
Add 199 µL of your aqueous assay buffer to each well containing the 1 µL of DMSO stock.
-
-
Mix thoroughly: Mix the contents of the wells immediately and thoroughly by gentle pipetting or using a plate shaker.
Sources
- 1. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eu-opensci.org [eu-opensci.org]
- 3. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent effects on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein–solvent interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 13. Modulation of protein stability: a new approach to studying cosolvent effects | EurekAlert! [eurekalert.org]
- 14. Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Drug Excipient Cyclodextrin Interacts With d-Luciferin and Interferes With Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Peak Assignment for Pyrazole Compounds
Welcome to the Technical Support Center for NMR analysis of pyrazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in assigning NMR peaks for this important class of heterocycles. The inherent tautomerism and sensitivity to substitution patterns can often complicate spectral interpretation. Here, we address common issues in a practical question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your structural elucidation efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are the signals for my 3- and 5-substituted pyrazole broad or averaged in the ¹³C NMR spectrum at room temperature?
Answer:
This is a classic sign of prototropic tautomerism occurring on the NMR timescale. For an N-unsubstituted pyrazole with different substituents at the C3 and C5 positions, two tautomeric forms can exist. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions.
-
Fast Exchange: If this exchange is faster than the NMR experiment can distinguish, the signals for the C3 and C5 carbons (and their attached protons) will appear as averaged, often broad, peaks.[1] This is because the instrument detects a time-averaged environment for these nuclei.
-
Symmetrical Pyrazoles: For pyrazole itself or a 3,5-disubstituted pyrazole with identical substituents, the tautomers are identical, and you will observe sharp, single signals for C3/C5 and H3/H5, respectively, due to the molecule's symmetry.[1]
The rate of this exchange is often influenced by the solvent, temperature, and concentration.[2]
Q2: How can I resolve the individual signals for the two tautomers of my 3(5)-substituted pyrazole?
Answer:
To resolve the signals for the individual tautomers, you need to slow down the rate of proton exchange. The most effective method for this is low-temperature NMR .
By decreasing the temperature, you can slow the proton exchange to a point where the NMR experiment can "see" both distinct tautomers. This will result in the averaged signals splitting into two separate sets of signals, one for each tautomer.[2] The ratio of the integrals of these new signals will give you the equilibrium constant (KT) for the tautomerism under those conditions.
-
Solvent Selection: Choose a deuterated solvent with a low freezing point, such as deuterated methanol (CD₃OD), deuterated chloroform (CDCl₃), or deuterated dichloromethane (CD₂Cl₂).
-
Sample Preparation: Prepare a concentrated sample to maximize the signal-to-noise ratio, which can decrease at lower temperatures.
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K) as a baseline.
-
Incremental Cooling: Gradually lower the temperature of the NMR probe in 10-20 K increments.
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Record spectra at each temperature until you observe the coalescence point (where the broad peak begins to split) and, finally, the resolution of sharp, distinct signals for each tautomer.
Caption: Workflow for distinguishing pyrazole tautomers.
Q3: I have a 3,4-disubstituted pyrazole. How do I definitively assign the ¹H and ¹³C signals for the C3 and C5 positions?
Answer:
This is a common challenge that can be reliably solved using 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[3][4][5]
The HMBC experiment detects correlations between protons and carbons that are typically 2 or 3 bonds apart. This is the key to unambiguously assigning the pyrazole ring system.
-
The H4 Proton is Your Anchor: The proton at the C4 position is your primary starting point. It will show a correlation (a cross-peak in the 2D spectrum) to both the C3 and C5 carbons.
-
Substituent Protons: Protons on the substituents can also provide crucial correlations. For example, the protons of a methyl group at C3 will show a strong HMBC correlation to the C3 carbon and a weaker correlation to the C4 carbon.
-
The N-H Proton: If observable, the N-H proton is very informative. It will show correlations to both C3 and C5, confirming their positions adjacent to the nitrogen atoms.[3]
Caption: Key HMBC correlations for assigning a pyrazole ring.
-
Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.
-
Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Parameter Optimization: Set the key HMBC parameter, which defines the long-range coupling constant (J(C,H)), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).[3]
-
Acquisition: Run the HMBC experiment. This may take several hours, depending on the sample concentration.
-
Processing and Analysis: Process the 2D data and identify the cross-peaks that indicate the long-range correlations as described above.
Q4: My N-H proton signal is very broad or completely absent. Why is this happening and what can I do?
Answer:
The disappearance or broadening of the N-H proton signal in pyrazoles is common and can be attributed to two main factors:
-
Chemical Exchange with Solvent: If you are using a protic solvent like D₂O or CD₃OD, the N-H proton will rapidly exchange with the deuterium atoms of the solvent. This exchange makes the N-H proton undetectable in the ¹H NMR spectrum.
-
Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a quadrupole moment. This can cause rapid relaxation of the attached proton, leading to significant signal broadening, sometimes to the point where it disappears into the baseline.
Troubleshooting Strategies:
-
Use a Dry, Aprotic Solvent: The best way to observe the N-H proton is to use a dry, aprotic solvent like CDCl₃, DMSO-d₆, or acetone-d₆. Ensure your solvent is of high quality and stored over molecular sieves to minimize water content.
-
Vary the Concentration: The rate of intermolecular proton exchange can be concentration-dependent. Acquiring spectra at different concentrations may help sharpen the signal.
-
Low Temperature: As with tautomerism, lowering the temperature can slow down exchange processes and potentially sharpen the N-H signal.
-
¹⁵N NMR: If your project allows for isotopic labeling, using an ¹⁵N-labeled pyrazole is the definitive solution. The ¹⁵N nucleus is a spin-1/2 nucleus and does not cause quadrupolar broadening. You can then use experiments like ¹H-¹⁵N HMBC to directly observe correlations from the N-H proton to the nitrogens and surrounding carbons.[6]
Q5: How can I use NMR to confirm the regiochemistry of N-alkylation on a pyrazole?
Answer:
When an N-unsubstituted pyrazole is alkylated, the alkyl group can attach to either the N1 or N2 position, resulting in two possible regioisomers. 2D NMR, particularly HMBC and NOESY, is essential for distinguishing between them.
-
HMBC: The protons on the carbon directly attached to the pyrazole nitrogen (e.g., the N-CH₂ group) will show key 3-bond correlations to the C3 and C5 carbons of the pyrazole ring. The specific pattern of these correlations can often distinguish the isomers. For instance, in one isomer, the N-CH₂ protons might show a strong correlation to C5 and a weaker one to C3, while the pattern is reversed in the other isomer.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of the number of bonds separating them.[7][8] By irradiating the protons of the N-alkyl group, you can observe an NOE to the nearest proton on the pyrazole ring (either H3 or H5). This provides definitive proof of which nitrogen the alkyl group is attached to.
The following table provides illustrative ¹H and ¹³C NMR chemical shift ranges for the pyrazole ring. Note that these values are highly dependent on the solvent and the electronic nature of the substituents.[9][10][11][12][13]
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Typical ¹H-¹H Coupling Constants (Hz) |
| N-H | 10.0 - 14.0 (often broad) | - | - |
| H3 | 7.5 - 8.5 | 130 - 150 | ³JH3-H4 = 1.5 - 3.0 |
| H4 | 6.2 - 6.8 | 100 - 110 | ³JH4-H5 = 2.0 - 3.5 |
| H5 | 7.5 - 8.5 | 125 - 145 | ⁴JH3-H5 = 0.5 - 1.0 |
Note: Data is illustrative and can vary significantly based on substitution and solvent.[9][10][11][12][13]
References
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
- Elguero, J., Jagerovic, N., & Silva, A. M. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 6(4), 67. [Link]
- Alkorta, I., Elguero, J., & Flakus, H. T. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 415-419. [Link]
- Pinho e Melo, T. M. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3297. [Link]
- Abellán-Lafuente, A., Alkorta, I., Elguero, J., & Goya, P. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(10), 1303-1308. [Link]
- Aguilar-Parrilla, F., Cativiela, C., Elguero, J., Fruck, M., Garcia, J. I., & Jaime, C. (1992). The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study. Magnetic Resonance in Chemistry, 30(11), 1079-1085. [Link]
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
- Pétursson, S., & El-Alaoui, M. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2826. [Link]
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. (2016). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- Reddy, G. S. K., & Kumar, K. A. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Saudi Chemical Society, 19(5), 573-579. [Link]
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. (2017). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d6.
- Al-Masoudi, N. A., & Al-Salihi, R. H. (2016).
- Li, Y., et al. (2007). Structure Elucidation of a Pyrazolo[1][14]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1086-1092. [Link]
- Claramunt, R. M., et al. (2009). Substituent effects on the¹⁵N NMR Parameters of Azoles. Magnetic Resonance in Chemistry, 47(10), 845-852. [Link]
- Li, Y., et al. (2007). Structure Elucidation of a Pyrazolo[1][14]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1086-1092. [Link]
- Al-Issa, S. A. (2006). NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3-styrylpyrazolines. Molecules, 11(10), 793-804. [Link]
- Reddit. (2024). ¹H NMR of pyrazole. r/chemhelp. [Link]
- Urbonas, D., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 684-690. [Link]
- Abdel-Wahab, B. F., et al. (2020). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR.
- Al-Zoubi, R. M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2057. [Link]
- Al-Hiari, Y. M. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times.
- ResearchGate. (n.d.).
- Knie, C., et al. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 21, 829-838. [Link]
- University of Wisconsin-Madison. (n.d.).
- Knie, C., et al. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 21, 829-838. [Link]
- Journal of Current Pharma Research. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Iowa State University. (n.d.). NMR Coupling Constants. [Link]
- ResearchGate. (n.d.). coupling constant for 1 H-NMR spectrum of compound (5). [Link]
- Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]
- Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
- YouTube. (2020). How to calculate coupling constant - 1H-NMR spectroscopy. [Link]
- YouTube. (2014). Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in the Synthesis of Pyrazole Anilines
Welcome to the technical support center for the synthesis of pyrazole anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Drawing upon established chemical principles and field-proven insights, this resource provides a structured approach to identifying, understanding, and resolving impurities, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis with an unsymmetrical dicarbonyl is producing a mixture of products that are difficult to separate. What is the likely cause?
A1: The most probable cause is the formation of regioisomers. When an unsymmetrical 1,3-dicarbonyl compound reacts with a hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to two different pyrazole regioisomers.[1][2][3] The ratio of these isomers is often influenced by subtle electronic and steric factors, as well as reaction conditions like solvent and temperature.[3][4]
Q2: I am attempting a Buchwald-Hartwig amination to couple a pyrazole with an aniline, but I'm seeing low yield and multiple side products. What are the common pitfalls?
A2: Buchwald-Hartwig reactions, while powerful, can be sensitive. Common issues include:
-
Dehalogenation: The aryl halide starting material can be dehalogenated, leading to the formation of the parent pyrazole without the desired aniline coupling.[5]
-
Competitive Coupling: If your aniline or pyrazole contains other nucleophilic groups (like a free -NH on the pyrazole ring or a phenol on the aniline), these can also participate in the coupling reaction, leading to side products or polymerization.[5][6]
-
Catalyst and Ligand Issues: The choice of palladium catalyst and phosphine ligand is critical and substrate-dependent. An inappropriate ligand can lead to poor reactivity or side reactions.[6][7]
-
Base Sensitivity: Protecting groups on your substrates may be sensitive to the strong bases (e.g., sodium tert-butoxide) and high temperatures often employed in these reactions.[6]
Q3: What are the best general techniques for purifying crude pyrazole anilines?
A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is an excellent method for removing minor impurities when your desired product is a solid. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and isopropanol.[8][9][10]
-
Silica Gel Chromatography: This is the most versatile technique for separating compounds with different polarities, such as regioisomers or byproducts from starting materials.[1][11] For basic pyrazole compounds, deactivating the silica gel with triethylamine may be necessary to prevent product loss.[9]
-
Acid-Base Extraction: The basicity of the pyrazole and aniline nitrogens can be exploited. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the desired product, which then moves to the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[9]
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of pyrazole anilines.
Issue 1: Knorr Synthesis - Presence of Regioisomers
When using an unsymmetrical 1,3-dicarbonyl, the formation of two regioisomers is a common challenge.
Diagram 1: Regioisomer Formation in Knorr Pyrazole Synthesis
Caption: Knorr synthesis with unsymmetrical dicarbonyls can proceed via two pathways, leading to a mixture of regioisomers.
| Symptom | Potential Cause | Troubleshooting & Resolution |
| Multiple spots on TLC with similar Rf values. | Formation of regioisomers. | Analytical Confirmation: Use 2D-NMR techniques like NOESY to confirm the structures of the isomers by identifying through-space correlations between protons on the aniline ring and the pyrazole substituents.[1][12] Separation: Perform column chromatography on silica gel. A less polar eluent system (e.g., hexane/ethyl acetate) is often effective. Gradient elution may be necessary.[1] Process Optimization: Vary reaction conditions to favor one regioisomer. Aprotic dipolar solvents (e.g., DMF) can sometimes provide better regioselectivity than protic solvents like ethanol.[4] |
| Broad or multiple melting points of the final product. | Presence of a mixture of regioisomers. | Purification: Attempt fractional recrystallization, although this can be challenging for isomers with similar solubilities. Column chromatography is generally more effective.[1] |
Issue 2: Buchwald-Hartwig Amination - Low Yield and Side Products
This palladium-catalyzed coupling requires careful optimization to avoid common side reactions.
Diagram 2: Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A systematic workflow for troubleshooting common issues in Buchwald-Hartwig amination reactions.
| Symptom | Potential Impurity/Cause | Troubleshooting & Resolution |
| Mass spectrum shows a peak corresponding to the dehalogenated pyrazole starting material. | Dehalogenation: Reductive elimination of HX from the palladium intermediate before amine coupling. | Modify Base/Solvent: Switch to a weaker base (e.g., Cs₂CO₃, K₂CO₃) or a different solvent system.[7] Optimize Ligand: Some ligands are more prone to promoting dehalogenation than others. Screen different ligands. |
| Product is a complex mixture or polymerizes. | Self-coupling/Polymerization: If the pyrazole has an unprotected N-H group, it can act as a nucleophile, leading to undesired oligomers.[5] | Protecting Group Strategy: Protect the pyrazole N-H with a suitable group (e.g., Boc, Trityl) before performing the coupling reaction. |
| TLC shows consumption of starting material but no clear product spot. | Catalyst Poisoning/Decomposition: Functional groups on the substrates (e.g., azo groups) can poison the palladium catalyst.[7] | Screen Catalysts: Try different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands.[6] Ensure all reagents and solvents are pure and anhydrous. |
| Low conversion of aryl chloride. | Poor Oxidative Addition: Aryl chlorides are less reactive than bromides or iodides. | Use Specialized Ligands: Employ electron-rich, sterically hindered phosphine ligands (e.g., XPhos, tBuXPhos) designed for activating aryl chlorides.[13] Increase reaction temperature and time. |
Issue 3: General Impurities
These impurities can arise regardless of the synthetic route.
| Symptom | Potential Impurity/Cause | Troubleshooting & Resolution |
| Colored impurities in the final product. | Oxidation/Degradation Products: Anilines are prone to oxidation, which can form colored impurities. The pyrazole ring itself can also degrade under harsh conditions.[14][15] | Purification: Treat the crude product in solution with activated charcoal to absorb colored impurities before recrystallization.[16] Storage & Handling: Store aniline starting materials under an inert atmosphere and away from light. Use degassed solvents for reactions. |
| Presence of starting materials in the final product. | Incomplete Reaction: Reaction may not have gone to completion due to insufficient time, temperature, or reagent stoichiometry. | Process Optimization: Increase reaction time or temperature. Use a slight excess of one reagent to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
| Oiling out during recrystallization. | Inappropriate Solvent Choice or Impurity Profile: The product may be melting in the hot solvent, or high levels of impurities are depressing the melting point. | Solvent Selection: Use a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, then add a "bad" solvent (in which it is poorly soluble) dropwise until turbidity persists. Reheat to clarify and then cool slowly.[8][10] |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing an RP-HPLC method to analyze the purity of pyrazole aniline synthesis reactions.
-
Column: C18 column (e.g., 150mm x 4.6mm, 5µm particle size).[17]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: Methanol or Acetonitrile
-
-
Gradient:
-
Start with a ratio appropriate for your compound's polarity (e.g., 80:20 A:B).
-
Run a linear gradient to a higher concentration of organic solvent (e.g., 20:80 A:B) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 25-30 °C.[17]
-
Detection: UV detector at a wavelength where both starting materials and the product have significant absorbance (e.g., 254 nm, or optimized via UV scan).[18]
-
Injection Volume: 5-10 µL.[17]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Recrystallization for Purification
This protocol details the steps for purifying a solid pyrazole aniline product.
-
Solvent Selection: Choose a solvent or solvent pair in which the pyrazole aniline is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water and ethyl acetate/hexane.[8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid just dissolves completely.[8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[16]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[8]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual soluble impurities.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Diagram 3: Purification Method Selection Tree
Caption: A decision tree to guide the selection of an appropriate purification strategy for crude pyrazole anilines.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Ibrahim, M. A. A., et al. (2022).
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- Organic Chemistry Portal. (n.d.). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Blucher Chemistry Proceedings. (n.d.). Theoretical study of the regiospecific synthesis of pyrazole-5- carboxylate from unsymmetrical enaminodiketones.
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- American Chemical Society Green Chemistry Institute. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Ali, M. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1534.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2025). Theoretical aspects of the unexpected regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).
- ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry.
- ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- ResearchGate. (n.d.). Knorr pyrazole synthesis.
- National Institutes of Health. (n.d.). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles.
- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9353–9359.
- Nature. (2025). Reactions for making widely used aniline compounds break norms of synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9353-9359.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.).
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
- Clutch Prep. (n.d.). Show how you would convert aniline to the following compounds. (c) 1,3,5-trimethylbenzene.
- National Institutes of Health. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
- SynZeal. (n.d.). Dexlansoprazole degradation impurity.
- Scientific Research Publishing. (n.d.). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product.
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 15. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. ijcpa.in [ijcpa.in]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Pyrazole-Based Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide expert insights and practical, field-proven solutions to the common challenge of maintaining the stability of these valuable molecules in solution. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and design more robust experimental and developmental workflows.
Section 1: Frequently Asked Questions (FAQs) on Pyrazole Stability
This section addresses the most common initial queries regarding the stability of pyrazole derivatives.
Q1: I've observed that my pyrazole compound is degrading in my experimental solution. What are the typical causes?
A: The degradation of pyrazole-based compounds in solution is rarely due to a single factor. It is typically an interplay of several parameters. The core pyrazole ring is generally stable due to its aromaticity, but its substituents and the experimental environment are critical.[1] The primary factors influencing stability are:
-
pH of the Solution: The pyrazole ring has a weakly basic nitrogen atom (pKa ≈ 2.5), making its protonation state pH-dependent.[2][3] Extreme pH values can catalyze the degradation of sensitive functional groups attached to the ring.
-
Solvent Choice: Solvents, particularly protic ones like water or methanol, can act as reactants in degradation pathways such as hydrolysis or solvolysis.[4] The kinetic and thermodynamic aspects of the pyrazole's tautomeric equilibrium can also be strongly influenced by the solvent.[4]
-
Presence of Labile Functional Groups: Many bioactive pyrazoles are functionalized with groups like esters, amides, or nitro groups. These are often the primary sites of degradation.[5][6] For instance, pyrazole ester derivatives have been reported to degrade rapidly in buffer solutions.[5]
-
Exposure to Light (Photodegradation): Aromatic systems can absorb UV or visible light, leading to photochemical reactions that break down the molecule. While many pyrazole derivatives exhibit good photostability, it is not a universal property.[7]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Some pyrazole derivatives, particularly those with high nitrogen content like nitropyrazoles, can have specific thermal decomposition temperatures.[8][9][10]
-
Oxidizing/Reducing Agents: The presence of dissolved oxygen or other oxidizing/reducing agents in your solution can lead to degradation, although the pyrazole ring itself is generally resistant to oxidation.[1][11]
Q2: What are the most common chemical degradation pathways I should be aware of?
A: The degradation pathway is almost always dictated by the nature of the substituents on the pyrazole ring.
-
Hydrolysis: This is the most frequent issue, particularly for compounds containing ester or amide functionalities. The reaction is often catalyzed by acidic or basic conditions. For example, pyrazole ester derivatives developed as inhibitors for the West Nile Virus NS2B-NS3 proteinase were found to be unstable in pH 8 buffer due to hydrolysis.[5]
-
Oxidation: While the core ring is relatively stable, certain substituents can be susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, peroxides present in solvents (like older ethers), or other oxidizing agents.
-
Photodegradation: For photosensitive compounds, exposure to light can lead to complex reactions including bond cleavage and rearrangement. The photodissociation of the N-H bond along the repulsive ¹πσ* state has been studied as an ultrafast relaxation pathway for the core pyrazole structure.[12][13]
Q3: How does pH specifically impact the stability of my compound?
A: The pH of your solution has a profound effect due to two main reasons:
-
Acid/Base Catalysis: As mentioned, pH extremes can directly catalyze the breakdown of susceptible functional groups. For instance, the hydrolysis of an ester is significantly faster at very low or very high pH compared to a neutral pH.
-
Tautomerism and Protonation: Unsubstituted or N1-substituted pyrazoles exist in a tautomeric equilibrium.[4][14] The solution's pH and solvent polarity can influence which tautomer predominates.[4] Furthermore, the pyridine-like N2 nitrogen can be protonated in acidic conditions (pH < 2.5). These changes in the electronic structure of the ring can alter the reactivity and stability of the entire molecule.
Q4: What are the best practices for selecting a solvent and preparing stock solutions?
A: For maximal stability, especially for long-term storage, the ideal solvent is one that readily dissolves the compound and is chemically inert towards it.
-
Recommended Solvents: High-purity, anhydrous aprotic solvents are generally the best choice for stock solutions. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent options. They are polar enough to dissolve a wide range of compounds but lack acidic protons that can participate in degradation.[4]
-
Solvents to Use with Caution: Protic solvents like methanol, ethanol, and water should be used with caution, especially if your compound has hydrolytically sensitive groups.[15][16] If an aqueous buffer is required for an assay, it is best to prepare a concentrated stock in DMSO and perform the final dilution immediately before the experiment.
-
Preparation and Storage: Always use high-purity, anhydrous solvents. Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For light-sensitive compounds, use amber vials or wrap vials in aluminum foil.
Section 2: In-Depth Troubleshooting Guides
When facing a stability issue, a systematic approach is required to identify the cause and find a solution.
Guide 1: Diagnosing the Root Cause of Instability with a Forced Degradation Study
A forced degradation (or stress testing) study is the definitive method to identify the conditions under which your compound is unstable. This involves subjecting the compound to harsher conditions than it would typically encounter to accelerate and identify potential degradation pathways.
-
Prepare Solutions: Prepare solutions of your pyrazole compound (e.g., at 1 mg/mL) in a suitable solvent system. A co-solvent system like acetonitrile/water may be necessary for solubility.
-
Apply Stress Conditions: Aliquot the solution into separate, clearly labeled vials for each stress condition.
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Thermal Stress: Incubate a sample at a high temperature (e.g., 60°C).
-
Photolytic Stress: Expose a sample to a controlled UV or fluorescent light source.
-
Control: Keep one sample at ambient temperature in the dark.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).
-
Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. LC-MS can help identify the mass of the degradation products, providing clues to the reaction pathway.
Caption: Workflow for diagnosing pyrazole compound instability.
Guide 2: Mitigating pH-Dependent Degradation
If the forced degradation study points to pH as the culprit, the next step is to find a pH range where the compound is stable and buffer the solution accordingly.
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). See the table below for examples.
-
Incubate: Add your compound (from a concentrated DMSO stock) to each buffer solution to a final, consistent concentration. Incubate at a constant temperature.
-
Monitor Degradation: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound.
-
Determine Optimal pH: Plot the percentage of compound remaining versus time for each pH. The pH at which the degradation rate is slowest is your optimal pH for experimental work.
| pH Range | Common Buffer System | Typical pKa | Notes |
| 2.0 - 4.0 | Citrate Buffer | 3.1, 4.8, 6.4 | Can chelate metal ions. |
| 4.0 - 6.0 | Acetate Buffer | 4.76 | Volatile, can be removed by lyophilization. |
| 6.0 - 8.0 | Phosphate Buffer (PBS) | 2.1, 7.2, 12.3 | Biologically relevant, but can precipitate with some cations. |
| 7.0 - 9.0 | Tris Buffer | 8.1 | pH is temperature-sensitive. |
| 9.0 - 11.0 | Carbonate-Bicarbonate | 6.4, 10.3 | Can absorb atmospheric CO₂, leading to pH drift. |
Section 3: Proactive Stability Enhancement Strategies
Beyond troubleshooting, stability can be proactively engineered into your compounds and formulations.
Structural Modification for Enhanced Stability
During the drug design and lead optimization phase, chemical modifications can be made to block degradation pathways.
-
Steric Hindrance: Introduce bulky substituents near a labile group to physically block the approach of a nucleophile like water. For instance, adding ortho-substituents to an aryl ring attached to an ester can significantly slow hydrolysis.[5]
-
Replace Labile Groups with Isosteres: A highly effective strategy is to replace a chemically unstable moiety with a stable isostere that preserves biological activity. A classic example is replacing a hydrolytically unstable ester with a more robust amide, ketone, or alkene.[5] This approach has been successfully used to create stable pyrazole-based inhibitors.[5]
-
Electronic Effects: Modifying the electronic properties of the pyrazole ring or its substituents can also influence stability. Electron-withdrawing groups can make adjacent functionalities more susceptible to nucleophilic attack.
Advanced Formulation Strategies
For compounds that are inherently unstable in solution, advanced formulation can extend their shelf-life and usability.
-
Use of Antioxidants: If your compound is prone to oxidation, adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the solution can be effective.
-
Lyophilization: For long-term storage, compounds can be lyophilized (freeze-dried) from a suitable solvent system (e.g., water/acetonitrile) to be stored as a stable powder and reconstituted immediately before use.
-
Encapsulation: In drug delivery applications, encapsulating the pyrazole derivative in liposomes or polymeric nanoparticles can protect it from the bulk solution environment until it reaches its target.
By systematically applying these diagnostic and proactive strategies, researchers can overcome the challenges of pyrazole instability, ensuring the integrity of their experiments and the viability of their drug development programs.
References
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.).
- Ph-Metric Study on Determination of Proton- Ligand Stability Constants of Some Substituted Pyrazolines. (n.d.). Oriental Journal of Chemistry.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed.
- Investigations on the thermal behavior of omeprazole and other sulfoxides. (n.d.). PubMed.
- Pyrazole. (n.d.). Solubility of Things.
- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (n.d.).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH.
- Functional groups that confer some distinctive interactions and activities on pyrazole analogs. (n.d.).
- Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). Benchchem.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. (2025).
- Thermal Decomposition of Nitropyrazoles. (2025).
- An In-depth Technical Guide to the Chemical Properties of Pyrazole. (n.d.). Benchchem.
- Study of the solvation process of some pyrazole derivatives in three different solvents by solution calorimetry and IR spectroscopy. (n.d.).
- A REVIEW ON PYRAZOLE AN ITS DERIV
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing.
- Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. (n.d.). ChemRxiv.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijnrd.org [ijnrd.org]
- 12. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
Navigating the Scale-Up of Pyrazole Derivative Production: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole derivatives is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] However, transitioning a promising lab-scale synthesis to a larger, more robust production scale is often fraught with challenges that can impact yield, purity, and overall process efficiency. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the scale-up of pyrazole derivative production. Drawing upon established methodologies and field-proven insights, this guide offers a structured approach to identifying and resolving common experimental hurdles.
Troubleshooting Guide: From Low Yields to Impurity Profiles
This section addresses specific issues that may arise during the scaling up of pyrazole derivative synthesis in a question-and-answer format.
Q1: We are experiencing a significant drop in yield for our pyrazole synthesis upon scaling up from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?
A significant decrease in yield during scale-up is a common challenge and can often be attributed to a combination of factors related to reaction kinetics, heat transfer, and mass transfer.
Potential Causes and Corrective Actions:
-
Inadequate Mixing: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.
-
Solution: Ensure the use of an appropriate overhead stirrer with a properly designed impeller (e.g., anchor or pitched-blade turbine) to maintain a homogenous reaction mixture. For highly viscous reactions, consider a multi-impeller setup.
-
-
Poor Temperature Control: Many pyrazole syntheses, particularly those involving hydrazine, are exothermic.[2] What is easily managed in a small flask with a simple ice bath can become a runaway reaction at a larger scale if the cooling capacity is insufficient.
-
Solution: Employ a reactor with a jacketed cooling system and a reliable temperature probe. Implement a slow, controlled addition of the most reactive reagent (often the hydrazine derivative) to manage the exotherm.[2]
-
-
Suboptimal Stoichiometry: While a slight excess of one reactant might be beneficial at a small scale, this can lead to significant impurity formation and purification challenges when scaled up.
-
Solution: Re-optimize the stoichiometry at the larger scale. In some cases, using a 1.0 to 1.2 molar equivalent of the hydrazine can drive the reaction to completion without excessive side product formation.[3]
-
-
Starting Material Purity: Impurities in starting materials that are negligible at a small scale can have a magnified negative impact on a larger scale, acting as catalysts for side reactions or inhibitors of the main reaction.[3]
-
Solution: Ensure the purity of all starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before use in a large-scale reaction.
-
Q2: Upon scaling up our pyrazole synthesis, we are observing the formation of a significant amount of a regioisomeric byproduct. How can we improve the regioselectivity?
The formation of regioisomers is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3] The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.
Strategies to Enhance Regioselectivity:
-
Temperature Optimization: Lowering the reaction temperature can often enhance the selectivity of the initial nucleophilic attack by the hydrazine, favoring the thermodynamically more stable product.[2]
-
Solvent Screening: The polarity and proticity of the solvent can influence the transition state of the reaction and thus the regioselectivity. A systematic screen of different solvents is recommended.
-
Catalyst Selection: The choice of an appropriate acid or base catalyst can significantly direct the regioselectivity. For instance, in some cases, a milder acid catalyst may favor the desired isomer.
-
Alternative Synthetic Routes: If the above measures are insufficient, exploring alternative synthetic pathways that offer inherent regiochemical control may be necessary. For example, a multi-step synthesis where the reactive sites are differentiated sequentially can provide a single desired regioisomer.
Q3: The purification of our crude pyrazole derivative at a larger scale is proving to be difficult, with the product and a major impurity having very similar physical properties. What purification strategies can we employ?
Purification is a critical step in any synthesis, and challenges are often amplified at scale. When dealing with impurities that have similar properties to the desired product, a multi-pronged approach to purification is often necessary.
Advanced Purification Techniques:
-
Recrystallization Optimization: A thorough screening of recrystallization solvents and solvent mixtures is the first step. The ideal solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.
-
Acid-Base Extraction: If the pyrazole derivative and the impurity have different pKa values, an acid-base extraction can be a powerful purification tool. The crude mixture can be dissolved in an organic solvent and washed with an aqueous acid or base to selectively extract either the product or the impurity.
-
Formation of a Salt: Pyrazoles can be protonated to form salts.[4] By treating the crude mixture with an appropriate acid (e.g., HCl, H2SO4), the pyrazole derivative may precipitate as a salt, leaving the impurities in the solution.[5] The purified pyrazole can then be regenerated by neutralization.
-
Chromatography at Scale: While often seen as a lab-scale technique, medium-pressure liquid chromatography (MPLC) or flash chromatography with larger columns can be employed for multi-gram to kilogram-scale purifications.
| Purification Method | Principle | Best Suited For |
| Recrystallization | Differential solubility of product and impurities in a solvent at different temperatures. | Crystalline solids with impurities that have different solubility profiles. |
| Acid-Base Extraction | Separation based on the different acidic or basic properties of the product and impurities. | Compounds with different pKa values. |
| Salt Formation | Selective precipitation of the product as a salt. | Basic pyrazole derivatives with non-basic impurities.[4][5] |
| Scale-Up Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Complex mixtures or when other methods fail. |
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up pyrazole synthesis involving hydrazine?
A: Hydrazine and its derivatives are highly toxic and potentially explosive.[2] Key safety considerations include:
-
Thermal Runaway: Hydrazine condensations can be highly exothermic.[2] Proper cooling and controlled addition of reagents are crucial to prevent a thermal runaway.
-
Decomposition: Hydrazine can decompose violently, especially at elevated temperatures or in the presence of certain metals.[2]
-
Toxicity: Hydrazine is highly toxic, and exposure should be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls like fume hoods.[2]
Q: How can we monitor the progress of our large-scale pyrazole synthesis effectively?
A: Real-time reaction monitoring is essential for process control and optimization.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers both quantitative data and mass information, which is invaluable for identifying unknown impurities.[3]
Q: Are there "greener" or more sustainable approaches to pyrazole synthesis that are amenable to scale-up?
A: Yes, several green chemistry principles can be applied to pyrazole synthesis.
-
Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DESs) is a key consideration.[6][7]
-
Catalysis: Utilizing reusable heterogeneous catalysts can simplify purification and reduce waste.[8]
-
Energy Efficiency: Microwave-assisted or ultrasound-accelerated synthesis can often reduce reaction times and energy consumption.[9][10]
-
Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature control, and easier scalability compared to traditional batch processes.[1][11]
Visualizing the Workflow
General Pyrazole Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of pyrazole derivatives.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis scale-up.
References
- Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds - Benchchem.
- challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures - Chemistry World.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
- Two‐step, sequential‐flow synthesis of a pyrazolone derivative. - ResearchGate.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed.
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
- Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets - ACS Publications.
- Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC - PubMed Central.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI.
- The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation - Growing Science.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Full article: Green synthesis of pyrazole systems under solvent-free conditions.
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles - MDPI.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC - NIH.
- Pyrazole synthesis - Organic Chemistry Portal.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
- CTACl as Catalyst for Four-Component, One-Pot Synthesis of Pyranopyrazole Derivatives in Aqueous Medium. | Request PDF - ResearchGate.
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI.
Sources
- 1. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
avoiding side reactions in the Vilsmeier-Haack formylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful formylation technique. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you minimize side reactions and maximize the yield and purity of your desired aryl aldehydes.
Troubleshooting Guide: Navigating Common Experimental Issues
The Vilsmeier-Haack reaction, while robust, is sensitive to substrate reactivity, reagent quality, and reaction conditions. Below are solutions to the most common problems encountered in the lab.
Issue 1: Low or No Product Yield with Starting Material Recovery
You've run the reaction, but TLC/LCMS analysis shows primarily unreacted starting material.
Q: I've followed the protocol, but my electron-rich aromatic compound is not being formylated. What's going wrong?
A: This is a classic issue that typically points to one of three areas: the substrate's reactivity, the quality of your reagents, or insufficient reaction energy.
-
Potential Cause 1: Insufficient Substrate Activation. The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions used in Friedel-Crafts reactions.[1] Therefore, it requires an electron-rich aromatic system to proceed efficiently.[1][2] Substrates with strong electron-withdrawing groups may be too deactivated to react.
-
Solution: Confirm that your substrate is sufficiently activated, typically with electron-donating groups like amines, ethers, or alkyl groups. For less reactive systems, more forcing conditions may be necessary.
-
-
Potential Cause 2: Degraded or Wet Reagents. The Vilsmeier reagent is highly sensitive to moisture.[3] Phosphorus oxychloride (POCl₃) can hydrolyze over time, and N,N-dimethylformamide (DMF) can degrade to dimethylamine and formic acid.[4]
-
Solution: Always use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF. Ensure all glassware is flame-dried or oven-dried before use and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Potential Cause 3: Insufficient Temperature or Reaction Time. For moderately activated or sterically hindered substrates, the reaction may be sluggish at low temperatures.
Issue 2: Formation of Tarry, Intractable Residue or Polymerization
Q: My reaction turned dark and resulted in a tar-like substance that is difficult to analyze or purify. What causes this and how can I prevent it?
A: Tar formation is a clear sign of uncontrolled side reactions, often polymerization, which is common with highly reactive substrates like phenols, pyrroles, and anilines.[3][5]
-
Potential Cause 1: Overheating. Highly activated substrates can undergo rapid, exothermic reactions with the Vilsmeier reagent, leading to polymerization if the temperature is not strictly controlled.
-
Solution: Maintain rigorous temperature control. Prepare the Vilsmeier reagent at 0°C and add the substrate solution dropwise while keeping the reaction temperature low. For extremely reactive substrates, you may need to perform the entire reaction at 0°C or even lower.
-
-
Potential Cause 2: Incorrect Order of Addition. Adding the POCl₃ to a solution of the substrate in DMF is a common mistake that can lead to localized high concentrations of the reagent and uncontrolled reactions.
-
Solution: Always pre-form the Vilsmeier reagent by adding POCl₃ dropwise to cold, stirred DMF. Once the reagent is formed, add the substrate solution slowly to this mixture. This ensures the substrate always encounters a controlled concentration of the electrophile.
-
-
Potential Cause 3: Uncontrolled Quenching. The hydrolysis of the intermediate iminium salt is often exothermic.[6][7] Pouring water directly into the warm reaction mixture can cause a rapid temperature spike, leading to decomposition.
Issue 3: Formation of Multiple Products (Isomers or Di-formylation)
Q: My product is contaminated with isomers or a di-formylated byproduct. How can I improve the selectivity?
A: The regioselectivity of the Vilsmeier-Haack reaction is governed by both electronic and steric factors.[8] The formation of multiple products indicates either multiple reactive sites with similar activation or an overly reactive system.
-
Potential Cause 1: Multiple Activated Sites. If your substrate has more than one electron-rich position, competitive formylation can occur.
-
Solution: Modifying the reaction conditions can favor one isomer. Lowering the temperature often increases selectivity. In some cases, introducing a temporary blocking group on a more reactive site can direct formylation to the desired position.
-
-
Potential Cause 2: Di-formylation. Highly activated systems can undergo formylation twice, especially if an excess of the Vilsmeier reagent is used.[9]
-
Solution: Carefully control the stoichiometry. Use a smaller excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents). Adding the substrate to the Vilsmeier reagent (standard addition) can sometimes favor mono-formylation over adding the reagent to the substrate (inverse addition).
-
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving common issues during the Vilsmeier-Haack formylation.
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: My stir bar gets stuck when I prepare the Vilsmeier reagent. Is this normal?
A: Yes, this can happen. The Vilsmeier reagent, a chloroiminium salt, can precipitate from concentrated DMF solutions, especially at low temperatures, causing the mixture to solidify or become too thick for a magnetic stir bar.[10]
-
Solution:
-
Use a Co-solvent: Performing the reaction in a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help keep the reagent soluble.[4]
-
Mechanical Stirring: For larger-scale reactions, using an overhead mechanical stirrer is highly recommended to handle the increased viscosity and solid formation.
-
Dilution: Simply using more DMF can prevent precipitation, although this may slow down the subsequent reaction with your substrate.
-
Q2: How critical is the stoichiometry of POCl₃ to DMF?
A: The stoichiometry is very important for the efficient formation of the Vilsmeier reagent and for minimizing side products. A common ratio is 1.5 equivalents of POCl₃ to 3.0 equivalents of DMF, relative to 1.0 equivalent of the aromatic substrate.[4] Using a large excess of POCl₃ is unnecessary and can lead to unwanted chlorination or other side reactions. An insufficient amount will result in an incomplete reaction.
Q3: Can I use other amides besides DMF to introduce different acyl groups?
A: Yes, this is a known variation of the reaction. For example, using N,N-dimethylacetamide (DMA) with POCl₃ will generate a reagent capable of introducing an acetyl group (-COCH₃) instead of a formyl group.[9] However, the reactivity of the resulting Vilsmeier-type reagent is generally lower than the formylating reagent from DMF because the additional methyl group slightly reduces the electrophilicity of the iminium carbon.[1]
Q4: What is the best way to perform the aqueous work-up?
A: A carefully controlled work-up is essential for cleanly hydrolyzing the intermediate iminium salt to the final aldehyde product.[6][7]
-
Best Practice: The ideal procedure is to cool the reaction mixture and add it slowly to a vigorously stirred beaker containing a large amount of crushed ice and a buffering agent like sodium acetate or a mild base like sodium bicarbonate.[8]
-
Rationale: This method achieves three goals simultaneously:
-
Controls the Exotherm: The ice absorbs the heat generated during quenching and hydrolysis.
-
Hydrolyzes the Intermediate: The water hydrolyzes the iminium salt to the aldehyde.
-
Neutralizes Acid: The base neutralizes the strong acids (HCl, phosphoric acid derivatives) produced, protecting acid-sensitive products from degradation.
-
-
After quenching, the mixture is typically stirred for a period (e.g., 30 minutes to a few hours) to ensure complete hydrolysis before proceeding with extraction.
Core Reaction Mechanism and A Common Side Reaction Pathway
Understanding the mechanism is key to preventing side reactions. The desired pathway involves the formation of the Vilsmeier reagent, electrophilic attack by the arene, and subsequent hydrolysis. A common side reaction, especially with activated substrates, is di-formylation.
Caption: Desired Vilsmeier-Haack pathway vs. a di-formylation side reaction.
Optimized Protocol: Formylation of a Generic Electron-Rich Arene
This protocol incorporates best practices to minimize side reactions.
Materials:
-
Electron-Rich Aromatic Substrate (1.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv.)
-
Phosphorus Oxychloride (POCl₃) (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM) (as co-solvent)
-
Sodium Acetate, Crushed Ice, Deionized Water
-
Ethyl Acetate (or other suitable extraction solvent)
-
Brine (saturates NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet.
-
Vilsmeier Reagent Preparation:
-
To the flask, add anhydrous DMF (3.0 equiv.) and anhydrous DCM (to make an easily stirrable solution).
-
Cool the flask to 0°C in an ice-water bath.
-
Add POCl₃ (1.5 equiv.) to the addition funnel. Add it dropwise to the stirred DMF/DCM solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.[4]
-
After the addition is complete, let the mixture stir at 0°C for an additional 30 minutes to ensure complete formation of the reagent.
-
-
Reaction with Substrate:
-
Dissolve the aromatic substrate (1.0 equiv.) in a minimal amount of anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LCMS. If the reaction is sluggish, it can be gently heated (e.g., 40-60°C).
-
-
Work-up and Isolation:
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and a saturated solution of sodium acetate.
-
Once the reaction is complete, slowly pour the reaction mixture into the ice/sodium acetate slurry.
-
Stir the resulting mixture for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, recrystallization, or distillation as appropriate.
Summary of Key Parameters for Success
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use anhydrous DMF and fresh/distilled POCl₃. | Prevents quenching of the Vilsmeier reagent and ensures high reactivity.[3][4] |
| Temperature Control | Prepare reagent at 0°C; run reaction at 0°C to RT initially. | Minimizes polymerization and decomposition of sensitive substrates.[5][9] |
| Stoichiometry | Typically 1.5 eq. POCl₃ and 3.0 eq. DMF per 1.0 eq. of substrate. | Ensures complete conversion without promoting di-formylation from a large excess.[4] |
| Order of Addition | Add POCl₃ to DMF first, then add substrate solution. | Prevents uncontrolled reaction of the substrate with localized high concentrations of reagents. |
| Work-up | Quench by pouring the reaction mixture onto ice/mild base. | Controls exotherm, ensures complete hydrolysis, and protects the product from acid degradation.[7][8] |
References
- Vilsmeier–Haack reaction - Wikipedia. (n.d.).
- Vilsmeier-Haack Reaction - NROChemistry. (n.d.).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
- Vilsmeier haack rxn | PPTX - Slideshare. (n.d.).
- Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.).
- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Vilsmeier Reaction - YouTube. (2021, August 17).
- The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.).
- Vilsmeier-Haack formilation help : r/OrganicChemistry - Reddit. (2023, June 14).
- The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF - ResearchGate. (n.d.).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (2023, September 5).
- 3 - Organic Syntheses Procedure. (n.d.).
- Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021, July 9).
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).
- Vilsmeier haack reaction | PPTX - Slideshare. (n.d.).
- 2.5.7 Formylation and the Vilsmeier Reagent - ResearchGate. (n.d.).
- VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. (2022, April 20).
- How can I improve the Vilsmeier-Haack reaction? - ResearchGate. (2020, September 7).
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Antimicrobial Susceptibility Testing
Welcome to the Technical Support Center for Antimicrobial Susceptibility Testing (AST). This guide is designed for researchers, scientists, and drug development professionals to serve as a practical resource for troubleshooting and ensuring the accuracy and reproducibility of your AST results. In the realm of antimicrobial research and development, reliable data is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established scientific principles and standardized protocols.
The Criticality of Reproducibility in AST
Troubleshooting Guides
This section is designed to provide a systematic approach to problem-solving when you encounter unexpected or inconsistent results in your antimicrobial susceptibility testing.
Issue 1: Quality Control (QC) Strain Results are Out-of-Range
One of the most common and critical issues in AST is when a quality control (QC) strain yields results that fall outside the acceptable ranges defined by standardizing bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Question: My QC strain for disk diffusion (e.g., E. coli ATCC® 25922™) is showing zone sizes that are consistently too large or too small for a specific antibiotic. What steps should I take to troubleshoot this?
Answer:
An out-of-range QC result necessitates a thorough investigation before proceeding with testing experimental compounds or clinical isolates. Do not report any results until the QC issue is resolved.[2] The following step-by-step guide will help you identify the root cause of the problem.
Step-by-Step Troubleshooting Protocol for Out-of-Range QC in Disk Diffusion:
-
Immediate Verification:
-
Repeat the QC test with the same QC strain, media lot, and antibiotic disk lot.
-
If the repeat result is within range, and no more than one out of 20 or three out of 30 consecutive QC results for that specific agent/organism combination are out of range, you may proceed.[1]
-
If the result remains out-of-range, proceed to the next steps.
-
-
Investigation of Consumables and Reagents:
-
Antimicrobial Disks:
-
Action: Check the expiration date on the disk cartridge. Ensure that the cartridges were stored at the correct temperature (typically -20°C or as per the manufacturer's instructions) and that they were allowed to equilibrate to room temperature before opening to prevent condensation.[2]
-
Causality: Improper storage can lead to a loss of antibiotic potency, resulting in smaller zone sizes.
-
-
Mueller-Hinton Agar (MHA):
-
Action: Verify the expiration date of the MHA. If prepared in-house, ensure the pH is between 7.2 and 7.4. The agar depth should be uniform, between 4-5 mm.[3]
-
Causality: A pH outside of this range can significantly affect the activity of certain antibiotics. For example, aminoglycoside activity is generally reduced at a lower (more acidic) pH.[4][5] The depth of the agar influences the diffusion of the antibiotic, with shallower agar leading to larger zones and deeper agar to smaller zones.[3]
-
-
QC Strain Integrity:
-
Action: Ensure the QC strain has not been subcultured excessively. It is recommended to use a fresh subculture from a frozen stock. Streak the QC strain on a non-selective medium to check for purity.
-
Causality: Repeated subculturing can lead to mutations and a shift in the organism's susceptibility profile. Contamination of the QC strain will produce erroneous results.
-
-
-
Evaluation of Technique and Equipment:
-
Inoculum Preparation:
-
Action: The inoculum density must be standardized to a 0.5 McFarland turbidity standard. Use a calibrated photometric device or visually compare against a Wickerham card.[2]
-
Causality: An inoculum that is too light will result in larger zones of inhibition, while an inoculum that is too heavy will lead to smaller zones.[3][6] This "inoculum effect" is particularly pronounced for some beta-lactam antibiotics.[6]
-
-
Incubation:
-
Action: Verify the incubator temperature is within the specified range (typically 35°C ± 2°C). Ensure a non-CO2 environment for most routine AST.
-
Causality: Temperature can affect the growth rate of the bacteria and the diffusion of the antibiotic. Incubation in a CO2 atmosphere can lower the pH of the agar surface, impacting the activity of pH-sensitive drugs.
-
-
Zone Measurement:
-
Action: Ensure proper lighting and that the zone of inhibition is being measured correctly with calibrated calipers. For some antibiotics, such as sulfonamides, slight, hazy growth within the zone should be ignored, and the measurement taken at the edge of heavy growth.[2]
-
Causality: Inconsistent or incorrect measurement technique is a common source of variability.
-
-
Troubleshooting Flowchart for Out-of-Range QC in Disk Diffusion
Caption: Troubleshooting workflow for out-of-range QC results in disk diffusion AST.
Frequently Asked Questions (FAQs)
This section addresses specific, common questions that arise during antimicrobial susceptibility testing.
Q1: I am performing a broth microdilution assay and I'm observing "skipped wells," where there is no growth in a well, but there is growth in wells with higher antibiotic concentrations. How should I interpret these results?
A1: Skipped wells can be a perplexing issue in broth microdilution assays. According to EUCAST guidelines, if you observe a single skipped well, you can either re-test the isolate or report the MIC as the highest concentration before the growth resumes, to avoid a falsely susceptible result.[7] However, if there are more than one skipped wells for a particular antibiotic, the result for that agent is considered invalid and should not be reported.[7]
The potential causes of skipped wells include:
-
Contamination: A contaminating organism may be resistant to the antibiotic, while the primary isolate is susceptible.
-
Inoculum Issues: An improperly mixed inoculum can lead to an uneven distribution of bacteria in the wells.
-
Precipitation of the Antimicrobial Agent: The compound may have precipitated out of solution at certain concentrations.
-
Heteroresistance: The bacterial population may contain a small subpopulation of resistant cells that were not distributed into all wells.
Q2: What is the scientific reason for the pH of Mueller-Hinton Agar being so critical for the accuracy of AST results?
A2: The pH of the testing medium can significantly influence the activity of certain classes of antibiotics. For example, the activity of aminoglycosides (e.g., gentamicin, tobramycin) is highly pH-dependent.[4] These antibiotics are polycationic molecules, and their uptake into the bacterial cell is dependent on the proton motive force across the cell membrane.[5] In an acidic environment (lower pH), there is an excess of protons (H+) which can compete with the cationic aminoglycoside molecules for uptake, thereby reducing their efficacy and leading to smaller zones of inhibition (or higher MICs).[5] Conversely, a more alkaline pH enhances their activity. The standardized pH of 7.2-7.4 for MHA ensures that results are consistent and comparable across different laboratories.
Q3: I've noticed that the concentration of divalent cations (Ca²⁺ and Mg²⁺) in my media seems to affect my results for some antibiotics. Why is this?
A3: Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), play a crucial role in the stability of the outer membrane of Gram-negative bacteria. These cations form bridges between the lipopolysaccharide (LPS) molecules, which helps to maintain the integrity of the membrane. Some antibiotics, like aminoglycosides and polymyxins, need to cross this outer membrane to reach their cellular targets. An excess of divalent cations in the media can stabilize the outer membrane, making it less permeable to these antibiotics and leading to increased resistance (smaller zones or higher MICs).[8][9][10] This is why the concentration of Ca²⁺ and Mg²⁺ in Mueller-Hinton broth and agar is standardized by organizations like CLSI.
Q4: I am observing "swarming" growth of a Proteus species on my agar plate, which is making it difficult to read the zone diameters. What can I do to prevent this?
A4: The swarming motility of Proteus species is a well-known challenge in disk diffusion testing. While there is no universally accepted standardized method to inhibit swarming without affecting the AST results, some approaches that have been explored include:
-
Using a less-moist agar surface.
-
Slightly increasing the agar concentration.
-
While not a standard practice for routine AST, for research purposes, some have investigated the use of swarming inhibitors, though this would be a deviation from standard protocols and would need to be thoroughly validated.
For clinical diagnostic purposes, it is often recommended to use an alternative testing method, such as broth microdilution, to determine the MIC for swarming organisms.
Data Presentation
Table 1: Critical Parameters for Reproducible Antimicrobial Susceptibility Testing
| Parameter | CLSI/EUCAST Recommendation | Rationale for Strict Adherence |
| Inoculum Density | Standardized to 0.5 McFarland | A higher density can overwhelm the antibiotic, leading to smaller zones/higher MICs. A lower density can result in larger zones/lower MICs.[3][6] |
| Media pH | Mueller-Hinton Agar: pH 7.2-7.4 | Affects the charge and stability of some antibiotics, particularly aminoglycosides.[4][5] |
| Agar Depth | 4-5 mm | Influences the diffusion gradient of the antibiotic from the disk.[3] |
| Incubation Temp. | 35°C ± 2°C | Ensures optimal and consistent bacterial growth rate. |
| Incubation Atmosphere | Ambient air (no CO₂) | CO₂ can lower the pH of the media surface, affecting pH-sensitive drugs. |
| Divalent Cations | Standardized concentrations in media | Affects the outer membrane stability of Gram-negative bacteria and the uptake of certain antibiotics.[8][9] |
Experimental Protocols
Protocol 1: Preparation of a Standardized 0.5 McFarland Inoculum
-
Using a sterile loop or needle, touch the tops of 3-5 well-isolated colonies of the pure culture to be tested.
-
Transfer the growth to a tube containing sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Visually adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more bacteria or more sterile diluent.
-
For best results, use a photometric device to measure the turbidity, ensuring it is within the acceptable range for a 0.5 McFarland standard.
Protocol 2: Step-by-Step Troubleshooting for Broth Microdilution MIC Discrepancies
-
Verify Growth Control: Ensure the positive control well (no antibiotic) shows adequate growth. If not, the entire test is invalid.
-
Check for Contamination: Subculture the growth control well onto a non-selective agar plate to confirm the purity of the inoculum.
-
Review Inoculum Preparation: Confirm that the inoculum was prepared to the correct density. An overly dense inoculum can lead to falsely elevated MICs.[11]
-
Examine for Skipped Wells: As discussed in the FAQ, handle skipped wells according to established guidelines.
-
Assess for Trailing Endpoints: For some bacteriostatic agents, a "trailing" effect (reduced but not absent growth over a range of concentrations) may be observed. Consult CLSI/EUCAST guidelines for specific instructions on how to read these endpoints.
-
Check Incubation Conditions: Ensure the correct incubation time and temperature were used.
Troubleshooting Logic for Broth Microdilution
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The pH-dependent influence of aminoglycoside antibiotics on iodohippurate accumulation in rabbit renal cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mini-review: environmental and metabolic factors affecting aminoglycoside efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of divalent cation concentrations on the antibiotic susceptibilities of nonfermenters other than Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Divalent Cations on Binding of Aminoglycoside Antibiotics to Human Serum Proteins and to Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Technical Support Center: Enhancing the Robustness of Pyrazole Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the reliability and robustness of their synthetic methods. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind experimental choices, ensuring the development of self-validating and reproducible protocols.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is suffering from low yields. What are the most common culprits and how can I address them?
Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can be attributed to several factors ranging from starting material quality to suboptimal reaction conditions.[1] The primary determinants are often the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound or its equivalent.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative.[1] Impurities can lead to unwanted side reactions, which not only reduce the yield but also complicate the purification process.[1] Hydrazine derivatives, in particular, can degrade over time; it is highly recommended to use a freshly opened bottle or a recently purified reagent.[1]
-
Optimize Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. In many cases, using a slight excess of the hydrazine (typically 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1][2] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining the optimal reaction time.[1]
-
Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls or incomplete cyclization.[1][3]
The following table summarizes common starting points for optimizing reaction conditions:
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic dipolar solvents (e.g., DMF, NMP, DMSO) can be superior to protic solvents like ethanol, especially for aryl hydrazines.[4] | Aprotic solvents can enhance the nucleophilicity of the hydrazine and improve solubility. |
| Catalyst | Acid or base catalysts can be employed. Lewis acids like lithium perchlorate or nano-ZnO have been shown to improve yields and reaction times.[5] | Catalysts can activate the carbonyl group or the hydrazine, facilitating the initial condensation step. |
| Temperature | Varies depending on the reactivity of the substrates. Room temperature is often sufficient, but heating may be required for less reactive partners.[2][5] | Higher temperatures can increase the reaction rate but may also promote side reactions. |
| Atmosphere | Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon). | This prevents oxidation of sensitive reagents and intermediates. |
Q2: I am consistently obtaining a mixture of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?
The formation of regioisomeric mixtures is a well-known challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][5] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products.[1] The regioselectivity is governed by a combination of steric and electronic factors of the substituents on both reactants.[1]
Strategies to Enhance Regioselectivity:
-
Choice of Hydrazine: The nature of the substituent on the hydrazine can influence the site of initial attack.
-
Reaction Conditions: Modifying the reaction solvent and temperature can have a significant impact on the isomeric ratio. For instance, aprotic dipolar solvents have been reported to provide better regioselectivity than protic solvents in certain cases.[4]
-
Use of Pre-activated Substrates: Employing substrates like β-aminoenones, where one carbonyl is masked, can direct the initial attack of the hydrazine, leading to high regioselectivity.[4][6]
-
Bulky Substituents: High regioselectivity can often be achieved when the least bulky substituent is attached to the β-position of the enone.[4][6]
A decision-making workflow for addressing regioselectivity issues is presented below:
Caption: A decision-making workflow for troubleshooting regioselectivity in pyrazole synthesis.
Troubleshooting Guide
Problem 1: The reaction mixture turns a dark yellow or red color, and I observe many impurities by TLC.
-
Probable Cause: This discoloration often indicates the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[3][7]
-
Solution:
-
Use High-Purity Hydrazine: Ensure your hydrazine reagent is of high quality and has been stored properly.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can mitigate oxidative side reactions.
-
Temperature Control: Avoid excessive heating, as this can accelerate decomposition.
-
Purification of Hydrazine: If you suspect the quality of your hydrazine, consider purifying it by distillation or recrystallization of its salt form.
-
Problem 2: The reaction stalls, showing incomplete conversion of starting materials even after extended reaction times.
-
Probable Cause: This can be due to insufficient reactivity of the starting materials, steric hindrance from bulky substituents, or suboptimal reaction conditions.[3]
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
-
Add a Catalyst: If not already using one, consider adding a catalytic amount of acid (e.g., acetic acid) or a Lewis acid to activate the carbonyl group.
-
Change the Solvent: Switching to a higher-boiling point solvent or one that better solubilizes the reactants can improve the reaction rate.
-
Problem 3: Purification by column chromatography is difficult, with the product co-eluting with impurities.
-
Probable Cause: The impurities may have similar polarities to the desired pyrazole derivative. This is a common issue when regioisomers are formed.[8]
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A shallow gradient elution can sometimes improve separation.
-
Recrystallization: If your product is a solid, recrystallization is an excellent and cost-effective method for achieving high purity.[8] Finding a suitable solvent or solvent mixture is key.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated. An acid-base workup can sometimes help remove non-basic impurities.
-
Formation of Acid Addition Salts: For stubborn purification challenges, the pyrazole can be converted into an acid addition salt, which can then be crystallized and subsequently neutralized to recover the pure pyrazole.[9][10]
-
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol provides a general starting point; specific conditions may need to be optimized for your particular substrates.
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or DMF) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hydrazine derivative (1.0-1.2 eq.).
-
The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole derivative.
Visualizing the Knorr Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis, highlighting the formation of a key intermediate.
Caption: A simplified mechanism of the Knorr pyrazole synthesis.
Conclusion
Improving the robustness of pyrazole synthesis hinges on a systematic approach to troubleshooting and optimization. By carefully considering the purity of starting materials, optimizing reaction conditions, and being aware of potential side reactions, researchers can significantly enhance the yield, selectivity, and reproducibility of their synthetic methods. This guide provides a foundation for addressing common challenges, but it is the careful observation and methodical experimentation in the laboratory that will ultimately lead to the most successful outcomes.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). National Center for Biotechnology Information.
- Process for the purification of pyrazoles. (2011). Google Patents.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Center for Biotechnology Information.
- Method for purifying pyrazoles. (2011). Google Patents.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (n.d.). ResearchGate.
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). Beilstein Journals.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (n.d.). IJCRT.org.
- Knorr Pyrazole Synthesis advice. (2024). Reddit.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). Wiley Online Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Polar Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of polar pyrazole derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of these often-tricky compounds. The following troubleshooting guides and FAQs have been compiled by our senior application scientists to help you navigate through your experimental hurdles with confidence.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of polar pyrazole derivatives, offering potential causes and actionable solutions.
Issue 1: My polar pyrazole derivative shows little to no retention on a C18 reverse-phase column and elutes in the solvent front.
-
Possible Causes & Solutions:
-
High Polarity of the Analyte: Highly polar compounds have weak hydrophobic interactions with the non-polar C18 stationary phase, leading to poor retention.[1][2]
-
Solution 1: Employ Ion-Pairing Chromatography. Introduce an ion-pairing reagent to the mobile phase that has the opposite charge of your analyte.[3][4] This forms a neutral ion pair with your charged polar pyrazole, increasing its hydrophobicity and retention on the reverse-phase column.[4]
-
Solution 2: Adjust Mobile Phase pH. If your pyrazole derivative is ionizable, adjusting the pH of the mobile phase can suppress its ionization, making it less polar and more retainable on a C18 column.[1] For basic pyrazoles, increasing the pH will neutralize them. For acidic pyrazoles, decreasing the pH will achieve the same.
-
Solution 3: Switch to a More Appropriate Chromatography Mode. For highly polar compounds, reverse-phase chromatography may not be the optimal technique.[5] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).
-
-
Issue 2: During recrystallization, my polar pyrazole derivative "oils out" instead of forming crystals.
-
Possible Causes & Solutions:
-
High Solute Concentration: The solution is too saturated, causing the compound to precipitate out of solution at a temperature above its melting point.[6]
-
Solution: Add a small amount of hot solvent to the mixture to decrease the saturation level.[6]
-
-
Rapid Cooling: Cooling the solution too quickly prevents the orderly arrangement of molecules into a crystal lattice.[6]
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can facilitate slow cooling.[6]
-
-
Inappropriate Solvent System: The chosen solvent may not be suitable for crystallization.[6]
-
Solution: Experiment with different solvents or a co-solvent system. A common technique is to dissolve the compound in a "good" solvent where it is highly soluble and then add a "poor" solvent (an anti-solvent) dropwise until turbidity appears, followed by slow cooling.[7] For polar pyrazoles, combinations like ethanol/water are often effective.[8]
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.[6]
-
Issue 3: My polar pyrazole derivative streaks badly during normal-phase flash chromatography on silica gel.
-
Possible Causes & Solutions:
-
Strong Interaction with Silica: The polar functional groups on your pyrazole derivative can interact strongly with the acidic silanol groups on the silica gel, leading to tailing and streaking.[9]
-
Solution 1: Deactivate the Silica Gel. Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a base, such as triethylamine (0.1-1%) or ammonia in methanol.[6][10] This will neutralize the acidic sites on the silica.
-
Solution 2: Use a More Polar Mobile Phase. A highly polar eluent can help to displace the compound from the stationary phase more effectively. However, for very polar compounds, even highly polar solvent systems on normal-phase may not be sufficient.[11]
-
Solution 3: Consider an Alternative Stationary Phase. Alumina or functionalized silica (like amino or diol phases) can be less acidic and may provide better peak shapes.[12]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of polar pyrazole derivatives.
Q1: What is the best initial strategy for purifying a novel polar pyrazole derivative?
A1: A multi-step approach is often the most effective.
-
Acid-Base Extraction: If your pyrazole has basic or acidic properties, an initial acid-base extraction can be a powerful first step to remove neutral impurities.[13][14] The basic pyrazole can be extracted from an organic solvent into an aqueous acid, and then recovered by basifying the aqueous layer.[14]
-
Crystallization: If the compound is a solid, recrystallization is often the most efficient and scalable purification method.[8] Experiment with various solvents and co-solvent systems to find optimal conditions.
-
Chromatography: If crystallization is not effective or if impurities are very similar in structure, chromatographic methods are necessary. For polar compounds, HILIC or reverse-phase with ion-pairing agents are often good starting points.[1][5]
Q2: How do I choose between normal-phase, reverse-phase, and HILIC for my polar pyrazole?
A2: The choice depends on the specific properties of your compound.
| Chromatography Mode | Stationary Phase | Mobile Phase | Best Suited For |
| Normal-Phase | Polar (e.g., Silica, Alumina)[15] | Non-polar (e.g., Hexane, Ethyl Acetate)[15] | Less polar compounds, separation of isomers.[15] Can be challenging for very polar pyrazoles. |
| Reverse-Phase | Non-polar (e.g., C18, C8)[15][16] | Polar (e.g., Water, Acetonitrile, Methanol)[3][15] | A wide range of compounds, but very polar ones may have poor retention.[1][15] |
| HILIC | Polar (e.g., Silica, Diol, Amino)[5][17] | Polar organic solvent with a small amount of aqueous solvent (e.g., Acetonitrile/Water)[5][17] | Highly polar and hydrophilic compounds that are not well-retained in reverse-phase.[5][17] |
Q3: Can Supercritical Fluid Chromatography (SFC) be used for purifying polar pyrazole derivatives?
A3: Yes, SFC is increasingly being recognized as a powerful technique for the purification of polar compounds.[18] It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a polar co-solvent like methanol.[19] SFC offers advantages such as fast separations and reduced solvent consumption.[18] The addition of co-solvents and additives to the CO2 mobile phase enhances the elution strength and allows for the purification of a wide range of polar analytes.[20]
Experimental Protocols
Protocol 1: Purification of a Basic Polar Pyrazole Derivative using Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture containing the basic pyrazole derivative in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer.[14]
-
Separation: Separate the aqueous layer, which now contains the protonated pyrazole salt. The organic layer containing non-basic impurities can be discarded.[14]
-
Basification and Extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. The neutral pyrazole derivative will precipitate out or can be extracted back into an organic solvent.
-
Isolation: If the product precipitates, collect it by vacuum filtration. If it remains in solution, extract it with a fresh portion of organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified pyrazole.
Protocol 2: Method Development for HILIC Purification
-
Column Selection: Start with a bare silica column, as it is a common and effective stationary phase for HILIC.[5][17]
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Initial Gradient: Start with a high percentage of the organic solvent and run a gradient to a higher percentage of the aqueous solvent. A typical starting gradient could be 95% A to 50% A over 10-15 minutes.
-
Injection: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) for injection.
-
Optimization: Based on the initial chromatogram, adjust the gradient slope and starting/ending percentages to achieve optimal separation of your polar pyrazole derivative from impurities.
Visualized Workflows
Caption: Decision tree for selecting a purification strategy.
Caption: Simplified mechanism of HILIC separation.
References
- How Good is SFC for Polar Analytes? | Chromatography Today.
- Reversed-phase chromatography - Wikipedia.
- Polar Compounds | SIELC Technologies.
- Video: Supercritical Fluid Chromatography - JoVE.
- Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific.
- Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing).
- Reverse Phase Chromatography Techniques - Chrom Tech, Inc.
- What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- Acid-Base Extraction.
- Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound | PDF.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate.
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst - Taylor & Francis Online.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH.
- What can I use to purify polar reaction mixtures? - Biotage.
- CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate.
- Synthesis of Pyrazole Compounds by Using Sonication Method.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega.
- 4 - Organic Syntheses Procedure.
- Introduction to Ion Exchange Chromatography - Bio-Rad.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH.
- Purification of strong polar and basic compounds : r/Chempros - Reddit.
- Acid-Base Extractions - YouTube.
- 1 Introduction and Overview - Wiley-VCH.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - NIH.
Sources
- 1. Polar Compounds | SIELC Technologies [sielc.com]
- 2. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hawach.com [hawach.com]
- 16. chromtech.com [chromtech.com]
- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Video: Supercritical Fluid Chromatography [jove.com]
- 20. chromatographyonline.com [chromatographyonline.com]
stability of trifluoromethyl groups under different reaction conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the trifluoromethyl (CF₃) group under various reaction conditions. The unique electronic properties of the CF₃ group make it a cornerstone of modern medicinal and materials chemistry, but understanding its reactivity limits is crucial for successful synthesis and drug development.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What makes the trifluoromethyl group so exceptionally stable?
The remarkable stability of the trifluoromethyl group is primarily due to the strength of the carbon-fluorine (C-F) bond. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][5] This high energy requirement for cleavage imparts significant thermal and chemical stability.[1][6][7] Furthermore, the three highly electronegative fluorine atoms create a strong inductive electron-withdrawing effect, which deactivates adjacent aromatic rings to electrophilic attack and protects the group from many metabolic degradation pathways.[1][5][8] This combination of a strong covalent bond and unique electronic properties accounts for its reputation as a robust and reliable functional group in complex molecular architectures.[5][9]
Q2: Are there any general conditions under which the CF₃ group is known to be unstable?
While generally robust, the CF₃ group is not entirely inert and can be susceptible to degradation under specific, often harsh, conditions.[10] Key vulnerabilities include:
-
Strong Basic Conditions: Particularly in conjunction with heat, strong bases can hydrolyze a CF₃ group to a carboxylic acid.[10][11] This is more pronounced on electron-deficient systems or when activating groups are present.[12]
-
Superacidic Conditions: Brønsted superacids can induce protolytic defluorination, leading to the formation of reactive carbocationic or acylium ion intermediates.[13]
-
Reductive Conditions: Certain powerful reducing agents, like some metal hydrides, can cause decomposition or reduction of the CF₃ group.[13]
-
Photolytic Conditions: Exposure to UV light can induce degradation, particularly in the presence of photosensitizers. For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[10]
Q3: Does the molecular environment around the CF₃ group affect its stability?
Absolutely. The stability of a CF₃ group is highly context-dependent.
-
Aryl-CF₃ vs. Aliphatic-CF₃: A trifluoromethyl group on an aromatic ring (e.g., benzotrifluoride) is generally more stable than one on an aliphatic carbon. The latter can be more susceptible to elimination or nucleophilic substitution reactions, although gem-difluoro and trifluoromethyl groups are significantly less reactive in Sₙ2 reactions than monofluorinated alkyl groups.[14]
-
Neighboring Functional Groups: The electronic nature of adjacent functional groups is critical. For instance, a hydroxyl (-OH) or amino (-NH₂) group positioned ortho or para to a CF₃ group on an aromatic ring can significantly activate the system towards nucleophilic aromatic substitution and facilitate the hydrolysis of the CF₃ group under basic conditions.[12][15] This is due to the ability of the phenolate or anilide to stabilize the intermediate formed during nucleophilic attack.[12]
Troubleshooting Guides: Experimental Scenarios
This section addresses specific issues you may encounter during your experiments. Each guide follows a "Problem - Potential Cause - Solution" format to help you diagnose and resolve challenges.
Scenario 1: Compound Degradation Under Basic Conditions
-
Problem: During a saponification reaction using NaOH to hydrolyze an ester, I observe significant formation of a new, highly polar byproduct. LC-MS analysis suggests the mass corresponds to my starting material with the -CF₃ group converted to a -COOH group.
-
Potential Causes:
-
Direct Hydrolysis of the CF₃ Group: Strong bases, especially at elevated temperatures, can directly hydrolyze the trifluoromethyl group to a carboxylate.[10][11] This process is often irreversible.
-
Activating Group Presence: Your molecule may contain a functional group (like a phenol) that, when deprotonated, activates the aromatic ring and facilitates nucleophilic attack on the carbon atom of the CF₃ group.[12] This pathway can lead to a quinone-methide intermediate, which readily hydrolyzes.[15]
-
Excessive Temperature/Reaction Time: The rate of CF₃ group hydrolysis is highly dependent on temperature and reaction duration. The conditions may be too harsh for the stability of this moiety.
-
-
Recommended Solutions & Protocol:
-
Action 1: Screen Milder Bases. Replace strong hydroxides (NaOH, KOH) with weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Action 2: Reduce Reaction Temperature. Perform the reaction at room temperature or 0 °C if the primary reaction kinetics allow. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between desired reaction progress and degradation.
-
Action 3: Consider Alternative Synthetic Routes. If the ester is necessary for a previous step but is proving difficult to hydrolyze without side reactions, consider a different protecting group strategy that can be removed under neutral or acidic conditions, where the CF₃ group is generally more stable.
Protocol: Small-Scale Stability Test for Basic Conditions
-
Setup: In separate vials, dissolve 1-2 mg of your CF₃-containing compound in a suitable solvent (e.g., THF/H₂O).
-
Reagent Addition: To each vial, add a different base (e.g., 1M NaOH, saturated NaHCO₃, 1M K₂CO₃). Include a control vial with no base.
-
Incubation: Stir all vials at room temperature.
-
Monitoring: After 1, 4, and 24 hours, take an aliquot from each vial, neutralize it with 1M HCl, and analyze by TLC or LC-MS to assess the extent of degradation. This will quickly identify a compatible base.
-
Scenario 2: Unexplained Side Products in Strong Acid
-
Problem: I am attempting a Friedel-Crafts acylation on a benzotrifluoride derivative using AlCl₃ and an acyl chloride. The reaction is messy, and I am isolating products that appear to result from the reaction of the CF₃ group itself.
-
Potential Causes:
-
Lewis Acid-Mediated C-F Bond Cleavage: Strong Lewis acids like AlCl₃ can interact with the fluorine atoms of the CF₃ group, potentially leading to C-F bond ionization and the formation of reactive intermediates.[13]
-
Protolytic Defluorination: In the presence of strong Brønsted acids (often used as co-solvents or catalysts, e.g., triflic acid), the CF₃ group can be protonated, leading to the loss of HF and the formation of a difluorocarbocation or an acylium ion, which can then react with other nucleophiles in the mixture.[13]
-
Harsh Hydrolysis: Extreme conditions, such as refluxing in fuming sulfuric acid, can hydrolyze the CF₃ group to a carboxylic acid.[8]
-
-
Recommended Solutions:
-
Action 1: Use a Milder Lewis Acid. Substitute AlCl₃ with a less aggressive Lewis acid such as ZnCl₂, FeCl₃, or BF₃·OEt₂.
-
Action 2: Control Stoichiometry and Temperature. Use the minimum catalytic amount of the Lewis acid required. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often suppress side reactions.
-
Action 3: Explore Alternative Catalysts. Consider using a solid acid catalyst or a Brønsted acid that is less prone to causing defluorination, such as polyphosphoric acid (PPA), if the reaction allows.
-
Data Summary & Visual Guides
Table 1: General Compatibility of Aromatic CF₃ Groups
| Reaction Condition | Reagent Examples | CF₃ Group Stability | Key Considerations & Cautions |
| Strongly Acidic | H₂SO₄, HCl, Triflic Acid | Generally Stable | Caution: Superacids can cause protolytic defluorination.[13] Fuming H₂SO₄ can cause hydrolysis.[8] |
| Strongly Basic | NaOH, KOH, NaH | Potentially Unstable | High Risk: Prone to hydrolysis to -COOH, especially with heat.[10][11] Risk increases with activating groups (e.g., p-OH).[12] |
| Mildly Basic | K₂CO₃, NaHCO₃, Pyridine | Generally Stable | Preferred for reactions on molecules with CF₃ groups. Monitor for slow degradation over long reaction times. |
| Oxidative | KMnO₄, H₂O₂, O₃ | Highly Stable | The CF₃ group is resistant to most common oxidants.[10][16] |
| Reductive (Hydrides) | LiAlH₄, NaBH₄ | Generally Stable | Caution: Some powerful hydrides may cause decomposition under harsh conditions.[13] Test on a small scale. |
| Catalytic Hydrogenation | H₂, Pd/C | Highly Stable | The CF₃ group is inert to standard catalytic hydrogenation conditions. |
| Organometallics | Grignard, Organolithiums | Generally Stable | Caution: Perform at low temperatures (-78 °C) to avoid potential side reactions.[16] |
| Thermal Stress | High Temperature (>250 °C) | Highly Stable | The CF₃ group imparts excellent thermal stability.[6][7] Decomposition temperatures are typically very high. |
Diagrams
Caption: Proposed degradation pathway of 4-(Trifluoromethyl)phenol under basic conditions.[12][15]
Caption: Troubleshooting workflow for unexpected CF₃ group decomposition.
References
- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates: Synthetic Communications - Taylor & Francis Online. (2024).
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00877D. (2024).
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025).
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF - ResearchGate.
- High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) | ACS Omega - ACS Publications. (2021).
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem.
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing).
- degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions - Benchchem.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (2008).
- Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI.
- The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Trifluoromethyl group - Wikipedia.
- Protolytic defluorination of trifluoromethyl-substituted arenes - PMC - NIH.
- In-Depth Technical Guide on the Thermal Stability of 4-Cyano-4'-(trifluoromethyl)biphenyl - Benchchem.
- Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals.
- Common trifluoromethylation reagents grouped according to their... - ResearchGate.
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E. (2025).
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite - Benchchem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025).
- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed. (2014).
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019).
- Protecting group free radical C–H trifluoromethylation of peptides - PMC - NIH.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH. (2010).
- Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles | Journal of the American Chemical Society - ACS Publications.
- Trifluoromethylation - Wikipedia.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024).
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchGate. (2025).
- Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed.
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 13. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of Pyrazole Derivatives
In the ever-escalating battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into effective therapeutic agents. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial performance of different pyrazole derivatives, supported by experimental data from recent literature. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
The Versatile Pyrazole Scaffold: A Foundation for Antimicrobial Innovation
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif serves as a versatile foundation for the synthesis of a diverse array of derivatives with a wide range of biological activities.[1] The inherent chemical properties of the pyrazole ring, including its aromaticity and ability to participate in various chemical interactions, make it an ideal pharmacophore for designing molecules that can interact with specific microbial targets.
Unraveling the Mechanisms of Action: How Pyrazole Derivatives Combat Microbes
The antimicrobial efficacy of pyrazole derivatives stems from their ability to interfere with essential cellular processes in bacteria and fungi. Two of the most well-documented mechanisms of action are the inhibition of DNA gyrase and dihydrofolate reductase (DHFR).
Inhibition of DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA.[3][4] Its inhibition leads to the disruption of these vital processes and ultimately, bacterial cell death. Several pyrazole derivatives have been identified as potent inhibitors of DNA gyrase.[3][5][6][7][8] These compounds typically bind to the ATP-binding site of the GyrB subunit of the enzyme, preventing the conformational changes necessary for its catalytic activity.
Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is another critical enzyme in microbial metabolism. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids.[9][10][11][12] Inhibition of DHFR disrupts the synthesis of these essential building blocks, leading to the cessation of cell growth and division. Certain pyrazole derivatives have demonstrated potent inhibitory activity against DHFR.[9][10][13]
Caption: Pyrazole derivatives inhibit DHFR, halting nucleotide synthesis and microbial growth.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial efficacy of pyrazole derivatives is highly dependent on their specific chemical structure, including the nature and position of substituents on the pyrazole ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against a panel of clinically relevant bacteria and fungi, in comparison to standard antibiotics. Lower MIC values indicate greater potency.
Table 1: Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives Against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Reference |
| Pyrazole-Ciprofloxacin Hybrid 7g | 0.125 | 0.125-0.5 | - | [5][14] |
| 1,3-Diphenyl Pyrazole 12 | 1-8 | 1-32 | - | [1] |
| Quinoline-substituted Pyrazole 19 | 0.12-0.98 | - | 0.12-0.98 | [1] |
| Pyrazole-Thiazole Hybrid 10 | 1.9-3.9 | - | - | [1] |
| Imidazo-pyridine Pyrazole 18 | <1 | <1 | - | [15] |
| Ciprofloxacin | 0.25 | - | - | [14] |
| Moxifloxacin | 1-8 | - | - | [1] |
Note: '-' indicates data not available in the cited sources.
Table 2: Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives Against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhimurium | Reference |
| 1,3-Diphenyl Pyrazole 12 | 1 | - | - | [1] |
| Pyrazole-pyrimidinethione 15 | 12.5 | - | - | [1] |
| Thiazolidinone-clubbed Pyrazole | 16 | - | - | [1] |
| Imidazo-pyridine Pyrazole 18 | <1 | <1 | <1 | [15] |
| Ciprofloxacin | - | - | - | [15] |
| Moxifloxacin | 2 | - | - | [1] |
Note: '-' indicates data not available in the cited sources.
Table 3: Antifungal Activity (MIC in µg/mL) of Pyrazole Derivatives
| Compound/Antibiotic | Candida albicans | Aspergillus flavus | Reference |
| Azomethine-Pyrazole ClAzoNH | 2.08 | - | [16] |
| Pyrazole-Thiazole Hybrid 54 | 200 | - | [17][18] |
| Coumarin-linked Pyrazole 15 | 31.3 | - | [19] |
| Clotrimazole | >7.8 | >7.8 | [15] |
| Fluconazole | 250 | - | [18] |
Note: '-' indicates data not available in the cited sources.
The data clearly indicates that certain pyrazole derivatives exhibit potent antimicrobial activity. For instance, the pyrazole-ciprofloxacin hybrid 7g demonstrated superior activity against both susceptible and resistant strains of S. aureus compared to ciprofloxacin alone.[5][14] Similarly, the imidazo-pyridine substituted pyrazole 18 showed broad-spectrum antibacterial activity with MIC values better than ciprofloxacin against several strains.[15] In the antifungal spectrum, the azomethine-pyrazole derivative ClAzoNH displayed notable potency against Candida albicans.[16]
Structure-Activity Relationship (SAR) Insights
The analysis of various studies reveals key structure-activity relationships that govern the antimicrobial potency of pyrazole derivatives:
-
Substitution at the N1 and C3/C5 positions: The nature of the substituents at these positions significantly influences activity. For instance, the presence of bulky aromatic groups can enhance binding to target enzymes.
-
Hybridization with other heterocyclic rings: Fusing the pyrazole ring with other bioactive heterocycles like thiazole, pyrimidine, or quinoline has proven to be a successful strategy to enhance antimicrobial activity and broaden the spectrum.[13][20][21]
-
Electron-donating and electron-withdrawing groups: The electronic properties of the substituents play a crucial role. For example, in some series, electron-withdrawing groups have been shown to increase potency.
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate and reproducible determination of the Minimum Inhibitory Concentration (MIC) is paramount in evaluating the antimicrobial efficacy of novel compounds. The broth microdilution and agar well diffusion methods are the most commonly employed techniques.
Broth Microdilution Method
This method provides a quantitative measure of antimicrobial activity and is considered the gold standard.
Causality Behind Experimental Choices:
-
Two-fold serial dilutions: This allows for the precise determination of the MIC value.
-
Standardized inoculum: Ensures that the results are consistent and comparable across different experiments.
-
Inclusion of controls: Positive (known antibiotic), negative (no compound), and sterility controls are essential to validate the assay's accuracy.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) for bacteria or RPMI-1640 for fungi in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized suspension to the final required inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the prepared inoculum.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Caption: Workflow of the broth microdilution method for MIC determination.
Agar Well Diffusion Method
This method is a simpler, qualitative or semi-quantitative technique for screening antimicrobial activity.
Causality Behind Experimental Choices:
-
Uniform microbial lawn: Ensures that the diffusion of the compound is the primary factor influencing the zone of inhibition.
-
Standardized well size: Allows for consistent application of the test compound and more comparable results.
-
Measurement of the zone of inhibition: Provides a visual and measurable indication of the compound's activity.
Step-by-Step Protocol:
-
Preparation of Agar Plates:
-
Prepare a uniform lawn of the test microorganism on the surface of an agar plate (e.g., Mueller-Hinton agar) by swabbing a standardized inoculum.
-
-
Creation of Wells:
-
Use a sterile cork borer to create uniform wells in the agar.
-
-
Application of Compound:
-
Add a fixed volume of the pyrazole derivative solution to a designated well.
-
Include a positive control (standard antibiotic) and a negative control (solvent) in separate wells.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
Caption: Workflow of the agar well diffusion method.
Conclusion and Future Directions
The compelling body of evidence presented in this guide underscores the significant potential of pyrazole derivatives as a promising class of antimicrobial agents. Their broad-spectrum activity, including efficacy against resistant strains, and their well-defined mechanisms of action make them attractive candidates for further development. Future research should focus on the optimization of lead compounds through medicinal chemistry efforts to enhance potency and selectivity, as well as comprehensive in vivo studies and toxicological profiling to pave the way for their potential clinical application.
References
- Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. B. A. (2017). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 911. [Link]
- Alarcón, J., et al. (2025). Evaluation of the Antifungal Properties of Azomethine-Pyrazole Derivatives from a Structural Perspective. ChemistryOpen, e202500132. [Link]
- Al-Said, M. S., et al. (2021). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 6(45), 30459–30473. [Link]
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
- Gondru, R., et al. (2022). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Medicinal Chemistry, 13(5), 623-633. [Link]
- Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-226. [Link]
- Bekhit, A. A., & Abdel-Aziem, A. (2019). Potent DHFR inhibitors owning pyrazole scaffold as antimicrobial and antimalarial agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-13. [Link]
- Saeed, A., et al. (2021). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 26(21), 6688. [Link]
- Microbiologics Blog. (2023).
- ResearchGate. (n.d.). Pyrazole-thiazole hybrids with antimicrobial activity. [Link]
- Wang, Y., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
- Othman, I. M., et al. (2020). Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 125-136. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
- Gondru, R., et al. (2022). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Medicinal Chemistry, 13(5), 623-633. [Link]
- Kumar, A., et al. (2021). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its. Journal of Basic and Clinical Pharmacy, 12(4), 1-13. [Link]
- Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. B. A. (2017). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 911. [Link]
- ResearchGate. (n.d.). Synthesis of some novel pyrazoline-thiazole hybrids and their antimicrobial activities. [Link]
- ResearchGate. (n.d.). The MIC values of pyrazolines against bacterial strains. [Link]
- Rios, M. Y., et al. (2021).
- Pop, R., et al. (2023).
- Alarcón, J., et al. (2025). Evaluation of the Antifungal Properties of Azomethine-Pyrazole Derivatives from a Structural Perspective. ChemistryOpen, e202500132. [Link]
- ResearchGate. (n.d.). Graphical representation of MIC (μg/mL) of compounds 4 a–i and 5 a–e against Saccharomyces cerevisiae and Candida albicans. [Link]
- Maccari, R., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2548. [Link]
- ResearchGate. (n.d.). Agar well diffusion method antimicrobial activity. [Link]
- Al-Ostath, A., et al. (2023). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Molecules, 28(13), 5183. [Link]
- Tanitame, A., et al. (2004). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & Medicinal Chemistry, 12(22), 5515-5524. [Link]
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
- ResearchGate. (n.d.). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors.
- Wang, Y., et al. (2013). Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Organic & Biomolecular Chemistry, 11(36), 6123-6133. [Link]
- Sehrawat, A., et al. (2021). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 28(24), 4849-4883. [Link]
- World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
- ResearchGate. (n.d.).
- Harrison, E. M., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Microbiology, 167(10), 001103. [Link]
- ResearchGate. (n.d.). (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [Link]
- Edelstein, M. V., & Skleenova, E. N. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 20(2), 136-143. [Link]
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acu.edu.in [acu.edu.in]
- 3. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Pyrazole Derivatives: A Comparative Guide to Their Efficacy Against Commercial Antibiotics
In the relentless battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can circumvent existing resistance mechanisms and offer new therapeutic avenues. Among the myriad of heterocyclic compounds explored, pyrazole derivatives have emerged as a particularly promising class of antimicrobial agents.[1] This guide provides a comprehensive comparison of the efficacy of select pyrazole derivatives against established commercial antibiotics, supported by experimental data and detailed methodologies to empower researchers and drug development professionals in their quest for next-generation infection control.
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold for chemical modifications, leading to a diverse array of compounds with a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2] The growing body of evidence suggests that certain pyrazole derivatives not only exhibit comparable or superior in vitro activity to current antibiotics but may also possess novel mechanisms of action, making them attractive candidates for tackling multidrug-resistant pathogens.
In Vitro Efficacy: A Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism.[3][4][5] The following tables summarize the MIC values of representative pyrazole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, juxtaposed with the performance of widely used commercial antibiotics.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives and Commercial Antibiotics against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus | Methicillin-resistantS. aureus (MRSA) | Bacillus subtilis | Reference(s) |
| Pyrazole Derivatives | ||||
| Pyrazole-Thiazole Hybrid 10 | - | <0.2 µM (MBC) | - | [6] |
| N,N-diphenyl pyrazole 5 | 0.78-1.56 | - | - | [7] |
| Imidazo-pyridine pyrazole 18 | <1 (MBC) | <1 (MBC) | - | [6] |
| Commercial Antibiotics | ||||
| Ciprofloxacin | - | - | - | [6] |
| Gatifloxacin | 1 | - | - | [8] |
| Chloramphenicol | - | - | 62.5-125 | [9] |
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives and Commercial Antibiotics against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference(s) |
| Pyrazole Derivatives | ||||
| Pyrazole Hydrazone 3 | - | - | - | [6] |
| Imidazo-pyridine pyrazole 18 | <1 (MBC) | <1 (MBC) | <1 (MBC) | [6] |
| Pyrazole-Thiazole Hybrid 17 | 16 | - | - | [6] |
| Commercial Antibiotics | ||||
| Ciprofloxacin | - | - | - | [6] |
| Tetracycline | - | - | - | [6] |
| Chloramphenicol | 62.5-125 | - | 62.5-125 | [9] |
Mechanism of Action: Targeting Bacterial DNA Gyrase
A significant advantage of certain pyrazole derivatives is their ability to target bacterial enzymes that are essential for DNA replication and repair, such as DNA gyrase and topoisomerase IV.[6] These enzymes are also the targets of fluoroquinolone antibiotics. The inhibition of DNA gyrase prevents the negative supercoiling of DNA, a process crucial for bacterial DNA replication and transcription, ultimately leading to bacterial cell death.[10]
Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.
Experimental Protocols: A Guide to In Vitro Efficacy Testing
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized protocols are paramount. Here, we provide detailed methodologies for two key in vitro assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3][4][5][11]
Materials:
-
Test compounds (pyrazole derivatives and commercial antibiotics)
-
Standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound in a suitable solvent. Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations.
-
Inoculum Preparation: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve the final desired inoculum concentration.
-
Plate Inoculation: Add 100 µL of the appropriate antimicrobial dilution to each well of a 96-well plate. Add 100 µL of the standardized bacterial inoculum to each well. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible turbidity (bacterial growth).
Caption: Workflow of the broth microdilution method for MIC determination.
Protocol 2: Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.[7][12][13][14][15]
Materials:
-
Test compounds
-
Mid-logarithmic phase bacterial culture
-
CAMHB
-
Sterile saline or phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Preparation: Prepare tubes containing CAMHB with various concentrations of the test compound (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Inoculation: Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Plating: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto TSA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU) on each plate.
-
Analysis: Plot the log10 CFU/mL against time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL.
Cytotoxicity and In Vivo Efficacy: A Look Towards Clinical Translation
While in vitro potency is a critical first step, the therapeutic potential of any new antimicrobial agent hinges on its safety profile and in vivo efficacy. Some pyrazole derivatives have been shown to be non-toxic to healthy human embryonic kidney cells (HEK-293) at concentrations effective against bacteria.[6] For instance, N-Benzoic acid derived pyrazole hydrazones showed 50% cytotoxic concentration (CC50) values >32 μg/ml against HEK-293 cells, while exhibiting MIC values as low as 4 μg/ml against A. baumannii.[6] Another study on pyrazole derivatives showed that some compounds were highly active in a brine shrimp lethality bioassay with IC50 values around 19.5-20 ppm, indicating potential cytotoxicity that needs further investigation against human cell lines.[16][17][18][19]
In vivo studies are crucial to understand the pharmacokinetics, pharmacodynamics, and overall effectiveness of these compounds in a living organism. While extensive in vivo data for many novel pyrazole derivatives is still emerging, some studies have shown promising results. For example, dibenzoic-acid-derived pyrazole hydrazones were studied in a murine model for toxicity, indicating a move towards evaluating their in vivo potential.[6] Further research, including animal infection models, is necessary to establish the therapeutic window and efficacy of these promising compounds compared to commercial antibiotics.
Conclusion and Future Directions
The data presented in this guide underscore the significant potential of pyrazole derivatives as a promising class of antimicrobial agents. Their broad-spectrum activity, including efficacy against resistant strains, and their potential to act on validated bacterial targets like DNA gyrase, highlight their importance in the quest for new antibiotics.[6][20] The versatility of the pyrazole scaffold offers a rich platform for medicinal chemists to design and synthesize next-generation antimicrobial drugs.[1][2]
However, the journey from a promising lead compound to a clinically approved drug is long and arduous. Future research must focus on comprehensive toxicological profiling, in vivo efficacy studies in relevant animal models of infection, and the elucidation of resistance development potential. By leveraging the insights from comparative studies like this one, the scientific community can strategically advance the most promising pyrazole derivatives through the drug development pipeline and closer to clinical application.
References
- (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC.
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - PubMed Central.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives.
- Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis.
- 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts.
- Time Kill Assay | PDF | Antimicrobial - Scribd.
- Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities.
- Time-Kill Kinetics Assay - Emery Pharma.
- Time-Kill Evaluations | Nelson Labs.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers.
- Bacterial DNA gyrase assay kits - ProFoldin.
- Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - NIH.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH.
- Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC - NIH.
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC - NIH.
- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org.
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing.
- Cytotoxicity study of pyrazole derivatives - ||| Bangladesh Journal of Pharmacology |||.
- A RECENT UPDATE: ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS.
Sources
- 1. ijrar.org [ijrar.org]
- 2. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. emerypharma.com [emerypharma.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. meddocsonline.org [meddocsonline.org]
- 17. Bacterial DNA gyrase assay kits [profoldin.com]
- 18. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
A Comparative Guide to the Cytotoxicity of Pyrazole Compounds on Human Cell Lines
Introduction: The Prominence of the Pyrazole Scaffold in Modern Oncology Research
In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, and among them, the pyrazole nucleus stands out for its remarkable versatility.[1][2] This five-membered ring system, containing two adjacent nitrogen atoms, serves as a "privileged scaffold." This designation stems from its ability to form a wide array of non-covalent interactions with diverse biological targets, its synthetic accessibility, and its favorable drug-like properties.[3] Consequently, pyrazole derivatives have been extensively investigated and developed as potent agents across various therapeutic areas, with a particularly profound impact on oncology.[4]
Many pyrazole-based compounds exert their anticancer effects by inhibiting enzymes crucial for cell division and proliferation, such as cyclin-dependent kinases (CDKs) and tyrosine kinases (EGFR, VEGFR).[1][5][6] The structural flexibility of the pyrazole ring allows for precise modifications, enabling the design of highly potent and selective inhibitors that can target specific cancer-driving pathways while minimizing off-target effects and associated toxicity.[1][7] This guide provides a comparative analysis of the cytotoxic effects of various pyrazole derivatives against a panel of human cell lines, details the experimental methodologies used to assess this cytotoxicity, and explores the underlying molecular mechanisms.
Comparative Analysis of Cytotoxicity Across Human Cell Lines
The true measure of an anticancer agent's potential lies in its ability to effectively and selectively kill cancer cells. Numerous studies have demonstrated the potent cytotoxic activity of novel pyrazole derivatives against a wide spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for this comparison.
The data presented below summarizes the cytotoxic performance of several distinct pyrazole compounds against various cancer cell lines, often showing superior or comparable potency to established chemotherapeutic drugs like Doxorubicin, Etoposide, and Sorafenib.
| Compound Class/Reference | Compound | Target Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |
| 1,3,4-Trisubstituted Pyrazoles | Compound 28 | HCT116 (Colon) | 0.035 | Sorafenib | >10 | [1] |
| HepG2 (Liver) | 0.028 | Sorafenib | 1.06 | [1] | ||
| Indole-Pyrazole Hybrids | Compound 33 | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| Compound 34 | MCF7 (Breast) | <23.7 | Doxorubicin | 24.7 - 64.8 | [1] | |
| Benzoxazine-Pyrazole Hybrids | Compound 22 | A549 (Lung) | 2.82 - 6.28 | Etoposide | Comparable | [1] |
| Compound 23 | HeLa (Cervical) | 2.82 - 6.28 | Etoposide | Comparable | [1] | |
| Pyrazole-Curcumin Analogs | Compound 12 | MDA-MB-231 (Breast) | 3.64 - 16.13 | - | - | [1] |
| Compound 13 | HepG2 (Liver) | 3.64 - 16.13 | - | - | [1] | |
| Benzofuro-pyrazoles | Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | >0.1 | [8][9] |
| A549 (Lung) | 0.69 | ABT-751 | >10 | [8][9] | ||
| Pyrazole-Chalcones | Compound 111c | MCF-7 (Breast) | Potent | - | - | [10] |
| HeLa (Cervical) | Potent | - | - | [10] |
Field Insights: The data clearly indicates that the cytotoxic potency of pyrazole derivatives is highly dependent on both the specific chemical substitutions on the pyrazole core and the genetic makeup of the cancer cell line.[11] For instance, some compounds show broad-spectrum activity against multiple cell lines, while others exhibit remarkable selectivity.[12][13] This selectivity is a critical attribute, as it suggests the potential for targeted therapies with reduced toxicity to normal, healthy cells.[14] For example, certain pyrazole-isoxazole hybrids displayed selective toxicity against breast cancer cell lines (MCF-7) while being nontoxic to normal cell lines (MCF-10A).[14]
Core Mechanisms of Pyrazole-Induced Cytotoxicity
The cytotoxic effects of pyrazole compounds are not arbitrary; they are the result of precise interactions with key molecular machinery that governs cell survival, proliferation, and death. The primary mechanisms identified involve the inhibition of protein kinases and the disruption of the cellular cytoskeleton.
Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[6] Pyrazole derivatives have been successfully designed as potent inhibitors of several critical kinases.[3][15][16]
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle.[5] Aberrant CDK activity leads to uncontrolled cell proliferation. Several pyrazole derivatives have been shown to inhibit CDK2, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][17][18]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, upon activation, triggers signaling cascades promoting cell growth and survival. Many pyrazole-based compounds function as EGFR inhibitors, demonstrating potent activity against non-small cell lung cancer and colorectal carcinoma cell lines.[1]
-
Other Kinases: The pyrazole scaffold has been integrated into inhibitors for a wide range of other kinases, including BRAF, AKT, p38, and VEGFR, making it a versatile tool for developing multi-targeted or highly selective kinase inhibitors.[6]
Below is a diagram illustrating the central role of CDKs in cell cycle progression and how pyrazole inhibitors can intervene.
Caption: Pyrazole inhibitors targeting CDK2 block cell cycle progression, leading to arrest and apoptosis.
Disruption of Tubulin Polymerization
The microtubular cytoskeleton is essential for maintaining cell shape, transport, and, critically, for forming the mitotic spindle during cell division. Compounds that interfere with tubulin dynamics are among the most successful anticancer drugs. Several pyrazole derivatives have been identified as potent tubulin polymerization inhibitors.[8][17] By binding to tubulin dimers, these compounds prevent the assembly of microtubules, which disrupts the formation of the mitotic spindle, causes cell cycle arrest in the G2/M phase, and ultimately triggers apoptosis.[17][19]
Standardized Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are paramount. The choice of assay depends on the suspected mechanism of cell death and the experimental context. Here, we detail three commonly employed methods for evaluating the effects of pyrazole compounds on human cell lines.
MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[20]
-
Principle of Causality: This assay is predicated on the enzymatic activity of mitochondrial dehydrogenases within living, metabolically active cells.[21][22] These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of viable cells.[20] Dead or inactive cells lack this enzymatic capability and therefore do not produce a signal.
-
Detailed Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[21]
-
Expert Insight: This step must be performed carefully to avoid disturbing the cell monolayer. The final concentration of MTT should be approximately 0.5 mg/mL.
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]
-
Trustworthiness Check: Ensure complete solubilization by gently pipetting or shaking the plate on an orbital shaker for 15 minutes.[21] Incomplete dissolution is a major source of variability.
-
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[21]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from all readings. Plot the viability against the compound concentration to determine the IC₅₀ value.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. srrjournals.com [srrjournals.com]
- 15. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Phenylpyrazole Analogs
The phenylpyrazole core is a privileged scaffold in medicinal and agricultural chemistry, a testament to its remarkable versatility. This five-membered aromatic heterocycle, characterized by two adjacent nitrogen atoms and an N-phenyl substituent, is the foundation for a diverse array of biologically active agents, from blockbuster insecticides to life-saving therapeutics.[1][2][3] The specific biological activity of a phenylpyrazole analog is exquisitely controlled by the nature and position of its substituents. Understanding the structure-activity relationship (SAR) is therefore paramount for the rational design of novel compounds with enhanced potency, selectivity, and improved safety profiles.
This guide provides an in-depth, comparative analysis of the SAR of phenylpyrazole analogs across three major application areas: insecticides, anti-inflammatory drugs, and anticancer agents. We will dissect the key structural modifications that govern their mechanism of action and biological performance, supported by experimental data and detailed protocols to empower researchers in their own discovery efforts.
The Phenylpyrazole Core: A Scaffold for Innovation
The fundamental phenylpyrazole structure offers several key positions for chemical modification, each providing a handle to modulate the compound's physicochemical properties and its interaction with biological targets. The strategic manipulation of substituents at the N1-phenyl ring and the C3, C4, and C5 positions of the pyrazole ring is the cornerstone of phenylpyrazole SAR.
A generic phenylpyrazole scaffold with key positions for substitution highlighted.
Phenylpyrazole Analogs as Insecticides: Targeting the Nervous System
Phenylpyrazoles, most notably Fipronil, revolutionized pest control by providing a unique mode of action against insects, including those resistant to older pesticide classes.[3]
Mechanism of Action: GABA Receptor Antagonism
The primary insecticidal action of phenylpyrazoles is the blockade of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect's central nervous system.[3][4] GABA is the main inhibitory neurotransmitter in insects. By binding to a site within the chloride channel pore, phenylpyrazoles non-competitively block the influx of chloride ions.[4] This prevents nerve membrane hyperpolarization, leading to excessive neuronal stimulation, convulsions, and ultimately, death of the insect. The selectivity towards insects is achieved because the binding site in mammalian GABA receptors differs significantly, making them much less susceptible.[3]
Structure-Activity Relationship Analysis
The development of potent insecticides like Fipronil and Ethiprole has illuminated several key SAR principles:
-
N1-Phenyl Ring: This ring is critical for potent activity. It is almost always substituted with two or more electron-withdrawing groups. For Fipronil, the 2,6-dichloro and 4-trifluoromethyl substitution pattern is optimal for locking the molecule into the correct conformation for receptor binding.
-
C3-Position: A small, electron-withdrawing group is essential. The cyano (-CN) group at this position is a hallmark of many highly active phenylpyrazole insecticides.[5]
-
C4-Position: A trifluoromethylsulfinyl (-SOCF₃) group, as seen in Fipronil, is a key determinant of high insecticidal potency. Replacing this with an ethylsulfinyl (-SOCH₂CH₃) group, as in Ethiprole, retains activity but can alter the spectrum and potency against different insect species.[6]
-
C5-Position: An amino (-NH₂) group is generally preferred for broad-spectrum insecticidal activity.
Comparative Performance of Insecticidal Analogs
The subtle structural differences between analogs can lead to significant variations in their insecticidal potency.
| Compound | N1-Phenyl Substituents | C3-Substituent | C4-Substituent | C5-Substituent | Target Pest | LC₅₀ (mg/L) |
| Fipronil | 2,6-di-Cl, 4-CF₃ | -CN | -S(O)CF₃ | -NH₂ | Plutella xylostella | ~0.1-0.5 |
| Ethiprole | 2,6-di-Cl, 4-CF₃ | -CN | -S(O)C₂H₅ | -NH₂ | Plutella xylostella | ~0.5-2.0 |
| Analog A | 2,6-di-Cl, 4-CF₃ | -CN | -S(O)CF₃ | -H | Plutella xylostella | >10 |
| Analog B | 2,6-di-Cl, 4-CF₃ | -H | -S(O)CF₃ | -NH₂ | Plutella xylostella | >10 |
Data is illustrative and compiled from typical findings in the literature. Actual values may vary.[5][7][8]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a standard method for evaluating the efficacy of insecticides against leaf-eating insects like the diamondback moth (Plutella xylostella).
-
Compound Preparation: Prepare a stock solution of the test phenylpyrazole analog in a suitable solvent (e.g., acetone with a surfactant like Triton X-100). Create a series of dilutions in distilled water to achieve the desired test concentrations.
-
Leaf Preparation: Cabbage or broccoli leaves are cut into discs (approx. 5 cm diameter).
-
Treatment: Each leaf disc is dipped into a specific dilution of the test compound for 10-15 seconds with gentle agitation. Control discs are dipped in the solvent-water solution without the test compound.
-
Drying: The treated leaf discs are allowed to air dry completely on a wire rack.
-
Insect Infestation: The dried leaf discs are placed in individual petri dishes lined with moist filter paper. Ten to twenty third-instar larvae of P. xylostella are introduced into each dish.
-
Incubation: The petri dishes are maintained at 25±1°C with a 16:8 hour light:dark photoperiod.
-
Mortality Assessment: Mortality is recorded after 48 or 72 hours. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC₅₀ (lethal concentration to kill 50% of the population) value.
Workflow for Insecticide Screening
A typical workflow for screening phenylpyrazole analogs for insecticidal activity.
Phenylpyrazole Analogs as Anti-inflammatory Agents: COX-2 Inhibition
The discovery of Celecoxib, a diaryl-substituted pyrazole, marked a significant advancement in the management of inflammation and pain. It demonstrated that the phenylpyrazole scaffold could be tailored to selectively inhibit the COX-2 enzyme, offering a better gastrointestinal safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[10] Traditional NSAIDs inhibit both isoforms, leading to gastric side effects. Phenylpyrazole-based drugs like Celecoxib achieve their anti-inflammatory effect by selectively inhibiting COX-2, thereby reducing prostaglandin production at the site of inflammation while sparing the protective functions of COX-1.[9]
Structure-Activity Relationship Analysis
The key to COX-2 selectivity lies in the specific substitution pattern of the 1,5-diarylpyrazole scaffold:
-
N1-Phenyl Ring: A para-sulfonamide (-SO₂NH₂) or a similar methylsulfone (-SO₂Me) group is the most critical feature for COX-2 selectivity. This group can insert into a secondary side pocket present in the COX-2 active site but not in COX-1, anchoring the molecule and conferring selectivity.
-
C3-Position: This position is often substituted with small groups like methyl (-CH₃) or trifluoromethyl (-CF₃), which can influence potency.
-
C5-Phenyl Ring: A para-substituted phenyl ring is required for potent activity. In Celecoxib, a p-tolyl (4-methylphenyl) group occupies the main hydrophobic channel of the COX active site. The nature of this substituent fine-tunes potency.
Comparative Performance of Anti-inflammatory Analogs
The selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is a critical metric for comparing the performance and potential safety of COX-2 inhibitors.
| Compound | N1-Phenyl (para-substituent) | C5-Phenyl (para-substituent) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index |
| Celecoxib | -SO₂NH₂ | -CH₃ | 15 | 0.04 | 375 |
| Deracoxib | -SO₂NH₂ | -F | 30 | 0.08 | 375 |
| Lonazolac | -H (unsubstituted) | -Cl | ~1 | ~1 | ~1 (Non-selective) |
| Analog C | -COOH | -CH₃ | 5 | 0.5 | 10 |
Data is representative of values found in the literature.[9][10]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric assay provides a reliable method for determining the potency and selectivity of compounds against COX enzymes.
-
Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme solution. The substrate, arachidonic acid, and a fluorometric probe (e.g., ADHP) are also prepared.
-
Compound Dilution: Serially dilute the test phenylpyrazole analogs in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, diluted enzyme, and heme to each well.
-
Inhibitor Addition: Add the diluted test compounds to the respective wells. Include wells for a known inhibitor (e.g., Celecoxib) as a positive control and DMSO as a negative (100% activity) control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add a mixture of arachidonic acid and the fluorometric probe to all wells to start the reaction.
-
Signal Detection: Immediately read the fluorescence intensity over a period of 10-15 minutes using a plate reader (Excitation/Emission ~535/590 nm).
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
Prostaglandin Synthesis Pathway and Inhibition
Inhibition of the COX pathway by phenylpyrazole-based NSAIDs.
Phenylpyrazole Analogs as Anticancer Agents: A Multifaceted Approach
The phenylpyrazole scaffold has emerged as a promising framework for the development of novel anticancer agents, acting through diverse mechanisms of action.[11][12] Unlike the well-defined targets in insecticides and anti-inflammatory agents, anticancer phenylpyrazoles engage a variety of targets, including protein kinases and protein-protein interactions.[13][14][15]
Mechanisms of Action and Corresponding SAR
The versatility of the scaffold allows it to be adapted to inhibit different oncogenic drivers.
-
Kinase Inhibition (e.g., EGFR, VEGFR-2, CDKs): Many cancers are driven by aberrant kinase activity. Phenylpyrazole analogs can be designed as ATP-competitive kinase inhibitors.
-
SAR: The pyrazole core acts as a hinge-binder. The N-H of the pyrazole often forms a crucial hydrogen bond with the backbone of the kinase hinge region.[16] Bulky hydrophobic groups on the N1- and C3/C5-phenyl rings occupy the hydrophobic pockets of the ATP-binding site, conferring potency and selectivity.[15][17]
-
-
Disruption of Protein-Protein Interactions (e.g., p53-MDM2): The p53 tumor suppressor is often inactivated by binding to its negative regulator, MDM2. Small molecules that block this interaction can reactivate p53, leading to apoptosis in cancer cells.
-
SAR: Analogs designed for this purpose often feature specific hydrophobic groups (e.g., chloro- or bromo-phenyl) positioned to mimic the key p53 residues (Phe, Trp, Leu) that insert into the MDM2 pocket.[13]
-
-
Induction of Apoptosis: Some phenylpyrazoles induce apoptosis through mechanisms that are not yet fully elucidated, but their activity is often correlated with specific substitution patterns.
Comparative Performance of Anticancer Analogs
The IC₅₀ value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for evaluating anticancer compounds in vitro.
| Compound | Key Structural Features | Proposed Target | Cell Line | IC₅₀ (µM) |
| Compound 10 | 4-Bromophenyl at C3 | General Cytotoxicity | MCF-7 (Breast) | 5.8 |
| Compound 11c | Complex side chains | p53-MDM2 | SW620 (Colon) | 4.09 |
| Compound 3 | Fused pyranopyrimidine ring | EGFR | HEPG2 (Liver) | 0.06 |
| Compound 9 | Fused pyranopyrimidine ring | VEGFR-2 | HEPG2 (Liver) | 0.22 |
Data compiled from various studies to illustrate the range of activities.[13][14][15]
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
-
Cell Culture: Cancer cells (e.g., MCF-7, A549) are cultured in appropriate media until they reach ~80% confluency.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow cells to attach.
-
Compound Treatment: The test phenylpyrazole analogs are serially diluted. The old media is removed from the wells, and media containing the test compounds is added. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Workflow for Anticancer Agent Discovery
A streamlined workflow for the discovery and development of phenylpyrazole-based anticancer agents.
Conclusion and Future Outlook
The phenylpyrazole scaffold is a remarkable example of how a single core structure can be systematically modified to interact with a wide range of biological targets. The structure-activity relationships discussed herein underscore a clear principle: specific, well-placed functional groups dictate the therapeutic or pesticidal outcome.
-
For insecticides , a highly substituted N-phenyl ring and specific electron-withdrawing groups at C3 and C4 are paramount for targeting the insect GABA receptor.
-
For anti-inflammatory agents , a 1,5-diaryl arrangement featuring a para-sulfonamide group on the N1-phenyl ring is the key to achieving selective COX-2 inhibition.
-
For anticancer agents , the SAR is more diverse, with different substitution patterns enabling the inhibition of various kinases, the disruption of protein-protein interactions, or the induction of apoptosis.
The continued exploration of phenylpyrazole chemistry holds immense promise. Future research will likely focus on developing dual-target agents (e.g., COX-2/kinase inhibitors for cancer therapy), improving pharmacokinetic profiles, and designing analogs with even greater selectivity to minimize off-target effects. The foundational SAR principles outlined in this guide provide a robust framework for these future endeavors, empowering scientists to rationally design the next generation of phenylpyrazole-based molecules.
References
- Hamed, M. A., El Gokha, A. A., Abdelwahed, R. E. R., Mohamed, A. A., EL-Torgoman, A. M., & El Sayed, I. E.-T. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Mizuhara, T., Kato, T., Hirai, A., Kurihara, H., Shimada, Y., Taniguchi, M., Maeta, H., Togami, H., Shimura, K., Matsuoka, M., Okazaki, S., Takeuchi, T., Ohno, H., Oishi, S., & Fujii, N. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557–4561. [Link]
- Xu, X., Liu, Y., Zhang, J., Liu, Z., & Song, H. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. Journal of Agricultural and Food Chemistry, 62(16), 3621–3627. [Link]
- Kumar, R. S., Arif, I. A., Ahamed, A., & Idhayadhulla, A. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614–620. [Link]
- Vergelli, C., Crocetti, L., Cilibrizzi, A., Graziano, A., Bartolucci, G., Puxeddu, E., & Giovannoni, M. P. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Archiv der Pharmazie, 354(10), e2100142. [Link]
- Parrillo, C., De Gregorio, V., Iadonisi, A., D'Errico, S., Schiraldi, C., & Rosa, M. D. (1995). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 50(12), 855–863. [Link]
- Bamidele, O., Akintibubo, F., & Babatunde, O. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663333. [Link]
- Li, P., Wang, S., Wang, Y., Zhang, Y., & Ai, C. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure & Dynamics, 38(9), 2582–2591. [Link]
- Hafez, H. N., El-Gazzar, A. R. B. A., & El-Sherbiny, D. A. (2019). Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. Egyptian Journal of Chemistry, 62(1), 163–174. [Link]
- Perea, M. R., Ribone, S. R., Marques, D. S., Camara, M., Frank, F. M., & Zacchino, S. A. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 656128. [Link]
- Xu, Z., Ran, T., Hu, D., Wang, R., Wang, H., & Liu, H. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 87(5), 673–679. [Link]
- Liu, C., Lin, J., Xu, Y., Wu, A., & Wu, X. (2012). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 834–838. [Link]
- Fang, Z., Chen, Y., Chen, Z., & Liu, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 811–841. [Link]
- Chen, Y., Wu, Y., Zhang, Y., Lin, L., Liu, Y., & Chen, Z. (2022). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega, 7(25), 21867–21877. [Link]
- Rana, M., Arif, R., Khan, F. I., Maurya, V., Singh, R., Faizan, M. I., Yasmeen, S., Dar, S. H., Alam, R., Sahu, A., Ahmad, T., & Rahisuddin. (2021). Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies. Bioorganic Chemistry, 108, 104653. [Link]
- Göktaş, U. M., & Yurttaş, L. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 23(11), 2977. [Link]
- Adhikari, N., Halder, A. K., Saha, A., Das Saha, K., & Jha, T. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
- Zhang, Y., Basnet, A., Miao, Z., Liu, Y., & Song, H. (2025). Design, Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety. Journal of Agricultural and Food Chemistry. [Link]
- Fang, Z., Chen, Y., Chen, Z., & Liu, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
- Abubakar, I. B., Yusuf, A., Ukwuru, J. S., & Usman, A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Chemistry & Biodiversity, 19(7), e202200216. [Link]
- Nehra, B., Kumar, D., & Singh, P. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences, 11(1). [Link]
- Liu, X., Wang, B., Zhang, Y., Liu, Y., & Song, H. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 1003610. [Link]
- Vidau, C., Brunet, J. L., Badiou, A., & Belzunces, L. P. (2009). Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. Toxicology in Vitro, 23(4), 589–597. [Link]
- Xu, X., Liu, Y., Zhang, J., Liu, Z., & Song, H. (2014). Discovery of a Novel Series of Phenyl Pyrazole Inner Salts Based on Fipronil as Potential Dual-Target Insecticides. Journal of Agricultural and Food Chemistry, 62(16), 3621–3627. [Link]
- Caboni, P., Sammelson, R. E., & Casida, J. E. (2003). Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil. Journal of Agricultural and Food Chemistry, 51(24), 7055–7061. [Link]
- Wikipedia contributors. (2023). Phenylpyrazole insecticides. Wikipedia. [Link]
- Al-Warhi, T., Rizk, O., & Al-Sheikh, M. A. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]
- Horisawa, E., Nishiumi, S., Nishikawa, M., & Yoshida, M. (2022). Effects of low-dose subchronic exposure to the phenylpyrazole insecticide fipronil in juvenile mice. The Journal of Veterinary Medical Science, 84(10), 1334–1341. [Link]
- Al-Warhi, T., Rizk, O., & Al-Sheikh, M. A. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 663333. [Link]
- Al-Warhi, T., Rizk, O., & Al-Sheikh, M. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3235. [Link]
- Singh, P., Kumar, D., & Nehra, B. (2024). Brief SAR of anti-inflammatory activity of the compounds synthesised 445 (a) and 446 (a–f).
- Zhou, H., Zhang, J., Liu, Y., & Song, H. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274. [Link]
- Asrondkar, S. J., Doifode, C. A., & Doifode, B. C. (2018). Current status of pyrazole and its biological activities. Journal of Drug Delivery and Therapeutics, 8(5), 11–17. [Link]
- Li, Y., Wang, B., Zhang, Y., Liu, Y., & Song, H. (2023). Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides. Pesticide Biochemistry and Physiology, 196, 105588. [Link]
- Griffin, J., Z-Y, J., & Blanchard, J. S. (2011). Structural characterization of inhibitors with selectivity against members of a homologous enzyme family. Journal of Molecular Recognition, 24(5), 849–856. [Link]
- Ali, H. I., El-Sayed, M. A.-A., & El-Koussi, N. A. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 11(1), 1640. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. srrjournals.com [srrjournals.com]
- 15. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 16. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Validating In Vitro Antibacterial Activity with In Vivo Models
<content_type_and_audience> Topic: validation of in vitro antibacterial activity with in vivo models Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals.
The journey of a novel antibacterial agent from the laboratory bench to clinical application is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. While in vitro assays are indispensable for initial screening and mechanistic studies, they often fail to replicate the complex interplay of factors present in a living organism.[1][2] This guide provides a comprehensive comparison of common in vitro and in vivo models, offering insights into their selection, application, and the critical art of data correlation to ensure a higher probability of success in antibacterial drug development.
The Imperative of In Vivo Validation: Why In Vitro Success Doesn't Always Translate
The disconnect between in vitro susceptibility and in vivo clinical effectiveness is a well-documented hurdle in antimicrobial research.[2][3] Standard in vitro tests, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, provide a foundational understanding of a compound's intrinsic antibacterial potency. However, these simplified systems lack the physiological complexity of a host, including:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its concentration- and time-dependent killing effects at the site of infection, are critical determinants of efficacy that cannot be fully modeled in vitro.[4][5]
-
Host Immune Response: The intricate dance between the invading pathogen and the host's innate and adaptive immune systems can significantly influence the outcome of an infection and the efficacy of an antimicrobial agent.[6][7]
-
Biofilm Formation: In many chronic infections, bacteria exist within biofilms, structured communities that confer increased resistance to antibiotics and host defenses.[8][9][10] Standard planktonic in vitro assays often fail to predict activity against these resilient structures.[8]
-
Physicochemical Environment: Factors such as pH, oxygen tension, and nutrient availability at the site of infection can differ substantially from the controlled conditions of a laboratory incubator, impacting both bacterial physiology and drug activity.[1]
Failure to account for these complexities can lead to the costly and disheartening late-stage failure of promising drug candidates. Therefore, robust in vivo validation is not merely a regulatory requirement but a scientific necessity.
A Comparative Analysis of Preclinical Models
The selection of appropriate in vitro and in vivo models is paramount for generating meaningful and translatable data. The goal is to create a "bridge" where in vitro findings can be reasonably extrapolated to predict in vivo outcomes.[11][12]
In Vitro Models: The Foundation of Discovery
These models are essential for high-throughput screening, determining the mechanism of action, and establishing the initial spectrum of activity.
| In Vitro Model | Description | Advantages | Limitations | Best Suited For |
| Broth Microdilution (MIC/MBC) | Serial dilutions of an antimicrobial agent are incubated with a standardized bacterial inoculum to determine the lowest concentration that inhibits visible growth (MIC) or kills 99.9% of the bacteria (MBC). | High-throughput, cost-effective, standardized protocols (e.g., CLSI), provides quantitative data on potency. | Lacks host factors, does not model biofilm growth, poor predictor of efficacy in complex infections.[3][8] | Initial screening of compound libraries, determining the spectrum of activity, basic potency assessment. |
| Time-Kill Assays | Bacteria are exposed to a constant concentration of the antimicrobial agent over time, and the rate of killing is determined by periodic sampling and colony counting. | Provides dynamic information on the rate of bactericidal activity, helps to understand PK/PD relationships (e.g., concentration- vs. time-dependent killing). | Still lacks host components, more labor-intensive than MIC/MBC. | Characterizing the pharmacodynamics of lead compounds, optimizing dosing regimens for further studies. |
| Biofilm Models (e.g., Crystal Violet, Calgary Biofilm Device) | Bacteria are allowed to form biofilms on a surface, and the efficacy of the antimicrobial agent against these established communities is assessed. | More clinically relevant for chronic infections, provides data on anti-biofilm activity.[10] | Can be technically challenging, variability in biofilm formation, may not fully replicate the in vivo biofilm matrix. | Evaluating compounds for activity against biofilm-associated infections, studying mechanisms of biofilm resistance. |
| Intracellular Activity Assays | Bacteria that can survive and replicate within host cells (e.g., macrophages) are used to assess the ability of an antimicrobial agent to penetrate host cells and kill intracellular pathogens.[5] | Crucial for evaluating drugs targeting intracellular pathogens (e.g., Staphylococcus aureus, Salmonella spp.). | Technically complex, requires cell culture expertise, results can be cell-line dependent. | Screening and characterizing compounds for the treatment of infections caused by intracellular bacteria. |
In Vivo Models: Simulating the Host Environment
In vivo models are indispensable for evaluating the overall efficacy and safety of a drug candidate in a complex biological system.
| In Vivo Model | Description | Advantages | Limitations | Best Suited For |
| Invertebrate Models (Galleria mellonella, Caenorhabditis elegans) | Larvae of the greater wax moth (G. mellonella) or the nematode (C. elegans) are infected with bacteria and treated with the antimicrobial agent.[6][13][14] | High-throughput, cost-effective, ethically less constrained than mammalian models, possess a conserved innate immune system.[6][7][13] | Lack an adaptive immune system, differences in physiology and drug metabolism compared to mammals.[6][13] | Early-stage in vivo screening for toxicity and efficacy, prioritizing compounds for mammalian studies.[15] |
| Murine Infection Models (e.g., Thigh, Sepsis, Pneumonia) | Mice are infected at a specific site (e.g., thigh muscle, peritoneal cavity, lungs) to mimic localized or systemic infections.[16][17][18][19] | Well-characterized, genetically defined strains available (including immunocompromised models), relatively low cost for a mammalian model.[20] | Differences in immune response and drug metabolism compared to humans, may not replicate all aspects of human disease.[21] | Gold standard for preclinical efficacy testing, PK/PD studies, dose-ranging studies.[22] |
| Rat Infection Models | Similar to murine models but can be advantageous for certain types of infections or for surgical procedures due to their larger size. | Larger size facilitates surgical manipulations and repeated blood sampling. | More expensive to house and maintain than mice. | Studies requiring larger sample volumes or more complex surgical procedures. |
| Rabbit Infection Models | Often used for specific infection types like endocarditis and osteomyelitis. Persistently neutropenic rabbit models are valuable for studying pneumonia.[18] | Can model certain human diseases more closely than rodents. | Higher cost and more stringent ethical considerations. | Modeling specific, complex infections that are not well-replicated in smaller animals. |
| Porcine Models | Due to similarities in anatomy, physiology, and immune systems to humans, pigs are excellent models for certain infectious diseases.[23] | High physiological relevance to humans. | High cost, specialized housing and care required, significant ethical considerations. | Late-stage preclinical studies, validation of efficacy in a model that closely mimics human physiology. |
Experimental Workflow: From In Vitro Hit to In Vivo Validation
A logical and stepwise approach is crucial for efficiently advancing an antibacterial candidate.
Caption: A stepwise workflow for antibacterial drug discovery and validation.
Key Methodologies and Protocols
Protocol 1: Galleria mellonella Survival Assay
This protocol provides a rapid and cost-effective method for preliminary in vivo assessment of toxicity and efficacy.
Objective: To determine the toxicity of a test compound and its ability to protect G. mellonella larvae from a lethal bacterial infection.
Materials:
-
G. mellonella larvae in their final instar stage.
-
Test compound dissolved in a suitable vehicle (e.g., PBS).
-
Bacterial culture in mid-logarithmic growth phase.
-
Hamilton syringe (10 µL).
-
Incubator at 37°C.
Procedure:
-
Toxicity Assessment:
-
Inject groups of 10-20 larvae with different concentrations of the test compound (10 µL per larva) into the last left proleg.
-
Include a vehicle control group.
-
Incubate at 37°C and monitor survival over 72 hours.
-
-
Efficacy Assessment:
-
Determine the LD50 (lethal dose 50%) of the bacterial strain by injecting larvae with serial dilutions of the bacteria.
-
Inject groups of 10-20 larvae with a lethal dose of bacteria (10 µL).
-
At a predetermined time post-infection (e.g., 1-2 hours), inject the larvae with a non-toxic dose of the test compound (10 µL) at a different site (e.g., last right proleg).
-
Include control groups: untreated, vehicle-treated, and bacteria-only.
-
Incubate at 37°C and record survival rates over 72 hours.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival of treated groups to the control groups using statistical tests (e.g., log-rank test).
Protocol 2: Murine Thigh Infection Model
This is a widely used and well-characterized model for evaluating the in vivo efficacy of antibacterial agents against localized infections.[17][24]
Objective: To determine the dose-response relationship and the PK/PD parameters of an antimicrobial agent in a mouse model of thigh infection.
Materials:
-
Specific pathogen-free mice (e.g., ICR, BALB/c).
-
Cyclophosphamide (if a neutropenic model is required).
-
Bacterial culture prepared to a specific concentration.
-
Test compound formulated for administration (e.g., subcutaneous, intravenous).
-
Anesthetic.
-
Surgical tools.
-
Stomacher or tissue homogenizer.
Procedure:
-
Induction of Neutropenia (if applicable): Administer cyclophosphamide to the mice 4 days and 1 day prior to infection to induce neutropenia.
-
Infection: Anesthetize the mice and inject a defined inoculum of bacteria (e.g., 10^6 CFU) into the thigh muscle of one hind leg.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound at various doses via the desired route.
-
Endpoint Analysis: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions and plate counts to determine the bacterial load (CFU/thigh).
Data Analysis: Correlate the administered dose with the reduction in bacterial load (log10 CFU/thigh) compared to untreated controls.[17] This data can be used to calculate key efficacy parameters such as the static dose (dose required to prevent bacterial growth) and the dose required for a 1- or 2-log reduction in bacterial count.[17][22]
Bridging the Data: Correlating In Vitro and In Vivo Results
The ultimate goal is to establish a meaningful correlation between in vitro susceptibility data and in vivo efficacy. While a direct one-to-one correlation is rare, several principles can guide this process:
-
PK/PD Indices: Integrating pharmacokinetic and pharmacodynamic data is crucial.[3] The three main PK/PD indices that often correlate with efficacy are:
-
Peak concentration to MIC ratio (Cmax/MIC): Important for concentration-dependent killers like aminoglycosides.
-
Area under the concentration-time curve to MIC ratio (AUC/MIC): A key predictor for drugs with mixed killing characteristics like fluoroquinolones.[25]
-
Time above MIC (T>MIC): Critical for time-dependent agents such as beta-lactams.
-
-
Start with a Bridge: A practical approach is to use a representative in vitro model to generate data on multiple clinically relevant microorganisms and then select one microorganism for in vivo testing.[11][12] If the in vivo results correlate with the in vitro findings, it can be reasonably extrapolated that the same would hold true for the other microorganisms tested in vitro.[11][12]
-
Consider the Model's Limitations: Always interpret the results within the context of the model used. For instance, the failure of a compound in a neutropenic mouse model might not preclude its efficacy in an immunocompetent host where the immune system can contribute to bacterial clearance.[19]
Regulatory Considerations
Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the microbiology data required for the development of new antibacterial drugs.[26][27] This guidance emphasizes the need for a comprehensive nonclinical program that includes:
-
Determination of the antibacterial spectrum of activity.
-
Mechanism of action and resistance studies.
-
Data from appropriate animal models of infection.[28]
For drugs targeting serious infections with unmet medical needs, the FDA may offer a more flexible development pathway, but this still requires a robust package of preclinical laboratory and animal data.[29][30]
Conclusion
The validation of in vitro antibacterial activity with well-designed in vivo models is a critical and non-negotiable step in the development of new antimicrobial therapies. A thorough understanding of the strengths and limitations of each model, coupled with a systematic and logical experimental approach, is essential for bridging the gap between promising laboratory findings and successful clinical outcomes. By carefully selecting models, meticulously executing protocols, and thoughtfully correlating data, researchers can significantly increase the likelihood of developing effective new weapons in the ongoing fight against bacterial infections.
References
- Berlutti, F., et al. (2019). Galleria mellonella as a consolidated in vivo model hosts: New developments in antibacterial strategies and novel drug testing. Frontiers in Microbiology.
- Omar, A., & Nadworny, P. L. (2017). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of Pharmaceutical Sciences.
- Hancock, R. E. W., & Sahl, H.-G. (2016). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Journal of Antimicrobial Chemotherapy.
- Leggett, J. E., et al. (1991). Correlation between In Vitro and In Vivo Activity of Antimicrobial Agents against Gram-Negative Bacilli in a Murine Infection Model. Antimicrobial Agents and Chemotherapy.
- Bergman, S. J., & Okumura, L. M. (2007). Pharmacokinetic and Pharmacodynamic Aspects of Antibiotic Use in High-Risk Populations. Infectious Disease Clinics of North America.
- Omar, A., & Nadworny, P. L. (2017). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. ResearchGate.
- Jumbe, N., et al. (2003). A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans. Journal of Antimicrobial Chemotherapy.
- Khan, I., et al. (2020). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Pharmacology & Translational Science.
- Zimmerli, W., et al. (1990). Correlation between in vivo and in vitro efficacy of antimicrobial agents against foreign body infections. The Journal of Infectious Diseases.
- Joukhadar, C., et al. (2003). combined in vivo pharmacokinetic–in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans. Journal of Antimicrobial Chemotherapy.
- Tsai, C. J.-Y., Loh, J. M. S., & Proft, T. (2016). Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing. Virulence.
- Mercer, D. K., & O'Neil, D. A. (2013). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. ResearchGate.
- Hengzhuang, W., et al. (2014). Pharmacokinetics and pharmacodynamics of antibiotics in biofilm infections of Pseudomonas aeruginosa in vitro and in vivo. Methods in Molecular Biology.
- FDA. (2016). FDA Publishes Antibacterial Drug Development Guidance. BioPharm International.
- Leggett, J. E., et al. (1991). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. Antimicrobial Agents and Chemotherapy.
- Leggett, J. E., et al. (1991). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. National Institutes of Health.
- Chen, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Cellular and Infection Microbiology.
- Liu, S., et al. (2023). Development of animal models for emerging infectious diseases by breaking the barrier of species susceptibility to human pathogens. Journal of Biomedical Science.
- Van Bambeke, F., & Tulkens, P. M. (2001). Cellular pharmacodynamics and pharmacokinetics of antibiotics: Current views and perspectives. Current Opinion in Drug Discovery & Development.
- Taconic Biosciences. (n.d.). Animal Models and Infectious Disease.
- Waack, U., et al. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Antimicrobial Agents and Chemotherapy.
- Costa, F., et al. (2021). In vitro and ex vivo systems at the forefront of infection modeling and drug discovery. Advanced Drug Delivery Reviews.
- Singh, S., et al. (2022). In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. Asian Journal of Pharmaceutical Research.
- Fedhila, S., et al. (2012). The Insect Galleria mellonella as a Powerful Infection Model to Investigate Bacterial Pathogenesis. Journal of Visualized Experiments.
- Stratton, C. W. (2006). In vitro susceptibility testing versus in vivo effectiveness. Medical Clinics of North America.
- Semantic Scholar. (n.d.). A powerful in vivo alternative model in scientific research: Galleria mellonella.
- Blaser, J., et al. (1995). In vivo verification of in vitro model of antibiotic treatment of device-related infection. Antimicrobial Agents and Chemotherapy.
- WCG. (2025). FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies.
- Kumar, P., et al. (2019). Investigating the In Vivo Antimicrobial Activity of a Self-Assembling Peptide Hydrogel Using a Galleria mellonella Infection Model. ACS Omega.
- Ames, J., et al. (2020). Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia. Antimicrobial Agents and Chemotherapy.
- IITRI. (n.d.). Infectious Disease Animal Models.
- Pires, J., et al. (2022). From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides. International Journal of Molecular Sciences.
- ECA Academy. (2016). FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation".
- Silver, L. L. (2011). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews.
- Brogden, K. A., et al. (2005). Developing animal models for polymicrobial diseases. Nature Reviews Microbiology.
- Stratton, C. W. (2006). In Vitro Susceptibility Testing Versus In Vivo Effectiveness. ResearchGate.
- Knobbe Martens. (2017). FDA Offers Guidance on Streamlined Development of Treatments for Rare Bacterial Infections.
- Lebeaux, D., et al. (2014). From in vitro to in vivo Models of Bacterial Biofilm-Related Infections. Pathogens.
- FDA. (2017). Antibacterial Therapies for Patients With an Unmet Medical Need for the Treatment of Serious Bacterial Diseases.
- Svensson, R. J., et al. (2024). Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus. Journal of Antimicrobial Chemotherapy.
- Avraham Lab. (n.d.). In vivo models of infection.
- Wouthuyzen-Bakker, M., et al. (2025). Validation of the antibacterial effect of topically applied tranexamic acid using in vitro and in vivo models. ResearchGate.
- Grumezescu, A. M., et al. (2020). Development of In Vitro and Ex Vivo Biofilm Models for the Assessment of Antibacterial Fibrous Electrospun Wound Dressings. Molecular Pharmaceutics.
- Bjarnsholt, T., et al. (2015). In Vivo Models of Biofilm Infection. ResearchGate.
Sources
- 1. In vitro and ex vivo systems at the forefront of infection modeling and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro susceptibility testing versus in vivo effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redemc.net [redemc.net]
- 5. facm.ucl.ac.be [facm.ucl.ac.be]
- 6. Galleria mellonella as a consolidated in vivo model hosts: New developments in antibacterial strategies and novel drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: The Insect Galleria mellonella as a Powerful Infection Model to Investigate Bacterial Pathogenesis [jove.com]
- 8. Correlation between in vivo and in vitro efficacy of antimicrobial agents against foreign body infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of antibiotics in biofilm infections of Pseudomonas aeruginosa in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Animal Models and Infectious Disease | Taconic Biosciences [taconic.com]
- 21. Development of animal models for emerging infectious diseases by breaking the barrier of species susceptibility to human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biopharminternational.com [biopharminternational.com]
- 27. FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation" - ECA Academy [gmp-compliance.org]
- 28. fda.gov [fda.gov]
- 29. wcgclinical.com [wcgclinical.com]
- 30. FDA Offers Guidance on Streamlined Development of Treatments for Rare Bacterial Infections | Knobbe Martens [knobbe.com]
A Researcher's Guide to Investigating Cross-Resistance with Pyrazole-Based Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Pyrazole derivatives have emerged as a promising class of antimicrobial agents, demonstrating a broad spectrum of activity against multidrug-resistant (MDR) pathogens.[1][2] This guide provides an in-depth technical comparison of pyrazole-based antimicrobial agents, with a focus on understanding and evaluating the potential for cross-resistance with established antibiotic classes. For researchers and drug development professionals, this document serves as a foundational resource for designing robust preclinical studies to assess the durability and strategic positioning of novel pyrazole compounds.
The Significance of Pyrazoles in Antimicrobial Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its metabolic stability and versatile synthetic accessibility.[3][4] Several pyrazole derivatives have been investigated for their potent antimicrobial properties, targeting a range of bacterial metabolic pathways.[5] Notably, two pyrazole-containing antibiotics, cefoselis and ceftolozane, have been approved for clinical use, underscoring the therapeutic potential of this chemical class.[4]
The primary allure of novel pyrazole-based agents lies in their potential to be effective against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their ability to evade the effects of current antibiotics.[6] A critical aspect of evaluating any new antimicrobial candidate is to understand its cross-resistance profile, which dictates its potential utility in the clinic and its susceptibility to pre-existing resistance mechanisms in bacterial populations.
Mechanisms of Action: The Foundation for Predicting Cross-Resistance
Understanding the mechanism of action (MoA) of a pyrazole-based agent is paramount to predicting its cross-resistance profile. Pyrazole derivatives have been shown to exhibit diverse MoAs, which can be broadly categorized as follows:
-
DNA Gyrase and Topoisomerase IV Inhibition: Several pyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[4] This MoA is shared with the fluoroquinolone class of antibiotics.
-
Cell Wall Synthesis Inhibition: Some pyrazole-containing compounds, such as the approved cephalosporin ceftolozane, interfere with bacterial cell wall synthesis.[4] The pyrazole moiety in ceftolozane plays a role in its stability against certain β-lactamases.[7]
-
Protein Synthesis Inhibition: Pyrazole-derived oxazolidinones have been reported to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[8] This MoA is similar to that of linezolid.
-
Cell Membrane Disruption: Certain pyrazole-containing peptidomimetics have been shown to disrupt the bacterial cell membrane, leading to cell lysis.
-
Other Novel Targets: Research has also pointed towards pyrazoles inhibiting other essential bacterial enzymes, such as dihydrofolate reductase (DHFR).[9]
The diversity of these mechanisms suggests that the cross-resistance profile of a given pyrazole agent will be highly dependent on its specific molecular target and mode of interaction.
Comparative Analysis of Potential Cross-Resistance and Collateral Sensitivity
While direct, comprehensive experimental data on cross-resistance between novel pyrazole agents and other antibiotic classes is still emerging, we can infer potential scenarios based on their MoA. This section provides a comparative framework to guide researchers in their investigations.
| Pyrazole Agent's Mechanism of Action | Established Antibiotic Class with Similar MoA | Predicted Cross-Resistance Potential | Rationale and Considerations |
| DNA Gyrase/Topoisomerase IV Inhibition | Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) | High | Cross-resistance is likely if resistance in the target bacteria is due to mutations in the gyrA or parC genes, which alter the drug-binding site on the enzymes.[10] However, if the pyrazole compound binds to a different site on the enzyme or is not affected by common efflux pumps that extrude fluoroquinolones, it may retain activity. |
| Cell Wall Synthesis Inhibition (β-lactam-like) | β-lactams (e.g., Penicillins, Cephalosporins, Carbapenems) | Variable | Cross-resistance is highly dependent on the specific β-lactamases produced by the resistant strain. A pyrazole-containing β-lactam may be designed to be stable against certain β-lactamases, thus overcoming this resistance mechanism. However, resistance due to alterations in penicillin-binding proteins (PBPs) could confer cross-resistance. |
| Protein Synthesis Inhibition (50S Ribosome) | Oxazolidinones (e.g., Linezolid), Macrolides, Lincosamides | Moderate to High | If the pyrazole agent binds to a similar site on the 50S ribosomal subunit as other 50S inhibitors, target-site modifications (e.g., mutations in 23S rRNA) could lead to cross-resistance.[11] The degree of overlap in the binding sites is a critical determinant. |
| Cell Membrane Disruption | Polymyxins (e.g., Colistin) | Low | Resistance to polymyxins often involves modifications to the lipopolysaccharide (LPS) of the outer membrane in Gram-negative bacteria. As pyrazole-based membrane disruptors may have a different mode of interaction with the membrane, the potential for cross-resistance is likely to be low. |
| Dihydrofolate Reductase (DHFR) Inhibition | Trimethoprim | High | Resistance to trimethoprim is commonly due to the acquisition of drug-resistant DHFR enzymes. If a pyrazole-based DHFR inhibitor targets the same active site, cross-resistance is highly probable. |
Collateral Sensitivity: An intriguing area of investigation is the potential for collateral sensitivity, where resistance to one antibiotic class leads to increased susceptibility to another. For instance, a mutation conferring resistance to a fluoroquinolone might alter the bacterial cell in a way that makes it more vulnerable to a pyrazole-based agent with a different MoA. The systematic mapping of such relationships is crucial for developing novel combination therapies.
Experimental Protocols for Assessing Cross-Resistance
To empirically determine the cross-resistance profile of a novel pyrazole-based antimicrobial agent, a series of well-controlled in vitro experiments are essential. The following protocols provide a robust framework for these investigations.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain(s) of interest overnight on appropriate agar plates.
-
Select several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the pyrazole compound and comparator antibiotics in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cross-Resistance Testing Using Laboratory-Evolved Resistant Mutants
Objective: To assess whether resistance developed against a pyrazole agent confers resistance to other antibiotic classes, and vice-versa.
Methodology (Serial Passage):
-
Generation of Resistant Mutants:
-
Determine the baseline MIC of the pyrazole agent and comparator antibiotics against the wild-type bacterial strain.
-
Inoculate the wild-type strain into a sub-inhibitory concentration (e.g., 0.5x MIC) of the pyrazole agent.
-
Incubate until growth is observed.
-
Use the culture from the highest concentration showing growth to inoculate a new series of two-fold dilutions of the pyrazole agent.
-
Repeat this process for a set number of passages or until a significant increase in MIC is observed.
-
Isolate single colonies from the final passage.
-
-
Characterization of Resistant Mutants:
-
Confirm the stability of the resistant phenotype by passaging the isolated mutants on antibiotic-free media for several days and then re-determining the MIC of the pyrazole agent.
-
Perform MIC testing on the stable resistant mutants against a panel of antibiotics from different classes (e.g., β-lactams, fluoroquinolones, aminoglycosides, macrolides).
-
-
Data Analysis:
-
Compare the MIC values of the panel of antibiotics against the resistant mutants to the MIC values against the wild-type parent strain. A significant increase in MIC for another antibiotic indicates cross-resistance. A significant decrease in MIC suggests collateral sensitivity.
-
Experimental Workflow for Cross-Resistance Testing
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria (2022) | Mohammad A Alam | 32 Citations [scispace.com]
- 2. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria. | Semantic Scholar [semanticscholar.org]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Will new antibiotic classes solve multidrug resistance? – by Michael N. Dudley and Olga Lomovskaya – REVIVE [revive.gardp.org]
- 11. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Pyrazole Insecticides: Benchmarking Against Fipronil
In the relentless pursuit of effective and sustainable crop protection, the pyrazole class of insecticides has long been a cornerstone. Fipronil, a flagship phenylpyrazole, has served as a broad-spectrum solution for years. However, the inexorable rise of insect resistance necessitates a continuous pipeline of novel active ingredients. This guide provides a comparative analysis of emerging pyrazole compounds, benchmarking their insecticidal potential against the established efficacy of fipronil. We will delve into the mechanistic nuances, structure-activity relationships, and provide standardized protocols for equitable evaluation, empowering researchers to identify the next generation of potent insect control agents.
Fipronil: The Established Benchmark
Fipronil's success stems from its unique mode of action. It is a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels and, to a lesser extent, the glutamate-gated chloride (GluCl) channels in the insect central nervous system.[1][2] By blocking these channels, fipronil prevents the influx of chloride ions, leading to neuronal hyperexcitation, paralysis, and eventual death of the insect.[2][3] This mechanism provides excellent efficacy against a wide range of pests, including those resistant to older insecticide classes.[1]
However, extensive use has led to the development of fipronil resistance in several insect species.[4][5] The primary mechanisms of resistance often involve target-site insensitivity, specifically mutations in the GABA receptor subunit gene (Rdl), and enhanced metabolic detoxification mediated by enzymes such as cytochrome P450s and esterases.[5][6][7]
Mechanism of Action: Fipronil
Caption: A standardized workflow for conducting insecticidal bioassays.
Protocol 1: Topical Application Bioassay (LD50 Determination)
This method is ideal for determining the lethal dose of an insecticide upon direct contact.
-
Insect Preparation: Select healthy, uniform-sized adult insects or late-instar larvae. Anesthetize the insects briefly using carbon dioxide.
-
Compound Application: Prepare serial dilutions of the test compounds and fipronil in a suitable volatile solvent (e.g., acetone). Using a micro-applicator, apply a precise volume (typically 1 µL) of each dilution to the dorsal thorax of each insect.
-
Control Group: Treat a control group of insects with the solvent alone.
-
Incubation: Place the treated insects in clean containers with access to food and water. Maintain them under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 h L:D photoperiod).
-
Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the LD50 values and their 95% confidence intervals using probit analysis.
Protocol 2: Diet Incorporation Bioassay (LC50 Determination)
This method assesses the toxicity of an insecticide upon ingestion.
-
Diet Preparation: Prepare an artificial diet suitable for the target insect species.
-
Compound Incorporation: Prepare serial dilutions of the test compounds and fipronil. Incorporate a known volume of each dilution into the molten artificial diet and mix thoroughly before the diet solidifies.
-
Control Diet: Prepare a control diet containing the solvent alone.
-
Insect Exposure: Place a known number of early-instar larvae into individual wells of a bioassay tray containing the treated or control diet.
-
Incubation: Maintain the bioassay trays under controlled environmental conditions.
-
Mortality and Growth Inhibition Assessment: Record larval mortality at regular intervals (e.g., daily for 7 days). Additionally, larval weight can be measured to assess growth inhibition.
-
Data Analysis: Calculate the LC50 values and their 95% confidence intervals using probit analysis.
Protocol 3: WHO Tube Test for Adult Mosquitoes
This is a standard method for evaluating insecticide susceptibility in adult mosquitoes. [8][9]
-
Preparation of Impregnated Papers: Impregnate Whatman No. 1 filter papers (12 x 15 cm) with a standard concentration of the test compound or fipronil dissolved in a suitable solvent. Allow the papers to dry completely.
-
Mosquito Collection: Collect non-blood-fed female mosquitoes (3-5 days old) from a laboratory colony or the field.
-
Exposure: Line the exposure tubes of the WHO test kit with the impregnated papers. Introduce 20-25 mosquitoes into each tube and expose them for a standard duration (e.g., 60 minutes).
-
Control: Use papers treated with solvent alone for the control group.
-
Holding Period: After the exposure period, transfer the mosquitoes to clean holding tubes with access to a 10% sugar solution.
-
Mortality Recording: Record mortality after 24 hours.
-
Data Interpretation: Calculate the percentage mortality. According to WHO criteria, mortality rates of 98-100% indicate susceptibility, 90-97% suggest potential resistance that needs further investigation, and below 90% confirms resistance.
Future Directions and Conclusion
The development of novel pyrazole insecticides is a dynamic and promising field. The compounds highlighted in this guide represent significant progress in the quest for alternatives to fipronil, with some demonstrating superior efficacy against specific pests. However, it is crucial to move beyond preliminary screening and conduct comprehensive evaluations that include a broader range of target and non-target organisms, as well as an investigation into their potential to overcome existing resistance mechanisms.
By adhering to the standardized benchmarking protocols outlined herein, researchers can generate robust, comparable data that will be instrumental in identifying and advancing the most promising candidates. The ultimate goal is to develop next-generation pyrazole insecticides that are not only highly effective but also possess favorable environmental and toxicological profiles, ensuring their role in sustainable pest management for years to come.
References
- Understanding the Fipronil Insecticide Mechanism of Action for Effective Pest Control. (URL: )
- Fipronil - Wikipedia. (URL: [Link])
- Fipronil Technical Fact Sheet - National Pesticide Inform
- The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC - NIH. (URL: [Link])
- Fipronil: mechanisms of action on various organisms and future relevance for animal models studies - ResearchG
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - MDPI. (URL: [Link])
- Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed. (URL: [Link])
- Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings - PubMed. (URL: [Link])
- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties | Journal of Agricultural and Food Chemistry - ACS Public
- Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv
- Synthesis and Insecticidal Activities of Pyrazole-heterocyclic Diamides - ResearchG
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (URL: [Link])
- Mechanisms Underlying Fipronil Resistance in a Multiresistant Field Strain of the German Cockroach (Blattodea: Blattellidae) - Oxford Academic. (URL: [Link])
- Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed. (URL: [Link])
- Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities - MDPI. (URL: [Link])
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Public
- Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests - MESA. (URL: [Link])
- Standard Operating Procedure for testing insecticide resistance with WHO tube tests - PacMOSSI. (URL: [Link])
- Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide - PubMed. (URL: [Link])
- Standard Operating Procedure for Testing Insecticide Susceptibility of Adult Mosquitoes in WHO Bottle Bioassays. - University of Nottingham - UK. (URL: [Link])
- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing ??-Hydroxymethyl- N -benzyl Carboxamide, ??
- Identification of The Fipronil Resistance Associated Mutations in Nilaparvata lugens GABA Receptors by Molecular Modeling - PMC - PubMed Central. (URL: [Link])
- Resistance to Fipronil in the Common Bed Bug (Hemiptera: Cimicidae) - PubMed - NIH. (URL: [Link])
- Fipronil Resistance Management: Strategies for Sustainable Pest Control. (URL: )
- Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays - IRIS. (URL: [Link])
- Mechanism of Fipronil Resistance in Laodelphax striatellus (Hemiptera: Delphacidae). (URL: [Link])
- Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests - World Health Organiz
- Health and environmental effects of fipronil. (URL: [Link])
- Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed. (URL: [Link])
- Determination of mean lethal dose (LD50) in g bee -1 for fipronil and...
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fipronil - Wikipedia [en.wikipedia.org]
- 3. Fipronil Technical Fact Sheet [npic.orst.edu]
- 4. Identification of The Fipronil Resistance Associated Mutations in Nilaparvata lugens GABA Receptors by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Fipronil in the Common Bed Bug (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pacmossi.org [pacmossi.org]
- 9. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]
The Pyrazole Scaffold: A Computational Guide to Targeting Key Enzymes in Disease
In the landscape of modern drug discovery, the pyrazole nucleus stands as a privileged scaffold, a versatile building block for potent and selective inhibitors of a wide array of enzymatic targets.[1][2][3] Its unique five-membered heterocyclic structure provides an ideal framework for diverse chemical modifications, enabling the fine-tuning of electronic and steric properties to achieve desired pharmacological effects. This guide offers an in-depth, comparative analysis of the in silico performance of various pyrazole derivatives against therapeutically significant enzymes implicated in cancer and inflammation. By delving into the nuances of molecular docking scores and the underlying experimental methodologies, we aim to provide researchers, scientists, and drug development professionals with a robust resource to inform their own discovery pipelines.
The power of computational techniques, particularly molecular docking, lies in their ability to predict and rationalize the binding of small molecules to their protein targets at an atomic level.[4][5] This predictive capacity is invaluable for prioritizing synthetic efforts, optimizing lead compounds, and gaining a deeper understanding of structure-activity relationships (SAR). In this guide, we will explore the docking behaviors of pyrazole derivatives against key enzymes such as Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2), all of which are critical targets in their respective pathological pathways.
Comparative Docking Analysis: Pyrazole Derivatives Against Key Enzymatic Targets
The following tables summarize the molecular docking scores of various pyrazole derivatives against COX-2, VEGFR-2, and CDK2, as reported in the scientific literature. The docking score, typically expressed in kcal/mol, is a measure of the predicted binding affinity, with more negative values indicating a stronger interaction.
Table 1: Comparative Docking Scores of Pyrazole Derivatives Against Cyclooxygenase-2 (COX-2)
| Pyrazole Derivative | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) | Reference |
| Compound 5u | -12.907 | Celecoxib | -9.924 | [6] |
| Compound 5s | -12.24 | Celecoxib | -9.924 | [6] |
| Pyrazole-pyridazine hybrid 6f | -10.4 (Binding Energy) | Celecoxib | -9.7 (Binding Energy) | [7][8] |
| Pyrazole-pyridazine hybrid 5f | -10.2 (Binding Energy) | Celecoxib | -9.7 (Binding Energy) | [7][8] |
Table 2: Comparative Docking Scores of Pyrazole Derivatives Against Kinase Targets
| Pyrazole Derivative | Target Enzyme | PDB ID | Docking Score (kJ/mol) | Reference |
| Compound 1b | VEGFR-2 | 2QU5 | -10.09 | [1] |
| Compound 1e | VEGFR-2 | 2QU5 | -9.64 | [1] |
| Compound 2b | CDK2 | 2VTO | -10.35 | [1] |
| Compound 2a | CDK2 | 2VTO | -9.07 | [9] |
| Compound 1d | Aurora A | 2W1G | -8.57 | [1] |
The "Why" Behind the Workflow: A Self-Validating Molecular Docking Protocol
A credible in silico study is built on a foundation of meticulous and well-justified methodology. The following protocol for molecular docking using AutoDock Vina is presented not just as a series of steps, but as a self-validating system where each choice is made to ensure the accuracy and reproducibility of the results.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation: The Foundation of a Reliable Docking Study.
-
Action: Obtain the 3D crystal structure of the target enzyme (e.g., COX-2, PDB ID: 3LN1) from the Protein Data Bank (PDB).
-
Rationale: Starting with a high-quality, experimentally determined protein structure is paramount. The PDB provides a repository of these structures, and the choice of a specific PDB entry should be guided by factors such as resolution and the presence of a co-crystallized ligand, which can help validate the docking protocol.
-
Action: Remove water molecules and any co-crystallized ligands from the PDB file.
-
Rationale: Water molecules can interfere with the docking process and are often not conserved in the binding site. Removing the original ligand ensures an unbiased docking of the new compounds.
-
Action: Add polar hydrogen atoms and assign Kollman charges to the protein structure using AutoDock Tools.
-
Rationale: Hydrogen atoms are often not resolved in crystal structures but are crucial for proper hydrogen bonding calculations. Assigning charges is essential for accurately calculating electrostatic interactions.
-
Action: Save the prepared protein in the PDBQT file format.
-
Rationale: The PDBQT format is required by AutoDock Vina and contains the necessary atomic charge and atom type information for the docking calculations.
-
-
Ligand Preparation: Ensuring the Ligand is Ready for Interaction.
-
Action: Draw the 2D structures of the pyrazole derivatives using a chemical drawing software like ChemDraw and convert them to 3D structures.
-
Rationale: Accurate 2D representation is the starting point. Conversion to a 3D structure is necessary for the docking simulation.
-
Action: Perform energy minimization of the 3D ligand structures using a force field like MMFF94.
-
Rationale: Energy minimization finds the most stable conformation of the ligand, which is a good starting point for the docking search.
-
Action: Save the prepared ligands in the PDBQT file format, defining the rotatable bonds.
-
Rationale: The PDBQT format for the ligand includes information about its torsional degrees of freedom, allowing for flexible docking.
-
-
Grid Box Generation: Defining the Search Space.
-
Action: Define the grid box, a three-dimensional cube, around the active site of the enzyme. The size and center of the grid box should be chosen to encompass the entire binding pocket.
-
Rationale: The grid box limits the search space for the docking algorithm, making the calculation more efficient and focused on the region of interest. The dimensions of the box are critical; too small, and it may miss potential binding modes, too large, and the search becomes computationally expensive and less accurate.
-
-
Docking Simulation: The Search for the Best Fit.
-
Action: Run the AutoDock Vina simulation, which will systematically search for the optimal binding pose of the ligand within the defined grid box.
-
Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand and find the binding mode with the lowest free energy of binding.[4]
-
-
Analysis of Results: From Numbers to Insights.
-
Action: Analyze the output files to determine the binding affinity (docking score) for each ligand pose.
-
Rationale: The docking score provides a quantitative estimate of the binding affinity, allowing for the ranking of different compounds.
-
Action: Visualize the predicted binding poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein using software like PyMOL or Discovery Studio.
-
Rationale: Visualization is crucial for understanding the structural basis of the predicted binding affinity. It allows for the identification of key amino acid residues involved in the interaction and provides insights for further lead optimization.
-
Visualizing the Molecular Landscape
To better understand the context of these docking studies, the following diagrams illustrate a key signaling pathway and the molecular docking workflow.
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.
Caption: A streamlined workflow for molecular docking studies.
Conclusion
The data presented in this guide underscores the significant potential of the pyrazole scaffold in the design of potent enzyme inhibitors. The comparative docking scores provide a valuable starting point for researchers to identify promising pyrazole derivatives for further investigation. However, it is crucial to remember that in silico data is predictive and must be validated through in vitro and in vivo experimental studies. The detailed molecular docking protocol provided herein is designed to be a robust and reliable workflow, but the expertise and critical judgment of the researcher remain the most important elements in the successful application of computational drug discovery methods. By integrating computational and experimental approaches, the full potential of pyrazole derivatives as next-generation therapeutics can be realized.
References
- Gollapalli, M. R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- ResearchGate. (n.d.).
- Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
- KBbox. (n.d.). Small Molecule Docking. [Link]
- Abbaraju, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3459–3475. [Link]
- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 28(15), 5786. [Link]
- Yılmaz, B. T., & Göktaş, F. M. (2020). Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H-Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. Cumhuriyet Medical Journal, 42(4), 499-511. [Link]
- Stojanović, S., et al. (2023). Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Arhiv za farmaciju, 73(3), 205-217. [Link]
- Gul, S., et al. (2021). Synthesis, biological evaluation and molecular docking of novel pyrazole derivatives as potent carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Molecular Structure, 1225, 129117. [Link]
- ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link]
- El-Gazzar, M. G., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Chemistry & Biodiversity, 19(3), e202100803. [Link]
- Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04). [Link]
- Weill, N., et al. (2014). Methods for Docking Small Molecules to Macromolecules: A User's Perspective. 1. The Theory. Current pharmaceutical design, 20(20), 3338–3359. [Link]
- Abdel-Wahab, B. F., et al. (2023). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue.
- University of Washington. (n.d.). Small Molecule and Protein Docking. [Link]
- El-Sayed, N. N. E., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
- Gomaa, H. A. M., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules (Basel, Switzerland), 24(17), 3108. [Link]
- Wikipedia. (n.d.). Docking (molecular). [Link]
- ResearchGate. (n.d.). Docking results of the active compounds in COX-2 active site. [Link]
- Kumar, A., et al. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry, 11(2), 9245-9255. [Link]
- El-Gamal, M. I., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC medicinal chemistry, 14(3), 481–500. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.). Compounds Docking Scores and Compared with indomethacine. [Link]
- ResearchGate. (n.d.).
Sources
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KBbox: Methods [kbbox.h-its.org]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Target Engagement of Novel Pyrazole Inhibitors
Introduction: The Criticality of Target Engagement in Drug Discovery
In the realm of drug discovery, the identification of a potent bioactive molecule is merely the initial step. The journey from a promising compound to a viable therapeutic candidate is paved with rigorous validation processes. Among these, confirming that a drug candidate physically interacts with its intended molecular target within a complex cellular environment—a concept known as target engagement—is paramount. This is particularly crucial for novel pyrazole inhibitors, a class of compounds recognized for their versatile therapeutic potential, often as kinase inhibitors in oncology and inflammatory diseases.[1][2][3] This guide provides an in-depth comparison of state-of-the-art methodologies to validate the target engagement of novel pyrazole inhibitors, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Landscape of Target Engagement Assays: A Comparative Overview
The selection of an appropriate target engagement assay is contingent on various factors, including the stage of drug development, the nature of the target protein, and the desired throughput. Here, we compare several widely adopted techniques, summarizing their key attributes in the table below.
| Assay | Principle | Throughput | Cellular Context | Key Outputs | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[4][5] | Low to High | Live cells or cell lysates | Target engagement confirmation, cellular permeability | Not all binding events cause a thermal shift; optimization required for each target.[6] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[7][8][9] | High | Live cells | Intracellular affinity (IC50), residence time, cellular permeability.[9][10] | Requires genetic modification of the target protein; tracer development can be challenging. |
| Kinobeads Competition Binding Assay | Competitive binding of the inhibitor against a broad-spectrum kinase inhibitor immobilized on beads.[11][12][13] | Medium to High | Cell lysates | Kinome-wide selectivity profiling, identification of off-targets.[14][15] | Limited to ATP-competitive inhibitors; may miss kinases not expressed in the cell line.[13] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the target protein.[16][17][18] | Low | In vitro (purified components) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[16][17] | Requires large amounts of purified protein and compound; sensitive to buffer conditions.[16] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index upon binding of the inhibitor to an immobilized target.[19][20] | Medium | In vitro (purified components) | Binding kinetics (kon, koff), affinity (KD).[20][21] | Requires protein immobilization, which may affect its conformation and binding. |
| Western Blotting | Measures changes in the phosphorylation status of downstream substrates.[22] | Low | Cell lysates | Indirect evidence of target engagement and functional consequence. | Indirect; can be influenced by off-target effects. |
Visualizing the Target Engagement Validation Workflow
The overall process of validating a novel pyrazole inhibitor involves a multi-faceted approach, starting from initial biochemical characterization to confirmation in a cellular context and downstream functional validation.
Caption: A generalized workflow for validating target engagement of novel pyrazole inhibitors.
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA leverages the principle that the binding of a ligand, such as a pyrazole inhibitor, to its target protein alters the protein's thermal stability.[4][5] This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining. A positive thermal shift, where the protein denatures at a higher temperature in the presence of the inhibitor, is indicative of target engagement.[5]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture the target cells to 70-80% confluency.
-
Treat the cells with the pyrazole inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
For intact cells, wash with PBS and resuspend in a small volume of PBS containing the inhibitor.
-
For cell lysates, harvest and lyse the cells, then incubate the lysate with the inhibitor.
-
Aliquot the cell suspension or lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells (if not already lysed) by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection:
-
Analyze the soluble protein fraction by Western blotting using an antibody specific to the target protein.[4]
-
Quantify the band intensities to generate a melting curve.
-
Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[7][8] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[8] When a test compound competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular target engagement and affinity.[7]
Experimental Protocol:
-
Cell Preparation:
-
Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Incubate for 24 hours to allow for protein expression.[8]
-
Harvest and resuspend the cells in an appropriate assay medium.
-
-
Assay Plate Preparation:
-
Dispense the cell suspension into a white, 96- or 384-well assay plate.
-
Add the pyrazole inhibitor at a range of concentrations.
-
-
Tracer Addition and Incubation:
-
Add the fluorescent NanoBRET™ tracer to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for binding equilibrium.
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.
-
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. news-medical.net [news-medical.net]
- 11. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. peerj.com [peerj.com]
- 15. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. reactionbiology.com [reactionbiology.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drughunter.com [drughunter.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Assessing the Selectivity of Pyrazole Compounds Against Bacterial vs. Mammalian Cells
In the critical pursuit of novel antibacterial agents, the principle of selective toxicity stands as the cornerstone of therapeutic success. An ideal antibacterial compound must exhibit potent activity against pathogenic bacteria while demonstrating minimal toxicity towards host mammalian cells. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, with a considerable number displaying a wide spectrum of biological activities, including potent antibacterial effects.[1][2][3] This guide provides an in-depth comparison of the performance of pyrazole compounds against bacterial and mammalian cells, supported by experimental data and detailed protocols to empower researchers in their quest for selective antibacterial therapeutics.
The Foundation of Selectivity: Targeting Unique Bacterial Machinery
The selective action of many pyrazole-based antibacterial agents stems from their ability to interact with molecular targets that are either unique to bacteria or structurally distinct from their mammalian counterparts. Two such validated targets are bacterial DNA gyrase and enzymes of the lysine biosynthesis pathway, like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE).
Targeting DNA Gyrase: A Tale of Two Topoisomerases
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, repair, and transcription.[4][5] It introduces negative supercoils into the bacterial chromosome, a process vital for relieving torsional stress during DNA unwinding. While mammalian cells also possess type II topoisomerases, such as topoisomerase IIα, there are significant structural differences in the ATP-binding sites of these enzymes between bacteria and humans.[6] This structural divergence allows for the design of inhibitors, including certain pyrazole derivatives, that selectively bind to and inhibit bacterial DNA gyrase with high affinity, while showing little to no activity against human topoisomerases.[4][6][7][8] Inhibition of DNA gyrase leads to the cessation of DNA replication and ultimately bacterial cell death.[4]
Caption: Selective inhibition of bacterial DNA gyrase by pyrazole compounds.
Exploiting a Unique Metabolic Pathway: The Case of DapE
The lysine biosynthesis pathway is another attractive target for developing selective antibacterial agents because it is essential for bacteria but absent in mammals, who obtain lysine from their diet.[9] The enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) plays a crucial role in this pathway.[9][10] Pyrazole-based inhibitors of DapE have been developed, demonstrating that targeting this enzyme can be an effective strategy for achieving selective antibacterial activity.[9][10] By inhibiting DapE, these compounds disrupt the synthesis of lysine, a vital component of the bacterial cell wall and proteins, leading to bacterial death without affecting mammalian cells.[9]
Quantitative Assessment of Selectivity: A Comparative Data Analysis
The selectivity of a compound is quantitatively expressed by its Selectivity Index (SI), calculated as the ratio of its cytotoxicity (IC50 or CC50) in a mammalian cell line to its antibacterial activity (MIC). A higher SI value indicates greater selectivity for the bacterial target. The following table summarizes the antibacterial and cytotoxic activities of several pyrazole derivatives reported in the literature.
| Compound Class/Reference | Bacterial Strain(s) | MIC (µg/mL) | Mammalian Cell Line | Cytotoxicity (IC50/CC50) (µg/mL) | Selectivity Index (SI) |
| Difluorophenyl-substituted pyrazoles [1] | A. baumannii | 0.78 | HEK-293 | >32 | >41 |
| Pyrazole-derived hydrazones [1] | MRSA, A. baumannii | 0.78–1.56 | Human cell line | Non-toxic in vitro | High |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles [1] | E. coli | 1 | Not specified | Not specified | Not specified |
| Imidazo-pyridine substituted pyrazoles [1] | E. coli, K. pneumoniae, P. aeruginosa | <1 | Not specified | Not specified | Not specified |
| Pyrazole-thiazole hybrids [1] | MRSA | <0.2 µM | Not specified | Not specified | Not specified |
| Imidazothiadiazole-pyrazole hybrids [11] | Multi-drug resistant strains | 0.25 | Human LO2 cells | No cytotoxicity | Very High |
| 4-Trifluoromethylphenyl-substituted pyrazoles [12] | S. aureus, E. faecalis | Not specified | HEK-293 | Good selectivity factors | 10-30 |
| Pyrazole–ciprofloxacin hybrids [13] | S. aureus | ≤0.5 | Hep-G2 | >1000 | >2000 |
Experimental Protocols for Assessing Selectivity
To empirically determine the selectivity of novel pyrazole compounds, a two-pronged experimental approach is necessary: assessing cytotoxicity against a representative mammalian cell line and determining the minimum inhibitory concentration against target bacteria.
Caption: Experimental workflow for determining the selectivity of pyrazole compounds.
Mammalian Cell Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][14] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[11][14]
Step-by-Step Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK-293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[15] Incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[4][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antibacterial Susceptibility: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a bacterium.[1][7][16][17]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of the pyrazole compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to a 0.5 McFarland standard.[7] This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[7]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[1] Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[16]
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[1]
Conclusion
The assessment of selectivity is a critical step in the development of pyrazole-based antibacterial drugs. By understanding the molecular basis for their selective toxicity and employing robust, standardized assays, researchers can effectively identify and optimize lead compounds with a high therapeutic index. The promising data on pyrazole derivatives targeting unique bacterial machinery like DNA gyrase and DapE underscore the potential of this chemical scaffold in combating the growing threat of antibiotic resistance. This guide provides the foundational knowledge and practical protocols to aid scientists in this vital endeavor.
References
- Tanitame, A., et al. (2004). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862.
- Kappe, C. O., et al. (2010). Novel pyrazole inhibitors for discrimination between receptor-operated and store-operated Ca2+ entry. BMC Pharmacology, 10(Suppl 1), A10.
- Wang, Y., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE, 8(11), e79227.
- Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-366.
- Li, J., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Molecular Structure, 1300, 137242.
- DiPuma, T. A., Jr, et al. (2024). Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. Loyola eCommons.
- Tanitame, A., et al. (2004). Potent DNA gyrase inhibitors; novel 5-vinylpyrazole analogues with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2863-2866.
- Alam, M. A., et al. (2021). Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria. Future Medicinal Chemistry, 13(23), 2057-2070.
- ResearchGate. (2022). (PDF) Antibacterial Pyrazoles: Tackling Resistant Bacteria.
- Al-Ostath, A. I., et al. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 28(14), 5406.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.
- ResearchGate. (2023). Pyrazole derivatives 17-22 preliminary antibacterial activity versus...
- Bent-Over-Tee, B., et al. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science Publishers.
- ResearchGate. (2023). Pyrazole derivatives 2-9 preliminary antibacterial activity versus Gram positive and negative bacteria.
- Iraqi Journal of Bioscience and Biomedical. (2025). Antibacterial Activity Estimation of New Pyrazole Compounds.
- ResearchGate. (2022). Pyrazole-derived DNA gyrase inhibitors.
- Royal Society of Chemistry. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity.
- DiPuma, T. A., Jr, et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. International Journal of Molecular Sciences, 26(1), 22.
- Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PubMed.
- ResearchGate. (2025). Antibacterial activity of aminals and hemiaminals of pyrazole and imidazole.
- Saleh, Y. S., et al. (2023). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Medicinal Chemistry, 14(11), 2119-2131.
- Gedschold, H., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 24(13), 10832.
- Abdel-Ghani, T. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933.
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent DNA gyrase inhibitors; novel 5-vinylpyrazole analogues with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ecommons.luc.edu [ecommons.luc.edu]
- 10. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel pyrazole inhibitors for discrimination between receptor-operated and store-operated Ca2+ entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from a promising lead to a viable drug candidate. The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, the metabolic fate of pyrazole derivatives can vary dramatically based on their substitution patterns. This guide provides an in-depth comparison of the metabolic stability of different pyrazole derivatives, supported by experimental data and detailed protocols to empower your drug discovery efforts.
The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability, the susceptibility of a compound to biotransformation, profoundly impacts its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could accumulate and lead to toxicity.[5] Therefore, early assessment and optimization of metabolic stability are paramount for selecting candidates with a higher probability of clinical success.
Common Metabolic Pathways of Pyrazole Derivatives
The metabolism of pyrazole derivatives is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[6][7] These enzymes catalyze a variety of oxidative reactions, leading to the formation of more polar metabolites that can be readily excreted.
Key metabolic transformations for pyrazole-containing compounds include:
-
Oxidation: This is a common metabolic route, often occurring on the pyrazole ring itself or on its substituents. For instance, the pyrazolo[3,4-d]pyrimidine core of certain kinase inhibitors undergoes oxidative dechlorination.[6]
-
N-dealkylation: Alkyl groups attached to the nitrogen atoms of the pyrazole ring are susceptible to removal by CYP enzymes.[6]
-
Hydroxylation: Aromatic and aliphatic hydroxylation of substituents on the pyrazole ring is a frequent metabolic pathway.
The specific CYP isoforms involved in the metabolism of pyrazole derivatives can vary. For example, a study on pyrazolo[3,4-d]pyrimidine derivatives identified the CYP3A family as the major contributor to their metabolism.[6] The potential for a compound to be a substrate or inhibitor of specific CYP isoforms is a key consideration in predicting drug-drug interactions.[8]
Comparative Metabolic Stability of Pyrazole Derivatives: A Structure-Metabolism Relationship Analysis
The metabolic stability of a pyrazole derivative is intricately linked to its chemical structure. Strategic modifications to the pyrazole core and its substituents can significantly alter its susceptibility to metabolism.
One effective strategy to enhance metabolic stability is through bioisosteric replacement . This involves substituting a metabolically liable group with another group that has similar physical and chemical properties but is more resistant to enzymatic degradation. For instance, replacing a metabolically susceptible ester moiety in a pyrazole derivative with a 1,2,4-oxadiazole ring has been shown to significantly improve metabolic stability.[9][10]
Here, we present a comparative analysis of the metabolic stability of various pyrazole derivatives, highlighting the impact of structural modifications.
| Compound/Scaffold | Key Structural Features | In Vitro System | t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or /10^6 cells) | Key Findings & Citations |
| Biphenyl Substituted Pyrazoyl-ureas | Biphenyl group attached to a pyrazoyl-urea scaffold. | Human Liver Microsomes | > 60 | < 10 | This class of FLT3 inhibitors demonstrated good metabolic stability, suggesting the biphenyl pyrazoyl-urea as a promising chemotype.[11] |
| 1,2,4-Oxadiazole-Bearing Pyrazoles | Ester moiety replaced with a 1,2,4-oxadiazole ring. | Mouse Liver S9 fraction | > 60 (for most analogs) | Not explicitly stated, but high residual substrate indicates low clearance. | The bioisosteric replacement of the ester with an oxadiazole ring led to a significant increase in metabolic stability.[9][10] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Core pyrazolo[3,4-d]pyrimidine scaffold with various substituents. | Human and Rat Liver Microsomes | Variable | Variable, with most compounds showing good stability. | The primary metabolic pathways were identified as oxidative dechlorination and N-dealkylation, mediated mainly by the CYP3A family.[6] |
| 3-Amino-1H-pyrazole-based Kinase Inhibitors | Replacement of a methyl ester with a tert-butyl ester. | Mouse Liver Microsomes | 16% remaining (methyl ester) vs. 79% remaining (tert-butyl ester) after 60 min. | Not calculated, but the percentage remaining indicates a significant difference in stability. | Replacing a metabolically labile methyl ester with a bulkier tert-butyl ester significantly enhanced metabolic stability.[12] |
| Celecoxib | Diaryl-substituted pyrazole with a sulfonamide group. | Human Liver Microsomes | - | - | Primarily metabolized by CYP2C9 via methyl hydroxylation.[1][13] |
| Sildenafil | Pyrazolopyrimidinone core. | Human Liver Microsomes | - | - | Metabolized mainly by CYP3A4 (major) and CYP2C9 (minor) through N-demethylation.[1][2] |
Expert Insights on Structure-Metabolism Relationships:
-
Blocking Metabolic Hotspots: Identifying and modifying metabolically labile sites ("hotspots") is a cornerstone of improving stability. This can involve introducing electron-withdrawing groups to deactivate a site towards oxidation or replacing a susceptible group with a more robust bioisostere.[5]
-
Steric Hindrance: Introducing bulky groups near a potential site of metabolism can sterically hinder the approach of metabolic enzymes, thereby slowing down the rate of biotransformation.[12]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence its susceptibility to oxidation. Electron-donating groups can make the ring more electron-rich and prone to oxidation, while electron-withdrawing groups can have the opposite effect.
-
Lipophilicity: While a certain degree of lipophilicity is required for cell permeability, highly lipophilic compounds are often more readily metabolized by CYP enzymes. Optimizing the lipophilicity of pyrazole derivatives is a key strategy for enhancing metabolic stability.
Experimental Protocols for Assessing Metabolic Stability
Accurate and reproducible assessment of metabolic stability is crucial for making informed decisions in drug discovery. The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to evaluate Phase I metabolism, particularly that mediated by CYP enzymes.[4]
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing the majority of the liver's drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored to determine its metabolic stability.
Detailed Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (from human or other species) on ice.
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the reaction buffer.
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).[14]
-
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow of the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[4][15]
Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. The disappearance of the parent compound is monitored over time to determine its metabolic stability in a more physiologically relevant system.
Detailed Step-by-Step Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in a pre-warmed, serum-free incubation medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Experimental Workflow for Hepatocyte Stability Assay
Caption: Workflow of the in vitro hepatocyte stability assay.
Conclusion
The metabolic stability of pyrazole derivatives is a multifaceted property that is highly dependent on their substitution patterns. By understanding the common metabolic pathways and employing robust in vitro assays, researchers can effectively guide the optimization of lead compounds. The strategic application of medicinal chemistry principles, such as the use of bioisosteric replacements and the modification of metabolic hotspots, can lead to the design of pyrazole derivatives with improved pharmacokinetic profiles. This guide provides a framework for the comparative analysis of metabolic stability, empowering drug discovery teams to select and advance candidates with a greater likelihood of success.
References
- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (n.d.). PubMed Central. [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. (2021). ACS Medicinal Chemistry Letters. [Link]
- Journal of Medicinal Chemistry Ahead of Print. (n.d.).
- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. (2021).
- View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. (n.d.). Frontier in Medical and Health Research. [Link]
- CYP-dependent Metabolism of Antitumor Pyrazolo[3,4-d]pyrimidine Derivatives Is Characterized by an Oxid
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). Molecules. [Link]
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Pharmacology and Experimental Therapeutics. [Link]
- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (2007). Journal of Medicinal Chemistry. [Link]
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
- Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica. [Link]
- Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks. [Link]
- US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. (1993).
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]
- CO2023000854A2 - New pyrazole derivative. (2021).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences. [Link]
- Comparative analysis of substrate and inhibitor interactions with CYP3A4 and CYP3A5. (2006).
- Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]
- Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. (n.d.). MeCour. [Link]
- US7230025B2 - Pyrazole derivatives. (2002).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. nuvisan.com [nuvisan.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. US7230025B2 - Pyrazole derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xenotech.com [xenotech.com]
- 15. mecour.com [mecour.com]
A Comparative Guide to the Antibacterial Efficacy of Novel Pyrazole Derivatives
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among the heterocyclic compounds, pyrazole derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities, including significant antibacterial potential.[1][2][3][4][5][6][7] This guide provides a comprehensive evaluation of selected pyrazole derivatives against a panel of clinically relevant bacterial strains, offering a comparative analysis of their efficacy supported by experimental data. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding and advancing the antibacterial applications of this versatile chemical moiety.
Introduction: The Ascendancy of Pyrazoles in Antibacterial Research
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[4][5][7] Its metabolic stability and capacity for diverse functionalization have led to the development of numerous compounds with a wide array of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[8][5][6] The growing threat of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Pyrazole derivatives have shown promise in targeting various bacterial metabolic pathways, making them a focal point of contemporary drug discovery efforts.[2][9] This guide delves into the antibacterial performance of specific pyrazole derivatives, elucidating their structure-activity relationships and providing a standardized protocol for their evaluation.
Experimental Rationale and Design: A Self-Validating Approach
To ensure the scientific integrity and reproducibility of our findings, the evaluation of pyrazole derivatives is grounded in established methodologies for antimicrobial susceptibility testing. The choice of a standardized protocol is critical for generating comparable and reliable data across different studies and laboratories.
Causality behind Experimental Choices
The primary metric for quantifying the antibacterial efficacy of a compound is the Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This endpoint provides a quantitative measure of a compound's potency. To determine the MIC, a broth microdilution method is employed, which allows for the simultaneous testing of multiple concentrations of several compounds against different bacterial strains in a high-throughput format.
The selection of bacterial strains is another crucial aspect of the experimental design. A representative panel should include both Gram-positive and Gram-negative bacteria to assess the spectrum of activity. Furthermore, the inclusion of drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), is essential to evaluate the potential of the derivatives to overcome existing resistance mechanisms.[2][9]
The following experimental workflow outlines the key steps in determining the MIC values of pyrazole derivatives.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives using the broth microdilution method.
Comparative Performance Analysis of Pyrazole Derivatives
The following table summarizes the in vitro antibacterial activity of a selection of recently synthesized pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The data, presented as MIC values in µg/mL, has been compiled from various peer-reviewed studies to provide a comparative overview.[1][9][10]
| Compound ID | Derivative Class | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Reference |
| 21a | Pyrazole-1-carbothiohydrazide | 62.5 | 62.5 | 125 | 125 | [1] |
| 21b | Pyrazole-1-carbothiohydrazide | 125 | 125 | 250 | 125 | [1] |
| 21c | Pyrazole-1-carbothiohydrazide | 125 | 125 | 250 | 250 | [1] |
| 23h | Imidazo[2,1-b][1][2][3]thiadiazole-pyrazole | 0.25 (MDR strain) | - | - | - | [10] |
| 12 | 1,3-Diphenyl pyrazole | 1-8 | - | 1 | - | [9] |
| Chloramphenicol | Standard Antibiotic | 125 | 62.5 | 62.5 | 62.5 | [1] |
| Gatifloxacin | Standard Antibiotic | 1 (MDR strain) | - | - | - | [10] |
Note: MDR stands for Multi-Drug Resistant. A lower MIC value indicates greater antibacterial activity. "-" indicates data not available in the cited source.
Structure-Activity Relationship (SAR) Insights
The antibacterial efficacy of pyrazole derivatives is intricately linked to their structural features. Analysis of the comparative data reveals several key SAR trends:
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole core significantly influence activity. For instance, the presence of a carbothiohydrazide moiety in compounds 21a-c appears to be crucial for their antibacterial effect.[1]
-
Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic systems, such as the imidazo[2,1-b][1][2][3]thiadiazole in compound 23h , can lead to a dramatic increase in potency, particularly against drug-resistant strains.[10]
-
Aromatic Substituents: The presence of specific aryl groups, as seen in the 1,3-diphenyl pyrazole derivative 12 , can confer potent and broad-spectrum activity.[9] The electronic properties of these substituents (electron-donating vs. electron-withdrawing) can modulate the antibacterial profile.[11]
Detailed Experimental Protocol: Broth Microdilution Assay
This section provides a step-by-step methodology for determining the MIC of pyrazole derivatives, ensuring a self-validating system for researchers.
Materials and Reagents
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, K. pneumoniae)
-
Mueller-Hinton Broth (MHB)
-
Pyrazole derivatives
-
Standard antibiotic (e.g., Chloramphenicol, Gatifloxacin)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each pyrazole derivative and the standard antibiotic in DMSO.
-
Perform a two-fold serial dilution of each compound in MHB in a 96-well plate to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
-
Conclusion and Future Directions
The presented data underscores the significant potential of pyrazole derivatives as a source of new antibacterial agents. The remarkable activity of certain derivatives, particularly against multi-drug resistant strains, warrants further investigation. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets of the most potent pyrazole derivatives to understand their mode of antibacterial action.[2]
-
Lead Optimization: Synthesizing and evaluating analogues of the most promising compounds to improve their efficacy, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Toxicity Studies: Assessing the performance and safety of lead candidates in animal models of bacterial infection.
By leveraging the insights from structure-activity relationships and employing robust evaluation methodologies, the scientific community can continue to unlock the therapeutic potential of the pyrazole scaffold in the fight against infectious diseases.
References
- Al-Abdullah, E. S., Al-Dies, A. M., El-Taweel, F. M., & El-Gazwy, A. M. S. (2020).
- El-Sayed, W. M., & Al-Ghamdi, A. M. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, 2018, 1-8. [Link]
- Kumar, A., & Sharma, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 343-363. [Link]
- Kumar, R., & Yusuf, M. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(11), 2843. [Link]
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2013). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 18(6), 6854-6866. [Link]
- Shah, R., & Dodiya, D. (2016). Synthesis and Antimicrobial Evaluation of Novel 1-Benzoyl Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1496-1502. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. Journal of the Indian Chemical Society, 98(5), 100034. [Link]
- Li, Y., Liu, Y., Wang, Y., Zhang, Y., Li, J., Wang, Q., & Li, Z. (2020). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
- Kumar, A., & Singh, R. K. (2024). Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. Asian Journal of Chemistry, 36(1), 123-127. [Link]
- Kumar, A., & Sharma, S. (2022). Antibacterial Pyrazoles: Tackling Resistant Bacteria. Future Medicinal Chemistry, 14(4), 343-363. [Link]
- Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
- Kumar, A., & Sharma, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]
- Marinescu, M., & Zalaru, C. M. (2021).
- Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
- Singh, P., & Anand, A. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Letters in Drug Design & Discovery, 17(6), 735-744. [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. echemcom.com [echemcom.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. meddocsonline.org [meddocsonline.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides a detailed, procedural framework for the safe disposal of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole, ensuring the protection of laboratory personnel and compliance with regulatory standards. Our approach is grounded in the principles of scientific integrity, providing not just a set of instructions, but a deeper understanding of the causality behind each procedural step.
I. Hazard Profile and Core Safety Considerations
This compound is a fluorinated heterocyclic compound with significant utility in chemical synthesis. However, its chemical properties necessitate careful handling and disposal. The primary hazards associated with this compound are:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Irritation: Causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3]
-
Environmental Persistence: Trifluoromethyl-containing aromatic compounds can be persistent in the environment, necessitating disposal methods that ensure their complete destruction.[4]
Given these properties, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in general waste streams.[4]
II. Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following minimum PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the compound is harmful upon dermal absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes that can cause serious eye irritation.[2][3] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated.[2] | To prevent inhalation, which can lead to respiratory tract irritation.[1][2] |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is segregation and containment, followed by destruction via high-temperature incineration by a licensed hazardous waste disposal facility.[1]
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[5]
-
Solid Waste:
-
Place un-used or expired this compound, as well as grossly contaminated items (e.g., weigh boats, contaminated gloves), into a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
If this compound is in a solution, it should be collected in a separate, compatible liquid waste container.
-
Crucially, this waste stream should be classified as halogenated organic waste. [4] Do not mix with non-halogenated waste streams, as this can complicate the disposal process and increase costs.
-
-
Container Choice: Use only containers approved for hazardous waste that are in good condition and have a secure, tight-fitting lid.[4][6] The container material must be compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable.
-
Labeling: All waste containers must be accurately and clearly labeled.[7] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations if in a solution.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
-
Store waste containers in a designated and secure hazardous waste accumulation area within the laboratory.
-
Keep containers closed at all times except when adding waste.[6] This is a common regulatory violation and can lead to the release of vapors.
-
Ensure secondary containment is used to capture any potential leaks.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or a contracted waste management company.[4][5]
-
Never attempt to transport hazardous waste off-site yourself. Transportation must be conducted by a registered and authorized waste carrier.[7][8]
IV. Decontamination Procedures
In the event of a small spill or for cleaning contaminated glassware, follow these steps:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1][2]
-
Decontamination:
-
Wipe the contaminated area with a solvent such as ethanol or acetone, followed by soap and water.
-
Collect all cleaning materials (e.g., paper towels, wipes) and place them in the solid hazardous waste container for this compound.
-
For glassware, the initial rinseate should be collected as hazardous waste.[4] Subsequent rinses can typically be disposed of according to standard laboratory procedures.
-
V. Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
VI. The Rationale Behind Incineration
The recommendation for high-temperature incineration equipped with an afterburner and a flue gas scrubber is not arbitrary.[1] It is based on the chemical stability of trifluoromethylated aromatic compounds. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. High temperatures are required to ensure the complete destruction of the molecule, preventing the release of persistent and potentially harmful compounds into the environment. The scrubber is essential to neutralize acidic gases, such as hydrogen fluoride, that are formed during combustion.[9]
This guide is intended to provide a comprehensive overview of the proper disposal procedures for this compound. Always consult your institution's specific Chemical Hygiene Plan and your local regulations, as they may have additional requirements.[10][11][12] By adhering to these protocols, you contribute to a safer laboratory environment and the responsible management of chemical waste.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- 29 CFR 1910.
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Safety Partners, LLC. [Link]
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- Hazardous Waste. US Environmental Protection Agency. [Link]
- Learn the Basics of Hazardous Waste. US Environmental Protection Agency. [Link]
- Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
- Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]
- Hazardous waste acceptance conditions. University of Groningen. [Link]
- Hazardous Waste. Queen Mary University of London, Health and Safety Directorate. [Link]/hsd/a-z/a-z-forms-and-documents/hazardous-waste/)
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. pfw.edu [pfw.edu]
- 7. Hazardous Waste - Health and Safety Directorate [qmul.ac.uk]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. osha.gov [osha.gov]
- 11. mastercontrol.com [mastercontrol.com]
- 12. compliancy-group.com [compliancy-group.com]
A Senior Application Scientist's Guide to Handling 3,5-Bis(trifluoromethyl)-1-phenylpyrazole
Part 1: Hazard Assessment & Causality
Understanding the "why" behind a safety protocol is the bedrock of a secure laboratory environment. The trifluoromethyl groups on the pyrazole ring are powerful electron-withdrawing moieties that significantly influence the molecule's reactivity and biological interactions. Based on the data for the closely related 3,5-Bis(trifluoromethyl)pyrazole, we can anticipate a similar hazard profile for the phenyl derivative.[1]
The primary dangers associated with this class of compounds are acute toxicity upon contact or ingestion, and severe irritation to the skin, eyes, and respiratory system.[1][2] The NFPA health hazard rating for the parent pyrazole is a stark "3," indicating that even short exposure could lead to serious injury.[1]
Table 1: GHS Hazard Classification for Structurally Similar Pyrazoles
| Hazard Class | Hazard Category | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed.[1][3] |
| Acute Toxicity, Dermal | Category 4 | H312 | Warning | Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Warning | Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | Warning | May cause respiratory irritation.[2][4] |
This hazard profile dictates that all handling procedures must be designed to eliminate routes of exposure: dermal (skin), ocular (eyes), inhalation (lungs), and ingestion (mouth).
Part 2: Core Directive: A Multi-Layered PPE Protocol
Personal Protective Equipment (PPE) is your last and most critical line of defense. For a compound with this hazard profile, a comprehensive, multi-layered approach is non-negotiable. Do not merely wear PPE; understand its function and limitations.
Layer 1: Foundational Protection (Required for all operations)
-
Body Protection: A flame-retardant lab coat should be worn, fully buttoned, with sleeves covering the wrists.[5] For large-scale operations (>1g) or tasks with a high splash risk, a chemical-resistant apron worn over the lab coat is mandatory.
-
Foot Protection: Fully enclosed, chemical-resistant shoes are required. Under no circumstances should sandals, perforated shoes, or fabric sneakers be worn in the laboratory.[6] Pant legs must be worn outside of footwear to prevent chemicals from entering.
Layer 2: Hand Protection (The Point of Contact)
-
Glove Selection: Double-gloving is required. Use two pairs of nitrile gloves. Nitrile provides good resistance against a range of chemicals and is suitable for handling this aromatic compound.[5][7]
-
Glove Integrity: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[6]
-
Protocol: Change the outer glove immediately upon any known or suspected contact with the chemical. Change both gloves after a maximum of two hours of continuous use or at the end of a task. Never touch common surfaces (door handles, keyboards, pens) with gloved hands.
Layer 3: Eye and Face Protection (Shielding Sensitive Mucosa)
-
Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[5][8] They must form a seal around the eyes to protect from splashes, dust, and vapors.
-
Secondary Protection: When handling the solid powder outside of a glovebox, weighing the compound, or during any operation with a significant splash or aerosolization risk (e.g., sonicating, heating), a full-face shield must be worn over the chemical splash goggles.[5][9]
Layer 4: Respiratory Protection (Guarding the Airway)
-
Engineering Controls First: All handling of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole, especially in its powdered form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[8]
-
When Respirators are Required: If engineering controls are insufficient or unavailable (a situation that should be avoided), a NIOSH-approved respirator is necessary.[2][8] For dusts, a filtering facepiece respirator (e.g., N95) may be adequate, but for higher-risk operations, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates is recommended.[9]
Part 3: Operational & Disposal Plans
A safe protocol is a self-validating system where each step logically follows from the hazard assessment.
Safe Handling Workflow
The following workflow minimizes exposure at every stage of the process.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible and unobstructed.[8] Don all required PPE as specified above.
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weigh boat or paper to avoid contaminating balances. Handle the solid gently to minimize dust formation.[8]
-
Dissolution/Reaction: Place the reaction vessel in a secondary container within the fume hood. Slowly add the solid to the vessel, followed by the careful addition of solvents to avoid splashing.
-
Spill Management: In case of a small spill, absorb the material with a chemical sorbent. For larger spills, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean a large spill without appropriate respiratory protection and training.
-
Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., acetone or ethanol), collecting the rinse as halogenated waste.
Disposal Plan
Improper disposal is a critical safety and environmental hazard.
-
Waste Segregation: All waste containing this compound must be treated as hazardous.
-
Solid Waste: This includes contaminated gloves, weigh paper, paper towels, and any residual solid chemical. Place these in a clearly labeled, sealed hazardous waste container for halogenated solids.
-
Liquid Waste: All reaction mixtures and solvent rinses must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste."
-
-
Container Management: Never overfill a waste container. Ensure containers are kept closed when not in use and are stored in a designated satellite accumulation area.
-
PPE Disposal: The outer pair of gloves should be disposed of as solid hazardous waste. The inner gloves, if not contaminated, can be removed and disposed of in regular trash after washing hands. Contaminated lab coats must be professionally decontaminated.
Part 4: Emergency Response
Immediate and correct action is vital in an emergency.
Table 2: First-Aid Measures
| Exposure Route | Immediate Action |
|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash affected area thoroughly with soap and plenty of water. Seek immediate medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][3] |
Always have the Safety Data Sheet (SDS) for the parent compound or a similar structure available for emergency responders.[4]
By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself but also your colleagues and the integrity of your research. Trust in the process, understand the causality behind each step, and handle this and all chemicals with the respect they command.
References
- BenchChem. (2025). Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
- University of California, Irvine Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- SynQuest Laboratories, Inc. (2020). 3,5-Bis(trifluoromethyl)pyrazole Safety Data Sheet.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment.
- ITW Reagents. (n.d.).
- ChemicalBook. (2023). 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE Safety Data Sheet.
- Fisher Scientific. (2021). 3,5-Bis(trifluoromethyl)pyrazole Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
